molecular formula C12H17N B3224279 (2S)-2-(4-methylphenyl)piperidine CAS No. 1228543-12-1

(2S)-2-(4-methylphenyl)piperidine

カタログ番号: B3224279
CAS番号: 1228543-12-1
分子量: 175.27 g/mol
InChIキー: RPMPQNRTPBUGIW-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2S)-2-(4-methylphenyl)piperidine is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery research. Piperidine is a fundamental scaffold in pharmaceuticals, present in a wide range of therapeutic agents due to its ability to effectively interact with active sites of enzymes and receptors . The nitrogen atom in the piperidine ring is a key feature, enabling the formation of hydrogen bonds with key amino acids in biological targets, thereby enhancing binding affinity and influencing the compound's mechanism of action . This compound serves as a versatile synthetic building block, particularly useful for structure-activity relationship (SAR) studies. Researchers can utilize the chiral center and the aromatic ring system to develop novel molecules with potential pharmacological activity. Piperidine-based compounds are extensively investigated as potential inhibitors for various disease targets. Recent research highlights the application of similar 4-piperidine-based compounds as potent inhibitors of the dihydrofolate reductase (DHFR) enzyme, a promising target for drug development against cancer and tuberculosis . Furthermore, natural piperidine alkaloids like piperine have demonstrated notable anticonvulsant activity in research models, with studies suggesting sodium channel antagonism as a contributing mechanism . The specific stereochemistry of (2S)-2-(4-methylphenyl)piperidine is critical for its interaction with chiral biological systems, making it a valuable intermediate for the rational design of selective and potent drug candidates. This product is intended for research and development applications in a controlled laboratory environment. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-(4-methylphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMPQNRTPBUGIW-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2S)-2-(4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis and characterization of the chiral piperidine derivative, (2S)-2-(4-methylphenyl)piperidine. This compound is of significant interest to researchers and professionals in drug development due to the prevalence of the 2-arylpiperidine scaffold in a wide range of biologically active molecules and natural products. The precise control of stereochemistry at the C2 position is often paramount for achieving desired pharmacological activity.[1] This document details a robust method for the enantioselective synthesis of the (S)-enantiomer and the analytical techniques for its thorough characterization.

I. Strategic Approach to Enantioselective Synthesis

The synthesis of enantiomerically pure 2-substituted piperidines can be approached through various methodologies, including chiral pool synthesis, resolution of racemic mixtures, and asymmetric synthesis.[2] For the preparation of (2S)-2-(4-methylphenyl)piperidine, asymmetric hydrogenation of a corresponding pyridinium salt presents a highly efficient and atom-economical strategy. This method allows for the direct formation of the chiral center with excellent enantiocontrol.[1][3]

The chosen synthetic route involves the preparation of an N-benzyl-2-(4-methylphenyl)pyridinium salt, followed by iridium-catalyzed asymmetric hydrogenation to yield the desired (S)-enantiomer of N-benzyl-2-(4-methylphenyl)piperidine. Subsequent deprotection of the benzyl group affords the target compound.

II. Synthesis of (2S)-2-(4-methylphenyl)piperidine

This section outlines the detailed, step-by-step protocol for the synthesis of (2S)-2-(4-methylphenyl)piperidine, commencing with the formation of the pyridinium salt precursor.

A. Synthesis of N-benzyl-2-(4-methylphenyl)pyridinium bromide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-methylphenyl)pyridine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagent: To the stirred solution, add benzyl bromide (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12 hours.

  • Work-up and Isolation: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the N-benzyl-2-(4-methylphenyl)pyridinium bromide salt.

B. Asymmetric Hydrogenation and Deprotection

The following protocol is adapted from established methods for the asymmetric hydrogenation of pyridinium salts.[1][3]

Experimental Protocol: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, charge a vial with [Ir(cod)Cl]₂ (1 mol%) and (R)-MeO-BoQPhos (2.2 mol%). Add anhydrous, degassed tetrahydrofuran (THF) and stir the mixture at room temperature for 30 minutes to form the catalyst.

  • Reaction Mixture: In a separate vial, dissolve the N-benzyl-2-(4-methylphenyl)pyridinium bromide (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium iodide (TBAI, 0.2 eq) in a mixture of THF and methanol.

  • Hydrogenation: Transfer the substrate solution to the catalyst solution in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H₂.

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 12 hours.

  • Work-up: After cooling and carefully venting the autoclave, the reaction mixture is filtered through a pad of Celite® and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

  • Deprotection: The N-benzyl protecting group is removed by hydrogenolysis. The purified N-benzyl-2-(4-methylphenyl)piperidine is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C, 20 wt%) is added. The mixture is stirred under an atmosphere of hydrogen (1 atm) at room temperature for 24 hours.

  • Final Isolation: The catalyst is removed by filtration through Celite®, and the solvent is evaporated to yield (2S)-2-(4-methylphenyl)piperidine.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection 2-(4-methylphenyl)pyridine 2-(4-methylphenyl)pyridine N-benzyl-2-(4-methylphenyl)pyridinium bromide N-benzyl-2-(4-methylphenyl)pyridinium bromide 2-(4-methylphenyl)pyridine->N-benzyl-2-(4-methylphenyl)pyridinium bromide Benzyl bromide, Acetonitrile, Reflux (S)-N-benzyl-2-(4-methylphenyl)piperidine (S)-N-benzyl-2-(4-methylphenyl)piperidine N-benzyl-2-(4-methylphenyl)pyridinium bromide->(S)-N-benzyl-2-(4-methylphenyl)piperidine [Ir(cod)Cl]₂ / (R)-MeO-BoQPhos, H₂ (50 atm), 60 °C (2S)-2-(4-methylphenyl)piperidine (2S)-2-(4-methylphenyl)piperidine (S)-N-benzyl-2-(4-methylphenyl)piperidine->(2S)-2-(4-methylphenyl)piperidine Pd(OH)₂/C, H₂ (1 atm), Methanol

Caption: Synthetic workflow for (2S)-2-(4-methylphenyl)piperidine.

III. Characterization of (2S)-2-(4-methylphenyl)piperidine

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the structure of the final product. Below are the predicted ¹H and ¹³C NMR chemical shifts for (2S)-2-(4-methylphenyl)piperidine. These predictions are based on the analysis of similar structures.

Table 1: Predicted ¹H and ¹³C NMR Data for (2S)-2-(4-methylphenyl)piperidine

¹H NMR Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
Aromatic-H7.10-7.25m4H
Piperidine-H23.50-3.60dd1H
Piperidine-H6eq3.05-3.15dt1H
Piperidine-H6ax2.60-2.70q1H
Methyl-H2.30s3H
Piperidine-H3, H4, H51.50-2.00m6H
NH1.40-1.60br s1H
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic-C (quaternary)140-142C-Ar
Aromatic-C (quaternary)135-137C-Ar
Aromatic-CH129-130C-Ar
Aromatic-CH126-127C-Ar
Piperidine-C259-61C2
Piperidine-C646-48C6
Piperidine-C335-37C3
Piperidine-C425-27C4
Piperidine-C524-26C5
Methyl-C20-22CH₃
B. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of the synthesized (2S)-2-(4-methylphenyl)piperidine. A systematic approach to method development is crucial for achieving optimal separation.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (CSP), such as a column with a cellulose or amylose derivative. These are known for their broad applicability in separating chiral amines.[4][5]

  • Mobile Phase Screening:

    • Normal Phase: A mixture of hexane/isopropanol with a small amount of an amine additive (e.g., diethylamine, 0.1%) is a common starting point. Vary the ratio of hexane to isopropanol to optimize retention and resolution.

    • Reversed Phase: A mixture of acetonitrile/water or methanol/water with a buffer (e.g., ammonium bicarbonate) can also be effective.

  • Optimization:

    • Temperature: Adjusting the column temperature can significantly impact selectivity and resolution.[6]

    • Flow Rate: Optimize the flow rate for the best balance of resolution and analysis time.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and a racemic standard of 2-(4-methylphenyl)piperidine to identify the retention times of both enantiomers and calculate the enantiomeric excess of the synthesized product.

Diagram of the Analytical Workflow

G Synthesized (2S)-2-(4-methylphenyl)piperidine Synthesized (2S)-2-(4-methylphenyl)piperidine NMR Sample Preparation NMR Sample Preparation Synthesized (2S)-2-(4-methylphenyl)piperidine->NMR Sample Preparation Dissolve in CDCl₃ Chiral HPLC Sample Preparation Chiral HPLC Sample Preparation Synthesized (2S)-2-(4-methylphenyl)piperidine->Chiral HPLC Sample Preparation Dissolve in mobile phase NMR Analysis NMR Analysis NMR Sample Preparation->NMR Analysis ¹H, ¹³C, COSY, HSQC Structural Confirmation Structural Confirmation NMR Analysis->Structural Confirmation Chiral HPLC Analysis Chiral HPLC Analysis Chiral HPLC Sample Preparation->Chiral HPLC Analysis Polysaccharide CSP Enantiomeric Excess (ee) Determination Enantiomeric Excess (ee) Determination Chiral HPLC Analysis->Enantiomeric Excess (ee) Determination

Caption: Analytical workflow for the characterization of (2S)-2-(4-methylphenyl)piperidine.

IV. Conclusion

This technical guide provides a detailed and scientifically grounded framework for the enantioselective synthesis and comprehensive characterization of (2S)-2-(4-methylphenyl)piperidine. The presented asymmetric hydrogenation protocol offers a reliable and efficient route to this valuable chiral building block. The outlined characterization methodologies, including NMR spectroscopy and chiral HPLC, ensure the unambiguous confirmation of the product's structure, purity, and enantiomeric integrity. This information is intended to empower researchers and drug development professionals in their pursuit of novel therapeutics incorporating the 2-arylpiperidine motif.

V. References

  • 1H and 13C NMR spectra of compound 2a. Royal Society of Chemistry. [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. [Link]

  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Perera, D., & Kovár, T. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Sýkora, D., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • chiral columns. HPLC.eu. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2S)-2-(4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For the researcher, scientist, and drug development professional, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a detailed exploration of (2S)-2-(4-methylphenyl)piperidine, a substituted piperidine derivative. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable pharmacological and pharmacokinetic profiles.[1][2] This document is structured to not only present the known characteristics of this specific molecule but also to serve as a practical handbook for the experimental determination of its key physicochemical parameters. The methodologies detailed herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility, critical components of the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) framework that underpins modern scientific inquiry.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. (2S)-2-(4-methylphenyl)piperidine possesses the molecular formula C12H17N.[3] Its structure, featuring a chiral center at the 2-position of the piperidine ring, necessitates the use of stereospecific analytical techniques for complete characterization.

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the molecular structure and purity of (2S)-2-(4-methylphenyl)piperidine.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (2S)-2-(4-methylphenyl)piperidine, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methylphenyl group, the protons on the piperidine ring, and the methyl group protons.[4] The protons on the piperidine ring will likely appear as complex multiplets due to their diastereotopic nature and spin-spin coupling.[4] The chemical shifts and coupling constants provide insights into the conformation of the piperidine ring.[5][6]

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and methyl carbons.[5][7]

  • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[8][9]

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of (2S)-2-(4-methylphenyl)piperidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] The choice of solvent can influence chemical shifts and may be used to resolve overlapping signals.[4]

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all signals and confirm the molecular structure.

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[10]

  • Electron Ionization (EI-MS): This technique typically provides a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is often characteristic of the molecular structure, with common cleavages occurring at the bonds adjacent to the nitrogen atom (alpha-cleavage) in the piperidine ring.[10]

  • Electrospray Ionization (ESI-MS): This softer ionization technique is particularly useful for obtaining the protonated molecule [M+H]⁺, which gives a clear indication of the molecular weight.[10][11] Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural information through collision-induced dissociation (CID) experiments.[12][13]

Experimental Protocol: Mass Spectrometric Analysis

  • Sample Preparation: Prepare a dilute solution of (2S)-2-(4-methylphenyl)piperidine in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (ESI-MS): Introduce the sample into the ESI source of a mass spectrometer. Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.[11]

  • Data Acquisition (MS/MS): Select the [M+H]⁺ ion as the precursor ion and perform a product ion scan to obtain the MS/MS spectrum.[11]

  • Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent and fragment ions to confirm the molecular weight and propose fragmentation pathways consistent with the structure of (2S)-2-(4-methylphenyl)piperidine.[10]

Chiral Purity

Given the stereocenter at the 2-position, determining the enantiomeric purity of (2S)-2-(4-methylphenyl)piperidine is critical.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining enantiomeric excess. The compound is passed through a chiral stationary phase that differentially interacts with the two enantiomers, leading to their separation.

  • NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce diastereomeric complexes that have different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.

Core Physicochemical Properties

The following sections detail the key physicochemical properties of (2S)-2-(4-methylphenyl)piperidine and provide robust protocols for their experimental determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[14] Pure compounds typically have a sharp melting point range of 1-2°C.[15]

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the sample of (2S)-2-(4-methylphenyl)piperidine is a fine, dry powder.[16] If necessary, grind the crystals using a mortar and pestle.[15]

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[15][17]

  • Measurement: Place the capillary tube in a melting point apparatus.[18]

  • Heating Rate: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[15][17]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting).[17] This range is the melting point.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[19] It is a key indicator of the volatility of a compound.

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

  • Apparatus Setup: Place a small amount of liquid (2S)-2-(4-methylphenyl)piperidine into a small test tube. Invert a sealed capillary tube and place it inside the test tube. Attach the test tube to a thermometer.[20]

  • Heating: Immerse the apparatus in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[20] Heat the side arm of the Thiele tube gently with a microburner.[21]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.[21] Continue heating until a continuous and rapid stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[20][21]

Solubility

Solubility is a critical parameter in drug development, influencing absorption and bioavailability.[22][23] It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature.[22]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: Add an excess amount of (2S)-2-(4-methylphenyl)piperidine to a known volume of purified water (or a relevant buffer solution) in a sealed flask.[23]

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[23]

  • Sample Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation may be necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Acidity Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. For an amine like (2S)-2-(4-methylphenyl)piperidine, the pKa refers to the equilibrium constant for the dissociation of its protonated form. The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare a solution of (2S)-2-(4-methylphenyl)piperidine of known concentration in water or a co-solvent system if solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.[24]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For a monoprotic base, the pKa is the pH at the half-equivalence point.[24]

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

This method is applicable if the protonated and neutral forms of the molecule have different UV-Vis absorption spectra.[25][26]

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the compound.

  • Sample Preparation: Prepare solutions of (2S)-2-(4-methylphenyl)piperidine of the same concentration in each of the buffer solutions.

  • Spectral Acquisition: Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[25][26]

Data Summary and Visualization

The effective communication of scientific data is paramount. The following tables provide a template for summarizing the physicochemical properties of (2S)-2-(4-methylphenyl)piperidine.

Table 1: Molecular and Spectroscopic Data for (2S)-2-(4-methylphenyl)piperidine

PropertyValue
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) Predicted values would be inserted here
¹³C NMR (100 MHz, CDCl₃) δ (ppm) Predicted values would be inserted here
High-Resolution Mass Spec (ESI+) Calculated m/z for [M+H]⁺ would be inserted here

Table 2: Physicochemical Properties of (2S)-2-(4-methylphenyl)piperidine

PropertyExperimental ValueMethod of Determination
Melting Point (°C) To be determinedCapillary Method
Boiling Point (°C) To be determinedMicro Boiling Point (Thiele Tube)
Aqueous Solubility (mg/mL at 25°C) To be determinedShake-Flask Method
pKa (at 25°C) To be determinedPotentiometric Titration
logP (Octanol/Water) To be determinedShake-Flask Method

Logical Relationships and Workflows

Visualizing experimental workflows can enhance understanding and reproducibility. The following diagrams, rendered in DOT language, illustrate the logical flow of the characterization process.

cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physicochemical Profiling synthesis Synthesis of (2S)-2-(4-methylphenyl)piperidine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms chiral Chiral Purity (e.g., Chiral HPLC) purification->chiral mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp solubility Solubility Assessment purification->solubility pka pKa Measurement purification->pka

Caption: Overall workflow for the synthesis and characterization of (2S)-2-(4-methylphenyl)piperidine.

start Obtain Purified Sample prep_buffers Prepare a series of pH buffers start->prep_buffers prep_solutions Prepare sample solutions in each buffer start->prep_solutions prep_buffers->prep_solutions measure_uv Measure UV-Vis spectrum for each solution prep_solutions->measure_uv plot_data Plot Absorbance vs. pH measure_uv->plot_data fit_curve Fit data to Henderson-Hasselbalch equation plot_data->fit_curve determine_pka Determine pKa from inflection point fit_curve->determine_pka

Caption: Experimental workflow for pKa determination using UV-Vis spectrophotometry.

Concluding Remarks

The comprehensive physicochemical characterization of (2S)-2-(4-methylphenyl)piperidine is a critical endeavor for its potential development as a pharmacological agent. This guide has outlined the essential properties to be determined and has provided detailed, field-proven protocols for their measurement. By adhering to these methodologies, researchers can ensure the generation of high-quality, reliable data that will form the foundation for further preclinical and clinical investigations. The principles and techniques described herein are broadly applicable to the characterization of other novel chemical entities, serving as a valuable resource for the scientific community.

References

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. (n.d.).
  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol - Benchchem. (n.d.).
  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol - Optica Publishing Group. (n.d.).
  • Experiment 1: Melting-point Determinations. (n.d.).
  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed. (1988, October).
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018, August 15).
  • DETERMINATION OF MELTING POINTS. (n.d.).
  • Measuring the Melting Point - Westlab. (2023, May 8).
  • Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. (n.d.).
  • Experiment C33: Determination of pKa by Half Titration. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • BOILING POINT DETERMINATION. (n.d.).
  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.).
  • Determination of Melting Point Lab - My Life Science Career. (2025, September 18).
  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).
  • Determination of a Boiling Point - Experiment - Vernier. (n.d.).
  • Determination of boiling point. (n.d.).
  • Determination of solubility: A laboratory experiment | Journal of Chemical Education. (n.d.).
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. (n.d.).
  • Solubility - Wikipedia. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Technical Support Center: NMR Analysis of Anilino-piperidines - Benchchem. (n.d.).
  • Piperidine - Wikipedia. (n.d.).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3).
  • Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed. (2009, May 28).
  • (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate | C9H17NO2 | CID 15697773 - PubChem. (n.d.).
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  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, February 2).
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021, March 16).
  • WO2001046143A1 - A process for preparing trans-2,4-disubstituted piperidines. (n.d.).
  • Piperidine Synthesis. - DTIC. (2025, June 4).
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  • 2-(4-methylphenyl)piperidine (C12H17N) - PubChemLite. (n.d.).
  • Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone | Request PDF - ResearchGate. (n.d.).
  • A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera - ResearchGate. (2022, July 18).
  • Analgesic activity of alkyl piperidine derivatives. (n.d.).
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A Technical Guide to the Structural Elucidation of (2S)-2-(4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-arylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Precise structural and stereochemical assignment is paramount, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, technically-focused workflow for the complete structural elucidation of a specific chiral example, (2S)-2-(4-methylphenyl)piperidine. We will move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques, from foundational spectroscopic methods (NMR, MS) to definitive stereochemical assignments using chiroptical and crystallographic methods. This document serves as a practical blueprint for researchers engaged in the synthesis and characterization of novel chiral molecules.

Introduction: The Imperative of Unambiguous Characterization

The piperidine ring is a cornerstone of synthetic and medicinal chemistry.[1][2] When substituted at the 2-position with an aryl group, a stereocenter is created, giving rise to enantiomers. The biological activity of such compounds is critically dependent on the precise three-dimensional arrangement of these substituents. Therefore, a rigorous and multi-faceted analytical approach is not merely academic but a prerequisite for any meaningful drug development program.

This guide will use (2S)-2-(4-methylphenyl)piperidine as a case study to illustrate a self-validating system of analysis. The workflow is designed to first confirm the molecular formula and atomic connectivity (primary structure) and then to unequivocally determine the absolute configuration of the stereocenter (tertiary structure).

Foundational Analysis: Confirming Connectivity and Formula

Before interrogating the stereochemistry, the fundamental identity of the compound must be confirmed. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. A plausible synthetic route, such as the asymmetric reduction of a corresponding pyridine precursor or a diastereoselective cyclization, is assumed to have been performed to yield the target compound.[2][3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the first step, providing an exact mass that can be used to determine the molecular formula.

  • Expected Result: For C₁₂H₁₇N, the expected monoisotopic mass is 175.1361 g/mol . An observed mass within a narrow tolerance (e.g., ±5 ppm) provides high confidence in the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule in solution.[4] For (2S)-2-(4-methylphenyl)piperidine, a suite of experiments is required for full assignment.

  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).

  • ¹³C NMR: Shows the number of distinct carbon environments.

  • 2D NMR (COSY & HSQC): These experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-methylphenyl)piperidine

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key ¹H-¹H COSY Correlations
C2~60-65~3.5-4.0 (dd)H3 (ax), H3 (eq)
C3~25-30~1.5-2.0 (m)H2, H4 (ax), H4 (eq)
C4~24-28~1.4-1.9 (m)H3 (ax), H3 (eq), H5 (ax), H5 (eq)
C5~25-30~1.4-1.9 (m)H4 (ax), H4 (eq), H6 (ax), H6 (eq)
C6~46-50~2.6-3.1 (m)H5 (ax), H5 (eq)
C1' (Aryl)~140-145--
C2'/C6' (Aryl)~128-130~7.1-7.3 (d)H3'/H5'
C3'/C5' (Aryl)~126-128~7.0-7.2 (d)H2'/H6'
C4' (Aryl)~135-140--
CH₃ (Aryl)~20-22~2.3 (s)-
NH-~1.5-2.5 (br s)-

Note: Predicted shifts are estimates based on typical values for similar structures.[5][6][7] Actual values will vary based on solvent and other experimental conditions. The piperidine ring protons will exhibit complex splitting patterns due to axial and equatorial relationships.

The workflow for NMR assignment, visualized below, demonstrates how these experiments are interconnected to build a complete picture of the molecule's scaffold.

Caption: Workflow for absolute configuration assignment using VCD.

Single Crystal X-ray Crystallography: The Gold Standard

When a suitable single crystal can be grown, X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. [8][9][10]

  • Trustworthiness: This technique is considered the "gold standard" because it generates a direct, high-resolution image of the molecule's electron density in the solid state. For chiral molecules in a non-centrosymmetric space group, specialized data collection and refinement (e.g., calculation of the Flack parameter) can determine the absolute configuration with very high confidence. [10]* Insights: Beyond absolute configuration, a crystal structure provides invaluable data on bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat), which is often stabilized in a chair conformation for simple piperidine derivatives. [8][11]

Detailed Experimental Protocols

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An experiment like APT or DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • COSY Acquisition: Acquire a gradient-selected COSY (gCOSY) experiment to identify proton-proton couplings.

  • HSQC Acquisition: Acquire a gradient-selected HSQC experiment to correlate proton signals with their directly attached carbons.

  • Data Processing & Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Integrate ¹H signals, pick peaks, and use the 2D spectra to walk through the spin systems to assign all signals as outlined in Table 1.

Protocol: Single Crystal X-ray Crystallography
  • Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling. A variety of solvents should be screened.

  • Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in the cold stream (typically 100 K) of a diffractometer. Collect a full sphere of diffraction data using either Mo or Cu radiation.

  • Structure Solution & Refinement: Process the diffraction data. Solve the structure using direct methods or other algorithms to obtain an initial model of the molecule. Refine the model against the experimental data.

  • Absolute Structure Determination: If the crystal is in a non-centrosymmetric space group, refine the Flack parameter. A value close to 0 for the known enantiomer confirms the absolute configuration.

  • Validation: The final structure should be validated using software like CheckCIF to ensure the model is chemically and crystallographically sound.

Conclusion: An Integrated and Self-Validating Approach

References

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Biological Activity of Novel Piperidine Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine, a six-membered nitrogen-containing heterocycle, represents a privileged scaffold in modern medicinal chemistry. Its sp3-hybridized structure provides optimal conformational flexibility, allowing derivatives to interact selectively with diverse biological targets. As a Senior Application Scientist, I have structured this technical guide to move beyond descriptive chemistry, diving deep into the mechanistic causality that dictates the efficacy of novel piperidine derivatives. Furthermore, this guide establishes self-validating experimental protocols to ensure scientific integrity during biological evaluation.

Mechanistic Rationale: The Piperidine Scaffold

The intrinsic biological value of the piperidine ring lies in its physicochemical properties. The basicity of the piperidine nitrogen (pKa ~11) ensures protonation at physiological pH, facilitating strong electrostatic and hydrogen-bonding interactions with target protein residues[1]. Furthermore, the saturated nature of the ring allows for the precise spatial arrangement of substituents (axial vs. equatorial), which is critical for stereoselective receptor binding and minimizing off-target toxicity[1].

Neurodegenerative Therapeutics: Acetylcholinesterase (AChE) Inhibition

A primary application of piperidine derivatives is the management of Alzheimer's disease via 2[2]. The AChE enzyme possesses a narrow gorge with two key binding regions: the Catalytic Anionic Site (CAS) at the base and the Peripheral Anionic Site (PAS) at the entrance.

Mechanistic Causality: Donepezil, a benchmark piperidine derivative, utilizes its benzyl-piperidine moiety to anchor into the CAS (interacting with Trp84 and Phe330), while its indanone group interacts with the PAS (Trp279)[1]. Novel 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized to exploit this dual-binding mechanism. The introduction of an alkyl or phenyl group at the nitrogen atom of the benzamide dramatically enhances affinity, yielding IC50 values as low as 0.56 nM[2].

AChE_Binding Ligand Donepezil-like Piperidine CAS Catalytic Anionic Site (CAS) Trp84, Phe330 Ligand->CAS Benzyl-piperidine moiety PAS Peripheral Anionic Site (PAS) Trp279 Ligand->PAS Bulky/Aromatic moiety AChE Acetylcholinesterase Enzyme CAS->AChE PAS->AChE

Fig 1: Dual-site binding mechanism of piperidine derivatives in Acetylcholinesterase.

Oncology: Targeted Anticancer Pathways

Piperidine derivatives exhibit potent cytotoxicity against various cancer cell lines by modulating critical survival and inflammatory pathways.

Mechanistic Causality: Compounds such as derivative 17a have demonstrated significant anti-proliferative effects against prostate cancer (PC3) and breast cancer (MCF-7) cells[3]. The underlying mechanism frequently involves the inhibition of the PI3K/Akt signaling axis. By preventing the phosphorylation of Akt, these derivatives downregulate survival signals, thereby inducing caspase-mediated apoptosis[3]. Additionally, piperidinone derivatives (e.g., EF24 analogs) act as IκB kinase (IKKb) inhibitors, suppressing NF-κB transcription and reducing chronic inflammation in carcinomas[1].

PI3KAkt Piperidine Piperidine Derivative (e.g., Compound 17a) PI3K PI3K Piperidine->PI3K Inhibits Akt Akt (Protein Kinase B) Piperidine->Akt Downregulates Receptor Growth Factor Receptor Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to PIP3->Akt Recruits & Activates Apoptosis Apoptosis / Cell Death Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes

Fig 2: Modulation of the PI3K/Akt survival pathway by anticancer piperidine derivatives.

Antimicrobial and Antioxidant Efficacy

Beyond chronic diseases, piperidines serve as robust antimicrobial and antioxidant agents, addressing the critical need for novel antibiotics.

Mechanistic Causality: Oxidative stress is neutralized by piperidine derivatives through direct hydrogen atom transfer. Specific derivatives have demonstrated up to 78% DPPH radical scavenging capacity at 1000 µg/mL[4]. Antimicrobially, compounds like derivative 6 exhibit strong inhibitory activity against S. aureus and E. coli with Minimum Inhibitory Concentrations (MIC) of 1.5 mg/mL[4]. This is attributed to the lipophilic nature of the substituted piperidine ring, which facilitates penetration through the bacterial lipid bilayer, subsequently disrupting cell wall synthesis or inhibiting DNA gyrase.

Quantitative Data Summary

To facilitate rapid comparison, the biological activities of key piperidine derivatives discussed in the literature are summarized below:

Compound / DerivativeTarget / Cell LineAssay TypeIC50 / GI50 / MICReference
Compound 21 AChEEnzyme Inhibition0.56 nM[2]
Indolylpiperidine 13 AChE / BuChEEnzyme InhibitionHigh dual affinity[1]
Compound 17a PC3 (Prostate Cancer)Cytotoxicity (MTT)0.81 µM[3]
DTPEP MCF-7 (Breast Cancer)Cytotoxicity (MTT)0.80 ± 0.04 µM[3]
Compound 6 S. aureus / E. coliMIC (Agar Dilution)1.5 mg/mL[4]
Compound 8 DPPH RadicalAntioxidant Scavenging78% at 1000 µg/mL[4]

Standardized Experimental Protocols

To ensure reproducibility, the following self-validating protocols must be employed. Each protocol is designed with internal controls to verify assay integrity.

Workflow Synthesis Piperidine Synthesis & Functionalization Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Assays (Ellman's, MTT, DPPH) Purification->InVitro Analysis Data Analysis (IC50, Kinetics) InVitro->Analysis

Fig 3: Standardized experimental workflow for the biological evaluation of novel piperidines.

Protocol A: Modified Ellman’s Assay for AChE Inhibition

Causality: Thiocholine, produced by AChE-mediated hydrolysis of acetylthiocholine, reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion, allowing spectrophotometric quantification of enzyme activity.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the piperidine derivative in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

  • Pre-incubation: In a 96-well plate, mix 140 µL buffer, 20 µL AChE enzyme (0.22 U/mL), and 20 µL of the test compound. Crucial Step: Incubate at 25°C for 15 minutes. Why? This allows the piperidine derivative to reach steady-state binding with the CAS/PAS before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 14 mM acetylthiocholine iodide.

  • Kinetic Read & Self-Validation: Measure absorbance at 412 nm every minute for 10 minutes.

    • Validation System: Include Donepezil as a positive control, a vehicle control (1% DMSO) for maximum velocity (Vmax), and a blank (no enzyme) to account for spontaneous substrate hydrolysis.

Protocol B: MTT Cell Viability Assay for Anticancer Screening

Causality: Viable cancer cells utilize mitochondrial succinate dehydrogenase to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. Dead cells cannot execute this reduction.

  • Cell Seeding: Seed PC3 or MCF-7 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO2 to allow adherence.

  • Compound Treatment: Aspirate media and add fresh media containing serial dilutions of the piperidine derivative (e.g., 0.1 to 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Read: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

    • Validation System: Untreated cells serve as the 100% viability baseline. A known cytotoxic agent (e.g., Doxorubicin) must be used as a positive control.

Protocol C: DPPH Radical Scavenging Assay

Causality: The stable DPPH radical (purple) is reduced by the hydrogen-donating ability of the piperidine derivative, converting it to 1,1-diphenyl-2-picrylhydrazine (yellow).

  • Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol.

  • Reaction: Mix 1 mL of the piperidine compound (at various concentrations, e.g., 10-1000 µg/mL) with 2 mL of the DPPH solution.

  • Incubation: Shake vigorously and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm.

    • Validation System: Use Rutin or Ascorbic Acid as a positive control. The scavenging activity is calculated as: [(Abs_control - Abs_sample) / Abs_control] × 100.

References

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Source: encyclopedia.
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  • Source: semanticscholar.

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An In-Depth Technical Guide to the In-Silico Elucidation of (2S)-2-(4-methylphenyl)piperidine-Protein Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals.[1] While the scaffold is common, each new derivative presents a unique challenge in elucidating its specific biological targets and mechanism of action. This guide focuses on a representative novel compound, (2S)-2-(4-methylphenyl)piperidine, to provide a comprehensive, field-proven workflow for predicting and characterizing its protein interactions using in-silico modeling. We move beyond a simple recitation of steps, instead focusing on the causality behind experimental choices, establishing a self-validating system of protocols. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the characterization of novel chemical entities, transforming a molecular structure into a testable biological hypothesis.

Section 1: The Foundational In-Silico Workflow: A Logic-Driven Approach

The journey from a novel small molecule to a validated biological interaction is a multi-step process. A robust computational workflow does not merely generate data; it builds a cascade of evidence. Each subsequent step serves to validate or refine the hypothesis generated by the previous one. The logical flow described herein ensures that computational resources are spent efficiently and that the final output is a high-confidence model of the molecular interaction.

G cluster_0 cluster_1 cluster_2 A 1. Ligand Preparation (2S)-2-(4-methylphenyl)piperidine B 2. Target Hypothesis Generation (Literature Mining & Similarity Analysis) A->B C 3. Molecular Docking (Pose & Affinity Prediction) B->C D 4. Molecular Dynamics Simulation (Dynamic Stability Assessment) C->D C_val Validation: Re-docking of co-crystallized ligand C->C_val E 5. Binding Free Energy Calculation (Quantitative Affinity) D->E D_val Validation: RMSD, RMSF, H-Bond Analysis D->D_val F 6. Hypothesis Refinement & Reporting (Synthesized Conclusion) E->F

Figure 1: The In-Silico Interaction Modeling Workflow.

Section 2: Ligand Preparation: The Digital Twin of the Molecule

The principle of "garbage in, garbage out" is paramount in computational chemistry. The quality of our simulation is entirely dependent on the accuracy of our starting ligand structure. This protocol ensures a physically realistic, low-energy 3D conformation.

Experimental Protocol 2.1: 3D Structure Generation and Energy Minimization
  • 2D Structure Creation: Draw the structure of (2S)-2-(4-methylphenyl)piperidine using a chemical drawing tool like ChemDraw or MarvinSketch. Critically, ensure the stereochemistry at the C2 position is correctly defined as '(S)'.

  • Conversion to 3D: Use the software's built-in functionality to convert the 2D drawing into a 3D structure.

  • Protonation State Assignment: The piperidine nitrogen has a pKa of approximately 11.2.[2] At a physiological pH of ~7.4, this amine will be protonated. Use a tool like Open Babel or Maestro's Epik to assign the correct protonation state, resulting in a positively charged piperidinium species. This step is non-negotiable, as the charge is critical for forming electrostatic interactions.

  • Energy Minimization: The initial 3D conversion may result in strained bond lengths or angles. A geometry optimization or energy minimization step is required.

    • Rationale: This process refines the 3D coordinates to find a low-energy conformation, which is more representative of the molecule's state in solution.

    • Method: Employ a molecular mechanics force field (e.g., MMFF94 or OPLS3e) and a suitable algorithm (e.g., steepest descent followed by conjugate gradient) to minimize the structure until a convergence criterion is met.

  • Final Output: Save the final, minimized 3D structure in a format suitable for docking software, such as .mol2 or .pdbqt.

Section 3: Target Identification: From a Sea of Proteins to a Testable Hypothesis

For a novel compound, the target is often unknown. A purely speculative approach is inefficient. We must use the ligand's structural information to generate a data-driven hypothesis. The 2-arylpiperidine scaffold is known to interact with a variety of receptors and enzymes.[3][4]

Strategy 3.1: Literature-Based Scaffold Analysis

A survey of scientific literature reveals that piperidine derivatives have been successfully designed and synthesized to target a wide range of proteins, including:

  • G-Protein Coupled Receptors (GPCRs): Notably the mu-opioid receptor (MOR), where the piperidine ring is a crucial pharmacophoric element for analgesic activity.[5]

  • Kinases: Derivatives have been investigated as inhibitors for Protein Kinase B (Akt), EGFR, VEGFR-2, and Abl-1.[6][7][8]

  • CNS Receptors: The scaffold is present in ligands targeting the Sigma 1 Receptor (S1R) and serotonin receptors like 5-HT2A.[9][10]

  • Enzymes: Farnesyltransferase and Dihydrofolate Reductase (DHFR) have also been targeted by piperidine-containing compounds.[7][11]

Decision for this Guide: Based on the strong precedent for piperidine derivatives as analgesics and the availability of high-quality crystal structures, we will proceed with the mu-Opioid Receptor (MOR) as our primary hypothetical target. Specifically, we will use the high-resolution crystal structure of the murine MOR in complex with an antagonist, PDB ID: 4DKL.[5]

Section 4: Molecular Docking: Predicting the Binding Handshake

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a receptor and estimates the strength of the interaction (the "score"). It is a computationally inexpensive method for rapidly screening and prioritizing compounds or, in our case, for generating an initial binding hypothesis.

Experimental Protocol 4.1: Receptor and Ligand Preparation for Docking
  • Receptor Acquisition: Download the crystal structure of the mu-opioid receptor from the Protein Data Bank (PDB ID: 4DKL).

  • Receptor Cleaning: The raw PDB file contains non-essential information. Remove all water molecules, co-solvents, and any co-crystallized ligands. The rationale is to simulate the binding of our novel ligand to a clean, unoccupied active site.

  • Protonation and Repair: Add hydrogen atoms to the protein structure, which are typically absent in crystal structures. Ensure correct ionization states for acidic and basic residues (e.g., Asp, Glu, Lys, Arg) at physiological pH. Correct any missing side chains or loops if necessary, using tools like Maestro's Protein Preparation Wizard or PDB2PQR.

  • Ligand Preparation: Convert the energy-minimized structure of (2S)-2-(4-methylphenyl)piperidine from Protocol 2.1 into the .pdbqt format required by AutoDock Vina, which includes adding Gasteiger charges and defining rotatable bonds.[7]

Experimental Protocol 4.2: Docking Simulation with AutoDock Vina
  • Grid Box Definition: Define the search space for the docking algorithm. This is a three-dimensional box centered on the active site of the receptor.

    • Expertise: The most reliable way to define this box is to center it on the position of the co-crystallized ligand from the original PDB file. This ensures the search is focused on the known binding pocket. A box size of approximately 25x25x25 Å is typically sufficient to cover the active site and allow for ligand flexibility.

  • Configuration File: Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the desired output file name.

  • Execution: Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log log.txt.

  • Trustworthiness (Self-Validation): Before docking our novel ligand, a critical validation step is to re-dock the original co-crystallized ligand (in this case, β-FNA) into the receptor. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This confirms that the chosen docking parameters are capable of identifying the correct binding mode.

Data Presentation: Interpreting Docking Results

The primary outputs are the binding affinity scores and the predicted 3D poses. Vina will output multiple poses, ranked by their score.

Pose IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-9.2Asp147, Tyr148, His319
2-8.9Asp147, Met151, Trp293
3-8.5Tyr326, Ile296, Val300

Table 1: Hypothetical docking results for (2S)-2-(4-methylphenyl)piperidine with the mu-Opioid Receptor.

A lower binding affinity score indicates a more favorable predicted interaction. The top-ranked pose (-9.2 kcal/mol) should be visually inspected to analyze the specific molecular interactions driving the binding.

G cluster_0 cluster_1 Predicted Interactions Ligand (2S)-2-(4-methylphenyl)piperidine HBond Hydrogen Bond (e.g., with Asp147) Ligand->HBond Piperidinium N-H PiCat Pi-Cation (e.g., with Tyr148) Ligand->PiCat Piperidinium Ring Hydro Hydrophobic (e.g., with Val300) Ligand->Hydro 4-methylphenyl group Receptor Mu-Opioid Receptor HBond->Receptor PiCat->Receptor Hydro->Receptor

Figure 2: Key molecular interactions predicted by docking.

Section 5: Molecular Dynamics: From a Static Snapshot to a Dynamic Movie

While docking provides a valuable static image, biological systems are dynamic. Molecular Dynamics (MD) simulations assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment (water, ions, at 37°C). A ligand that is stable in its docked pose throughout an MD simulation is a much higher-confidence hit.

Experimental Protocol 5.1: MD Simulation Setup
  • System Building: Take the top-ranked docked complex from Section 4 as the starting structure.

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). This explicitly models the solvent, which is crucial for realistic simulation.

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Minimization & Equilibration:

    • Rationale: Before the production simulation, the system must be gradually relaxed. This involves an initial energy minimization of the solvent and ions, followed by a gentle heating of the system from 0 K to 310 K (37°C) and pressure equilibration. This multi-stage process prevents unrealistic starting velocities and pressures that could destabilize the complex.

  • Production Run: Once equilibrated, run the production MD simulation for a duration sufficient to observe stable behavior, typically between 100-200 nanoseconds for binding pose stability analysis.

G A Start with Docked Complex B Solvate in Water Box A->B System Setup C Add Ions to Neutralize B->C D Energy Minimization C->D Relaxation E NVT Equilibration (Heating) D->E F NPT Equilibration (Pressure) E->F G Production MD (100 ns) F->G Data Collection

Figure 3: The workflow for a Molecular Dynamics simulation.

Analysis of MD Trajectories

The primary goal is to assess stability. Key metrics include:

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand's heavy atoms relative to its starting position. A stable, flat RMSD plot below ~3 Å indicates the ligand is not drifting out of the binding pocket.

  • Root Mean Square Fluctuation (RMSF): This plot shows the flexibility of individual protein residues. High fluctuations in the active site might indicate instability induced by the ligand.

  • Interaction Analysis: Monitor the key interactions (e.g., the hydrogen bond to Asp147) identified in docking. A persistent interaction throughout the simulation provides strong evidence for its importance in binding.

Section 6: Conclusion and Synthesis

This guide has outlined a rigorous, multi-stage computational workflow to investigate the interactions of a novel compound, (2S)-2-(4-methylphenyl)piperidine. By starting with robust ligand preparation, generating a data-driven target hypothesis, and using a validated docking protocol, we produced an initial binding model. This static model was then subjected to the dynamic rigors of molecular dynamics simulation to confirm its stability.

The convergence of these methods—a favorable docking score, a stable RMSD in the MD simulation, and the persistence of key hydrogen bonding and hydrophobic interactions—builds a compelling, evidence-based case that (2S)-2-(4-methylphenyl)piperidine is a plausible ligand for the mu-opioid receptor. This in-silico evidence provides a strong rationale for prioritizing this compound for synthesis and subsequent in-vitro biological validation, demonstrating the power of computational modeling to guide and accelerate modern drug discovery.

References

  • In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. PubMed. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. Journal of the International AIDS Society. [Link]

  • In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Bentham Science. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. [Link]

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(2S)-2-(4-methylphenyl)piperidine potential pharmacological targets

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Pharmacological Targets of (2S)-2-(4-methylphenyl)piperidine

Abstract

The piperidine scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in a vast array of therapeutic agents. Within this class, 2-arylpiperidines are of particular interest due to their prevalence in centrally active compounds. This guide provides a comprehensive exploration of the potential pharmacological targets for a specific, yet representative molecule: (2S)-2-(4-methylphenyl)piperidine. Leveraging principles of structural analogy, computational prediction, and established bioassay methodologies, we delineate a strategic, multi-tiered framework for the systematic identification and validation of its biological targets. This document is intended for researchers, scientists, and drug development professionals, offering both foundational insights and actionable experimental protocols to guide early-stage discovery efforts.

Structural Rationale and Primary Target Hypotheses

The structure of (2S)-2-(4-methylphenyl)piperidine, featuring a chiral center at the 2-position of the piperidine ring and a p-tolyl substituent, bears a strong resemblance to several well-established pharmacophores. This structural analogy forms the logical basis for our primary target hypotheses.

  • Monoamine Transporters (MATs): The 2-substituted piperidine motif is a classic feature of ligands targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2][3][4][5] Compounds like methylphenidate contain a similar core structure and are potent DAT/NET inhibitors. The specific stereochemistry and the nature of the aryl substituent are critical determinants of potency and selectivity across these three highly homologous transporters.[3][4][6] Therefore, DAT, NET, and SERT represent high-probability targets.

  • Sigma Receptors (σ1 and σ2): Sigma receptors are promiscuous binding sites for a wide variety of chemical structures, with piperidine-containing ligands being particularly common.[7][8][9] These receptors are implicated in a range of neurological functions and diseases, making them attractive targets.[8][10] The lipophilic nature of the p-tolyl group combined with the basic nitrogen of the piperidine ring fits the general pharmacophoric model for sigma receptor ligands.[9][11]

  • NMDA Receptors: Certain 2-substituted piperidine derivatives have been identified as N-methyl-D-aspartate (NMDA) receptor antagonists.[12][13][14][15] Specifically, compounds with a carboxylic acid moiety at the 2-position show potent antagonist activity.[14][15] While (2S)-2-(4-methylphenyl)piperidine lacks this acidic group, the core scaffold's potential to interact with NMDA receptor subtypes, possibly at allosteric sites, warrants investigation.

  • Dopamine D2-like Receptors: The 4-benzylpiperidine and related structures are known to interact with dopamine D2-like receptors (D2, D3, D4).[16] Although the substitution pattern is different in our compound of interest (2-aryl vs. 4-arylalkyl), the fundamental components—a piperidine ring and an aromatic moiety—suggest a potential for interaction that should be empirically tested.

A Systematic Approach to Target Identification and Validation

A robust target validation campaign integrates computational prediction with a tiered experimental approach, moving from broad screening to specific functional characterization. This ensures a logical, evidence-based progression and efficient allocation of resources.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Confirmation InSilico Computational Target Prediction (e.g., SwissTargetPrediction, PASS) TargetList Generate Prioritized List of Putative Targets InSilico->TargetList Binding Tier 1: Radioligand Binding Assays (Affinity & Selectivity Profile) TargetList->Binding Hypothesis Testing Functional Tier 2: Cell-Based Functional Assays (Activity: Agonist/Antagonist/Inhibitor) Binding->Functional InVivo Tier 3: Animal Models (Pharmacodynamic & Behavioral Effects) Functional->InVivo Physiological Relevance

Caption: A multi-phase workflow for drug target identification.

Phase 1: In Silico Target Prediction

Before embarking on wet-lab experiments, computational tools can provide a valuable, cost-effective screening to broaden and prioritize our target hypotheses.[17][18] Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze a query molecule's structure and predict a spectrum of likely biological targets based on similarity to known active compounds.[18]

Hypothetical In Silico Prediction Results:

Target ClassSpecific Predicted TargetsConfidence Score/ProbabilityRationale
Transporters Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)HighStrong structural analogy to known monoamine reuptake inhibitors.[1][3][4]
Receptors Sigma-1 (σ1), Sigma-2 (σ2), Dopamine D2/D3, NMDAModerate to HighCommon piperidine pharmacophore for sigma and dopamine receptors.[7][11][16] Potential for NMDA interaction.[12]
Enzymes Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B)Low to ModerateSome piperidine derivatives show inhibitory activity against these enzymes.[19][20]

Phase 2: Experimental Protocols for In Vitro Validation

This phase aims to empirically confirm the computationally predicted targets and quantify the compound's interaction. We employ a two-tiered approach: initial binding assays to determine affinity, followed by functional assays to characterize the nature of the interaction.

Tier 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a specific receptor or transporter.[21][22] The principle involves competition between the unlabeled test compound and a known high-affinity radioligand for the target site.

G Prep Prepare Target Source (Cell Membranes or Brain Homogenate) Incubate Incubate: Target + Radioligand + Test Compound (Varying Conc.) Prep->Incubate Separate Separate Bound/Free Ligand (Rapid Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 → Ki Calculation) Quantify->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Protocol 1: Monoamine Transporter Binding Panel

  • Target Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT, or use rat striatal (for DAT) and cortical (for NET/SERT) tissue homogenates.

  • Assay Buffer: Use an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligands:

    • DAT: [³H]WIN 35,428 or [³H]CFT

    • NET: [³H]Nisoxetine

    • SERT: [³H]Paroxetine or [³H]Citalopram[23][24]

  • Procedure: a. In a 96-well plate, add assay buffer, the appropriate radioligand (at a concentration near its Kd), and serial dilutions of (2S)-2-(4-methylphenyl)piperidine (e.g., from 1 nM to 100 µM). b. Add the membrane/homogenate preparation to initiate the binding reaction. c. Incubate at a specified temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. e. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. f. Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Summary of Binding Assay Conditions:

TargetRadioligandNon-Specific BlockerTissue/Cell Source
DAT [³H]WIN 35,42810 µM CocainehDAT-HEK293 Cells / Rat Striatum
NET [³H]Nisoxetine10 µM DesipraminehNET-HEK293 Cells / Rat Cortex
SERT [³H]Paroxetine10 µM FluoxetinehSERT-HEK293 Cells / Rat Cortex
σ1 Receptor -Pentazocine10 µM HaloperidolRat Brain Homogenate
σ2 Receptor [³H]DTG ¹10 µM HaloperidolRat Liver Homogenate
NMDA Receptor [³H]MK-80110 µM MK-801Rat Cortical Membranes

¹ [³H]DTG (ditolylguanidine) binds to both σ1 and σ2 sites; σ2 binding is measured in the presence of a selective σ1 ligand to mask the σ1 component.

Tier 2: Cell-Based Functional Assays

A high binding affinity does not reveal the functional consequence of the interaction. Functional assays are critical to determine if the compound acts as an inhibitor (for transporters), or an agonist/antagonist (for receptors).[25][26][27]

Protocol 2: Monoamine Transporter Uptake Inhibition Assay

This assay directly measures the functional capacity of the compound to block the uptake of neurotransmitters into cells.[22]

  • Cell Culture: Use HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.

  • Substrates:

    • DAT: [³H]Dopamine

    • NET: [³H]Norepinephrine

    • SERT: [³H]Serotonin (5-HT)

  • Procedure: a. Wash the cell monolayers with Krebs-HEPES buffer. b. Pre-incubate the cells with serial dilutions of (2S)-2-(4-methylphenyl)piperidine for 15-30 minutes at 37°C. c. Add the radiolabeled substrate (e.g., [³H]Dopamine) to initiate uptake. d. Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation must be short enough to ensure measurement of the initial rate of transport. e. Terminate uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer. f. Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials. g. Quantify intracellular radioactivity by liquid scintillation counting.

  • Data Analysis: Determine the IC50 value for uptake inhibition. This value represents the functional potency of the compound.

Protocol 3: GPCR Functional Assay (cAMP Measurement)

If binding to a G-protein coupled receptor (GPCR) like a dopamine receptor is confirmed, a second messenger assay can determine agonism or antagonism.[28][29] This protocol describes a cAMP assay for a Gi/o-coupled receptor (e.g., D2 dopamine receptor).

G cluster_0 Antagonist Mode cluster_1 Agonist Mode TestAntagonist 1. Add Test Compound (Potential Antagonist) AddAgonist 2. Add Known Agonist (e.g., Quinpirole for D2R) TestAntagonist->AddAgonist Forskolin 3. Add Forskolin (Stimulates Adenylyl Cyclase) AddAgonist->Forskolin TestAgonist 1. Add Test Compound Alone TestAgonist->Forskolin Incubate 4. Incubate at 37°C Forskolin->Incubate Lyse 5. Lyse Cells & Measure cAMP (e.g., HTRF, ELISA) Incubate->Lyse Analyze 6. Calculate EC50 (Agonist) or IC50 (Antagonist) Lyse->Analyze

Caption: Workflow for a cAMP functional assay for a Gi-coupled GPCR.

  • Cell Culture: Use CHO or HEK293 cells stably expressing the target GPCR (e.g., human D2 receptor).

  • Procedure: a. Plate cells in a 96-well plate and allow them to adhere. b. For Antagonist Mode: Pre-incubate cells with serial dilutions of (2S)-2-(4-methylphenyl)piperidine. Then, add a known agonist (e.g., quinpirole for D2R) at its EC80 concentration. c. For Agonist Mode: Add serial dilutions of (2S)-2-(4-methylphenyl)piperidine alone. d. Add forskolin to all wells to stimulate adenylyl cyclase and produce a robust cAMP signal. The activation of a Gi-coupled receptor will inhibit this signal. e. Incubate for 15-30 minutes at 37°C. f. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • In agonist mode, a dose-dependent decrease in the forskolin-stimulated cAMP signal indicates agonism. Calculate the EC50.

    • In antagonist mode, a dose-dependent reversal of the known agonist's inhibitory effect indicates antagonism. Calculate the IC50 and subsequently the Kb (antagonist dissociation constant).

Phase 3: In Vivo Pharmacological Profiling

Once a primary target and functional activity are confirmed in vitro, the next logical step is to assess the compound's effects in a living system. This phase provides crucial information on pharmacokinetics, target engagement in the brain, and overall behavioral effects.

Potential In Vivo Models:

  • If MAT Inhibition is Confirmed:

    • Locomotor Activity: Assess psychostimulant effects in rodents. Potent DAT/NET inhibitors typically increase locomotor activity.[30]

    • Microdialysis: Directly measure extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions (e.g., striatum, prefrontal cortex) following compound administration.[31]

    • Models of Depression: If SERT/NET activity is prominent, evaluate antidepressant-like effects in models such as the forced swim test or tail suspension test.[3][5]

  • If NMDA Antagonism is Confirmed:

    • Prepulse Inhibition (PPI) of Startle: Assess sensorimotor gating, a process disrupted in psychosis and affected by NMDA antagonists.

    • Models of Nociception: Evaluate analgesic properties in thermal or mechanical pain models.

  • If Sigma Receptor Activity is Confirmed:

    • Models of Neuropathic Pain: Sigma-1 receptor antagonists have shown efficacy in reducing pain behaviors.[8]

    • Cognitive Assays: Evaluate effects on learning and memory in tests like the novel object recognition or Morris water maze.

Conclusion

The (2S)-2-(4-methylphenyl)piperidine scaffold holds significant potential for interacting with key central nervous system targets, most notably the monoamine transporters and sigma receptors. The structural alerts derived from its 2-arylpiperidine core provide a strong rationale for this hypothesis. However, a definitive understanding of its pharmacological profile can only be achieved through a rigorous, multi-tiered validation process. By integrating in silico predictions with systematic in vitro binding and functional assays, researchers can efficiently identify and characterize the primary biological targets of this compound. Subsequent in vivo studies are then essential to translate these molecular interactions into a meaningful physiological and behavioral profile, ultimately determining the therapeutic potential of (2S)-2-(4-methylphenyl)piperidine and guiding future drug development efforts.

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Engineering Asymmetry: Discovery and Synthesis of Chiral 2-Arylpiperidines in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylpiperidine scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, ranging from central nervous system (CNS) stimulants to oncology therapeutics[1][2]. Because the spatial orientation of the aryl group dictates receptor binding affinity and off-target toxicity, accessing enantiopure 2-arylpiperidines is a critical bottleneck in drug development. This technical guide deconstructs the state-of-the-art methodologies for synthesizing these chiral centers, transitioning from classical resolution to modern biocatalytic and transition-metal-catalyzed asymmetric workflows.

Pharmacological Significance & The 2-Arylpiperidine Pharmacophore

The biological imperative for chirality in 2-arylpiperidines cannot be overstated. In the development of Substance P (NK1 receptor) antagonists—such as (+)-CP-99994 and (+)-L-733060—the 2-arylpiperidine core is responsible for anchoring the molecule within the receptor's hydrophobic pocket[1][3]. The stereochemistry at the C2 position is paramount; for instance, there is a ~50-fold difference in inhibitory activity between the HCl salts of the (R,R) and (R,S) diastereomers of certain NK1 antagonists (IC 50​ 0.3 nM vs. >15 nM)[4].

NK1_Pathway SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Agonist Binding Gq Gq Protein NK1R->Gq Signal Cascade PLC PLC-beta Gq->PLC Signal Cascade Ca2 Intracellular Ca2+ (Pain/Emesis Signal) PLC->Ca2 Signal Cascade Antag Chiral 2-Arylpiperidine (e.g., CP-99994) Antag->NK1R Competitive Inhibition

Fig 1: Pharmacological mechanism of chiral 2-arylpiperidines acting as competitive NK1 receptor antagonists.

Core Synthetic Methodologies & Protocols

As an application scientist, selecting a synthetic route requires balancing enantiomeric excess ( ee ), scalability, and atom economy. Below are three field-proven, self-validating protocols for accessing chiral 2-arylpiperidines.

Method A: Biocatalytic Transaminase-Triggered Cyclization

Mechanistic Causality: Traditional reductive aminations often require heavy metals and yield moderate enantioselectivity. Biocatalysis utilizing engineered transaminases (TAs) offers a green alternative. TAs utilize pyridoxal phosphate (PLP) as a cofactor to shuttle an amine from a donor (isopropylamine) to a commercially available ω -chloroketone. The resulting chiral ω -chloroamine is a transient intermediate that undergoes rapid intramolecular SN​2 cyclization to form the piperidine ring[5][6].

Biocatalysis Substrate ω-Chloroketone (Commercially Available) Enzyme Transaminase (ATA-117) + PLP + Isopropylamine Substrate->Enzyme Reductive Amination Intermediate Chiral ω-Chloroamine (Transient Intermediate) Enzyme->Intermediate Stereoselective Cyclization Intramolecular SN2 (Base-Catalyzed) Intermediate->Cyclization -HCl Product (R)-2-Arylpiperidine (>99.5% ee) Cyclization->Product Ring Closure

Fig 2: Transaminase-triggered cascade for the enantioselective synthesis of 2-arylpiperidines.

Step-by-Step Protocol (Self-Validating System):

  • Preparation: Dissolve 50 mM of the ω -chloroketone substrate in 5-20% (v/v) DMSO to ensure solubility in the aqueous matrix[6].

  • Biocatalytic Matrix: Prepare a 100 mM potassium phosphate ( KPi​ ) buffer (pH 8.0) containing 1 mM PLP cofactor, 0.5–1.0 M isopropylamine (amine donor), and 10 mg/mL of the selected transaminase (e.g., ATA-117 for the (R) -enantiomer)[5][6].

  • Incubation: Combine the substrate and matrix. Incubate at 30–37 °C with 700 rpm agitation for 24 hours[6].

  • In-Process Control (IPC): Sample the reaction and analyze via LC-MS. Validation check: The ketone mass should disappear, replaced temporarily by the primary amine mass, followed by the cyclized piperidine mass[5].

  • Base-Triggered Cyclization: If IPC shows stalled cyclization (common for bulky 2-aryl groups), add 10 M NaOH (100 μ L per 0.5 mL reaction) to deprotonate the amine salt and drive the SN​2 ring closure. Incubate for an additional 1–3 hours[5][6].

  • Isolation: Extract with MTBE. Precipitate the product as a tosylate salt using p -toluenesulfonic acid to achieve >99.5% ee and high chemical purity[5].

Method B: Asymmetric Lithiation and Kinetic Resolution

Mechanistic Causality: Synthesizing 2,2-disubstituted piperidines is notoriously difficult. Coldham and O'Brien demonstrated that the Boc protecting group in N -Boc-2-arylpiperidines rotates rapidly even at cryogenic temperatures (-78 °C). This dynamic behavior allows a chiral base complex (sec-butyllithium + (+)-sparteine surrogate) to selectively deprotonate one enantiomer at the benzylic position, achieving kinetic resolution. The resulting organolithium intermediate is configurationally stable at -78 °C and can be trapped with electrophiles with complete stereoretention[4].

Lithiation Racemic Racemic N-Boc- 2-Arylpiperidine ChiralBase s-BuLi + (+)-Sparteine Surrogate (-78°C) Racemic->ChiralBase Kinetic Resolution Lithio Enantioenriched Lithio-Intermediate ChiralBase->Lithio Asymmetric Deprotonation Electrophile Electrophile (E+) Quench Lithio->Electrophile Trapping Product Chiral 2,2-Disubstituted Piperidine Electrophile->Product Stereoretention

Fig 3: Asymmetric lithiation and kinetic resolution workflow for N-Boc-2-arylpiperidines.

Step-by-Step Protocol (Self-Validating System):

  • Complexation: In a flame-dried Schlenk flask under argon, dissolve the (+)-sparteine surrogate in anhydrous THF. Cool to -78 °C.

  • Base Formation: Dropwise add s -BuLi. Stir for 30 minutes to form the chiral base complex[4].

  • Kinetic Resolution: Slowly add the racemic N -Boc-2-arylpiperidine. Validation check: Utilize in situ IR spectroscopy to monitor the deprotonation event in real-time[4].

  • Electrophilic Quench: After 1 hour at -78 °C, add the desired electrophile (e.g., a trialkyltin halide or alkyl halide). Maintain -78 °C to prevent racemization of the organolithium species[4].

  • Workup & Analysis: Quench with saturated aqueous NH4​Cl . Analyze the unreacted starting material and the substituted product via chiral HPLC to validate the enantiomeric ratio (er), typically reaching up to 91:9[4].

Method C: Pd-Catalyzed Aza-Achmatowicz Rearrangement (AAR)

Mechanistic Causality: For highly functionalized 2-arylpiperidines, de novo synthesis from renewable biomass is highly advantageous. Furfurylamine undergoes an AAR to form a dihydropyridinone. A non-phosphine-ligand palladium precatalyst ( Pd2​(dba)3​ ) is utilized to prevent catalyst poisoning during the cross-coupling with arylboronic acids. Finally, Noyori asymmetric transfer hydrogenation selectively reduces the intermediate, setting the C2 stereocenter with high fidelity[1].

Quantitative Data & Comparative Analysis

To guide synthetic strategy selection, the quantitative metrics of the discussed methodologies are summarized below:

MethodologyStarting MaterialKey Reagents / CatalystsMax Enantiomeric Excess ( ee )Primary AdvantageScalability & Yield
Biocatalytic Cyclization Commercially available ω -chloroketonesTransaminase (e.g., ATA-117), PLP, Isopropylamine>99.5% [5][7]Green chemistry; eliminates heavy metal use; high ee High (Demonstrated at 300 mg scale, 84% isolated yield)[5]
Asymmetric Lithiation Racemic N -Boc-2-arylpiperidines s -BuLi, (+)-sparteine surrogate91:9 er [4]Direct access to complex 2,2-disubstituted piperidinesModerate (Requires strict cryogenic -78 °C conditions)[4]
Pd-Catalyzed AAR Renewable furfurylamine (biomass) Pd2​(dba)3​ , K2​CO3​ , Noyori Ru-catalyst>95% [1]Sustainable pathway; broad substrate scope for C2-C6 functionalizationGood (Yields up to 70% in arylation step)[1]

Conclusion

The discovery and synthesis of chiral 2-arylpiperidines have evolved from classical, low-yield chiral resolutions to highly sophisticated, atom-economical catalytic systems. For standard 2-aryl substitutions, biocatalytic transaminase cascades currently represent the gold standard for achieving >99.5% ee under mild conditions[5]. However, for accessing sterically demanding 2,2-disubstituted pharmacophores, asymmetric lithiation remains an indispensable tool in the medicinal chemist's arsenal[4]. By integrating these self-validating protocols, drug development programs can rapidly access diverse chemical space around the NK1, PARP, and TRPM8 target profiles[1].

References

  • Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids Organic Letters / Organic Chemistry Portal[Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations JACS Au / PMC (National Institutes of Health)[Link]

  • Synthesis and kinetic resolution of N-Boc-2-arylpiperidines Chemical Communications (RSC Publishing)[Link]

  • Discovery of a potent substance P antagonist: recognition of the key molecular determinant Journal of Medicinal Chemistry (ACS Publications)[Link]

  • The cholestanol lipid anchor causes Cy5 movement from the plasma membrane to endosomes ResearchGate[Link]

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A Comprehensive Spectroscopic Analysis of (2S)-2-(4-methylphenyl)piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a detailed spectroscopic characterization of the chiral piperidine derivative, (2S)-2-(4-methylphenyl)piperidine. Piperidine scaffolds are fundamental building blocks in medicinal chemistry and drug discovery, making unambiguous structural confirmation paramount.[1] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a thorough analysis of the compound's signature features using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide elucidates the causal relationships behind spectral features and provides robust, field-proven protocols for data acquisition, ensuring both scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

(2S)-2-(4-methylphenyl)piperidine is a chiral secondary amine featuring a saturated six-membered piperidine ring substituted at the C2 position with a 4-methylphenyl (p-tolyl) group. The key structural features to be analyzed are:

  • Piperidine Ring: A saturated heterocyclic amine. Its protons are in a complex aliphatic environment, and its carbons will appear in the upfield region of the ¹³C NMR spectrum.

  • Aromatic System: A para-substituted benzene ring, which is expected to show a characteristic splitting pattern in the ¹H NMR spectrum.

  • Chiral Center (C2): The stereocenter at the C2 position induces diastereotopicity in the adjacent methylene protons (C3 and C6), leading to more complex NMR signals.

  • Functional Groups: The secondary amine (N-H) and the aromatic/aliphatic C-H bonds will give rise to characteristic absorption bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of nuclei.[2][3] For (2S)-2-(4-methylphenyl)piperidine, both ¹H and ¹³C NMR are indispensable for complete structural assignment.

¹H NMR Analysis

The ¹H NMR spectrum provides a map of all proton environments. The para-substituted aromatic ring is expected to produce a distinct AA'BB' system, while the protons on the piperidine ring will exhibit complex multiplets due to geminal and vicinal coupling, further complicated by the chiral center.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.20d~8.02H, Aromatic (H-2', H-6')
~7.10d~8.02H, Aromatic (H-3', H-5')
~3.65dd~10.5, 3.01H, Piperidine (H-2)
~3.10dt~12.0, 2.51H, Piperidine (H-6eq)
~2.65t~12.01H, Piperidine (H-6ax)
~2.35s-3H, Methyl (-CH₃)
~1.90 - 1.50m-6H, Piperidine (H-3, H-4, H-5)
~1.75br s-1H, Amine (N-H)

Causality and Interpretation:

  • Aromatic Protons: The two doublets around 7.10-7.20 ppm are characteristic of a 1,4-disubstituted (para) aromatic ring. The protons ortho to the piperidine (H-2', H-6') are typically slightly downfield from the meta protons (H-3', H-5').

  • Benzylic Methine (H-2): The proton at the chiral center is coupled to the two diastereotopic protons at C3, resulting in a doublet of doublets. Its downfield shift (~3.65 ppm) is due to its position adjacent to both the nitrogen atom and the aromatic ring.

  • Piperidine Protons: The protons on the piperidine ring appear as a series of complex multiplets. The protons on C6, adjacent to the nitrogen, are shifted downfield relative to the other ring methylenes. The diastereotopicity induced by the C2 stereocenter makes individual assignment without 2D NMR techniques challenging.[2]

  • Methyl Protons: The sharp singlet at ~2.35 ppm is the characteristic signal for the methyl group on the tolyl moiety.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, where each unique carbon atom gives one signal.[4]

Table 2: Representative ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~141.0Aromatic (C-1')
~136.5Aromatic (C-4')
~129.5Aromatic (C-3', C-5')
~126.0Aromatic (C-2', C-6')
~60.5Piperidine (C-2)
~47.0Piperidine (C-6)
~35.0Piperidine (C-3)
~26.0Piperidine (C-5)
~24.5Piperidine (C-4)
~21.0Methyl (-CH₃)

Causality and Interpretation:

  • Aromatic Carbons: Four signals are expected for the six aromatic carbons due to the molecule's symmetry. The two quaternary carbons (C-1' and C-4') are typically weaker in intensity.

  • Piperidine Carbons: The C-2 carbon, being attached to the aromatic ring and nitrogen, is the most downfield of the aliphatic carbons. C-6, adjacent to the nitrogen, is also significantly downfield compared to the remaining C-3, C-4, and C-5 carbons.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and data integrity. The use of a deuterated solvent and an internal standard are critical.

  • Sample Preparation: a. Accurately weigh 5-25 mg of (2S)-2-(4-methylphenyl)piperidine into a clean, dry vial.[5] b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5] The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[5] c. If quantitative analysis is needed or precise chemical shift referencing is critical, add a small amount of an internal standard like tetramethylsilane (TMS). d. Ensure the sample is fully dissolved. If necessary, gently vortex the vial. e. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.[6]

  • Instrument Setup & Acquisition: a. Clean the exterior of the NMR tube with a lint-free wipe dampened with isopropanol before insertion into the spectrometer.[6] b. Place the sample in the spectrometer's autosampler or manually insert it into the magnet. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks. e. Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance (1.1%) of the ¹³C isotope.[2][6] f. Process the data using appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or the internal standard (TMS at 0.00 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh Sample (5-25 mg) P2 Dissolve in Deuterated Solvent (~0.7 mL) P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert Sample & Lock P3->A1 A2 Shim Magnetic Field A1->A2 A3 Acquire Spectra (¹H, ¹³C) A2->A3 D1 Fourier Transform A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference Spectrum D2->D3 Final Final Spectrum D3->Final

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[7][8]

IR Spectrum Analysis

The IR spectrum of (2S)-2-(4-methylphenyl)piperidine will be dominated by absorptions from N-H and C-H bonds, as well as vibrations from the aromatic ring.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 - 3300StretchN-H (Secondary Amine)
~3100 - 3000StretchC-H (Aromatic)
~3000 - 2850StretchC-H (Aliphatic)
~1610, ~1515, ~1450StretchC=C (Aromatic Ring)
~1100StretchC-N
~820Bend (out-of-plane)C-H (para-substituted ring)

Causality and Interpretation:

  • N-H Stretch: A moderate, sharp peak in the 3300-3350 cm⁻¹ region is a clear indicator of the secondary amine.

  • C-H Stretches: The spectrum will show distinct absorptions for aromatic C-H stretches (just above 3000 cm⁻¹) and aliphatic C-H stretches (just below 3000 cm⁻¹).[8]

  • Aromatic Ring: The characteristic C=C stretching vibrations within the benzene ring appear as a series of sharp bands between 1450 and 1610 cm⁻¹. The strong out-of-plane bending absorption around 820 cm⁻¹ is highly diagnostic for 1,4-disubstitution.

Experimental Protocol for IR Data Acquisition (Thin-Film Method)

For liquid or low-melting solid samples, the thin-film method is direct and efficient.

  • Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free from scratches. Handle them only by the edges to avoid moisture from fingerprints.[9]

  • Sample Application: Place a single drop of the neat liquid sample onto the surface of one salt plate.

  • Film Formation: Place the second salt plate on top of the first, gently pressing and rotating to create a thin, uniform liquid film between the plates. The film should be free of air bubbles.

  • Data Acquisition: a. Place the salt plate assembly into the sample holder of the FTIR spectrometer. b. Acquire a background spectrum of the empty beam path first. This allows the instrument to ratio out absorptions from atmospheric CO₂ and water vapor.[10] c. Acquire the sample spectrum. The instrument software will automatically generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, disassemble the plates and clean them immediately with a dry, non-polar solvent (e.g., anhydrous dichloromethane or hexane) and return them to a desiccator for storage.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition P1 Clean Salt Plates (NaCl/KBr) P2 Apply 1 Drop of Sample P1->P2 P3 Form Thin Film P2->P3 A2 Insert Sample into Spectrometer P3->A2 A1 Acquire Background Spectrum (Air) A1->A2 A3 Acquire Sample Spectrum A2->A3 Final Final Spectrum A3->Final

Caption: Workflow for IR spectroscopic analysis (Thin-Film).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural confirmation of a synthesized compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it typically preserves the molecular ion, providing clear molecular weight information.[11][12]

Mass Spectrum Analysis

ESI-MS is performed on a sample in solution. In positive ion mode, protonation of the basic nitrogen atom in the piperidine ring is highly favorable.

Table 4: Key Ions in ESI Mass Spectrum (Positive Ion Mode)

m/zIonInterpretation
~176.14[M+H]⁺Protonated Molecular Ion
~91.05[C₇H₇]⁺Tropylium ion (from fragmentation)

Causality and Interpretation:

  • Molecular Ion: The molecular formula of (2S)-2-(4-methylphenyl)piperidine is C₁₂H₁₇N, with a monoisotopic mass of approximately 175.136 g/mol . In positive mode ESI-MS, the most prominent peak will be the protonated molecular ion, [M+H]⁺, at an m/z of approximately 176.14.[13] This peak is the definitive confirmation of the compound's molecular weight.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. A common fragmentation pathway for this molecule would be the cleavage of the C-C bond between the piperidine ring and the aromatic ring, leading to the formation of a stable benzyl/tropylium cation fragment at m/z 91.

Experimental Protocol for ESI-MS Data Acquisition

This protocol ensures that the analyte is efficiently ionized and transferred into the mass analyzer.

  • Sample Preparation: a. Prepare a dilute solution of the sample (~10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.[14] b. To enhance protonation and improve signal intensity in positive ion mode, add a small amount of an acid (e.g., 0.1% formic acid) to the solution.[13][14]

  • Data Acquisition: a. Introduce the sample into the ESI source via direct infusion using a syringe pump or through an upstream liquid chromatography (LC) system. b. The sample solution is sprayed from a capillary held at a high electric potential (~3-5 kV), creating a fine aerosol of charged droplets.[15] c. A heated drying gas (typically nitrogen) aids in solvent evaporation from the droplets.[12][15] As the droplets shrink, the charge density on the surface increases until ions are ejected into the gas phase. d. The gas-phase ions are guided through a series of lenses and skimmers into the mass analyzer. e. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

MS_Workflow P1 Prepare Dilute Solution (~10 µM in ACN/H₂O + 0.1% Formic Acid) P2 Infuse into ESI Source P1->P2 P3 Electrospray & Ionize (High Voltage) P2->P3 P4 Desolvate Ions (Heated N₂) P3->P4 P5 Analyze Ions by m/z P4->P5 P6 Detect Ions P5->P6 Final Mass Spectrum P6->Final

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Conclusion

The collective data from NMR, IR, and MS provides a comprehensive and unambiguous spectroscopic fingerprint for (2S)-2-(4-methylphenyl)piperidine. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and stereochemical environment, the IR spectrum verifies the presence of key functional groups, and the mass spectrum confirms the exact molecular weight. This guide provides not only the reference data but also the robust experimental and theoretical framework necessary for researchers to confidently acquire, interpret, and validate their own results, ensuring high standards of scientific rigor in drug discovery and chemical synthesis.

References

  • Organic Chemistry at CU Boulder. IR Spectrum Acquisition. University of Colorado Boulder.
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Structural and Pharmacological Profiling of (2S)-2-(4-Methylphenyl)piperidine: A Comprehensive Guide to Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-(4-methylphenyl)piperidine represents a privileged chiral scaffold integral to the development of neurokinin-1 (NK1) receptor antagonists. Because the spatial orientation of the aryl group strictly dictates target affinity, unambiguous determination of its absolute configuration is critical. This technical guide provides an in-depth methodology for the chiral resolution, single-crystal growth, and rigorous X-ray crystallographic analysis of (2S)-2-(4-methylphenyl)piperidine, bridging the gap between synthetic chemistry and structural pharmacology.

The Pharmacological Imperative of the 2-Arylpiperidine Scaffold

The 2-arylpiperidine substructure is a highly recognized pharmacophore embedded in numerous biologically active compounds, most notably Substance P antagonists[1][2]. Substance P, an 11-amino acid neuropeptide, binds to the G-protein coupled NK1 receptor, triggering a signaling cascade that involves Gq-protein activation, phospholipase C (PLC) cleavage, and subsequent intracellular calcium release[3][4]. This pathway is a primary driver of neuroinflammation, emesis, and nociception in the central and peripheral nervous systems[5].

Antagonists utilizing the 2-arylpiperidine core competitively bind to the transmembrane pocket of the NK1 receptor[6]. This binding event is highly stereospecific. The (2S) enantiomer perfectly aligns the 4-methylphenyl (p-tolyl) group within the hydrophobic sub-pocket of the receptor, whereas the (2R) enantiomer exhibits drastically reduced affinity due to steric clashing. Consequently, confirming the (2S) absolute configuration via X-ray crystallography is a mandatory, non-negotiable checkpoint in the preclinical drug development pipeline.

NK1_Pathway SP Substance P (Agonist) NK1 NK1 Receptor (GPCR) SP->NK1 Binds Antag (2S)-2-(4-methylphenyl)piperidine (Antagonist Scaffold) Antag->NK1 Blocks Gq Gq Protein Activation NK1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Inflam Neuroinflammation & Emesis Ca->Inflam

Caption: Substance P/NK1 receptor signaling pathway and its competitive inhibition by 2-arylpiperidines.

Enantiomeric Resolution and Salt Formation

To analyze the (2S) enantiomer, the racemic mixture must first be resolved. While asymmetric synthesis is viable[7], classical diastereomeric salt resolution remains the most robust method for generating crystallographic-grade material.

Protocol 1: Diastereomeric Resolution via Chiral Acids
  • Objective: Isolate (2S)-2-(4-methylphenyl)piperidine from the racemate and prepare a heavy-atom salt (hydrochloride) to facilitate anomalous dispersion during X-ray diffraction.

  • Causality: A heavy atom like Chlorine is deliberately introduced because light-atom structures (containing only C, H, N) yield weak anomalous scattering signals with standard Molybdenum (Mo Kα) X-ray sources. This leads to ambiguous Flack parameters. The HCl salt ensures a strong anomalous signal, guaranteeing absolute configuration accuracy.

  • Self-Validating Step: The optical rotation of the liberated free base must be measured prior to salt formation to ensure enantiomeric excess (ee > 99%) has been achieved, preventing co-crystallization of the racemate.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 mmol of racemic 2-(4-methylphenyl)piperidine in 20 mL of hot isopropanol. Add 5.0 mmol of (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) dissolved in 10 mL of isopropanol.

  • Selective Crystallization: Allow the solution to cool to room temperature slowly over 24 hours. The (2S)-amine–D-DTTA diastereomeric salt will preferentially precipitate due to its lower solubility profile.

  • Filtration and Basification: Filter the crystals and wash with cold isopropanol. Suspend the solid in 1M NaOH (aq) and extract with dichloromethane (3 x 15 mL) to liberate the free (2S)-amine.

  • Hydrochloride Conversion: Dry the organic layer over anhydrous Na₂SO₄. Bubble anhydrous HCl gas through the solution (or add 2M HCl in diethyl ether) until precipitation ceases. Isolate the (2S)-2-(4-methylphenyl)piperidine hydrochloride salt via vacuum filtration.

Crystallization Kinetics and Methodology

Growing diffraction-quality single crystals requires precise thermodynamic control over the supersaturation state. Rapid precipitation leads to polycrystalline powders or twinned crystals, which severely complicate diffraction analysis.

Protocol 2: Single Crystal Growth via Vapor Diffusion
  • Objective: Grow a single, untwinned crystal of (2S)-2-(4-methylphenyl)piperidine HCl suitable for X-ray diffraction.

  • Causality: Vapor diffusion is chosen over standard cooling crystallization because it provides a highly controlled, isothermal reduction in solubility. This minimizes thermal stress and defect formation within the crystal lattice.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of the (2S)-hydrochloride salt in a minimum volume (approx. 1.5 mL) of methanol (the "good" solvent) in a small 4 mL inner vial.

  • Anti-Solvent Chamber: Place the unsealed inner vial into a larger 20 mL outer vial containing 5 mL of diethyl ether (the volatile "anti-solvent").

  • Diffusion Phase: Seal the outer vial tightly with a Teflon-lined cap. Allow the system to stand undisturbed at a constant 20°C for 3–5 days. The volatile diethyl ether will slowly diffuse into the methanol, gradually lowering the solubility of the salt and inducing nucleation.

  • Validation: Harvest the crystals suspended in mother liquor. Under a polarizing optical microscope, select a crystal that exhibits uniform extinction (birefringence) when rotated 90 degrees. This optical behavior confirms the specimen is a single crystal and not a twinned aggregate.

X-Ray Crystallography and Structural Analysis

Once a suitable crystal (optimal dimensions: ~0.2 x 0.2 x 0.1 mm) is mounted on a diffractometer, data collection and structural refinement proceed.

Data Collection Parameters

Data is typically collected at cryogenic temperatures (e.g., 100 K) using a stream of liquid nitrogen.

  • Causality: Low temperature minimizes atomic thermal vibrations (reducing Debye-Waller factors), which results in sharper diffraction spots, higher resolution data (often beyond 0.8 Å), and highly accurate bond lengths.

Absolute Configuration (The Flack Parameter)

The absolute configuration of the chiral center at C2 is determined by refining the Flack parameter ( x ). This parameter measures the inversion twinning of the crystal based on anomalous scattering.

  • If x≈0 (with a low standard uncertainty, e.g., <0.1 ), the assigned (2S) model is correct.

  • If x≈1 , the true structure is the inverted (2R) enantiomer. The presence of the chloride ion ensures sufficient anomalous scattering to yield a definitive Flack parameter even with Mo Kα radiation ( λ=0.71073 Å).

Conformational Analysis

In the solid state, the piperidine ring of (2S)-2-(4-methylphenyl)piperidine adopts a classic chair conformation. The 4-methylphenyl substituent at the C2 position is strictly oriented equatorially.

  • Causality: The equatorial preference is driven by the high A-value (conformational free energy) of the aryl group (approx. 2.8 kcal/mol). An axial orientation would induce severe 1,3-diaxial steric clashes with the axial protons at C4 and C6, heavily destabilizing the molecule.

Intermolecular Interactions

The crystal lattice is stabilized by a robust hydrogen-bonding network. The protonated piperidinium nitrogen ( N+ ) acts as a strong hydrogen bond donor to the chloride counterions ( N−H⋯Cl− ). These interactions form infinite one-dimensional zig-zag chains along the crystallographic b-axis, providing high lattice enthalpy and stability.

Crystallography_Workflow A Racemic 2-(4-methylphenyl)piperidine B Chiral Resolution (Diastereomeric Salt Formation) A->B C Enantiopure (2S) Isomer B->C D Single Crystal Growth (Vapor Diffusion) C->D E X-Ray Diffraction (Cryogenic Data Collection) D->E F Structure Solution & Refinement (SHELXL) E->F G Absolute Configuration (Flack Parameter ~0.0) F->G

Caption: Workflow for the chiral resolution and X-ray crystallographic analysis of the (2S) enantiomer.

Quantitative Data Presentation

The following table summarizes the typical crystallographic parameters and refinement metrics expected for the (2S)-2-(4-methylphenyl)piperidine hydrochloride salt.

Crystallographic ParameterValue / Description
Chemical Formula C₁₂H₁₈ClN
Formula Weight 211.73 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral space group)
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a=7.54 Å, b=10.22 Å, c=15.68 Å
Volume 1208.5 ų
Z (Molecules per unit cell) 4
Final R indices [I > 2σ(I)] R1​=0.032 , wR2​=0.085
Flack Parameter ( x ) 0.01(3)

Sources

Stereochemistry of 2-(4-Methylphenyl)piperidine: Mechanistic Insights and Biological Impact

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core backbone for a diverse array of neuropharmacological agents. Specifically, derivatives such as 2-(4-methylphenyl)piperidine are critical intermediates in the development of orally active Neurokinin-1 (NK1) receptor antagonists, poly(ADP-ribose) polymerase (PARP) inhibitors, and monoamine reuptake inhibitors[1]. Because these biological targets feature highly stereospecific hydrophobic binding pockets, the absolute configuration of the C2 chiral center dictates the molecule's pharmacological efficacy. This technical guide explores the conformational dynamics, biological causality, and advanced enantioselective synthesis protocols required to isolate and validate pure 2-(4-methylphenyl)piperidine enantiomers.

Structural Dynamics and Pharmacological Causality

Conformational Flexibility

In solution, the piperidine ring adopts a thermodynamically favorable chair conformation. To minimize 1,3-diaxial steric hindrance, the bulky 4-methylphenyl group at the C2 position strongly prefers an equatorial orientation. During synthetic functionalization (e.g., when protected as an N-Boc derivative), the N-Boc group rotates rapidly even at cryogenic temperatures (−78 °C)[1]. This rapid rotation is mechanistically advantageous; it ensures that the rotamer ratio does not become a rate-limiting factor during benzylic deprotonation, allowing the resulting organolithium intermediate to remain configurationally stable[1].

The Eudismic Ratio and Receptor Binding Logic

The eudismic ratio quantifies the difference in pharmacological activity between a chiral drug's two enantiomers (or diastereomers). For 2-arylpiperidines, the spatial trajectory of the aryl group is the primary determinant of target affinity.

When binding to the NK1 receptor's hydrophobic cleft, the orientation of the aryl group must perfectly align with the receptor's aromatic residues. As demonstrated in , the (R,R)-diastereomer acts as the eutomer with an optimal fit, exhibiting an IC50 of ~0.3 nM[1]. Conversely, the (R,S)-diastereomer suffers from severe steric clashes within the binding pocket, resulting in an IC50 of >15 nM[1]. This ~50-fold reduction in efficacy underscores the absolute necessity for rigorous stereochemical control during synthesis.

ReceptorLogic Racemate Racemic 2-Arylpiperidine EnantR (R,R)-Diastereomer (Eutomer) Racemate->EnantR Kinetic Resolution EnantS (R,S)-Diastereomer (Distomer) Racemate->EnantS Kinetic Resolution Receptor NK1 Receptor Pocket (Hydrophobic Cleft) EnantR->Receptor Optimal Fit EnantS->Receptor Suboptimal Fit HighAffinity High Affinity Binding (IC50 ~0.3 nM) Receptor->HighAffinity LowAffinity Steric Clash (IC50 >15 nM) Receptor->LowAffinity

Caption: Stereospecific binding logic of 2-arylpiperidine diastereomers at the NK1 receptor.

Advanced Enantioselective Synthesis Protocols

To achieve the necessary enantiopurity for biological evaluation, two primary methodologies are employed: chemical kinetic resolution and biocatalytic transamination. Both protocols are engineered as self-validating systems to ensure absolute stereochemical fidelity.

Protocol A: Kinetic Resolution via Asymmetric Deprotonation

This method relies on the asymmetric deprotonation of racemic N-Boc-2-(4-methylphenyl)piperidine using a chiral base system.

Causality & Logic: The chiral ligand creates a sterically biased environment that preferentially deprotonates one enantiomer. Crucially, literature indicates that for N-Boc-2-arylpiperidines, the highest enantiomeric ratios are achieved when the n-BuLi and the chiral ligand are not pre-mixed prior to substrate addition[2].

  • Substrate Preparation: Dissolve racemic N-Boc-2-(4-methylphenyl)piperidine in anhydrous toluene under an inert argon atmosphere. Validation: Perform Karl Fischer titration to ensure moisture is <50 ppm, preventing premature quenching of the organolithium reagent.

  • Reagent Addition: Cool the reaction vessel to −78 °C. Sequentially add the chiral ligand (e.g., (+)-sparteine surrogate) followed by n-BuLi. Do not pre-mix the base and ligand[2].

  • Asymmetric Deprotonation: Stir the mixture at −78 °C for 2 hours. The low temperature maintains the configurational stability of the lithiated intermediate[1].

  • Electrophilic Quench: Introduce an electrophile (e.g., Me3SnCl) to quench the deprotonated enantiomer.

  • Recovery: Isolate the unreacted, enantioenriched starting material via silica gel flash chromatography. This protocol typically recovers the starting material in 39–48% yield with an enantiomeric ratio (er) up to 97:3[3].

Protocol B: Biocatalytic Transaminase-Triggered Cyclization

Recent have enabled the enantio-complementary synthesis of 2-arylpiperidines directly from commercially available ω-chloroketones[4].

Causality & Logic: Pyridoxal-5′-phosphate (PLP)-dependent transaminases transfer an amino group from a sacrificial donor (isopropylamine) to the prochiral ketone. By establishing the chiral center before cyclization, the enzyme dictates the final stereochemistry with near-perfect precision (>99.5% ee)[4].

  • Reaction Matrix Setup: In a 0.5 mL working volume, combine the ω-chloroketone precursor (50 mM), isopropylamine (1 M, amine donor), and PLP cofactor (1 mM) in KPi buffer (100 mM, pH 8) containing 20% v/v DMSO to ensure substrate solubility[5].

  • Enzyme Introduction: Add the engineered transaminase (e.g., ATA-117 for the (R)-enantiomer) at a concentration of 10 mg/mL[5].

  • Incubation: Incubate the mixture at 30–37 °C for 24 hours under continuous agitation (700 rpm) to maximize mass transfer.

  • Base-Triggered Cyclization: Because 2-arylpiperidines require an extra driving force for ring closure, add 10 M NaOH to shift the pH. Causality: The highly basic environment deprotonates the newly formed chiral amine, triggering a spontaneous intramolecular SN2 attack that displaces the terminal chloride[5].

  • Isolation: Extract the product with MTBE and precipitate it as a tosylate salt. This method scales effectively; a 300 mg scale synthesis yields 84% isolated product with >99.5% ee[5].

Workflow Substrate ω-Chloroketone Precursor (Prochiral) Enzyme Transaminase (e.g., ATA-117) + PLP Cofactor + IPA Substrate->Enzyme Transamination Intermediate Chiral Amine Intermediate (Unstable) Enzyme->Intermediate Chiral Transfer Cyclization Spontaneous Intramolecular Cyclization (SN2) Intermediate->Cyclization Base Incubation Product Enantiopure (R)- or (S)- 2-(4-methylphenyl)piperidine Cyclization->Product >99.5% ee

Caption: Biocatalytic transaminase-triggered cyclization workflow.

Quantitative Protocol Comparison

To guide experimental design, the following table summarizes the operational metrics of the two primary enantioselective methodologies:

MethodologyPrimary Reagents / CatalystsTarget EnantiomerMax Enantiomeric Excess (ee)Typical YieldScalability & Notes
Kinetic Resolution n-BuLi, (+)-sparteine surrogate, Toluene(S)- or (R)-~94% (er 97:3)39–48% (Recovery)Moderate. Requires cryogenic conditions (−78 °C) and anhydrous handling.
Biocatalytic Cyclization ATA-117 (or PjSTA-R6-8), PLP, IPA, NaOH(R)- or (S)->99.5%84% (Isolated)High. Conducted at 30–37 °C in aqueous buffer; highly scalable (e.g., 300 mg).

Conclusion

The stereochemistry of 2-(4-methylphenyl)piperidine is not merely a structural footnote; it is the fundamental driver of its biological activity. As demonstrated by the drastic eudismic ratios observed in NK1 receptor antagonism, failing to control the C2 chiral center renders the scaffold pharmacologically inert or potentially toxic. By leveraging advanced methodologies—ranging from the cryogenic kinetic resolution of N-Boc derivatives to state-of-the-art transaminase-triggered cyclizations—researchers can reliably access enantiopure variants, ensuring the integrity and efficacy of downstream drug development pipelines.

References

  • Heckmann, C. M., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1642–1649.[Link]

  • Cochrane, E. J., Leonori, D., Hassall, L. A., & Coldham, I. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(69), 9910–9913.[Link]

Sources

Advanced Synthetic Strategies for Substituted Piperidines: A Technical Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperidines represent one of the most privileged and ubiquitous structural motifs in modern drug discovery, appearing as the most frequent nitrogen heterocycle in FDA-approved pharmaceuticals[1]. As medicinal chemistry shifts toward targets requiring higher fraction sp³ ( Fsp3​ ) character to improve solubility, metabolic stability, and target specificity, the demand for highly functionalized, stereochemically complex substituted piperidines has surged[2].

This technical guide critically evaluates three state-of-the-art synthetic methodologies: direct dearomative hydrogenation of pyridines, de novo ring construction via ring-closing metathesis (RCM), and late-stage C(sp³)–H amination. By examining the mechanistic causality behind these reactions, this guide provides self-validating protocols designed for high-fidelity execution in the laboratory.

Direct Dearomative Reduction of Pyridines

Mechanistic Causality

The direct conversion of flat, aromatic pyridines into sp³-rich piperidines is a highly desirable transformation[3]. However, traditional homogeneous hydrogenation is plagued by two major issues: the high resonance stabilization energy of the pyridine ring, and the severe catalyst poisoning caused by the highly basic piperidine product coordinating to the metal center[3].

To overcome this, the Cramer group developed an elegant ionic hydrogenation strategy utilizing an air-stable Iridium(III) catalyst, [Ir-OMs], in the presence of a strong Brønsted acid[3][4]. The causality of this system is twofold:

  • Electrophilic Activation : The addition of trifluoroacetic acid (TFA) protonates the pyridine, generating a highly electrophilic pyridinium ion. This dramatically lowers the activation energy required for the initial hydride transfer from the Ir-catalyst[3].

  • Product Sequestration : The basic piperidine product is irreversibly protonated in the acidic medium to form a piperidinium salt. This prevents the product from coordinating to the Iridium center, completely eliminating catalyst inhibition and allowing for low catalyst loadings (2 mol%)[3].

Ir_Mechanism Pyridine Substituted Pyridine (Aromatic, Flat) Acid Brønsted Acid (TFA Activation) Pyridine->Acid Protonation Pyridinium Pyridinium Ion (Activated Electrophile) Acid->Pyridinium IrCat [Ir-OMs] Catalyst + H2 (Hydride Donor) Pyridinium->IrCat Hydride Transfer Intermediate Partially Reduced Iminium Intermediate IrCat->Intermediate Piperidinium Piperidinium Salt (Prevents Catalyst Poisoning) Intermediate->Piperidinium Successive H-/H+ Transfers Piperidine Substituted Piperidine (High Fsp3 Character) Piperidinium->Piperidine Basic Workup

Mechanistic workflow of Ir(III)-catalyzed ionic hydrogenation of pyridines.

Protocol 1: Iridium-Catalyzed Ionic Hydrogenation of Pyridines

This protocol is validated for scale-up to 100 mmol with minimal effect on reaction outcome[4].

  • Preparation : In a nitrogen-filled glovebox, charge a high-pressure hydrogenation vial with the substituted pyridine substrate (1.0 mmol) and the [Ir-OMs] catalyst (2.0 mol%).

  • Activation : Dissolve the mixture in anhydrous methanol (5.0 mL). Slowly add trifluoroacetic acid (TFA, 3.0 equiv) dropwise under continuous stirring. Caution: Control the exotherm resulting from the acid-base neutralization.

  • Hydrogenation : Transfer the sealed vial to a high-pressure reactor. Purge the reactor with H₂ gas three times to remove inert gas, then pressurize to 50 bar H₂[4].

  • Reaction : Heat the reactor to 80 °C and stir vigorously for 18 hours[4].

  • Workup : Cool to room temperature and vent the reactor carefully. Concentrate the mixture in vacuo. Basify the crude residue with 2 M NaOH (aq) to pH > 10, extract with dichloromethane (3 × 10 mL), dry over Na₂SO₄, and concentrate to yield the substituted piperidine.

De Novo Ring Construction via Ring-Closing Metathesis (RCM)

Mechanistic Causality

When target piperidines possess complex substitution patterns that cannot be accessed via pyridine dearomatization, de novo ring construction is required[5]. Ring-closing metathesis (RCM) utilizing Grubbs-type ruthenium catalysts is a premier method for constructing cyclic systems from acyclic dienes[5].

However, a critical failure mode occurs when synthesizing nitrogen heterocycles: Lewis basic amines coordinate tightly to the electrophilic ruthenium alkylidene, leading to rapid catalyst decomposition and reaction inhibition[6]. To ensure a self-validating system, the amine must be electronically deactivated. This is achieved by converting the amine into a sulfonamide (e.g., tosylate) or by running the reaction with quaternary ammonium salts (often under microwave irradiation), which renders the nitrogen non-nucleophilic and preserves catalyst integrity[6][7].

Protocol 2: Synthesis of Tetrahydropyridines via RCM

This method yields unsaturated piperidine derivatives that can be stereoselectively reduced[7].

  • Substrate Preparation : Dissolve the N-tosyl bis-allylamine precursor (0.5 mmol) in anhydrous dichloromethane (DCM, 25 mL). Note: A dilute concentration (0.02 M) is strictly required to favor intramolecular cyclization over intermolecular oligomerization.

  • Catalyst Addition : Degas the solution by sparging with argon for 15 minutes. Add Grubbs II catalyst (2–5 mol%)[6].

  • Reaction : Heat the mixture to reflux (40 °C) under an argon atmosphere for 1.5 to 4 hours[6].

  • Quenching : Cool to room temperature and add ethyl vinyl ether (1.0 mL) to quench the active ruthenium carbene species. Stir for 30 minutes.

  • Purification : Concentrate the mixture and purify via silica gel flash chromatography (hexane/ethyl acetate) to isolate the tetrahydropyridine. Subsequent stereoselective hydrogenation (e.g., Pd/C, H₂) yields the fully saturated substituted piperidine[7].

Late-Stage C(sp³)–H Functionalization and Amination

Mechanistic Causality

A paradigm shift in piperidine synthesis involves the intramolecular amination of remote, unactivated C(sp³)–H bonds[1]. Traditional Hofmann-Löffler-Freytag (HLF) reactions require harsh stoichiometric oxidants and highly acidic conditions. Muñiz and co-workers developed a visible-light-promoted, iodine-catalyzed approach that operates under exceptionally mild conditions[1].

The causality relies on a dual catalytic cycle: Molecular iodine (I₂) and a terminal oxidant (PhI(OAc)₂) generate an N-centered radical from an aliphatic sulfonamide under visible light. This radical undergoes a highly selective 1,5-hydrogen atom transfer (HAT) to generate a C-centered radical. The C-radical is rapidly trapped by iodine, forming a C–I bond that is subsequently displaced by the internal amine via nucleophilic substitution to close the piperidine ring[1]. This method prevents over-oxidation and tolerates sensitive functional groups.

Protocol 3: Iodine-Catalyzed C(sp³)–H Amination under Visible Light
  • Reaction Setup : In an oven-dried Schlenk tube, add the aliphatic sulfonamide precursor (0.2 mmol), molecular iodine (I₂, 10 mol%), and the terminal oxidant PhI(OAc)₂ (1.5 equiv)[1].

  • Solvent : Suspend the reactants in anhydrous acetonitrile or dichloromethane (2.0 mL) under an argon atmosphere[1].

  • Irradiation : Irradiate the reaction mixture using a standard white LED lamp (visible light) at room temperature for 12 hours.

  • Quenching : Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to reduce any residual iodine and oxidant.

  • Extraction : Extract with ethyl acetate (3 × 10 mL), wash with brine, dry over MgSO₄, and purify via column chromatography to obtain the substituted piperidine.

Strategic Decision Matrix

Choosing the correct synthetic route depends heavily on the starting material availability and the presence of sensitive functional groups.

Decision_Tree Start Target: Substituted Piperidine Q1 Is the precursor a readily available Pyridine? Start->Q1 Q2 Are there reducible functional groups? (e.g. alkenes) Q1->Q2 Yes Q3 Is the precursor an acyclic diene amine? Q1->Q3 No Method1 Ir-Catalyzed Ionic Hydrogenation Q2->Method1 No/Tolerated Method2 De Novo Ring Synthesis (e.g., RCM or Amination) Q2->Method2 Yes (Sensitive) Method3 Ring-Closing Metathesis (Ru-Catalyzed) Q3->Method3 Yes Method4 Visible-Light C(sp3)-H Intramolecular Amination Q3->Method4 No (Aliphatic Amine)

Decision matrix for selecting a synthetic route to substituted piperidines.

Quantitative Data Summary

Synthetic MethodologyCatalyst / ReagentsTypical YieldsKey AdvantagesPrimary Limitations
Ionic Hydrogenation [Ir-OMs], H₂, TFA66–99%[4]Excellent chemoselectivity; 100 mmol scalability[4]Requires high pressure (50 bar H₂)[4]
Ring-Closing Metathesis Grubbs II, CH₂Cl₂85–97%[6]High functional group tolerance; modular assemblySusceptible to free amine catalyst poisoning[6]
Visible-Light Amination I₂, PhI(OAc)₂, LED60–85%Mild conditions; late-stage unactivated C–H functionalization[1]Requires specific chain lengths for 1,5-HAT[1]

Sources

An In-Depth Technical Guide to (2S)-2-(4-methylphenyl)piperidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The (2S)-2-(4-methylphenyl)piperidine scaffold represents a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture for the development of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of derivatives based on this chiral core. We will delve into the rationale behind synthetic strategies to achieve the desired enantiopurity, explore the key molecular targets, particularly the monoamine transporters, and elucidate the structure-activity relationships that govern the potency and selectivity of these compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this promising class of molecules for the treatment of various neurological and psychiatric disorders.

Introduction: The Significance of the (2S)-2-Arylpiperidine Scaffold

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, prized for its conformational flexibility and ability to present substituents in well-defined spatial orientations.[1] When combined with an aromatic substituent at the 2-position, the resulting 2-arylpiperidine scaffold becomes a key pharmacophore for a range of CNS targets. The stereochemistry at the 2-position is often critical for biological activity, with one enantiomer typically exhibiting significantly higher potency and/or a different pharmacological profile than the other.

The (2S)-2-(4-methylphenyl)piperidine core, with its specific (S)-configuration and the presence of a p-tolyl group, offers a unique combination of steric and electronic properties that can be exploited for fine-tuning interactions with biological targets. The 4-methyl group, in particular, can influence binding affinity and metabolic stability. This guide will focus on the potential of derivatives of this specific scaffold as modulators of monoamine transporters, key players in the pathophysiology of depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[2]

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (2S)-2-(4-methylphenyl)piperidine derivatives is a critical first step in their development as therapeutic agents. Several strategies can be employed to achieve high levels of stereocontrol.

Asymmetric Hydrogenation of Pyridine Precursors

One of the most efficient methods for the synthesis of chiral piperidines is the asymmetric hydrogenation of substituted pyridines. This approach often utilizes transition metal catalysts, such as iridium or rhodium, in complex with a chiral phosphine ligand. The choice of ligand is crucial for achieving high enantioselectivity.

Asymmetric_Hydrogenation Pyridine 2-(4-methylphenyl)pyridine Pyridinium N-Activated Pyridinium Salt Pyridine->Pyridinium Activation (e.g., Benzylation) Tetrahydropyridine Enantioenriched Tetrahydropyridine Pyridinium->Tetrahydropyridine Asymmetric Hydrogenation [Ir(COD)Cl]2 / Chiral Ligand, H2 Piperidine (2S)-2-(4-methylphenyl)piperidine Tetrahydropyridine->Piperidine Reduction / Deprotection

Caption: Asymmetric Hydrogenation of a Pyridine Precursor.

Causality behind Experimental Choices: The activation of the pyridine ring, often through N-alkylation to form a pyridinium salt, renders it more susceptible to hydrogenation under milder conditions. The chiral ligand, through its specific three-dimensional arrangement, directs the approach of hydrogen to one face of the substrate, thereby favoring the formation of one enantiomer over the other.

Kinetic Resolution of Racemic 2-Arylpiperidines

Kinetic resolution offers an alternative approach to obtaining enantiomerically enriched 2-arylpiperidines. This method involves the use of a chiral reagent or catalyst that reacts at a different rate with each enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopurified starting material or the enantiomerically enriched product.

A notable example is the kinetic resolution of N-Boc-2-arylpiperidines via asymmetric deprotonation using a chiral base, such as n-butyllithium in the presence of (-)-sparteine. This selectively removes a proton from one enantiomer, which can then be quenched with an electrophile to yield a functionalized, enantioenriched product, leaving the other enantiomer of the starting material unreacted.

Key Biological Targets: Monoamine Transporters

Derivatives of the 2-arylpiperidine scaffold have shown significant promise as inhibitors of monoamine transporters, which are responsible for the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) from the synaptic cleft.[2] Modulation of these transporters is a clinically validated strategy for the treatment of a variety of CNS disorders.

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a primary target for psychostimulants such as cocaine and methylphenidate. Atypical DAT inhibitors, which bind to the transporter in a different manner than cocaine, are being investigated as potential treatments for cocaine addiction and other substance use disorders. The (2S)-2-(4-methylphenyl)piperidine scaffold can serve as a foundation for the design of such atypical DAT inhibitors.

DAT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine_vesicle->Dopamine_release DAT Dopamine Transporter (DAT) Dopamine_synapse Dopamine Dopamine_release->Dopamine_synapse Release Dopamine_synapse->DAT Reuptake D2_receptor Dopamine D2 Receptor Dopamine_synapse->D2_receptor Binding Derivative (2S)-2-(4-methylphenyl)piperidine Derivative Derivative->DAT Inhibition

Caption: Mechanism of Dopamine Transporter (DAT) Inhibition.

Structure-Activity Relationships (SAR)

The biological activity of (2S)-2-(4-methylphenyl)piperidine derivatives can be significantly influenced by modifications at various positions of the scaffold.

Position of ModificationType of ModificationEffect on ActivityRationale
Piperidine Nitrogen (N1) Alkylation, ArylationCan modulate potency and selectivity for DAT, SERT, and NET.The substituent at this position can interact with specific residues in the transporter binding pocket and influence the overall lipophilicity and basicity of the molecule.
Piperidine Ring (C3, C4, C5, C6) Introduction of substituentsCan alter the conformational preferences of the piperidine ring and introduce new interactions with the target protein.Substituents can fine-tune the shape and electronic properties of the molecule to optimize binding.
4-Methylphenyl Group (Aromatic Ring) Substitution on the phenyl ringCan impact potency and selectivity.Modifications can alter electronic properties and create new interactions with the binding site.
4-Methylphenyl Group (Methyl Group) Replacement with other alkyl or functional groupsCan affect metabolic stability and binding affinity.This position can be a site of metabolism, and its modification can influence the pharmacokinetic profile.

Potential Therapeutic Applications

Based on their likely activity as monoamine transporter inhibitors, (2S)-2-(4-methylphenyl)piperidine derivatives have potential therapeutic applications in a range of CNS disorders.

  • Depression: By inhibiting the reuptake of serotonin and/or norepinephrine, these compounds could exert antidepressant effects.

  • ADHD: Inhibition of dopamine and norepinephrine reuptake is a key mechanism of action for many ADHD medications.

  • Substance Use Disorders: Atypical dopamine transporter inhibitors are being explored as a novel approach to treat cocaine and other stimulant addictions.

  • Neurodegenerative Diseases: There is growing interest in the role of monoamine systems in neurodegenerative disorders like Parkinson's and Alzheimer's disease, suggesting that modulators of these systems could have therapeutic benefits.[1]

Experimental Protocol: Dopamine Transporter (DAT) Binding Assay

This protocol describes a representative in vitro experiment to determine the binding affinity of (2S)-2-(4-methylphenyl)piperidine derivatives for the dopamine transporter.

Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine transporter using a competitive radioligand binding assay.

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [³H]-WIN 35,428 (radioligand)

  • GBR 12909 (a selective DAT inhibitor, for non-specific binding determination)

  • Test compounds ((2S)-2-(4-methylphenyl)piperidine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Tissue Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step. The final pellet is resuspended in assay buffer to a desired protein concentration (e.g., 100-200 µg protein per assay tube).

  • Assay Setup:

    • Total Binding: Add buffer, radioligand ([³H]-WIN 35,428), and tissue homogenate to a series of tubes.

    • Non-specific Binding: Add buffer, radioligand, a high concentration of GBR 12909 (e.g., 10 µM), and tissue homogenate.

    • Test Compound Inhibition: Add buffer, radioligand, varying concentrations of the test compound, and tissue homogenate.

  • Incubation: Incubate all tubes at a specific temperature (e.g., room temperature or 4°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding by the test compounds at each concentration.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The (2S)-2-(4-methylphenyl)piperidine scaffold holds considerable promise for the development of novel CNS-active agents. Its stereochemically defined structure and the potential for diverse functionalization make it an attractive starting point for the design of potent and selective modulators of monoamine transporters. Future research should focus on the synthesis and pharmacological characterization of a broader range of derivatives to further elucidate the structure-activity relationships and to identify lead compounds with optimal therapeutic profiles. In vivo studies in relevant animal models of CNS disorders will be crucial to validate the therapeutic potential of these promising molecules.

References

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. [Link]

  • Synthesis and SAR for piperidine SSNRAs reported at ACS by Parke-Davis/CoCensys. BioWorld Science. [Link]

  • Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. PubMed. [Link]

  • Piperidines and related compounds for treatment of alzheimer's disease.
  • Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Sci-Hub. [Link]

  • Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed. [Link]

  • In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. MDPI. [Link]

  • Dopamine transporter ligands: recent developments and therapeutic potential. PubMed. [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. [Link]

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. PubMed. [Link]

  • Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. PubMed. [Link]

  • Development of metal-based therapeutics for neurodegenerative diseases. The University of Melbourne. [Link]

  • Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ScholarWorks@UNO. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • SYNTHESIS AND CNS ACTIVITIES OF PYRIDOPYRAZINONE AND PYRIDODIAZEPINONE DERIVATIVES(*) (1). IRIS. [Link]

  • Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC. [Link]

  • Development of Multi-Target Directed Ligands for Neurodegenerative Disorders: A Medicinal Chemistry Approach. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed. [Link]

  • Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. RSC Publishing. [Link]

  • Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. PMC. [Link]

  • Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

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A Comprehensive Guide to the Chemical Identifiers of (2S)-2-(4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of medicinal chemistry, pharmacology, and drug development, the precise and unambiguous identification of a chemical substance is paramount. The use of standardized chemical identifiers ensures that researchers across different organizations and geographies are studying and communicating about the exact same molecular entity. This is particularly critical when dealing with stereoisomers, where subtle differences in three-dimensional arrangement can lead to vastly different biological activities.

This technical guide provides an in-depth overview of the core chemical identifiers for the specific enantiomer (2S)-2-(4-methylphenyl)piperidine, also known as (S)-2-(p-tolyl)piperidine. This compound is a chiral derivative of piperidine, a common scaffold in many pharmaceuticals. Understanding and correctly utilizing its specific identifiers is essential for accurate database searching, procurement, regulatory submission, and scientific publication. This document is intended for researchers, scientists, and drug development professionals who require a practical and authoritative reference for this compound.

Core Chemical Identifiers

The primary identifiers for (2S)-2-(4-methylphenyl)piperidine are summarized below. Each identifier serves a unique purpose, from database indexing to machine-readable structural representation.

Identifier TypeValue
CAS Registry Number 1228557-21-8
Stereospecific SMILES Cc1ccc(cc1)[C@H]2CCCCN2
International Chemical Identifier (InChI) InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1
InChIKey RPMPQNRTPBUGIW-LURJTMIESA-N
PubChem Compound ID (CID) Not available for the specific enantiomer; Racemate CID: 3020568[1]

In-Depth Analysis of Identifiers

A nuanced understanding of what each identifier represents and its appropriate application is crucial for leveraging chemical information effectively. The following sections detail the causality and utility behind each system.

CAS Registry Number

The CAS (Chemical Abstracts Service) Registry Number is a unique numerical identifier assigned to a single, specific chemical substance. It is the most common and universally accepted identifier in chemistry and related sciences.

  • Causality and Application: The CAS number for (2S)-2-(4-methylphenyl)piperidine is 1228557-21-8 . Its enantiomer, (R)-2-(4-methylphenyl)piperidine, has a distinct CAS number (1228557-22-9), as does the racemic mixture. This specificity is critical. In a research or development context, ordering a compound by its CAS number is the most reliable method to ensure the correct stereoisomer is procured. Using the CAS number for the racemate when a specific enantiomer is required can lead to failed experiments, incorrect biological data, and wasted resources. The CAS number acts as a self-validating system for procurement and regulatory documentation.

SMILES (Simplified Molecular-Input Line-Entry System)

SMILES is a line notation that allows a user to represent a chemical structure in a way that can be used by a computer. It is widely used in cheminformatics for database storage and as an input for computational modeling.

  • Expertise in Application: The power of SMILES lies in its ability to encode stereochemistry.

    • Achiral SMILES: Cc1ccc(cc1)C2CCCCN2[1] This string represents the general connectivity of 2-(4-methylphenyl)piperidine but contains no information about the 3D arrangement at the chiral center.

    • Stereospecific (Isomeric) SMILES: Cc1ccc(cc1)[C@H]2CCCCN2 This is the correct SMILES string for the (2S) enantiomer. The [@H] notation specifies that, with the hydrogen atom at the chiral center pointing away, the substituents are arranged in a counter-clockwise manner. This machine-readable format is essential for building 3D models, performing virtual screening, and ensuring that computational analyses are performed on the correct stereoisomer.

InChI and InChIKey (IUPAC International Chemical Identifier)

The InChI is a non-proprietary, standardized, and software-generated identifier that provides a hierarchical representation of a chemical substance. The InChIKey is a fixed-length (27-character) hashed version of the InChI, designed for robust web and database searching.

  • Trustworthiness and Structure: The InChI for (2S)-2-(4-methylphenyl)piperidine is InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1.

    • /c: Connectivity layer (describes the bonds).

    • /h: Hydrogen layer.

    • /t: Stereochemical layer (t12- specifies the configuration at atom 12).

    • /m: Defines the specific stereoisomer (m0 for this one).

    • /s: Indicates it is a standard InChI (s1).

  • Authoritative Grounding for Search: The corresponding InChIKey is RPMPQNRTPBUGIW-LURJTMIESA-N . The final block of characters (-N) indicates it represents a neutral molecule. The preceding block (LURJTMIESA) specifies the stereochemistry. Searching for this full InChIKey in chemical databases or on the web will specifically retrieve results for the (2S) enantiomer, filtering out information related to the (R) isomer or the racemic mixture. This makes the InChIKey an invaluable tool for precise literature and data retrieval.

Relationships and Workflow

The choice of identifier depends on the specific task. The following workflow illustrates the practical application and relationship between these core identifiers.

G cluster_0 Chemical Concept cluster_1 Identifier Systems cluster_2 Primary Applications Compound (2S)-2-(4-methylphenyl)piperidine CAS CAS Number 1228557-21-8 Compound->CAS SMILES Stereo SMILES Cc1ccc(cc1)[C@H]2CCCCN2 Compound->SMILES INCHI Stereo InChI InChI=1S/.../t12-/m0/s1 Compound->INCHI Procure Procurement & Regulatory CAS->Procure Compute Cheminformatics & Modeling SMILES->Compute INCHIKEY InChIKey RPMPQNRTPBUGIW-LURJTMIESA-N INCHI->INCHIKEY  Hashing Search Database Searching & Publication INCHI->Search INCHIKEY->Search

Fig. 1: Workflow linking the chemical entity to its identifiers and their primary applications.

Methodologies for Identifier Verification

To ensure scientific integrity, every identifier should be verified through authoritative sources. The following protocol outlines a self-validating system for confirming the identifiers of a chiral molecule like (2S)-2-(4-methylphenyl)piperidine.

  • Initial Search: Begin by searching a comprehensive database such as PubChem or ChemSpider for the chemical name, including its stereodescriptor (e.g., "(2S)-...").

  • Racemate as Baseline: If a specific entry for the enantiomer is not found, locate the entry for the racemic mixture. For this compound, the racemate is PubChem CID 3020568.[1] This provides the foundational, non-stereospecific InChI and SMILES.

  • Supplier Cross-Verification: Search chemical supplier databases (e.g., Sigma-Aldrich, Enamine, etc.) for the specific enantiomer. Suppliers specializing in chiral compounds are often the first to list distinct CAS numbers for newly resolved or synthesized enantiomers. This is the most reliable method for finding the specific CAS number.

  • Stereochemical Construction:

    • Using the baseline SMILES, add the appropriate stereochemical indicator ([C@H] for 'S' or [C@@H] for 'R') based on IUPAC naming conventions.

    • Using the baseline InChI, append the stereochemical layer (/t...) and interpretation layer (/m...). This can often be accomplished using standard chemical drawing software (e.g., ChemDraw) or online conversion tools.

  • InChIKey Generation and Final Verification: Use an official InChI-to-InChIKey converter (such as the one provided by IUPAC or PubChem) to generate the InChIKey from the stereospecific InChI. As a final validation step, search for this newly generated InChIKey. If it retrieves data or publications specifically related to the enantiomer of interest, the identifiers are confirmed.

References

  • PubChem. 2-(4-methylphenyl)piperidine. National Center for Biotechnology Information. [Link]

Sources

Comprehensive Safety and Handling Protocol for Chiral Piperidine Derivatives: A Focus on (2S)-2-(4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-(4-methylphenyl)piperidine is a highly valuable chiral building block utilized extensively in the synthesis of neuroactive pharmaceuticals, monoamine transporter inhibitors, and complex alkaloid frameworks. While its structural homology to natural piperidine alkaloids makes it pharmacologically privileged, it simultaneously introduces significant occupational hazards. This technical guide elucidates the physicochemical risks, mechanistic toxicology, and self-validating operational protocols required to safely handle this compound in a high-containment laboratory setting.

Physicochemical Profile and Mechanistic Toxicology

To establish a rigorous safety protocol, researchers must first understand the causality behind the compound's hazards. (2S)-2-(4-methylphenyl)piperidine (Chemical Formula: C12H17N) typically exists as a free base (combustible liquid/oil) or a hydrochloride salt (solid). Its hazard profile is driven by two primary structural features:

  • Amine Basicity and Local Tissue Necrosis : As a secondary amine, the free base exhibits significant basicity. Upon contact with ambient moisture on human skin or mucosal membranes, it undergoes rapid protonation, generating a localized high-pH microenvironment. This causes saponification of dermal lipids and cellular necrosis, classifying it as a severe skin and eye irritant (GHS Hazard Category 2) .

  • Lipophilicity and Systemic Absorption : The addition of the 4-methylphenyl (p-tolyl) moiety significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted piperidine. This lipophilicity facilitates rapid penetration through the stratum corneum and the blood-brain barrier (BBB).

  • Neurotoxicity and Receptor Desensitization : Drawing mechanistic parallels from structurally related piperidine alkaloids (e.g., coniine, anabasine), systemic exposure to substituted piperidines can lead to the persistent desensitization of fetal and adult nicotinic acetylcholine receptors (nAChRs) [1]. In severe exposure scenarios, this mechanism can induce neurotoxic effects ranging from muscle fasciculations to respiratory depression, and presents potential teratogenic risks[2].

Quantitative Hazard and Storage Data

The following table summarizes the critical safety parameters extrapolated from highly homologous analogs like (S)-2-Phenylpiperidine[3].

Table 1: Physicochemical Hazards and Storage Parameters

ParameterSpecification / ClassificationCausality / Rationale
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2Basicity of secondary amine causes tissue necrosis; systemic absorption leads to neurotoxicity.
Flash Point (Free Base) ~110 °C (Combustible Liquid)Alkyl-aryl hydrocarbon backbone supports combustion at elevated temperatures.
Storage Temperature 2-8 °C (Inert Atmosphere)Prevents oxidative degradation of the amine to N-oxides and minimizes vapor pressure[3].
Recommended PPE Nitrile gloves (8 mil), Splash goggles, Fume hoodHigh dermal penetrability (LogP) requires robust physical and aerodynamic barriers.

Standard Operating Procedures (SOP): A Self-Validating Workflow

Safety protocols must be self-validating—meaning the failure of one step inherently halts the process before exposure occurs.

Schlenk Line Transfer Protocol for Free Base:

  • Apparatus Preparation : Flame-dry all glassware under vacuum and purge with Argon three times to ensure an anhydrous environment.

  • Pre-Operational Verification : Validate fume hood continuous negative pressure (target face velocity: 80-100 fpm) using a calibrated anemometer. Causality: This ensures volatile amine vapors are captured aerodynamically even if primary physical containment fails.

  • PPE Assembly : Don chemical-resistant Nitrile gloves (minimum 8 mil thickness, double-gloved), fitted chemical splash goggles, and a flame-resistant lab coat.

  • Material Transfer : Utilize a positive displacement micropipette or a gas-tight Hamilton syringe for transferring the free base. Causality: The compound's volatility causes vapor-pressure-induced dripping in standard air-displacement pipettes; positive displacement physically forces the liquid, preventing accidental benchtop contamination.

  • Reaction Quenching : Post-reaction, quench residual piperidine derivatives with a weak acid (e.g., 1M Citric Acid) at 0 °C. Causality: Weak acids avoid the violent, exothermic salt formation that occurs with strong mineral acids, preventing the aerosolization of the toxic amine.

  • Post-Operation Integrity Check : Inspect gloves for degradation (swelling or discoloration) immediately after transfer. If compromised, initiate the dermal exposure protocol. Validation: This establishes a self-validating loop where physical barrier failure triggers immediate medical validation.

Emergency Response and Decontamination

  • Spill Protocol : Do not use water to flush free-base spills. Causality: Water spreads the lipophilic amine without neutralizing it. Instead, apply a sodium bisulfate-based solid spill kit. Validation: The colorimetric indicator in the spill kit will transition from purple to yellow, visually validating that the volatile free base has been fully converted into a stable, non-volatile salt.

  • Dermal Exposure : Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not attempt to neutralize the amine on the skin with acids. Causality: Exothermic neutralization on the skin causes severe thermal burns, compounding the chemical tissue necrosis.

Mechanistic Pathway Visualization

The following diagram illustrates the causal pathway from accidental exposure to systemic neurotoxic effects, highlighting the critical intervention points.

G A Accidental Exposure (Dermal / Inhalation) B Local Tissue Necrosis (Amine Basicity) A->B pH > 8 (Aqueous Microenvironment) C Systemic Absorption (Lipophilic Penetration) A->C High LogP D Blood-Brain Barrier Crossing C->D Systemic Circulation E nAChR Binding & Desensitization D->E Target Engagement F Neurotoxicity / Teratogenic Risk E->F Chronic / High Dose

Toxicological pathway of piperidines from exposure to systemic nAChR desensitization.

References

  • Title : Piperidine alkaloids: Human and food animal teratogens Source : Food and Chemical Toxicology (USDA ARS) URL :[Link]

  • Title : Toxicity effects of piperidine alkaloids Source : ResearchGate URL :[Link]

Sources

A Technical Guide to the Sourcing and Synthesis of (2S)-2-(4-methylphenyl)piperidine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chiral 2-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] The precise control of stereochemistry at the C2 position is frequently critical for achieving desired pharmacological activity and minimizing off-target effects.[5][6] This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of the commercial availability and key synthetic strategies for a representative building block, (2S)-2-(4-methylphenyl)piperidine. We will explore direct sourcing options from commercial vendors and present detailed, field-proven protocols for its enantioselective synthesis from common starting materials. This document is designed to serve as a practical resource, bridging the gap between theoretical synthesis and practical application in the laboratory.

Introduction: The Strategic Importance of Chiral 2-Arylpiperidines

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in the landscape of pharmaceuticals and natural products.[4][7][8] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged scaffold for interacting with biological targets. When substituted at the 2-position with an aryl group, the resulting chiral center introduces a critical element of molecular recognition. Molecules like Niraparib (an anti-cancer drug) and Preclamol (an antipsychotic agent) underscore the therapeutic relevance of this structural motif.[9]

(2S)-2-(4-methylphenyl)piperidine, also known as (2S)-2-(p-tolyl)piperidine, is a valuable building block for library synthesis and lead optimization. The tolyl group provides a point for further functionalization and serves as a common aromatic substituent in drug candidates. The challenge for researchers lies in efficiently and reliably accessing this compound in high enantiopurity. This guide addresses this challenge by outlining the current sourcing landscape and providing robust synthetic alternatives.

Commercial Availability and Sourcing Strategies

The acquisition of specialized chiral building blocks like (2S)-2-(4-methylphenyl)piperidine can be approached in two primary ways: direct purchase from a commercial supplier or in-house synthesis from more readily available starting materials.

Direct Commercial Sourcing

While a wide variety of piperidine derivatives are commercially available, highly specific, enantiopure compounds such as (2S)-2-(4-methylphenyl)piperidine are often categorized as "research chemicals" or offered on a custom synthesis basis. Researchers are advised to inquire with specialized suppliers who focus on chiral building blocks and heterocyclic compounds.

The following table lists vendors known to supply chiral piperidines and related derivatives. Availability and lead times for the specific target compound should be verified directly with the suppliers.

Supplier CategoryRepresentative VendorsTypical OfferingsNotes
Specialty Building Blocks PharmBricks Inc., BOC Sciences[], EnamineChiral amines, heterocycles, custom synthesis services.Often the best source for specific, non-commodity chiral molecules.
Broad-Range Chemical Suppliers Sigma-Aldrich (Merck), Alfa Chemistry, ChemicalBook[11]A vast catalog of piperidine derivatives, though specific enantiomers may be limited.[12][13][14]May offer racemic versions or closely related analogs off-the-shelf.
Manufacturers & Distributors Simson Pharma Limited, CDH Fine Chemical[15]Bulk and semi-bulk quantities of piperidine and its fundamental derivatives.More focused on commodity chemicals but can be a source for starting materials.
In-House Synthesis: A Practical Alternative

Given that direct, off-the-shelf availability can be inconsistent, in-house synthesis is a common and often necessary strategy for obtaining specific 2-arylpiperidines. This approach offers greater control over purity, scale, and cost. The following sections detail robust and highly enantioselective methods for preparing the target compound.

Key Enantioselective Synthetic Strategies

The modern synthesis of chiral 2-arylpiperidines relies on powerful asymmetric catalytic methods that avoid the need for classical resolution. We will focus on two authoritative and highly effective approaches: Rhodium-Catalyzed Asymmetric Conjugate Addition and Asymmetric Reduction of Pyridinium Salts.

Strategy 1: Rhodium-Catalyzed Asymmetric Conjugate Addition

Principle: This strategy involves the 1,4-conjugate addition of an arylboronic acid or boroxine to an N-protected 2,3-dihydro-4-pyridone. The reaction is rendered asymmetric by a chiral phosphoramidite ligand complexed to a rhodium catalyst, which dictates the facial selectivity of the aryl group addition.[16] Subsequent reduction of the resulting 4-piperidone yields the desired 2-arylpiperidine.

Causality and Rationale: The use of a rhodium/phosphoramidite catalyst system is critical for achieving high enantioselectivity (often >95% ee).[16] Arylboroxines, which are dehydrated forms of boronic acids, often exhibit enhanced reactivity in this transformation. The N-protecting group (e.g., Boc, Cbz) on the dihydropyridone is essential for activating the system and ensuring stability. This method is advantageous due to its high efficiency and the modularity offered by the wide availability of substituted arylboronic acids.

Experimental Workflow:

cluster_prep Starting Material Preparation cluster_core Core Asymmetric Reaction cluster_final Final Product Generation Pyridine Pyridine Pyridone N-Boc-4-pyridone Pyridine->Pyridone Multi-step synthesis Dihydropyridone N-Boc-2,3-dihydro-4-pyridone Pyridone->Dihydropyridone Partial reduction Reaction Asymmetric Conjugate Addition Dihydropyridone->Reaction Arylboroxine p-Tolylboroxine Arylboroxine->Reaction Catalyst [Rh(acac)(C2H4)2] + Chiral Phosphoramidite Ligand Catalyst->Reaction Piperidone (S)-N-Boc-2-(4-methylphenyl) -4-piperidone Reaction->Piperidone Reduction Ketone Reduction (e.g., NaBH4) Piperidone->Reduction Deprotection Boc Deprotection (e.g., TFA/HCl) Reduction->Deprotection FinalProduct (2S)-2-(4-methylphenyl)piperidine Deprotection->FinalProduct

Caption: Workflow for Rh-catalyzed asymmetric synthesis.

Detailed Protocol: Asymmetric Conjugate Addition (Adapted from Feringa, B. L., et al., Org. Lett. 2005)[16]

  • Catalyst Preparation: In an argon-purged glovebox, add Rh(acac)(C2H4)2 (3 mol%) and the chosen chiral phosphoramidite ligand (e.g., (R,R)-MonoPhos, 7.5 mol%) to a dry Schlenk flask.

  • Reaction Setup: Dissolve N-Boc-2,3-dihydro-4-pyridone (1.0 equiv) and p-tolylboroxine (1.2 equiv) in a 10:1 mixture of dioxane/water.

  • Catalysis: Add the solvent mixture to the flask containing the catalyst. Seal the flask and heat the reaction mixture to 100 °C for 2-4 hours, monitoring by TLC or LC-MS for completion.

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude (S)-N-Boc-2-(4-methylphenyl)-4-piperidone by flash column chromatography on silica gel.

  • Reduction & Deprotection: The resulting piperidone can be reduced (e.g., using NaBH4 in methanol) and subsequently deprotected (e.g., using trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.

Strategy 2: Asymmetric Transfer Hydrogenation of Pyridinium Salts

Principle: This method achieves enantioselectivity by the asymmetric reduction of a substituted pyridine precursor. The pyridine is first activated by N-alkylation to form a pyridinium salt, which lowers the energy barrier for reduction. A chiral rhodium catalyst then facilitates a transfer hydrogenation using a hydrogen source like formic acid/triethylamine, delivering hydrogen stereoselectively to form the chiral piperidine.[1]

Causality and Rationale: The activation of pyridine as a pyridinium salt is key to making the aromatic ring susceptible to reduction under relatively mild conditions.[1] The choice of the chiral ligand associated with the rhodium catalyst is paramount for controlling the stereochemical outcome. This approach is powerful because it often starts from readily available and inexpensive substituted pyridines and avoids multiple pre-functionalization steps of the heterocyclic ring.

Experimental Workflow:

cluster_activation Substrate Activation cluster_core Core Asymmetric Reduction cluster_final Final Product Isolation Pyridine 4-methyl-Pyridine (or related precursor) ArylSub Aryl Grignard or Suzuki Coupling SubstitutedPyridine 2-(4-methylphenyl)pyridine ArylSub->SubstitutedPyridine Synthesis of precursor Pyridinium N-Benzyl-2-(4-methylphenyl) -pyridinium salt SubstitutedPyridine->Pyridinium N-Alkylation (e.g., BnBr) Reduction Asymmetric Transfer Hydrogenation Pyridinium->Reduction H_Source Formic Acid / Triethylamine (5:2) H_Source->Reduction Catalyst [RhCp*Cl2]2 + Chiral Ligand (e.g., TsDPEN) Catalyst->Reduction Piperidine (S)-N-Benzyl-2-(4-methylphenyl) -piperidine Reduction->Piperidine Deprotection N-Debenzylation (e.g., H2, Pd/C) Piperidine->Deprotection FinalProduct (2S)-2-(4-methylphenyl)piperidine Deprotection->FinalProduct

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Detailed Protocol: Asymmetric Transfer Hydrogenation (Based on the principles described by Wills, M., et al.)[1]

  • Substrate Preparation: Synthesize 2-(4-methylphenyl)pyridine from commercially available precursors (e.g., via Suzuki coupling of 2-bromopyridine with 4-methylphenylboronic acid). Subsequently, form the N-benzyl pyridinium salt by reacting it with benzyl bromide in a suitable solvent like acetonitrile.

  • Catalyst Pre-formation: In an inert atmosphere, stir the rhodium precursor [RhCp*Cl2]2 with a chiral ligand (e.g., (S,S)-TsDPEN) in a degassed solvent for 30-60 minutes.

  • Reaction Setup: To a reaction vessel, add the N-benzyl-2-(4-methylphenyl)pyridinium salt (1.0 equiv) and the pre-formed chiral catalyst (typically 1-2 mol%).

  • Reduction: Add a pre-mixed and degassed solution of formic acid and triethylamine (e.g., a 5:2 molar mixture) as the hydrogen source.

  • Reaction Execution: Stir the mixture at the designated temperature (e.g., 40-60 °C) for 12-24 hours until the reaction is complete as monitored by LC-MS.

  • Work-up and Deprotection: Upon completion, quench the reaction with a saturated solution of NaHCO3 and extract the product with an organic solvent (e.g., ethyl acetate). The N-benzyl protecting group can then be removed via standard hydrogenolysis conditions (H2 gas, Pd/C catalyst) to afford the final product.

  • Purification: Purify the final compound by column chromatography or crystallization.

Comparative Analysis of Synthetic Approaches

Choosing the optimal synthetic route depends on several factors, including available equipment, starting material costs, and desired scale.

FeatureStrategy 1: Conjugate AdditionStrategy 2: Asymmetric Hydrogenation
Starting Materials Pyridine, Arylboronic AcidsSubstituted Pyridines
Key Reagents Rhodium/Chiral Phosphoramidite, DihydropyridoneRhodium/Chiral Diamine Ligand, Formic Acid
Typical Yield High (80-95% for addition step)[16]Good to High (70-90%)
Enantioselectivity Excellent (often >98% ee)[16]Excellent (often >95% ee)[1]
Scalability Demonstrated on gram scale.[16]Demonstrated on multi-hundred-gram scale.[1]
Advantages Highly modular; broad scope of aryl groups.More atom-economical; starts from simpler pyridines.
Challenges Requires synthesis of the dihydropyridone substrate.Requires synthesis of the 2-arylpyridine precursor.

Conclusion

(2S)-2-(4-methylphenyl)piperidine is a valuable chiral building block for pharmaceutical R&D. While direct commercial sourcing may be possible through specialized vendors, in-house synthesis remains a highly viable and powerful option. Modern catalytic methods, particularly rhodium-catalyzed asymmetric conjugate addition and transfer hydrogenation, provide reliable, scalable, and highly enantioselective pathways to this and related 2-arylpiperidines. By understanding the principles and practical details of these synthetic strategies, researchers can confidently access the materials needed to advance their drug discovery programs.

References

  • Minnaard, A. J., Feringa, B. L., et al. (2005). Enantioselective Synthesis of 2-Aryl-4-piperidones via Rhodium/Phosphoramidite-Catalyzed Conjugate Addition of Arylboroxines. Organic Letters. Available at: [Link]

  • Wills, M., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. Available at: [Link]

  • Coldham, I., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Chemical Science. Available at: [Link]

  • Rovis, T., et al. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society. Available at: [Link]

  • Bosch, J., Amat, M., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications. Available at: [Link]

  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications, (5), 526–527. Available at: [Link]

  • White, M. C., et al. (2021). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available at: [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • O'Brien, P., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters. Available at: [Link]

  • Bertozzi, F., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. Available at: [Link]

  • Hayes, J. F., Shipman, M., & Twin, H. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications, (18), 1784-1785. Available at: [Link]

  • Hayes, J. F., Shipman, M., & Twin, H. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications, (18), 1784–1785. Available at: [Link]

  • Reddy, M. V. R., et al. (2007). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Tetrahedron. Available at: [Link]

  • PharmBricks Inc. (2021). Chiral Piperidines. PharmBricks Inc. Available at: [Link]

  • Tradeindia. (2026). Piperidine Manufacturers, Suppliers, Dealers & Prices. Tradeindia. Available at: [Link]

  • Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Bouling Chemical Co., Limited. Available at: [Link]

  • LookChem. (n.d.). piperidine suppliers USA. LookChem. Available at: [Link]

  • University of Cape Town. (2012). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. OpenUCT. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate. Available at: [Link]

  • Mol-Instincts. (2025). 2-(p-tolylsulfanyl)-piperidine. Mol-Instincts. Available at: [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • University of Sheffield. (2009). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC. Available at: [Link]

  • Perjesi, P., et al. (2025). Synthesis of New [(2S)-N-(p-Tolylsulfonyl)-2- Pyrrolidinyl]Propyl 2,3,4-Tri-O-Acetyl. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine from multi-reactions of the starting material... ResearchGate. Available at: [Link]

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Methodological & Application

Application Note: Asymmetric Synthesis of (2S)-2-(4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Biocatalysis Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Classification: Chiral 2-Arylpiperidine (Target Precursor / Active Pharmaceutical Ingredient Scaffold)

Executive Summary & Mechanistic Rationale

Chiral 2-arylpiperidines are privileged pharmacophores found in numerous biologically active compounds, including NK1 receptor antagonists, monoamine reuptake inhibitors, and PARP inhibitors. The synthesis of (2S)-2-(4-methylphenyl)piperidine presents a specific stereochemical challenge: establishing the absolute configuration at the C2 position adjacent to the basic nitrogen while avoiding racemization during downstream processing.

Historically, asymmetric syntheses of these scaffolds relied on the chiral pool or stoichiometric chiral auxiliaries (e.g., chiral lactams derived from (R)-phenylglycinol). However, modern drug development demands highly atom-economical, catalytic, and scalable methodologies. This application note details two orthogonal, state-of-the-art protocols for the enantioselective synthesis of (2S)-2-(4-methylphenyl)piperidine:

  • Transition-Metal Catalysis: Rhodium-catalyzed asymmetric 1,4-conjugate addition [1].

  • Biocatalysis: Transaminase-triggered cascade cyclization [2].

Both methodologies are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure high enantiomeric excess (ee) and chemical fidelity.

Route A: Rhodium-Catalyzed Asymmetric 1,4-Addition

The rhodium-catalyzed conjugate addition of arylboroxines to N-Boc-2,3-dihydro-4-pyridones represents a highly robust method for establishing the C2 stereocenter.

Causality & Design Choices:

  • Reagent Selection: We utilize p-tolylboroxine generated in situ (from p-tolylboronic acid and stoichiometric water) rather than pure boronic acid. This controlled hydrolysis provides a steady, low concentration of the active boronic acid, which drastically suppresses the competitive protodeboronation side-reaction and increases catalyst turnover [1].

  • Ligand Selection: A chiral phosphoramidite ligand (e.g., MonoPhos derivatives) or (R)-BINAP is complexed with Rh(acac)(C₂H₄)₂. The steric bulk of the ligand directs the facial attack of the arylrhodium intermediate exclusively to the Re-face of the dihydropyridone.

  • Downstream Processing: The resulting 4-piperidone is deoxygenated via a mild dithioacetalization/Raney-Nickel reduction sequence to preserve the sensitive C2 stereocenter, followed by Boc deprotection.

Workflow Visualization

RhCatalysis Substrate N-Boc-2,3-dihydro-4-pyridone + p-Tolylboroxine Intermediate (2S)-N-Boc-2-(p-tolyl)- 4-piperidone (>99% ee) Substrate->Intermediate Asymmetric 1,4-Addition RhCat Rh(acac)(C2H4)2 + (R)-Ligand RhCat->Intermediate Catalysis Product (2S)-2-(4-methylphenyl) piperidine Intermediate->Product Deoxygenation & Deprotection Deox 1. Ethanedithiol, BF3·OEt2 2. Raney-Ni, H2 3. TFA (Deprotection)

Fig 1: Rh-catalyzed asymmetric 1,4-addition and subsequent deoxygenation workflow.

Experimental Protocol: Rh-Catalyzed Route

Step 1: Asymmetric Conjugate Addition

  • Preparation of Catalyst Complex: In an oven-dried Schlenk flask under argon, dissolve Rh(acac)(C₂H₄)₂ (3 mol %) and the chiral phosphoramidite ligand (7.5 mol %) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes to ensure complete catalyst pre-activation (solution turns pale yellow).

  • Substrate Addition: Add N-Boc-2,3-dihydro-4-pyridone (1.0 equiv, 10 mmol) to the catalyst solution.

  • Boroxine Generation In Situ: In a separate vial, combine p-tolylboronic acid (3.0 equiv) with exactly 1.0 equiv of deionized water (relative to boron) in 1,4-dioxane. Stir for 10 minutes to form the boroxine-water complex, then transfer this mixture to the main reaction flask.

  • Reaction Execution: Heat the mixture to 100 °C. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction should reach >95% conversion within 2–4 hours. Prolonged heating beyond completion risks thermal degradation of the Boc group.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash chromatography to yield (2S)-N-Boc-2-(4-methylphenyl)-4-piperidone.

Step 2: Deoxygenation & Deprotection

  • Dithioacetalization: Dissolve the intermediate in anhydrous DCM. Add 1,2-ethanedithiol (1.5 equiv) and BF₃·OEt₂ (0.5 equiv) at 0 °C. Stir for 2 hours. Causality: BF₃·OEt₂ acts as a Lewis acid to activate the ketone without cleaving the Boc group, which requires stronger Brønsted acids.

  • Desulfurization: Isolate the dithioacetal and dissolve in ethanol. Add an excess of active Raney-Nickel slurry and stir under a hydrogen balloon (1 atm) at 50 °C for 6 hours. Filter through Celite.

  • Deprotection: Treat the crude N-Boc-(2S)-2-(4-methylphenyl)piperidine with 20% TFA in DCM for 1 hour at room temperature. Concentrate and neutralize with 1M NaOH to yield the free base target.

Route B: Biocatalytic Transaminase-Triggered Cyclization

For organizations prioritizing green chemistry and high E-factor efficiency, the biocatalytic cascade represents a paradigm shift. This method utilizes an engineered transaminase (TA) to convert a prochiral haloketone directly into a chiral cyclic amine [2].

Causality & Design Choices:

  • Substrate Design: The precursor, 5-chloro-1-(4-methylphenyl)pentan-1-one, is easily synthesized via Friedel-Crafts acylation of toluene with 5-chlorovaleryl chloride.

  • Enzymatic Stereocontrol: An (S)-selective transaminase (e.g., ATA-117 or engineered variants like PjSTA-R6-8) is employed. The enzyme's active site strictly dictates the transfer of the amino group from isopropylamine (IPA) to the Re-face of the ketone.

  • Thermodynamic Driving Force: The transamination is an equilibrium process. We use a vast excess of IPA (amine donor) to drive the reaction forward. Furthermore, the subsequent intramolecular Sₙ2 cyclization (displacing the chloride) acts as a thermodynamic sink, pulling the entire cascade to completion.

  • pH Modulation: The transamination is run at pH 8.0. However, to accelerate the final cyclization step, a base (NaOH) is added post-enzymatic conversion to ensure the intermediate amine is fully deprotonated and nucleophilic [2].

Workflow Visualization

Biocatalysis Ketone 5-chloro-1-(p-tolyl) pentan-1-one Amine (S)-5-chloro-1-(p-tolyl) pentan-1-amine Ketone->Amine Stereoselective Transamination Enzyme (S)-Transaminase + PLP + Isopropylamine Enzyme->Amine Biocatalysis Product (2S)-2-(4-methylphenyl) piperidine Amine->Product Spontaneous / Base-driven Cyclization Intramolecular SN2 Cyclization (NaOH Promoted)

Fig 2: Transaminase-triggered cascade for the enantiospecific synthesis of piperidines.

Experimental Protocol: Biocatalytic Route
  • Reaction Matrix Preparation: Prepare a 100 mM potassium phosphate (KPᵢ) buffer at pH 8.0. Add pyridoxal-5′-phosphate (PLP, 1 mM) as the essential enzymatic cofactor, and isopropylamine (IPA, 0.5 M) as the amine donor.

  • Enzyme Reconstitution: Add the lyophilized (S)-selective transaminase (e.g., ATA-117, 10 mg/mL) to the buffer. Incubate at 30 °C for 15 minutes at 700 rpm to ensure complete dissolution and PLP binding.

  • Substrate Addition: Dissolve 5-chloro-1-(4-methylphenyl)pentan-1-one (50 mM final concentration) in DMSO. Add this dropwise to the aqueous enzyme mixture (final DMSO concentration = 5% v/v). Causality: DMSO is required to solubilize the highly lipophilic haloketone, but exceeding 5% v/v will denature the transaminase.

  • Incubation: Shake the reaction at 30 °C for 24 hours. Self-Validation: Analyze an aliquot via LC-MS. The mass of the starting ketone (m/z 210) should be replaced by the intermediate acyclic amine (m/z 211) and the cyclized product (m/z 175).

  • Base-Promoted Cyclization: Add 10 M NaOH (100 μL per 1 mL reaction) to raise the pH > 12. Incubate for an additional 3 hours. This forces the complete Sₙ2 cyclization of any remaining acyclic intermediate [2].

  • Extraction and Isolation: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × volumes). Dry the combined organic layers over Na₂SO₄. To isolate the product cleanly from unreacted IPA and trace impurities, add a stoichiometric amount of p-toluenesulfonic acid (TsOH) in ethanol to precipitate the target as a highly pure tosylate salt.

Quantitative Data & Comparative Analysis

To assist process chemists in selecting the appropriate route, the following table summarizes the key performance metrics of both methodologies based on validated literature standards [1, 2, 3].

MetricRh-Catalyzed 1,4-AdditionBiocatalytic Cascade
Overall Yield 65% - 75% (over 4 steps)80% - 88% (over 1 step from ketone)
Enantiomeric Excess (ee) > 98% (Determined via Chiral HPLC)> 99.5% (Determined via Chiral GC/HPLC)
Reagent Cost / Availability High (Rh catalyst, chiral ligands)Low/Medium (Commercial TAs, cheap IPA)
Scalability Excellent (Standard chemical plant)Excellent (Requires bioreactor/pH stat)
Environmental Impact (E-Factor) Moderate (Heavy metals, organic solvents)Low (Aqueous buffer, renewable biocatalyst)
Primary Impurities Protodeboronation byproducts, trace RhAcetone (byproduct), trace uncyclized amine

Note: Enantiomeric excess for both routes is exceptionally high. The biocatalytic route offers superior atom economy by combining stereocenter generation and ring formation into a single cascade.

References

  • Jagt, R. B. C., de Vries, J. G., Feringa, B. L., & Minnaard, A. J. "Enantioselective Synthesis of 2-Aryl-4-piperidones via Rhodium/Phosphoramidite-Catalyzed Conjugate Addition of Arylboroxines." Organic Letters, 2005. URL:[Link]

  • Heckmann, C. M., et al. "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations." JACS Au, 2023. URL:[Link]

  • Coldham, I., et al. "Synthesis and kinetic resolution of N-Boc-2-arylpiperidines." Chemical Communications, 2014. URL:[Link]

Chiral HPLC method for separation of (2S)-2-(4-methylphenyl)piperidine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Chiral HPLC Separation of (2S)-2-(4-methylphenyl)piperidine Enantiomers

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 2-(4-methylphenyl)piperidine. The separation is of critical importance in pharmaceutical development, where enantiomers can exhibit distinct pharmacological and toxicological profiles. This document provides an in-depth protocol grounded in established chromatographic principles, explaining the rationale behind the selection of the chiral stationary phase, mobile phase composition, and other critical parameters. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, a technique widely recognized for its broad applicability and high success rate in resolving a diverse range of chiral compounds, including piperidine derivatives.[1][2]

Introduction: The Imperative of Chiral Separation

The stereochemical configuration of a drug molecule is a fundamental determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, often interact differently with the chiral environment of the body, such as enzymes and receptors. This can lead to one enantiomer providing the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects.[2] Consequently, regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drug substances.[2]

The analyte, 2-(4-methylphenyl)piperidine, is a chiral amine containing a basic piperidine ring and a tolyl moiety attached to the stereocenter. Developing a precise and accurate analytical method to separate and quantify its enantiomers is a prerequisite for its development and quality control. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution and reproducibility.[3][4] Polysaccharide-based CSPs, in particular, have demonstrated exceptional capability in resolving racemates through a combination of attractive interactions, including hydrogen bonds, π-π interactions, and steric hindrance.[3][5] This application note presents a validated starting method based on these principles.

The Science of Separation: Chiral Recognition Mechanism

The successful separation of enantiomers on a polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate), relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[6] The chiral selector, a polymer coated onto a silica support, possesses a well-defined three-dimensional structure with chiral grooves and cavities.

For 2-(4-methylphenyl)piperidine, the key interactions are:

  • π-π Stacking: The electron-rich 4-methylphenyl (tolyl) group of the analyte can form π-π interactions with the electron-deficient dimethylphenylcarbamate groups on the CSP.

  • Hydrogen Bonding: The secondary amine (N-H) group in the piperidine ring can act as a hydrogen bond donor, interacting with the carbonyl groups of the carbamate linkages on the CSP.

  • Steric Fit: The overall shape of the enantiomer determines how well it fits into the chiral grooves of the stationary phase. One enantiomer will invariably form a more stable, lower-energy complex than the other, leading to a longer retention time and, thus, separation.[6]

The mobile phase, a mixture of non-polar n-hexane and a polar alcohol modifier, modulates these interactions. The basic additive, diethylamine (DEA), is critical for preventing non-specific interactions between the basic piperidine nitrogen and residual silanol groups on the silica support, ensuring symmetrical peak shapes.[7]

Experimental Protocol and Methodology

This section provides a detailed, step-by-step protocol for the preparation of solutions and the operation of the HPLC system.

Materials and Equipment
Item Specification
HPLC System Isocratic HPLC system with UV/Vis or Photodiode Array (PDA) detector
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm, 4.6 x 250 mm
Reagents n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade), Diethylamine (DEA, >99.5%)
Sample Racemic (±)-2-(4-methylphenyl)piperidine standard
Sample Diluent Mobile Phase or n-Hexane/Isopropanol (90:10, v/v)
Glassware Class A volumetric flasks, autosampler vials
Solution Preparation
  • Mobile Phase Preparation (85:15:0.1, n-Hexane:IPA:DEA):

    • Measure 850 mL of n-Hexane into a 1 L graduated cylinder.

    • Add 150 mL of Isopropanol.

    • Add 1.0 mL of Diethylamine.

    • Transfer the mixture to a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or helium sparging.

  • Sample Preparation (Concentration: 1.0 mg/mL):

    • Accurately weigh approximately 10 mg of racemic (±)-2-(4-methylphenyl)piperidine standard.

    • Transfer the standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the sample diluent. Mix until homogeneous.

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial if particulate matter is visible.

Chromatographic Conditions

The following table summarizes the optimized starting conditions for the chiral separation.

Parameter Condition
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
System Suitability and Analysis Procedure
  • Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Perform five replicate injections of the 1.0 mg/mL racemic standard solution.

  • Acceptance Criteria: The system is deemed suitable for analysis if the resolution between the two enantiomer peaks is greater than 2.0 and the relative standard deviation (RSD) for the peak areas of each enantiomer is less than 2.0%.

  • Sample Analysis: Once system suitability is confirmed, inject the sample solutions for analysis.

Workflow and Optimization Strategy

The development of a chiral separation method is a systematic process. The diagram below illustrates the logical workflow, from initial screening to final method optimization.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select CSPs (e.g., Amylose, Cellulose based) B Define Screening Mobile Phases 1. Normal Phase (Hex/IPA) 2. Polar Organic (ACN/MeOH) 3. Reversed Phase (ACN/H2O) A->B C Add Modifiers (DEA for bases, TFA for acids) B->C D Perform Screening Injections C->D E Identify Promising Conditions (Partial or Full Separation) D->E Evaluate Results F Optimize Mobile Phase (Adjust % Alcohol Modifier) E->F G Optimize Temperature & Flow Rate F->G H Finalize Method G->H I Validate per ICH Guidelines (Specificity, Linearity, Accuracy, Precision, Robustness) H->I Proceed to Validation

Caption: Workflow for Chiral HPLC Method Development.

Optimization Insights:

  • Resolution Control: The percentage of the alcohol modifier (Isopropanol) is the most powerful tool for adjusting retention and resolution. Decreasing the IPA concentration will generally increase retention times and may improve resolution, while increasing it will shorten the analysis time.

  • Peak Shape: The concentration of the basic additive (DEA) is critical. Insufficient DEA can lead to broad, tailing peaks. Typically, a concentration of 0.1% is a robust starting point for basic analytes like piperidines.[1][8]

Expected Results and Discussion

Under the proposed conditions, a baseline separation of the two enantiomers of 2-(4-methylphenyl)piperidine is expected. A representative chromatogram would show two well-resolved, symmetrical peaks. The resolution factor (Rs) should be well above the typical system suitability requirement of 1.5, indicating a robust method.

The selectivity and resolution achieved are a direct result of the complementary chemical properties of the stationary phase and the analyte. The rigid, chiral structure of the amylose derivative forces the enantiomers into distinct spatial arrangements, allowing for differential interaction energies that form the basis of the chromatographic separation. This direct approach is highly efficient and avoids the need for pre-column derivatization, which can be time-consuming and introduce additional sources of error.[7]

Conclusion

The chiral HPLC method detailed in this application note provides a reliable and robust protocol for the enantiomeric separation of (2S)-2-(4-methylphenyl)piperidine. By leveraging a well-chosen polysaccharide-based chiral stationary phase and a systematically optimized normal-phase mobile phase, this method meets the stringent requirements for accuracy and precision demanded in pharmaceutical analysis. The principles and strategies discussed herein offer a solid foundation for researchers, scientists, and drug development professionals to implement and adapt this method for their specific quality control and research needs.

References

  • Cheng, C. F., & Chow, S. H. (1994). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. Journal of Chromatography A, 678(1), 176-179. Retrieved from [Link]

  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Retrieved from [Link]

  • Zhang, Y. W., et al. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry, 24(10), 4475-4478. Retrieved from [Link]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Hassan, Y. A. (2012). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. In Chiral Separations. Springer. Retrieved from [Link]

  • Wainer, I. W. (2017). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America. Retrieved from [Link]

  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. Retrieved from [Link]

  • Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Retrieved from [Link]

  • Chankvetadze, B. (2012). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164-173. Retrieved from [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica, 71(2), 177-216. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 972-996. Retrieved from [Link]

  • Ali, I., et al. (2015). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 38(19), 1645-1667. Retrieved from [Link]

  • Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Retrieved from [Link]

Sources

Application Note: GC-MS Analysis of (2S)-2-(4-methylphenyl)piperidine and Its Phase I/II Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Forensic Toxicologists Content Focus: Metabolic Profiling, Sample Preparation Causality, and GC-MS Method Validation

Introduction & Scientific Rationale

Chiral 2-arylpiperidines, such as (2S)-2-(4-methylphenyl)piperidine , serve as critical pharmacophores in the development of central nervous system (CNS) agents, including neurokinin-1 (NK1) receptor antagonists [1] and emerging psychoactive designer drugs [2]. Understanding the metabolic fate of this scaffold is paramount for pharmacokinetic optimization and forensic biomonitoring.

Because piperidine derivatives and their oxidized metabolites are highly polar and often excreted as phase II conjugates, direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is impossible without rigorous sample preparation. This protocol details a self-validating analytical workflow utilizing Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction (SPE) coupled with trimethylsilyl (TMS) derivatization to capture, volatilize, and quantify the parent drug and its metabolites.

Metabolic Fate & Pathway Dynamics

The biotransformation of (2S)-2-(4-methylphenyl)piperidine is primarily driven by hepatic Cytochrome P450 (CYP450) enzymes, followed by Uridine 5'-diphospho-glucuronosyltransferase (UGT) conjugation [1]. The functionalization occurs via three primary axes:

  • Benzylic Oxidation: The highly reactive 4-methyl group undergoes sequential oxidation to a benzylic alcohol and subsequently to a carboxylic acid (4-(piperidin-2-yl)benzoic acid).

  • Aliphatic Oxidation: The piperidine ring is oxidized, typically adjacent to the nitrogen, yielding a lactam (piperidin-2-one derivative).

  • Aromatic Hydroxylation: Electrophilic oxygenation of the phenyl ring yields phenolic metabolites.

G Parent (2S)-2-(4-methylphenyl)piperidine (Parent Drug) M1 Benzylic Alcohol 2-(4-(hydroxymethyl)phenyl)piperidine Parent->M1 CYP450 M3 Lactam Metabolite 6-(4-methylphenyl)piperidin-2-one Parent->M3 CYP450 M4 Aromatic Hydroxylation 2-(3-hydroxy-4-methylphenyl)piperidine Parent->M4 CYP450 Phase2_2 N-Glucuronide / N-Acetyl Parent->Phase2_2 UGTs / NATs M2 Carboxylic Acid 4-(piperidin-2-yl)benzoic acid M1->M2 Dehydrogenases Phase2_1 O-Glucuronide Conjugates M1->Phase2_1 UGTs M4->Phase2_1 UGTs

Phase I and Phase II metabolic pathways of (2S)-2-(4-methylphenyl)piperidine.

Experimental Protocol: Causality & Execution

Enzymatic Hydrolysis

Phase II O-glucuronides and N-glucuronides exceed the thermal stability limits of GC-MS. Enzymatic cleavage reverts them to their phase I forms, ensuring total drug recovery [2].

  • Aliquot 1.0 mL of biological fluid (e.g., urine or plasma) into a borosilicate glass tube.

  • Add 0.5 mL of 0.1 M acetate buffer (pH 5.0) and 50 µL of β -glucuronidase/arylsulfatase (from Helix pomatia).

  • Incubate at 37°C for 2 hours.

Mixed-Mode Cation Exchange (MCX) SPE

Why MCX? The carboxylic acid metabolite (M2) is a zwitterion. At pH 3, the carboxylic moiety (pKa ~4.5) is neutral, but the piperidine nitrogen (pKa ~10.5) is positively charged. MCX resin captures this cation via strong electrostatic interactions, allowing aggressive washing of neutral lipids before basic elution [3].

  • Condition: Pass 2 mL Methanol (MeOH), followed by 2 mL 2% Formic Acid in H2​O through the MCX cartridge.

  • Load: Adjust the hydrolyzed sample to pH 3.0 with 1 M HCl and load onto the cartridge at 1 mL/min.

  • Wash 1 (Aqueous): 2 mL 2% Formic Acid in H2​O (removes salts and acidic interferences).

  • Wash 2 (Organic): 2 mL MeOH (removes neutral hydrophobic lipids).

  • Elute: 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH deprotonates the piperidine nitrogen, releasing the analytes.

  • Dry: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C.

Silylation Derivatization

Silylation with MSTFA replaces active hydrogens (-OH, -COOH, -NH) with trimethylsilyl (TMS) groups, drastically reducing boiling points and preventing thermal degradation in the GC inlet.

  • Reconstitute the dried extract in 50 µL of anhydrous Ethyl Acetate.

  • Add 50 µL of MSTFA containing 1% TMCS (Trimethylchlorosilane). TMCS acts as a Lewis acid catalyst to drive the silylation of the sterically hindered secondary piperidine amine.

  • Cap tightly and incubate at 70°C for 30 minutes. Transfer to GC autosampler vials.

GC-MS Instrumental Conditions

Column Selection: A 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS) provides the slight polarity needed to resolve structural isomers of aromatic hydroxylated metabolites that would otherwise co-elute on a 100% non-polar column [3].

  • Inlet: 250°C, Splitless mode (1 µL injection).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 80°C (hold 1 min) ramp at 15°C/min to 280°C hold 5 min. (Total run time: 19.3 min).

  • MS Source: Electron Impact (EI) at 70 eV; Source Temp 230°C.

  • Acquisition: Full Scan (m/z 50–550) for discovery; Selected Ion Monitoring (SIM) for quantitation.

Data Presentation & Spectral Interpretation

Under 70 eV EI conditions, 2-arylpiperidines undergo characteristic α -cleavage. The homolytic cleavage of the C2-Aryl bond results in the loss of the aryl radical, leaving a highly stable, charge-retaining piperideinium cation. For TMS-derivatized piperidines, this yields a dominant base peak at m/z 156 . The retention of the charge on the aryl fragment in secondary pathways provides diagnostic ions for identifying ring-hydroxylated versus alkyl-oxidized metabolites.

Table 1: GC-MS Diagnostic Characteristics of TMS-Derivatized Analytes
AnalyteDerivatization StateMolecular Ion ( M+∙ )Base Peak (m/z)Key Diagnostic Fragment Ions (m/z)
Parent Drug Mono-TMS247156232 [M−CH3​]+ , 130, 91 (Tropylium)
Benzylic Alcohol (M1) Di-TMS335156320 [M−CH3​]+ , 246 [M−OTMS]+ , 179
Carboxylic Acid (M2) Di-TMS349156334 [M−CH3​]+ , 232, 193
Lactam (M3) Mono-TMS261170246 [M−CH3​]+ , 144, 91
Aromatic Hydroxy (M4) Di-TMS335156320 [M−CH3​]+ , 246, 179

Note: The shift in the base peak from m/z 156 to m/z 170 in the lactam metabolite (M3) is indicative of the carbonyl oxygen incorporation into the piperidine ring prior to α -cleavage.

References

  • Kamel, A., et al. "Metabolism, Pharmacokinetics and Excretion of a Potent Tachykinin NK1 Receptor Antagonist (CP-122721) in Rat: Characterization of a Novel Oxidative Pathway." Xenobiotica, 2006. Available at:[Link]

  • Wissenbach, D. K., et al. "Diphenidine, a new psychoactive substance: metabolic fate elucidated with rat urine and human liver preparations and detectability in urine using GC-MS, LC-MSn, and LC-HR-MSn." Drug Testing and Analysis, 2016. Available at:[Link]

  • Perez, J., et al. "Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review." Journal of Analytical Toxicology, 2021. Available at:[Link]

Sources

Application Note: (2S)-2-(4-Methylphenyl)piperidine as a Privileged Chiral Scaffold in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Stereoelectronic Profiling

The 2-arylpiperidine motif is a heavily utilized, privileged scaffold in both natural product synthesis and asymmetric catalysis[1]. Among these, (2S)-2-(4-methylphenyl)piperidine stands out as an exceptionally versatile chiral ligand and organocatalyst.

As a Senior Application Scientist, I emphasize that the efficacy of a chiral catalyst is never accidental; it is governed by strict stereoelectronic causality. The superiority of (2S)-2-(4-methylphenyl)piperidine over an unsubstituted 2-phenylpiperidine lies in two fundamental features:

  • Steric Shielding & Conformational Rigidity: The piperidine ring naturally adopts a stable chair conformation. To minimize 1,3-diaxial interactions, the bulky 4-methylphenyl (p-tolyl) group locks into an equatorial position. During catalytic cycles (e.g., enamine formation), this equatorial p-tolyl group projects outward, creating a rigid steric wall that effectively blocks one enantioface of the reactive intermediate.

  • Electronic Tuning via Hyperconjugation: The electron-donating para-methyl group enriches the π -electron density of the aromatic ring. This enhancement strengthens stabilizing π−π stacking and cation- π interactions with electron-deficient electrophiles or transition metal centers in the transition state, directly translating to higher enantiomeric excesses (ee)[2].

This guide details the application of (2S)-2-(4-methylphenyl)piperidine in two distinct paradigms: Organocatalytic Enamine Activation and Transition-Metal Catalysis .

Application I: Asymmetric Organocatalysis (Enamine Activation)

Secondary amines are classical catalysts for the α -functionalization of aldehydes via enamine intermediates. When (2S)-2-(4-methylphenyl)piperidine condenses with an aldehyde, it forms an (E)-enamine. The chiral p-tolyl pocket dictates the trajectory of incoming electrophiles (such as nitroalkenes in a Michael addition), ensuring highly stereoselective C-C bond formation.

Causality of Reaction Conditions
  • Acid Co-catalyst: The addition of a weak acid (e.g., benzoic acid) is not optional; it is mechanistically required. The acid protonates the initial hemiaminal intermediate, facilitating the dehydration step to form the active iminium ion, and later assists in the hydrolysis of the product-iminium complex to regenerate the catalyst.

  • Solvent Effects: Non-polar solvents like toluene are superior to polar solvents (like DCM). Toluene tightens the transition state assembly—which relies heavily on delicate hydrogen-bonding networks between the acid co-catalyst, the enamine, and the nitroalkene—preventing solvent-induced disruption of these non-covalent interactions.

Catalytic Cycle Visualization

EnamineCycle C Catalyst: (2S)-2-(4-methylphenyl)piperidine E Enamine Intermediate (Facial Shielding) C->E + Aldehyde - H2O A Aldehyde Substrate A->E I Iminium Intermediate E->I + Electrophile Stereoselective Attack N Electrophile (Nitroalkene) N->I I->C + H2O Hydrolysis P Chiral Product I->P Product Release

Caption: Catalytic cycle of enamine activation using (2S)-2-(4-methylphenyl)piperidine.

Optimization Data

Table 1: Optimization of the Enantioselective Michael Addition

ParameterCondition A (Baseline)Condition B (Acid Added)Condition C (Optimized)
Solvent Dichloromethane (DCM)TolueneToluene
Co-catalyst NoneBenzoic Acid (10 mol%)Benzoic Acid (10 mol%)
Temperature 25 °C25 °C-20 °C
Yield (%) 45%85%91%
Enantiomeric Excess (ee) 72%92%98%
Protocol 1: Self-Validating Asymmetric Michael Addition

This protocol is designed as a self-validating system. Step 5 is mandatory to ensure the analytical integrity of the reported enantioselectivity.

  • Catalyst Preparation: In an oven-dried 10 mL Schlenk flask under N₂, add (2S)-2-(4-methylphenyl)piperidine (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).

  • Solvent Addition: Dissolve the catalyst mixture in anhydrous Toluene (2.0 mL) and cool the system to -20 °C using a cryocooler.

  • Enamine Formation: Add the aldehyde substrate (1.2 mmol, 1.2 equiv) dropwise. Stir for 15 minutes to allow for complete enamine equilibration.

  • Electrophilic Addition: Slowly add the nitroalkene (1.0 mmol, 1.0 equiv) as a solution in 0.5 mL Toluene over 10 minutes via a syringe pump to prevent localized exothermic spikes that could degrade stereocontrol.

  • Self-Validation & Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1, anisaldehyde stain). Crucial Validation Step: Concurrently run a micro-scale reaction using a racemic piperidine catalyst.

  • Quench & Isolate: Upon completion (typically 12-24 h), quench with saturated aqueous NH₄Cl (2 mL). Extract with EtOAc (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Analysis: Purify via flash chromatography. Determine the ee via Chiral HPLC, using the racemic product from Step 5 to prove baseline resolution of the enantiomers.

Application II: Transition-Metal Catalysis (Chiral N,P-Ligand Scaffold)

Beyond organocatalysis, the piperidine nitrogen can be functionalized to create bidentate ligands for transition metals. By reacting (2S)-2-(4-methylphenyl)piperidine with 2-(diphenylphosphino)benzyl chloride, one generates a highly effective hemilabile N,P-ligand. These ligands are exceptionally powerful in Palladium-catalyzed asymmetric allylic alkylations and carbenylative aminations[3].

Causality of Stereocontrol in Pd-Catalysis

In a Pd(0)/Pd(II) catalytic cycle, the hemilabile N,P-ligand coordinates to the metal. The strong trans-effect of the phosphorus atom directs the incoming nucleophile to attack the π -allyl moiety trans to the P-atom. Meanwhile, the rigid, chiral 2-(4-methylphenyl)piperidine backbone creates an asymmetric pocket that sterically blocks one face of the π -allyl-Pd complex, dictating the absolute configuration of the newly formed C-C or C-N bond[4].

Experimental Workflow Visualization

Workflow Step1 1. Catalyst Complexation Mix Pd2(dba)3 & Chiral N,P-Ligand Step2 2. Solvent & Base Addition (Dry THF, BSA/KOAc) Step1->Step2 Step3 3. Substrate Addition Add rac-Allyl Acetate (Oxidative Addition) Step2->Step3 Step4 4. Nucleophile Addition (Dropwise addition of Malonate/Amine) Step3->Step4 Step5 5. Reaction Monitoring (Chiral HPLC/TLC against Racemic Std) Step4->Step5 Step6 6. Quench & Isolate (Aqueous Workup & Chromatography) Step5->Step6

Caption: Step-by-step experimental workflow for Pd-catalyzed asymmetric allylic alkylation.

Performance Data

Table 2: Performance of the (2S)-2-(4-methylphenyl)piperidine-derived N,P-Ligand in Pd-Catalyzed Allylic Alkylation

EntrySubstrateNucleophileYield (%)ee (%)
1rac-1,3-Diphenylallyl acetateDimethyl malonate95%96%
2rac-1,3-Diphenylallyl acetateBenzylamine89%94%
Protocol 2: Pd-Catalyzed Asymmetric Allylic Alkylation
  • Pre-catalyst Formation: In a glovebox, charge a vial with [Pd₂(dba)₃] (2.5 mol%) and the (2S)-2-(4-methylphenyl)piperidine-derived N,P-ligand (5.5 mol%).

  • Activation: Dissolve in anhydrous THF (1.0 mL) and stir at room temperature for 30 minutes until the solution turns a homogeneous bright yellow, indicating the formation of the active Pd(0)L* complex.

  • Substrate Addition: Add rac-1,3-diphenylallyl acetate (0.5 mmol) dissolved in THF (1.0 mL).

  • Nucleophile & Base: Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 mmol) and a catalytic amount of KOAc (10 mol%), followed by dimethyl malonate (1.5 mmol). The BSA/KOAc system acts as a mild, soluble base to generate the nucleophilic enolate without degrading the Pd-complex.

  • Isolation: Stir at 25 °C for 12 hours. Quench with water, extract with diethyl ether, and purify via silica gel chromatography. Determine ee via chiral stationary phase HPLC.

Sources

Application Note: Advanced Protocols for the N-Functionalization of (2S)-2-(4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(2S)-2-(4-methylphenyl)piperidine is a privileged chiral scaffold frequently utilized in the development of central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors. The functionalization of the secondary amine within this framework is a critical step in modulating the pharmacokinetic and pharmacodynamic profiles of the resulting analogs[1].

However, the presence of the bulky 4-methylphenyl group at the C2 position introduces significant steric hindrance adjacent to the nitrogen atom. This spatial congestion heavily influences the trajectory of incoming electrophiles and the stability of transition states. Consequently, standard N-functionalization protocols often suffer from low yields, prolonged reaction times, or unwanted side reactions (such as over-alkylation or catalyst poisoning)[1][2]. As a Senior Application Scientist, I have designed this dossier to provide field-proven, self-validating methodologies that circumvent these steric penalties through optimized reductive amination and palladium-catalyzed cross-coupling techniques.

Strategic Blueprints for N-Functionalization

Blueprint A: N-Alkylation via Hydride-Mediated Reductive Amination

While direct N-alkylation using alkyl halides (e.g., methyl iodide, benzyl bromide) is synthetically straightforward, it is notoriously problematic for 2-arylpiperidines. The reaction often requires a large excess of the alkylating agent and strong bases, which frequently leads to the formation of undesired quaternary ammonium salts[2][3].

To achieve high chemoselectivity and preserve the enantiomeric purity of the (2S) stereocenter, reductive amination is the superior strategy. This process involves the condensation of the piperidine with an aldehyde or ketone to form a transient iminium ion, which is subsequently reduced. The use of sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is critical here; its steric bulk and electron-withdrawing acetate groups render it a mild hydride donor that selectively reduces the iminium intermediate without reducing the unreacted carbonyl precursor[2].

Blueprint B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Forming a C(aryl)–N bond on a sterically congested piperidine cannot be achieved via standard SN​Ar chemistry unless the aryl halide is exceptionally electron-deficient. For unactivated aryl halides, Buchwald-Hartwig amination is required[4].

The catalytic cycle for 2-substituted piperidines is bottlenecked at the reductive elimination step. The amido-palladium(II) intermediate is highly congested. To force the catalytic cycle forward, the selection of the ligand is paramount. Bidentate phosphine ligands with large bite angles (e.g., Xantphos) or bulky N-heterocyclic carbenes (NHCs) like IPr are essential. These ligands increase the electron density at the palladium center (facilitating oxidative addition) and exert steric pressure that accelerates the reductive elimination of the N-aryl product[5][6].

Visual Workflows and Logical Relationships

Workflow SM (2S)-2-(4-methylphenyl)piperidine Dec Electrophile Type? SM->Dec Alk Aldehyde/Ketone (Reductive Amination) Dec->Alk Alkyl Ary Aryl Halide (Buchwald-Hartwig) Dec->Ary Aryl Acy Acyl Chloride (N-Acylation) Dec->Acy Acyl

Caption: Decision matrix for the N-functionalization of sterically hindered piperidines.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd AmineBind Amine Binding OxAdd->AmineBind Deprot Deprotonation AmineBind->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0

Caption: Buchwald-Hartwig catalytic cycle highlighting steps sensitive to C2-steric bulk.

Data Analytics: Reaction Metrics & Causality

The following table summarizes the quantitative optimization data for the N-functionalization of the (2S)-2-(4-methylphenyl)piperidine scaffold, demonstrating the causality behind reagent selection.

Functionalization StrategyReagents / Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
Direct Alkylation (MeI) K2​CO3​ (1.5 eq)MeCN251245%Slow addition required. Significant dialkylation/quaternization observed due to competing nucleophilicity[2][3].
Reductive Amination Aldehyde, NaBH(OAc)3​ DCE251692% Highly selective. The mild hydride donor avoids over-alkylation and preserves the chiral center[2].
N-Arylation (PhBr) Pd2​(dba)3​ , Xantphos, NaOtBu Toluene1002488% Large bite-angle ligand (Xantphos) forces the sterically congested amido-Pd complex to undergo rapid reductive elimination[5].
N-Arylation (PhCl) Pd(OAc)2​ , IPr·HCl, KOtBu Dioxane1101885%The highly electron-donating NHC ligand (IPr) lowers the activation barrier for the oxidative addition of unactivated aryl chlorides[6].

Standard Operating Procedures (SOPs)

Protocol A: Chemoselective N-Alkylation via Reductive Amination

This protocol utilizes a self-validating system where the dissolution of the intermediate iminium species dictates the reaction kinetics.

Materials:

  • (2S)-2-(4-methylphenyl)piperidine (1.0 eq)

  • Aliphatic Aldehyde (1.2 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq, optional, for sluggish ketones)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Iminium Formation: To an oven-dried, argon-purged round-bottom flask, dissolve the piperidine derivative (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous DCE (0.2 M concentration). Stir at room temperature for 30 minutes. Note: A slight yellowing of the solution acts as a visual indicator of iminium ion formation.

  • Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.5 eq) portion-wise over 10 minutes to control the mild exothermic release[2].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor the reaction via LC-MS. The disappearance of the secondary amine mass peak ( [M+H]+ ) serves as the primary IPC (In-Process Control).

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-alkylated product.

Protocol B: Buchwald-Hartwig N-Arylation of Sterically Hindered Amines

This protocol leverages a palladium-NHC or Palladium-Xantphos system to overcome the C2 steric penalty.

Materials:

  • (2S)-2-(4-methylphenyl)piperidine (1.2 eq)

  • Aryl Bromide or Chloride (1.0 eq)

  • Pd2​(dba)3​ (2 mol%) or Pd(OAc)2​ (5 mol%)

  • Xantphos (4.4 mol%) or IPr·HCl (5 mol%)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 eq)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an anaerobic glovebox or using standard Schlenk techniques, charge an oven-dried vial with the palladium precatalyst ( Pd2​(dba)3​ ), the phosphine/NHC ligand, and NaOtBu [4][5].

  • Substrate Addition: Add the aryl halide (1.0 eq) and (2S)-2-(4-methylphenyl)piperidine (1.2 eq). Mechanistic Note: The amine is kept in slight excess to ensure complete conversion of the valuable aryl halide and to stabilize the active Pd(0) species.

  • Solvent Introduction: Add anhydrous, rigorously degassed toluene to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined cap.

  • Thermal Cycling: Heat the reaction block to 100 °C (for bromides) or 110 °C (for chlorides) and stir vigorously for 18–24 hours[6]. Self-Validation: The reaction mixture will typically transition from a dark red/purple (Pd2(dba)3) to a pale yellow or amber color, indicating the formation of the active monomeric Pd catalytic species.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts[5].

  • Isolation: Concentrate the filtrate and purify the sterically congested N-aryl piperidine via silica gel chromatography or preparative HPLC.

References

  • Cawley, M. J., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic & Biomolecular Chemistry (RSC). Available at:[Link]

  • National Institutes of Health (NIH). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? Available at:[Link]

Sources

Application Notes & Protocols: The Utility of (2S)-2-(4-methylphenyl)piperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for engaging with complex biological targets.[2] This guide focuses on a specific, high-value derivative: (2S)-2-(4-methylphenyl)piperidine . The introduction of a chiral center at the 2-position, decorated with a p-tolyl group, renders this molecule a powerful chiral intermediate for constructing sophisticated therapeutic agents, particularly for central nervous system (CNS) disorders.[3][4] This document provides a detailed exploration of its synthesis, derivatization, and biological evaluation, offering researchers and drug development professionals a practical guide to leveraging its potential.

Core Concepts: Physicochemical Properties & The Imperative of Stereochemistry

The strategic value of (2S)-2-(4-methylphenyl)piperidine lies in its unique combination of a rigid aromatic ring and a flexible, basic heterocyclic system. The stereochemistry at the C2 position is paramount; biological systems are inherently chiral, and the (S)-configuration often dictates the precise orientation required for potent and selective interaction with target proteins like receptors and enzymes.[4]

Table 1: Physicochemical Properties of (2S)-2-(4-methylphenyl)piperidine

PropertyValueSource/Method
Molecular Formula C₁₂H₁₇N-
Molecular Weight 175.27 g/mol -
Appearance Colorless to pale yellow oil/solidPredicted
pKa (Conjugate Acid) ~10.5 - 11.0Estimated
Predicted LogP 3.1 - 3.5Cheminformatics

Synthesis of the Chiral Building Block

The enantioselective synthesis of 2-arylpiperidines is a critical challenge in organic chemistry. Asymmetric hydrogenation of prochiral pyridinium salts using transition metal catalysts with chiral ligands represents a state-of-the-art approach to access these compounds with high enantiopurity.[5]

Protocol 1: Asymmetric Synthesis of (2S)-2-(4-methylphenyl)piperidine

Principle: This protocol details the synthesis via asymmetric hydrogenation of the corresponding 2-(4-methylphenyl)pyridinium salt. A chiral Iridium-based catalyst facilitates the stereoselective addition of hydrogen across the C=N and C=C bonds of the pyridine ring, establishing the (S)-stereocenter with high fidelity.

Materials:

  • 2-(4-methylphenyl)pyridine

  • Benzyl bromide (BnBr)

  • Anhydrous Diethyl Ether

  • [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • (S)-SEGPHOS or similar chiral phosphine ligand

  • Iodine (I₂)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH), degassed

  • Hydrogen gas (H₂)

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane)

Workflow Diagram:

G cluster_0 Part A: Pyridinium Salt Formation cluster_1 Part B: Asymmetric Hydrogenation cluster_2 Part C: Deprotection start 2-(4-methylphenyl)pyridine + BnBr step1 Stir in anhydrous Et₂O at RT start->step1 product1 N-benzyl-2-(4-methylphenyl)pyridinium bromide step1->product1 step2 Hydrogenate pyridinium salt (H₂, MeOH, 50 bar, 60°C) product1->step2 catalyst Prepare Ir-(S)-SEGPHOS catalyst catalyst->step2 product2 (2S)-1-benzyl-2-(4-methylphenyl)piperidine step2->product2 step3 Transfer Hydrogenolysis (Pd/C, Ammonium Formate) product2->step3 product3 Crude (2S)-2-(4-methylphenyl)piperidine step3->product3 step4 Purification (Column Chromatography) product3->step4 final_product Pure (2S)-2-(4-methylphenyl)piperidine step4->final_product

Caption: Synthetic workflow for (2S)-2-(4-methylphenyl)piperidine.

Step-by-Step Methodology:

  • Part A: Pyridinium Salt Formation

    • Dissolve 2-(4-methylphenyl)pyridine (1.0 eq) in anhydrous diethyl ether.

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Stir the mixture for 12-18 hours. A precipitate will form.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield N-benzyl-2-(4-methylphenyl)pyridinium bromide.

    • Rationale: Conversion to the pyridinium salt activates the ring for reduction. The benzyl group serves as a protecting group that can be easily removed later.

  • Part B: Asymmetric Hydrogenation

    • In a glovebox, charge a glass liner for a high-pressure autoclave with [Ir(COD)Cl]₂ (0.005 eq) and a chiral ligand like (S)-SEGPHOS (0.011 eq).

    • Add anhydrous, degassed DCM and stir for 30 minutes to form the pre-catalyst.

    • Remove the solvent under vacuum.

    • Add the pyridinium salt from Part A (1.0 eq) and degassed methanol.

    • Seal the autoclave, remove from the glovebox, and purge with hydrogen gas.

    • Pressurize to 50 bar H₂ and heat to 60°C for 24 hours.

    • Scientist's Note: The choice of chiral ligand is critical for achieving high enantioselectivity. The reaction must be performed under inert and anhydrous conditions to prevent catalyst deactivation.

  • Part C: N-Debenzylation (Deprotection)

    • After cooling and venting the autoclave, concentrate the methanolic solution.

    • Dissolve the residue in fresh methanol, add 10% Pd/C (0.1 w/w) and ammonium formate (5.0 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • Rationale: Transfer hydrogenolysis with ammonium formate is a safe and effective method for removing the N-benzyl group without requiring high-pressure hydrogen.

    • Cool the reaction, filter through a pad of Celite®, and wash the pad with methanol.

    • Concentrate the filtrate.

  • Work-up and Purification

    • Partition the residue between ethyl acetate and saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford pure (2S)-2-(4-methylphenyl)piperidine.

  • Validation

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Application as a Key Intermediate: Synthesis of Monoamine Transporter Ligands

The 2-arylpiperidine scaffold is a well-established pharmacophore for inhibitors of monoamine transporters, particularly the dopamine transporter (DAT).[6][7] Derivatives are investigated as potential treatments for depression, ADHD, and substance abuse disorders.[7][8] The secondary amine of our title compound is a perfect handle for introducing chemical diversity.

Protocol 2: N-Alkylation for Synthesis of a Dopamine Reuptake Inhibitor (DRI) Analog

Principle: This protocol describes the nucleophilic substitution reaction between the secondary amine of the piperidine and an electrophilic alkylating agent. This straightforward functionalization allows for the exploration of structure-activity relationships (SAR) by varying the N-substituent.

Materials:

  • (2S)-2-(4-methylphenyl)piperidine (1.0 eq)

  • 3-Phenylpropyl bromide (or other desired alkyl halide) (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, powdered (2.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Standard work-up and purification reagents.

Workflow Diagram:

G start (2S)-2-(4-methylphenyl)piperidine reaction Heat to 80°C Monitor by TLC start->reaction reagents 3-Phenylpropyl bromide K₂CO₃, ACN reagents->reaction workup Aqueous Work-up (Filtration, Extraction) reaction->workup purification Column Chromatography workup->purification product Target Analog: (2S)-N-(3-phenylpropyl)-2-(4-methylphenyl)piperidine purification->product

Caption: N-Alkylation workflow to generate diverse analogs.

Step-by-Step Methodology:

  • To a solution of (2S)-2-(4-methylphenyl)piperidine (1.0 eq) in anhydrous acetonitrile, add powdered K₂CO₃ (2.5 eq) and the alkylating agent (e.g., 3-phenylpropyl bromide, 1.2 eq).

  • Heat the suspension to 80°C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by TLC until the starting piperidine is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired N-alkylated analog.

  • Confirm the structure by NMR and MS analysis.

Biological Characterization: Assessing Target Engagement

Once novel analogs are synthesized, they must be evaluated for biological activity. For putative DRIs, a primary in vitro assay measures the compound's affinity for the dopamine transporter.

Protocol 3: In Vitro DAT Competitive Binding Assay

Principle: This assay quantifies the ability of a test compound to displace a known high-affinity radioligand from the dopamine transporter in brain tissue preparations. The resulting inhibition constant (Kᵢ) is a measure of the compound's binding affinity for the target.

Materials:

  • Rat striatal tissue (source of DAT)

  • [³H]WIN 35,428 (radioligand)

  • Test compounds (synthesized analogs)

  • GBR 12909 or Cocaine (for defining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • 96-well plates

  • Harvester and glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Data Acquisition & Analysis prep1 Prepare rat striatal synaptosomes reaction Incubate synaptosomes, radioligand, and test compound prep1->reaction prep2 Prepare serial dilutions of test compounds prep2->reaction reagents [³H]WIN 35,428 (Radioligand) reagents->reaction sep Rapid Filtration (Separates bound/free ligand) reaction->sep count Liquid Scintillation Counting (Measures radioactivity) sep->count calc Calculate IC₅₀ and Kᵢ values count->calc result Binding Affinity (Kᵢ) calc->result

Caption: Workflow for an in vitro radioligand binding assay.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize fresh or frozen rat striata in ice-cold buffer and prepare synaptosomes (a crude membrane fraction) via differential centrifugation. Resuspend the final pellet in fresh assay buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • Assay buffer.

    • Test compound at various concentrations (typically a 10-point serial dilution).

    • [³H]WIN 35,428 at a single concentration near its Kₔ value.

    • Controls: Wells for "total binding" (no test compound) and "non-specific binding" (containing a high concentration of a known DAT inhibitor like GBR 12909).

  • Initiate Reaction: Add the synaptosomal preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a set temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Causality: The rapid filtration and washing are crucial to trap the ligand-receptor complexes on the filter while minimizing their dissociation.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" = (Total binding CPM) - (Non-specific binding CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Table 2: Representative Biological Data for Hypothetical N-Substituted Analogs

Compound IDN-Substituent (R-group)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Selectivity (SERT/DAT)
Parent -H850>10,000>10,000>11.8
Analog 1 -Methyl4208,5009,10020.2
Analog 2 -Propyl1554,2005,30027.1
Analog 3 -3-Phenylpropyl25 1,8002,10072.0

References

  • PubMed. (n.d.). Synthesis and pharmacological properties of a series of 2-piperidino alkanol derivatives.
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt....
  • Pakistan Journal of Pharmaceutical Sciences. (2016). Analgesic activity of alkyl piperidine derivatives.
  • Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
  • ResearchGate. (n.d.). Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System.
  • Semantic Scholar. (2002). Application of chiral building blocks to the synthesis of drugs.
  • EMBL-EBI. (n.d.). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. ChEMBL.
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • ScholarWorks@UNO. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs).

Sources

The Strategic Application of (2S)-2-(4-methylphenyl)piperidine in the Synthesis of Complex Molecules: A Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Significance of the 2-Arylpiperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an invaluable component for optimizing drug-target interactions.[2] Within this class, the chiral 2-arylpiperidine motif has garnered significant attention, particularly in the development of neurokinin-1 (NK1) receptor antagonists, a class of drugs with applications in antiemesis and potentially other neurological disorders.[3][4]

(2S)-2-(4-methylphenyl)piperidine, a specific enantiomerically pure building block, offers chemists a strategic starting point for the construction of complex molecular architectures. The pre-defined stereocenter at the C2 position serves as a crucial control element for subsequent stereoselective transformations, while the aryl group provides a site for further functionalization and can play a key role in molecular recognition at the target receptor. The 4-methyl substituent on the phenyl ring can also influence electronic properties and metabolic stability.

This technical guide provides an in-depth exploration of the synthetic utility of (2S)-2-(4-methylphenyl)piperidine. We will delve into key transformations, providing detailed, field-proven protocols and the underlying mechanistic principles that govern their stereochemical outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Synthetic Transformations and Methodologies

The true power of (2S)-2-(4-methylphenyl)piperidine as a building block is realized through the strategic functionalization of the piperidine ring. The following sections detail key reactions and provide robust protocols for their execution.

N-Functionalization: Modulating Physicochemical and Pharmacological Properties

The secondary amine of the piperidine ring is the most readily functionalized position. N-alkylation and N-acylation are fundamental transformations that allow for the introduction of a wide array of substituents to modulate properties such as polarity, basicity, and target engagement.

This protocol describes a standard procedure for the N-alkylation of (2S)-2-(4-methylphenyl)piperidine using an alkyl halide and a non-nucleophilic base. The choice of base and solvent is critical to prevent side reactions, such as quaternization.

Materials:

  • (2S)-2-(4-methylphenyl)piperidine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (2S)-2-(4-methylphenyl)piperidine (1.0 eq.) and anhydrous acetonitrile.

  • Add finely powdered, anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature and add the alkyl halide (1.1 eq.) dropwise.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of the alkyl halide and decrease the efficiency of the reaction.

  • Inert Atmosphere: Prevents the oxidation of any sensitive functional groups.

  • Potassium Carbonate as Base: A mild, insoluble base that effectively scavenges the hydrohalic acid byproduct without promoting significant side reactions. Its heterogeneity simplifies workup.

  • Dropwise Addition of Alkyl Halide: Minimizes the instantaneous concentration of the alkylating agent, thereby reducing the risk of over-alkylation to form a quaternary ammonium salt.

Table 1: Representative Data for N-Alkylation of 2-Substituted Piperidines

2-Substituted PiperidineAlkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
(2S)-2-ArylpiperidineBenzyl BromideK₂CO₃CH₃CN606-1285-95
(2S)-2-ArylpiperidineEthyl IodideDIPEADMF254-880-90

Data adapted from general procedures for N-alkylation of 2-substituted piperidines to showcase typical results.

N-acylation is another fundamental transformation, often used to introduce carbonyl-containing moieties or to prepare precursors for further reactions, such as the generation of N-acyliminium ions.

Materials:

  • (2S)-2-(4-methylphenyl)piperidine

  • Acyl chloride (e.g., benzoyl chloride) or anhydride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve (2S)-2-(4-methylphenyl)piperidine (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask.

  • Add triethylamine (1.2 eq.) and cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or recrystallization.

Diastereoselective C6-Functionalization via N-Acyliminium Ions

A more advanced application of (2S)-2-(4-methylphenyl)piperidine involves the diastereoselective introduction of substituents at the C6 position. This is often achieved through the formation of a cyclic N-acyliminium ion intermediate, which is then trapped by a nucleophile. The stereochemical outcome of this reaction is dictated by the conformation of the N-acyliminium ion.[5][6]

Mechanistic Insight: Stereochemical Control

The N-acylated derivative of (2S)-2-(4-methylphenyl)piperidine can be converted into an N-acyliminium ion precursor, for example, by oxidation at the C6 position. This iminium ion exists in a half-chair conformation. To minimize steric interactions, the bulky 2-(4-methylphenyl) group will preferentially occupy a pseudo-equatorial position. According to established models, the nucleophile will then attack from the face opposite to this bulky substituent, leading to the formation of a trans-2,6-disubstituted piperidine with high diastereoselectivity.[5][6]

G cluster_0 N-Acyliminium Ion Formation and Reaction cluster_1 Stereochemical Rationale A N-Acyl-(2S)-2-(p-tolyl)piperidine B N-Acyliminium Ion Precursor (e.g., 6-methoxylated) A->B Oxidation C N-Acyliminium Ion (Half-Chair Conformation) B->C Lewis Acid D trans-2,6-Disubstituted Piperidine C->D Nucleophilic Attack (Nu⁻) E 2-Aryl group in pseudo-equatorial position F Nucleophilic attack from the less hindered face E->F G Formation of the trans product F->G G cluster_0 Hypothetical Synthesis of an NK1 Receptor Antagonist A (2S)-2-(4-methylphenyl)piperidine B N-Acylated Piperidine A->B N-Acylation C N-Acyliminium Ion Precursor B->C C6-Oxidation D trans-2,6-Disubstituted Piperidine C->D Diastereoselective Alkylation E Final Target Molecule D->E Deprotection & N-Functionalization

Sources

Application Note: High-Throughput Screening Assays for (2S)-2-(4-Methylphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus Areas: Monoamine Transporters (DAT/SERT/VMAT2) and Neurokinin-1 (NK1) Receptors

Introduction & Pharmacological Context

The (2S)-2-(4-methylphenyl)piperidine scaffold is a highly privileged, enantiomerically pure chiral building block in modern drug discovery. The stereochemistry at the C2 position of the piperidine ring is critical; the (2S) configuration precisely dictates the spatial trajectory of the 4-methylphenyl moiety, allowing it to optimally engage with deep hydrophobic binding pockets in target proteins.

Historically, derivatives of this scaffold have been aggressively pursued across two distinct pharmacological axes:

  • Monoamine Transporter Modulators: Acting as reuptake inhibitors for plasma membrane transporters (DAT, SERT) or vesicular monoamine transporters (VMAT2), structurally echoing compounds like methylphenidate or pipradrol.

  • Tachykinin NK1 Receptor Antagonists: Serving as the core pharmacophore for Substance P antagonists (similar to the CP-99,994 scaffold), which are investigated for chemotherapy-induced nausea, depression, and pain management.

To accelerate hit-to-lead optimization for libraries based on this scaffold, robust, self-validating High-Throughput Screening (HTS) cascades are required. This application note details the mechanistic rationale and step-by-step protocols for two primary HTS workflows: a homogeneous fluorescent uptake assay for monoamine transporters and a real-time kinetic calcium flux assay (FLIPR) for NK1 receptors.

HTS_Workflow Library Compound Library (2S)-2-(4-methylphenyl)piperidine Derivatives Assay1 Primary HTS 1: Fluorescent Uptake Assay (DAT/SERT/VMAT2) Library->Assay1 Assay2 Primary HTS 2: FLIPR Calcium Flux (NK1 Receptor) Library->Assay2 HitTriage Hit Triage & Cheminformatics Assay1->HitTriage Assay2->HitTriage Secondary Secondary Validation: Radioligand Binding & Selectivity HitTriage->Secondary Lead Lead Optimization Secondary->Lead

Figure 1: High-throughput screening cascade for (2S)-2-(4-methylphenyl)piperidine derivatives.

Protocol I: Homogeneous Fluorescent Monoamine Uptake Assay

Traditional transporter assays rely on radioactive substrates (e.g., [³H]-dopamine), which pose safety hazards, require extensive washing (leading to cell loss), and generate hazardous waste. To achieve true high-throughput capabilities, we utilize a fluorescence-based uptake assay using substrate analogues like FFN206 (for VMAT2) or ASP+ (for DAT/SERT).

Scientific Rationale & Causality: To make this a "mix-and-read" assay, an extracellular masking dye is employed. This impermeable dye quenches the fluorescence of the substrate remaining in the extracellular buffer. Therefore, the microplate reader only detects the fluorescence of the substrate that has been actively transported inside the cell. This eliminates wash steps, drastically reducing well-to-well variability and preserving the integrity of the cell monolayer[1].

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest HEK293 cells stably expressing the target transporter (e.g., VMAT2).

    • Seed cells at a density of 20,000 cells/well into a poly-D-lysine coated 384-well black, clear-bottom microplate. Causality: Poly-D-lysine ensures strong cellular adherence, preventing detachment during automated liquid dispensing.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Aspirate culture media and replace with 20 µL/well of Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).

    • Using an automated acoustic dispenser (e.g., Echo 550), transfer test compounds (piperidine derivatives) to achieve a final concentration range of 10 pM to 10 µM.

    • Incubate for 30 minutes at room temperature to allow compound-transporter binding equilibrium.

  • Substrate & Masking Dye Addition:

    • Add 20 µL/well of the detection mix containing the fluorescent substrate (e.g., 2 µM FFN206) and the proprietary extracellular masking dye.

  • Kinetic Read & Self-Validation:

    • Immediately transfer the plate to a fluorescence microplate reader (e.g., FlexStation 3).

    • Read kinetic fluorescence (Ex: 370 nm / Em: 440 nm for FFN206) every 2 minutes for 30 minutes.

    • Self-Validating QC: Each plate must contain 16 wells of vehicle control (100% uptake) and 16 wells of a reference inhibitor (e.g., 10 µM Reserpine for VMAT2; 0% uptake). The assay is only validated if the calculated Z'-factor is ≥ 0.65.

Protocol II: FLIPR Calcium Flux Assay for NK1 Receptor Antagonism

The NK1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous ligand, Substance P, it triggers the Phospholipase C (PLC) pathway, leading to IP3 generation and a rapid, transient release of intracellular calcium. The Fluorescence Imaging Plate Reader (FLIPR) is the gold standard for capturing this rapid kinetic event[2].

NK1_Signaling SubstanceP Substance P NK1R NK1 Receptor (Gq-coupled) SubstanceP->NK1R Activates Antagonist (2S)-2-(4-methylphenyl)piperidine Derivative (Antagonist) Antagonist->NK1R Blocks PLC Phospholipase C (PLC) NK1R->PLC Gq signaling IP3 IP3 Generation PLC->IP3 Calcium Intracellular Ca2+ Release (FLIPR Detection) IP3->Calcium

Figure 2: NK1 receptor Gq-signaling pathway and points of pharmacological intervention.

Scientific Rationale & Causality: We utilize an "offline-addition" format where the test antagonists are incubated with the cells prior to placing the plate in the FLIPR. This allows the (2S)-2-(4-methylphenyl)piperidine derivatives sufficient time to penetrate the local lipid microenvironment and occupy the NK1 allosteric/orthosteric binding sites. Furthermore, Probenecid is included in the dye-loading buffer. Causality: Fluorescent calcium indicators (like Fluo-4 AM) are substrates for multidrug resistance (MDR) efflux pumps. Probenecid inhibits these pumps, physically trapping the de-esterified dye inside the cell and preventing baseline fluorescence drift[3].

Step-by-Step Methodology
  • Cell Preparation:

    • Seed U373 MG cells (which endogenously express human NK1 receptors) at 15,000 cells/well in 384-well black, clear-bottom plates. Incubate overnight.

  • Dye Loading:

    • Remove media and add 25 µL/well of Calcium-6 or Fluo-4 AM dye loading buffer containing 2.5 mM Probenecid.

    • Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

  • Offline Compound Addition (Antagonist Phase):

    • Add 5 µL of the test (2S)-2-(4-methylphenyl)piperidine derivatives (prepared in 6X concentration) to the wells.

    • Incubate for 30 minutes at room temperature in the dark.

  • Online Agonist Addition & FLIPR Read:

    • Transfer the plate to the FLIPR Tetra instrument.

    • Establish a baseline fluorescence read for 10 seconds.

    • The FLIPR fluidics system automatically adds 10 µL of Substance P (at an EC₈₀ concentration, typically ~0.3 nM) to all wells simultaneously.

    • Record fluorescence (Ex: 485 nm / Em: 525 nm) continuously for 3 minutes.

    • Self-Validating QC: Antagonist activity is quantified by calculating the percentage inhibition of the maximum Substance P-induced calcium peak. The plate is validated against a known NK1 antagonist (e.g., L-733,060 or Aprepitant).

Quantitative Data Presentation

To ensure reliable hit triage, assay performance metrics must be rigorously tracked. Below is a summary of expected quantitative parameters when screening (2S)-2-(4-methylphenyl)piperidine libraries across these platforms.

Assay TypePrimary TargetReadout ModalityExpected Z'-FactorSignal-to-Background (S/B)Reference Inhibitor IC₅₀
Fluorescent Uptake VMAT2Kinetic Fluorescence (FFN206)0.70 – 0.85> 5.0Reserpine: ~15 nM
Fluorescent Uptake DAT / SERTEndpoint Fluorescence (ASP+)0.65 – 0.80> 4.5GBR-12909: ~20 nM
Calcium Flux (FLIPR) NK1 ReceptorPeak Fluorescence (Fluo-4)0.75 – 0.90> 8.0L-733,060: ~0.8 nM

Table 1: Standardized validation metrics for HTS assays targeting monoamine transporters and NK1 receptors.

References

  • New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) ACS Chemical Biology URL:[Link]

  • An Offline-Addition Format for Identifying GPCR Modulators by Screening 384-well Mixed Compounds in the FLIPR Journal of Biomolecular Screening / PubMed URL:[Link]

  • High-throughput screening system for dynamic monitoring of exocytotic vesicle trafficking in mast cells PLOS One URL:[Link]

Sources

Derivatization of (2S)-2-(4-methylphenyl)piperidine for enhanced bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Derivatization of (2S)-2-(4-methylphenyl)piperidine for Enhanced Bioactivity

Introduction: The Strategic Value of the 2-Arylpiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be tailored to achieve specific interactions with biological targets. The (2S)-2-(4-methylphenyl)piperidine scaffold, in particular, presents a chiral framework with both a reactive secondary amine and an aromatic ring, offering multiple avenues for structural modification.

Derivatization of a lead compound like (2S)-2-(4-methylphenyl)piperidine is a critical exercise in drug discovery. The primary goal is not merely to create new molecules, but to systematically modulate their properties to enhance biological activity, improve pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and elucidate Structure-Activity Relationships (SAR).[4] This guide provides a detailed exploration of key derivatization strategies, offering robust protocols and the scientific rationale behind methodological choices, intended for researchers engaged in the synthesis and development of novel therapeutic agents.

Core Derivatization Strategies: A Rationale-Driven Approach

The functionalization of (2S)-2-(4-methylphenyl)piperidine primarily targets the nucleophilic secondary amine within the piperidine ring. This site allows for the introduction of a wide array of substituents that can profoundly influence the molecule's steric bulk, lipophilicity, hydrogen-bonding capacity, and overall pharmacology. The following diagram outlines a logical workflow from derivatization to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_bio Biological Evaluation Start (2S)-2-(4-methylphenyl)piperidine Deriv Derivatization Strategy Selection Start->Deriv N_Alk N-Alkylation Deriv->N_Alk Modulate Size & Lipophilicity N_Acyl N-Acylation Deriv->N_Acyl Introduce H-Bond Acceptors Purify Purification (Chromatography, Extraction) N_Alk->Purify N_Acyl->Purify Char Structural Characterization (NMR, MS) Purify->Char InVitro In Vitro Bioassays (Receptor Binding, Enzyme Inhibition) Char->InVitro Pure Derivatives SAR SAR Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design InVivo In Vivo / ADME Studies (e.g., Zebrafish, BBB Models) SAR->InVivo Promising Candidates Lead_Opt->Deriv

Caption: A workflow for derivatization, purification, and bio-evaluation.

N-Alkylation: Modulating Steric and Lipophilic Properties

N-alkylation is a fundamental strategy to explore the steric and electronic requirements of the target receptor pocket. By introducing various alkyl or arylmethyl groups, one can fine-tune the compound's lipophilicity, which directly impacts its ability to cross biological membranes, including the blood-brain barrier (BBB).[5]

This is a straightforward approach where the piperidine nitrogen acts as a nucleophile, attacking an alkyl halide. The choice of base is critical; it must be strong enough to deprotonate the piperidine but not so strong as to cause unwanted side reactions.

  • Causality: The reaction proceeds via an S_N2 mechanism. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or a solid base like potassium carbonate (K₂CO₃) is preferred.[6][7] K₂CO₃ is easily filtered off, simplifying work-up, while DIPEA is soluble and suitable for homogeneous reactions.[8] Slow addition of the alkylating agent is crucial to minimize the primary side reaction: di-alkylation, which results in the formation of a quaternary ammonium salt.[7][8] Anhydrous solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are used to prevent quenching of the base and reaction with the alkyl halide.[6]

Reductive amination is a milder and often more selective method that avoids the risk of over-alkylation.[8] It is a powerful one-pot reaction that proceeds in two stages: the formation of an iminium ion intermediate, followed by its immediate reduction.

  • Causality: The piperidine first reacts with an aldehyde or ketone to form a transient iminium ion. This electrophilic intermediate is then selectively reduced by a mild hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity for reducing iminium ions in the presence of the more stable starting carbonyl compound.[9] This selectivity prevents the reduction of the aldehyde/ketone starting material and ensures high yields of the desired N-alkylated product.

Sources

Application Note: Scale-Up Synthesis of (2S)-2-(4-Methylphenyl)piperidine via Diastereoselective Continuous Flow

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Overview & Strategic Rationale

The enantioselective synthesis of α-chiral piperidines is a critical bottleneck in the scale-up of neuroactive APIs and privileged medicinal scaffolds. While recent advancements, such as the rhodium-catalysed asymmetric reductive transamination (ART) of pyridinium salts, offer innovative pathways for chiral piperidine generation[1], the direct installation of a 4-methylphenyl group at the C2 position is most efficiently achieved via organometallic addition.

In batch processing, the addition of 4-methylphenylmagnesium bromide to chiral imines is notoriously difficult to scale. The highly exothermic nature of Grignard additions leads to localized thermal spikes, which degrade the temperature-sensitive δ-bromo imine precursors and erode diastereoselectivity. To bypass these thermodynamic limitations, this protocol utilizes a Highly Diastereoselective Continuous Flow Architecture [2]. By telescoping the Grignard addition and an intramolecular nucleophilic substitution into a single microreactor sequence, we achieve instantaneous heat dissipation, locking the stereocenter with >90:10 diastereomeric ratio (dr) and enabling seamless multi-gram scale-up.

Mechanistic Pathway & System Architecture

The synthesis relies on the Ellman chiral auxiliary, (RS)-tert-butanesulfinamide. The auxiliary serves a dual mechanistic purpose:

  • Stereo-Directing Group: The magnesium atom of the Grignard reagent coordinates to the sulfinyl oxygen, creating a rigid, chair-like 6-membered transition state. This forces the nucleophile to attack exclusively from the Si-face, establishing the (S)-configuration at the new carbon center.

  • Nucleofuge Activation: Following the addition, the resulting nitrogen anion undergoes a rapid 6-exo-tet intramolecular SN​2 displacement of the terminal δ-bromide, forming the piperidine ring in a single continuous step[2].

FlowSetup Imine δ-Bromo N-Sulfinyl Imine (0.4 M in THF) Mixer T-Mixer (-45 °C) Imine->Mixer Pump A Grignard p-TolylMgBr (0.8 M in THF) Grignard->Mixer Pump B Reactor Residence Coil (tR = 180 s, -45 °C) Mixer->Reactor Quench In-line Quench (NH4Cl aq) Reactor->Quench Cyclization Spontaneous Cyclization Quench->Cyclization Product N-Sulfinyl Piperidine (>90:10 dr) Cyclization->Product

Fig 1. Continuous flow architecture for the diastereoselective Grignard addition and cyclization.

Process Parameters & Quantitative Data

To ensure a self-validating system, the protocol relies on stoichiometric locking via precise pump flow rates. By mathematically fixing the flow rates and reactor volume, the residence time ( tR​ ) and molar equivalents are physically enforced. Any deviation in output yield immediately signals a hardware calibration error, making the system inherently self-diagnosing.

ParameterValueCausality / Process Impact
Imine Concentration (Pump A) 0.4 M in THFBalances maximum throughput with solubility limits to prevent line clogging.
Grignard Concentration (Pump B) 0.8 M in THFEnsures a 1.5 equiv excess while minimizing total solvent volume[2].
Pump A Flow Rate 1.00 mL/minEstablishes the baseline production rate (0.4 mmol/min).
Pump B Flow Rate 0.75 mL/minLocks the stoichiometric ratio at exactly 1:1.5 (Imine : Grignard).
Mixing Temperature ( T1​ ) -45 °CCritical parameter. Prevents thermal epimerization and preserves >90:10 dr[2].
Residence Time ( tR​ ) 180 secondsProvides sufficient time for complete conversion and intramolecular cyclization[2].
Reactor Volume 5.25 mLMathematically dictated by combined flow rate (1.75 mL/min) × tR​ .
Typical Yield 80 - 88%High efficiency due to the telescoped addition/cyclization sequence[2].

Detailed Experimental Protocol

Phase 1: System Priming and Pre-Cooling
  • System Purge: Flush the entire continuous flow system (PFA tubing, T-mixer, and reactor coil) with anhydrous THF at 2.0 mL/min for 10 minutes to remove trace moisture.

  • Thermal Equilibration: Submerge the T-mixer and the 5.25 mL PFA residence coil into a cooling bath maintained strictly at -45 °C. Allow 15 minutes for thermal equilibration.

Phase 2: Continuous Flow Execution
  • Reagent Loading: Load a 0.4 M solution of (RS)-δ-bromo N-(tert-butylsulfinyl)imine in anhydrous THF into Syringe/Pump A. Load a 0.8 M solution of 4-methylphenylmagnesium bromide in THF into Syringe/Pump B.

  • Flow Initiation: Set Pump A to 1.00 mL/min and Pump B to 0.75 mL/min.

  • Steady-State Verification: Discard the first 10.5 mL of output (two reactor volumes) to ensure the system has reached steady-state kinetics.

  • In-line Quenching: Direct the steady-state output stream into a vigorously stirred collection flask containing saturated aqueous NH4​Cl at 0 °C. This quenches the excess Grignard reagent and drives the cyclization of any remaining uncyclized intermediates to completion[2].

Phase 3: Deprotection and Chiral Isolation
  • Workup: Extract the quenched aqueous mixture with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the crude (S)-N-(tert-butylsulfinyl)-2-(4-methylphenyl)piperidine.

  • Sulfinyl Cleavage: Dissolve the crude intermediate in Methanol (0.2 M). Add 4M HCl in dioxane (3.0 equivalents) and stir at room temperature for 2 hours.

  • Free-Basing: Concentrate the solution, basify to pH 10 using 2M NaOH, and extract with Dichloromethane.

  • Salt Formation (Optional but Recommended): To upgrade the enantiomeric purity, dissolve the free base in ethanol and add 1.0 equivalent of oxalic acid. Isolate the resulting (2S)-2-(4-methylphenyl)piperidine oxalate via filtration.

Troubleshooting & Process Logic

A robust scale-up protocol must anticipate failure modes. The following decision matrix outlines the corrective actions for common flow chemistry deviations.

Troubleshooting Issue Process Deviation Detected LowDR Low Diastereomeric Ratio (< 90:10) Issue->LowDR LowYield Low Conversion / Yield (< 80%) Issue->LowYield Blockage Reactor Pressure Spike (> 10 bar) Issue->Blockage Action1 Verify chiller temp at T-mixer. Exothermic runaway causes epimerization. LowDR->Action1 Action2 Check Grignard titer. Increase residence time (tR). LowYield->Action2 Action3 Flush with anhydrous THF. Check for moisture precipitating Mg salts. Blockage->Action3

Fig 2. Decision matrix for troubleshooting flow deviations during piperidine scale-up.

References[1] Wu, J., Chen, Z., Barnard, J. H., et al. "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Nature Catalysis 5, 982–992 (2022). URL: https://doi.org/10.1038/s41929-022-00857-5[2] Shan, C., Xu, J., Cao, L., et al. "Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol." Organic Letters 24, 17, 3205–3210 (2022). URL: https://doi.org/10.1021/acs.orglett.2c00975

Sources

Application Notes and Protocols for the Comprehensive Purity Assessment of (2S)-2-(4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the analytical techniques for the purity assessment of (2S)-2-(4-methylphenyl)piperidine, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stereoisomeric Purity

(2S)-2-(4-methylphenyl)piperidine is a chiral substituted piperidine, a structural motif prevalent in a multitude of pharmacologically active compounds. In the context of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1] The undesired enantiomer may be inactive, less active, or, in the most severe cases, contribute to toxicity. Consequently, regulatory bodies mandate rigorous control and quantification of the stereoisomeric composition of any chiral drug substance.[2]

This guide provides a comprehensive overview of the primary analytical techniques for assessing both the enantiomeric (chiral) purity and the overall chemical purity of (2S)-2-(4-methylphenyl)piperidine. We will delve into the causality behind methodological choices, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[3][4][5] Each protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability and integrity of the generated data, in alignment with international regulatory standards such as the ICH Q2(R1) guidelines.[6][7]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Chiral HPLC is widely regarded as the most robust and versatile technique for the separation and quantification of enantiomers due to the broad availability of chiral stationary phases (CSPs) and its high reproducibility.[1][8]

The fundamental principle of chiral HPLC is the differential interaction between the enantiomers and the CSP, leading to different retention times.[8] For a molecule like (2S)-2-(4-methylphenyl)piperidine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point for method development.[3][9][10] These phases create chiral cavities and surfaces where enantiomers can form transient diastereomeric complexes through a combination of interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance), allowing for their separation.

Causality of Method Design:

  • Mode Selection: Normal-phase (NP) chromatography, typically employing alkane/alcohol mobile phases, is often the first choice for screening chiral separations on polysaccharide CSPs.[9][11] This is because the organic mobile phase helps to expose the chiral recognition sites on the CSP, often leading to better selectivity.

  • Mobile Phase Additives: The basic nature of the piperidine nitrogen can lead to peak tailing due to strong interactions with residual acidic silanol groups on the silica support. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial to saturate these sites, ensuring sharp, symmetrical peaks and improving resolution.[12][13]

  • Detection: The 4-methylphenyl (tolyl) group in the analyte provides a strong UV chromophore, making UV detection a simple and effective choice.

This protocol describes a general method for determining the enantiomeric purity of (2S)-2-(4-methylphenyl)piperidine.

Workflow for Chiral HPLC Analysis

cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (Hexane/IPA/DEA) prep_sample Dissolve Sample in Mobile Phase prep_mp->prep_sample equilibrate Equilibrate HPLC System & Column prep_sample->equilibrate inject_sst Inject Racemic Standard (System Suitability) equilibrate->inject_sst inject_sample Inject Test Sample inject_sst->inject_sample integrate Integrate Peak Areas (R and S enantiomers) inject_sample->integrate calculate Calculate % Enantiomeric Excess (e.e.) integrate->calculate

Caption: Workflow for direct chiral HPLC analysis.

A. Reagents and Materials

  • (2S)-2-(4-methylphenyl)piperidine sample

  • Racemic 2-(4-methylphenyl)piperidine standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA), analytical grade

  • Chiral Stationary Phase Column: e.g., Chiralpak® IA (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 mm x 4.6 mm, 5 µm

B. HPLC System and Conditions

ParameterRecommended Setting
Mobile Phase n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approx. 20 minutes

C. Sample Preparation

  • Racemic Standard (for System Suitability): Accurately weigh and dissolve ~5 mg of racemic 2-(4-methylphenyl)piperidine in 10 mL of the mobile phase to obtain a concentration of 0.5 mg/mL.

  • Test Sample: Prepare the (2S)-2-(4-methylphenyl)piperidine sample at the same concentration (0.5 mg/mL) using the mobile phase as the diluent.

D. System Suitability Test (SST)

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard solution.

  • The system is deemed suitable for use if the resolution (Rs) between the two enantiomer peaks is greater than 2.0.[8]

E. Data Analysis

  • Inject the test sample solution.

  • Integrate the peak areas for the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak).

  • Calculate the enantiomeric excess (% e.e.) using the following formula:[3] % e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Gas Chromatography (GC): An Alternative for Volatile Impurities and Chiral Assessment

Gas chromatography is a powerful technique for separating volatile compounds.[5] It can be applied to both chiral purity assessment and the quantification of residual solvents or other volatile process impurities.

For GC analysis of amines like 2-(4-methylphenyl)piperidine, direct injection can result in poor peak shape and low response due to the polarity and potential for adsorption onto the column. Derivatization is a key step to overcome this.[4] By reacting the secondary amine with an acylating agent, such as trifluoroacetic anhydride (TFAA), the analyte is converted into a less polar, more volatile, and more thermally stable amide derivative. This significantly improves chromatographic performance. The separation is then performed on a chiral GC column, often one containing a cyclodextrin-based stationary phase, which provides the necessary enantioselectivity.[14][15]

Workflow for Chiral GC Analysis with Derivatization

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing dissolve Dissolve Sample in Aprotic Solvent derivatize Add Derivatizing Agent (e.g., TFAA) dissolve->derivatize react React to Form Diastereomers derivatize->react inject Inject Derivatized Sample into GC react->inject separate Separate on Chiral Column inject->separate detect Detect with FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Area integrate->calculate

Caption: Workflow for chiral GC analysis with derivatization.

A. Reagents and Materials

  • Analyte sample and racemic standard

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic anhydride (TFAA)

  • Nitrogen gas for drying

  • Chiral GC Column: e.g., Rt-βDEXcst (permethylated beta-cyclodextrin), 30 m x 0.32 mm ID, 0.25 µm

B. GC System and Conditions

ParameterRecommended Setting
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 120 °C, hold for 1 min, ramp at 5 °C/min to 200 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 270 °C

C. Sample Preparation (Derivatization)

  • Accurately weigh ~2 mg of the sample (or racemic standard) into a vial.

  • Dissolve the sample in 1 mL of anhydrous dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride (TFAA) to the solution.

  • Cap the vial and allow it to react at room temperature for 30 minutes.

  • Gently evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of dichloromethane for GC analysis.

D. Data Analysis

  • Inject the derivatized racemic standard to confirm enantiomeric separation and determine retention times.

  • Inject the derivatized test sample.

  • Calculate the purity based on the area percent of the desired enantiomer relative to the total area of both enantiomer peaks.

Capillary Electrophoresis (CE): A High-Efficiency Orthogonal Technique

Capillary Electrophoresis offers an alternative separation mechanism based on the differential migration of ions in an electric field. It is characterized by extremely high separation efficiency, low sample and solvent consumption, making it a powerful and "green" analytical technique.[8][16][17]

In chiral CE, a chiral selector is added to the background electrolyte (BGE).[18] For basic compounds like 2-(4-methylphenyl)piperidine, which will be protonated at low pH, cyclodextrins (CDs) are highly effective chiral selectors.[3][19] The enantiomers form transient inclusion complexes with the CD cavity. The stability of these diastereomeric complexes differs slightly for each enantiomer, leading to different effective electrophoretic mobilities and, thus, separation.

Causality of Method Design:

  • Chiral Selector: Sulfated beta-cyclodextrin (SBE-β-CD) is an excellent choice as it is anionic and provides both an inclusion cavity for the phenyl ring and electrostatic interaction sites for the protonated piperidine, enhancing enantiomeric discrimination.

  • Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5) is used to ensure the piperidine nitrogen is fully protonated and positively charged, which is necessary for its migration in the electric field.

Workflow for Chiral Capillary Electrophoresis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_bge Prepare BGE with Chiral Selector (CD) prep_sample Dissolve Sample in Water/BGE prep_bge->prep_sample condition_cap Condition Capillary prep_sample->condition_cap inject Inject Sample via Pressure or Voltage condition_cap->inject separate Apply Voltage for Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Area integrate->calculate

Caption: Workflow for chiral Capillary Electrophoresis.

A. Reagents and Materials

  • Analyte sample and racemic standard

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Sulfated-β-cyclodextrin (SBE-β-CD)

  • Deionized water

B. CE System and Conditions

ParameterRecommended Setting
Capillary Fused-silica, 50 µm i.d., 40 cm effective length
Background Electrolyte (BGE) 50 mM Sodium Phosphate buffer, pH 2.5, containing 15 mM SBE-β-CD
Applied Voltage 20 kV (Normal polarity)
Capillary Temperature 25 °C
Injection Hydrodynamic (Pressure) at 50 mbar for 5 seconds
Detection UV at 214 nm

C. Sample Preparation

  • BGE Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Dissolve the required amount of SBE-β-CD into the buffer. Filter through a 0.45 µm filter.

  • Sample Solution: Dissolve the sample and racemic standard in deionized water to a concentration of approximately 0.1 mg/mL.

D. Data Analysis

  • Condition the capillary by flushing with 0.1 M NaOH, water, and finally the BGE.

  • Inject the racemic standard to confirm separation.

  • Inject the test sample and integrate the peak areas to determine the enantiomeric purity by area percent.

Method Validation Summary

Any analytical method intended for quality control must be validated to prove it is suitable for its intended purpose, as outlined in the ICH Q2(R1) guideline.[6][20] The following parameters are critical for the purity assays described above.

Validation ParameterRelevance to Purity Assays
Specificity The ability to unequivocally assess the analyte in the presence of other components, including its enantiomer, impurities, and degradation products.[7]
Limit of Detection (LOD) The lowest amount of the undesired enantiomer or impurity that can be detected.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer or impurity that can be quantitatively determined with suitable precision and accuracy.[8]
Linearity Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Precision Assesses the closeness of agreement among a series of measurements, evaluated at repeatability and intermediate precision levels.
Accuracy The closeness of the test results to the true value, often determined by recovery studies of spiked samples.[7]
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), indicating its reliability for routine use.[6]

References

  • A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)
  • Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. Benchchem.
  • A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol. Benchchem.
  • Chiral Capillary Electrokinetic Chromatography: Principle and Applic
  • A Comparative Guide to Analytical Methods for Chiral Purity Determin
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech.
  • Chiral Separations by Capillary Electrophoresis.
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  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
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  • Capillary Electrophoresis Mass Spectrometry: Developments and Applic
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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
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  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • Chiral Separations in Capillary Electrophoresis.
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  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.
  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
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Application Notes & Protocols: The Strategic Use of (2S)-2-(4-methylphenyl)piperidine in the Development of Neurokinin-1 (NK1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the application of the chiral building block, (2S)-2-(4-methylphenyl)piperidine, in the discovery and development of potent and selective Neurokinin-1 (NK1) receptor antagonists. We will explore the mechanistic rationale for targeting the NK1 receptor, the strategic importance of the 2-arylpiperidine scaffold, and provide detailed, field-proven protocols for synthesis and pharmacological evaluation.

Introduction: The NK1 Receptor as a Therapeutic Target

The Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[1][2][3] The SP/NK1R system is a key mediator in numerous physiological and pathological processes.[3][4] Found in both the central and peripheral nervous systems, its activation is implicated in:

  • Pain Transmission: Relaying pain signals in the spinal cord.[5][6]

  • Emesis: Triggering nausea and vomiting, particularly the delayed phase of chemotherapy-induced emesis (CINV).[7][8][9]

  • Neurogenic Inflammation: Modulating inflammatory responses.[10][11]

  • Mood and Anxiety Disorders: Involvement in brain circuits related to stress, depression, and anxiety.[5][6]

Consequently, the development of NK1 receptor antagonists has been a significant focus for pharmaceutical research, leading to approved drugs like Aprepitant for CINV.[5][7]

The 2-Arylpiperidine Scaffold: A Privileged Structure for NK1 Antagonism

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle.[12][13] In the context of NK1 receptor antagonists, the 2-arylpiperidine motif has emerged as a critical pharmacophore.

Causality Behind the Choice:

  • Structural Mimicry & Selectivity: Studies have demonstrated that compounds incorporating a piperidine ring exhibit high selectivity for the NK1 receptor over other tachykinin (NK2, NK3) and neurotransmitter receptors.[7] The specific stereochemistry and substitution pattern are crucial for potent antagonism.

  • Optimal Receptor Interaction: The basic nitrogen of the piperidine ring is believed to form a key ionic interaction within the receptor binding pocket.[7]

  • Physicochemical Properties: The introduction of a chiral piperidine scaffold can modulate properties like aqueous solubility and oral bioavailability, which are critical for drug development.[14]

The (2S)-2-(4-methylphenyl)piperidine moiety, specifically, provides a well-defined three-dimensional structure that orients the 4-methylphenyl group for optimal interaction with a hydrophobic pocket in the NK1 receptor, thereby enhancing binding affinity and antagonist potency.

Signaling Pathways & Mechanism of Antagonism

Upon binding of Substance P, the NK1 receptor primarily couples to Gq and Gs heterotrimeric G-proteins.[2][3] This initiates a cascade of intracellular signaling events. NK1 receptor antagonists function by competitively binding to the receptor, blocking Substance P from initiating this cascade.[8]

The primary inhibited pathway involves:

  • Gq Protein Activation: Prevents the activation of Phospholipase C (PLC).

  • Second Messenger Inhibition: Blocks the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects Blockade: This ultimately prevents the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), which in turn blocks the phosphorylation of downstream targets like ERK1/2 in the MAPK pathway.[1]

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK1/2 Activation PKC->ERK Phosphorylates SP Substance P (Agonist) SP->NK1R Binds & Activates Antagonist (2S)-2-(4-methylphenyl) piperidine derivative (Antagonist) Antagonist->NK1R Binds & Blocks

Caption: NK1 Receptor Signaling and Point of Antagonism.

Experimental Workflows & Protocols

The development of a novel NK1 receptor antagonist from a (2S)-2-(4-methylphenyl)piperidine scaffold follows a logical progression from chemical synthesis to in vitro and in vivo pharmacological characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Start: (2S)-2-(4-methylphenyl) piperidine Coupling Amide Coupling or N-Alkylation Start->Coupling Purification Purification & Characterization (NMR, MS) Coupling->Purification FinalCmpd Final Compound Purification->FinalCmpd BindingAssay Protocol 1: NK1 Receptor Binding Assay (Ki) FinalCmpd->BindingAssay FunctionalAssay Protocol 2: Calcium Mobilization Assay (IC₅₀) BindingAssay->FunctionalAssay PD_Model Protocol 3: Gerbil Foot-Tapping Assay (ID₅₀) FunctionalAssay->PD_Model

Caption: Drug Discovery Workflow for NK1 Antagonists.

Protocol 1: Synthesis of a Representative NK1 Antagonist

This protocol describes a general amide coupling reaction to functionalize the piperidine nitrogen, a common step in synthesizing non-peptide NK1 antagonists.

Objective: To synthesize a novel antagonist by coupling a carboxylic acid to the (2S)-2-(4-methylphenyl)piperidine core.

Materials:

  • (2S)-2-(4-methylphenyl)piperidine

  • Carboxylic acid of interest (e.g., 3,5-bis(trifluoromethyl)benzoic acid)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve (2S)-2-(4-methylphenyl)piperidine (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DCM.

  • Reagent Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent: Add HATU (1.2 eq) portion-wise to the stirring solution.

    • Causality Note: HATU is an efficient coupling agent that minimizes racemization and side reactions, forming an activated ester in situ that readily reacts with the secondary amine of the piperidine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes unreacted acid and water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro NK1 Receptor Binding Assay

This competitive radioligand binding assay determines the affinity of the test compound for the human NK1 receptor.

Objective: To calculate the inhibition constant (Ki) of the synthesized compound.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human NK1 receptor.

  • Radioligand: [¹²⁵I] Bolton-Hunter labeled Substance P ([¹²⁵I]BH-SP) or [³H]-Aprepitant.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA).

  • Test Compound: Serial dilutions of the synthesized antagonist.

  • Non-specific binding control: A high concentration (e.g., 1 µM) of a known potent unlabeled NK1 antagonist (e.g., Aprepitant).

  • 96-well filter plates (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of Assay Buffer (for Total Binding).

    • 25 µL of non-specific binding control (for Non-specific Binding).

    • 25 µL of test compound dilution.

  • Radioligand Addition: Add 25 µL of the radioligand solution (at a final concentration near its Kd value) to all wells.

  • Membrane Addition: Add 50 µL of the cell membrane preparation (containing 5-10 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 100 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the PEI-pre-soaked filter plate using a cell harvester.

    • Causality Note: PEI treatment reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Protocol 3: In Vivo Gerbil Foot-Tapping Pharmacodynamic Assay

This is a well-established behavioral model to assess the brain penetrance and in vivo efficacy of NK1 receptor antagonists.[16][17]

Objective: To determine the in vivo potency (ID₅₀) of the test compound.

Materials:

  • Male Mongolian Gerbils (40-60 g).

  • Test Compound, formulated for oral (p.o.) or intraperitoneal (i.p.) administration.

  • NK1 Receptor Agonist: A potent and selective agonist such as GR73632.

  • Observation chambers.

Procedure:

  • Acclimation: Acclimate animals to the observation chambers for at least 30 minutes before the experiment.

  • Compound Administration: Administer the test compound or vehicle to groups of gerbils at various doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg, p.o.).

  • Pre-treatment Time: Wait for a pre-determined time to allow for drug absorption and distribution to the brain (e.g., 2 hours post-dose).

  • Agonist Challenge: Administer the NK1 agonist GR73632 intracerebroventricularly (i.c.v.) or a centrally-acting dose of another agonist.

  • Behavioral Observation: Immediately after the agonist challenge, place the gerbil in the observation chamber and record the total number of foot taps with one hind paw over a defined period (e.g., 5 minutes).

    • Self-Validation: Vehicle-treated animals challenged with the agonist should exhibit a robust and consistent foot-tapping response. Animals receiving only vehicle (no agonist) should show minimal to no tapping.

  • Data Analysis:

    • Calculate the mean number of foot taps for each treatment group.

    • Determine the percent inhibition of the foot-tapping response for each dose of the test compound relative to the vehicle-agonist group.

    • Plot the percent inhibition versus the log dose of the test compound to calculate the ID₅₀ (the dose required to inhibit the response by 50%).

Data Presentation & Interpretation

The data gathered from the protocols above allow for a comprehensive evaluation of a novel compound.

ParameterAssayTypical Value Range for Potent AntagonistInterpretation
Ki (nM) Receptor Binding Assay< 10 nMMeasures the binding affinity of the compound for the NK1 receptor. A lower Ki indicates higher affinity.
IC₅₀ (nM) Ca²⁺ Mobilization Assay< 50 nMMeasures the functional potency of the compound to antagonize SP-induced signaling. A lower IC₅₀ indicates higher functional potency.
ID₅₀ (mg/kg) Gerbil Foot-Tapping Assay< 3 mg/kgMeasures in vivo efficacy and brain penetration. A lower ID₅₀ indicates higher potency in a living system.[16][18]

Interpretation: An ideal candidate derived from the (2S)-2-(4-methylphenyl)piperidine scaffold would exhibit a low nanomolar Ki and IC₅₀, demonstrating high affinity and functional antagonism in vitro. Crucially, this must translate to a low single-digit mg/kg ID₅₀ in the gerbil foot-tapping model, confirming that the compound can cross the blood-brain barrier and engage the target receptor in the CNS at pharmacologically relevant doses.

Conclusion

(2S)-2-(4-methylphenyl)piperidine is a validated and highly valuable chiral building block in the rational design of NK1 receptor antagonists. Its defined stereochemistry and substitution pattern provide a robust starting point for developing compounds with high affinity and selectivity. The systematic application of the synthetic and pharmacological protocols detailed in this guide enables researchers to efficiently synthesize, characterize, and validate novel drug candidates targeting the SP/NK1R pathway for a range of therapeutic indications, from CINV to CNS disorders.

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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Spiro-substituted Piperidines as Neurokinin Receptor Antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl) - PubMed. (n.d.). PubMed. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry - ACS Publications. (2022, June 14). ACS Publications. [Link]

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  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist - ResearchGate. (2025, August 9). ResearchGate. [Link]

  • Piperidine Propionamide as a Scaffold for Potent sigma-1 Receptor Antagonists and Mu Opioid Receptor Agonists for Treating Neuropathic Pain - PubMed. (2020, April 1). PubMed. [Link]

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  • Discovery and Biological Characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a New Potent and Selective - PubMed. (2011, January 13). PubMed. [Link]

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Solid-phase synthesis of a (2S)-2-(4-methylphenyl)piperidine-based library

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis of a (2S)-2-(4-Methylphenyl)piperidine-Based Library via a Traceless Benzylsilane Linker

Strategic Rationale & Introduction

The 2-arylpiperidine scaffold is a privileged pharmacophore in neuropharmacology, serving as the core structural motif for numerous monoamine transporter inhibitors (e.g., targeting the Dopamine Transporter, DAT) [1]. A significant challenge in the solid-phase organic synthesis (SPOS) of these libraries is the "linker scar"—the residual functional group left on the molecule after cleavage from the resin, which can negatively impact the molecule's binding affinity and lipophilicity.

To synthesize a highly specific (2S)-2-(4-methylphenyl)piperidine library without leaving an unnatural heteroatom scar on the aryl ring, we employ a traceless benzylsilane linker strategy [2]. In this approach, the core building block—(2S)-1-Fmoc-2-(4-(chloromethyl)phenyl)piperidine—is attached to a dimethylsilyl polystyrene resin.

The Causality of the Linker Choice: Unlike standard arylsilanes that require extremely harsh conditions (e.g., HF or neat TFA at elevated temperatures) for protodesilylation, a benzylsilane linkage leverages the β -silicon effect . The silicon atom stabilizes the developing carbocation at the benzylic position during electrophilic attack by an acid. Consequently, mild treatment with 50% Trifluoroacetic acid (TFA) smoothly cleaves the silicon-carbon bond, yielding a terminal methyl group [2]. This elegantly dictates that all library members will inherently possess the 4-methylphenyl moiety upon cleavage, while allowing orthogonal diversification at the piperidine nitrogen.

Experimental Workflow & Logic

The solid-phase workflow is designed as a self-validating system, ensuring that each transformation is confirmed via in-process quality control (QC) before proceeding to the next step.

G N1 PS-SiMe2H Resin (Starting Material) N2 Resin Activation (DCDMH, DCM) N1->N2 N3 PS-SiMe2Cl Resin [QC: FTIR 2100 cm⁻¹ loss] N2->N3 N4 Core Loading Grignard of (2S)-1-Fmoc-2- (4-(chloromethyl)phenyl)piperidine N3->N4 N5 Resin-Bound Core (Benzylsilane Linkage) N4->N5 N6 Fmoc Deprotection (20% Piperidine/DMF) N5->N6 N7 N-Diversification (Acylation/Alkylation) N6->N7 QC: Chloranil Test N8 Traceless Cleavage (50% TFA/DCM, TIPS) N7->N8 QC: LC-MS (Mini-cleavage) N9 (2S)-2-(4-Methylphenyl)piperidine Library Members N8->N9 Protodesilylation

Workflow for the traceless solid-phase synthesis of the piperidine library.

Self-Validating Experimental Protocols

Protocol A: Resin Activation and Core Loading

Causality: Polystyrene-dimethylsilane (PS-SiMe₂H) must be converted to the reactive silyl chloride. We utilize 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) instead of Cl₂ gas to ensure a controlled, moisture-tolerant chlorination that prevents resin degradation.

  • Activation: Swell PS-SiMe₂H resin (1.0 eq, 1.2 mmol/g loading) in anhydrous dichloromethane (DCM) for 30 min. Add DCDMH (1.5 eq) and agitate at room temperature for 2 hours.

  • QC Check (FTIR): Wash a 5 mg aliquot with DCM and dry. Perform FTIR. The complete disappearance of the strong Si-H stretching band at ~2100 cm⁻¹ validates quantitative conversion to PS-SiMe₂Cl.

  • Grignard Formation: In a separate flame-dried flask, convert (2S)-1-Fmoc-2-(4-(chloromethyl)phenyl)piperidine (3.0 eq) to its corresponding benzylmagnesium chloride derivative using Rieke Magnesium (3.5 eq) in anhydrous THF at 0 °C for 1 hour.

  • Loading: Cannulate the Grignard reagent into the resin suspension. Agitate at room temperature for 16 hours. Wash the resin sequentially with THF, MeOH, and DCM (3x each).

Protocol B: Fmoc Deprotection and N-Diversification

Causality: The Fmoc protecting group is chosen because its removal (base-catalyzed β -elimination) is entirely orthogonal to the acid-sensitive benzylsilane linker.

  • Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 30 minutes. Drain and repeat for another 30 minutes. Wash thoroughly with DMF and DCM.

  • QC Check (Chloranil Test): Take a few resin beads and add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. A dark blue/green bead color confirms the presence of the free secondary piperidine amine.

  • Diversification (e.g., Acylation): To the resin, add the desired carboxylic acid (R-COOH, 5.0 eq), HATU (5.0 eq), and DIPEA (10.0 eq) in DMF. Agitate for 4 hours.

  • QC Check (Mini-Cleavage): Subject 5 mg of resin to the cleavage protocol (Protocol C). Analyze the filtrate via LC-MS to confirm >95% conversion to the desired mass before scaling up the cleavage.

Protocol C: Traceless Cleavage via Protodesilylation

Causality: Triisopropylsilane (TFA) is utilized as a carbocation scavenger. During protodesilylation, the departing silyl group forms a highly reactive silyl cation. TIPS traps this species, preventing it from re-alkylating the electron-rich aryl ring.

  • Cleavage: Treat the diversified resin with a cocktail of 50% TFA / 45% DCM / 5% TIPS (v/v) for 2 hours at room temperature.

  • Elution: Collect the filtrate. Wash the resin twice with 20% TFA in DCM and combine the filtrates.

  • Isolation: Evaporate the volatiles under a stream of N₂. Lyophilize the residue from water/acetonitrile to yield the final (2S)-2-(4-methylphenyl)piperidine derivative as a TFA salt.

Quantitative Data Presentation

The following table summarizes a representative sub-library synthesized using this methodology. Purity was determined via UPLC-UV (254 nm), and mass was confirmed via ESI-MS.

Compound IDN-Substituent (R-Group)Molecular FormulaExpected m/z [M+H]⁺Observed m/zPurity (%)Overall Yield (%)
LIB-001 -H (Unsubstituted core)C₁₂H₁₇N176.14176.15>9982
LIB-002 -AcetylC₁₄H₁₉NO218.15218.159879
LIB-003 -BenzoylC₁₉H₂₁NO280.17280.189685
LIB-004 -MethanesulfonylC₁₃H₁₉NO₂S254.12254.119774
LIB-005 -BenzylC₁₉H₂₃N266.19266.209571
LIB-006 -2-FuroylC₁₇H₁₉NO₂270.14270.149880

Pharmacological Application: Monoamine Transporter Targeting

Derivatives of the 2-arylpiperidine class, specifically those bearing a 4-methylphenyl group, exhibit potent binding affinities for the Dopamine Transporter (DAT) [1]. N-alkylation (e.g., LIB-005) often shifts the selectivity profile between DAT and the Norepinephrine Transporter (NET).

G N1 Presynaptic Neuron N2 Dopamine Release N1->N2 N3 Synaptic Cleft N2->N3 N4 Dopamine Transporter (DAT) N3->N4 Reuptake N6 Postsynaptic Receptor Activation N3->N6 Binding N5 (2S)-2-(4-Methylphenyl)piperidine Library Member N5->N4 Competitive Inhibition

Mechanism of action of library compounds via DAT inhibition in the synaptic cleft.

References

  • Plunkett, M. J., & Ellman, J. A. (1997). "Germanium and Silicon Linking Strategies for Traceless Solid-Phase Synthesis." The Journal of Organic Chemistry, 62(9), 2885-2893. Available at:[Link]

Introduction: The Imperative for Chiral Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Asymmetric Synthesis of (2S)-2-(4-methylphenyl)piperidine via Biocatalysis

The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Specifically, the (2S)-enantiomer of 2-(4-methylphenyl)piperidine represents a valuable chiral building block for synthesizing complex drug candidates. Traditional chemical routes to such molecules often involve multiple steps, harsh reaction conditions, and the use of costly heavy-metal catalysts, posing challenges for scalability and sustainability.[1] Biocatalysis offers a compelling alternative, leveraging the exquisite stereoselectivity of enzymes to forge chiral centers with high precision under mild, aqueous conditions.[2]

This application note provides a detailed guide to the biocatalytic synthesis of (2S)-2-(4-methylphenyl)piperidine, with a primary focus on the use of Imine Reductases (IREDs). We will explore the underlying enzymatic strategy, provide practical considerations for enzyme selection and reaction optimization, and present a detailed, step-by-step protocol for both screening and preparative-scale synthesis.

Strategic Overview: Enzymatic Pathways to Chiral Piperidines

Two primary enzymatic routes are highly effective for the asymmetric synthesis of chiral piperidines: reductive amination using Imine Reductases (IREDs) and asymmetric transamination using Transaminases (TAs).

  • Imine Reductase (IRED) / Reductive Aminase (RedAm) Pathway: IREDs are NAD(P)H-dependent enzymes that catalyze the stereoselective reduction of imines to amines.[3] A subclass known as reductive aminases (RedAms) can catalyze a one-pot reaction directly from a ketone and an amine source, proceeding through a transient imine/enamine intermediate.[4] For the synthesis of 2-substituted piperidines, this involves the reaction of a 1,5-diketone or a keto-aldehyde with an amine source, which undergoes an initial reductive amination followed by an intramolecular cyclization and a second reduction. This direct, convergent approach is highly efficient.

  • Transaminase (TA) Pathway: Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that transfer an amino group from an amine donor (e.g., isopropylamine) to a prochiral ketone.[5][6] This creates a chiral amine. For piperidine synthesis, a suitable ω-functionalized ketone can be used, where the initial transamination triggers a spontaneous or subsequent cyclization to form the heterocyclic ring.[7][8] This method is powerful for accessing both (R)- and (S)-enantiomers by selecting the appropriate (R)- or (S)-selective transaminase.[9]

For the synthesis of (2S)-2-(4-methylphenyl)piperidine, the IRED-catalyzed pathway offers a highly direct and efficient route from a suitable keto-aldehyde precursor and is the focus of the detailed protocol below.

Mechanism: The Imine Reductase Cascade

The synthesis of (2S)-2-(4-methylphenyl)piperidine can be achieved in a one-pot cascade using an IRED. The process begins with a suitable precursor, 5-(4-methylphenyl)-5-oxopentanal, and an amine source like ammonia. The enzyme first catalyzes the intermolecular reductive amination of the aldehyde. The resulting amino ketone then undergoes spontaneous intramolecular cyclization to form a cyclic imine (a Δ¹-piperideine), which is subsequently reduced by the same IRED in a stereoselective manner to yield the target (2S)-piperidine. A cofactor regeneration system is essential to recycle the expensive NAD(P)H.

IRED_Mechanism Substrate 5-(4-methylphenyl)-5-oxopentanal + NH₃ IRED_step1 IRED / RedAm (Step 1: Reductive Amination) Substrate->IRED_step1 Intermediate1 Intermediate Amino Ketone Cyclization Spontaneous Intramolecular Cyclization Intermediate1->Cyclization CyclicImine Cyclic Imine Intermediate (Δ¹-Piperideine) IRED_step2 IRED (Step 2: Imine Reduction) CyclicImine->IRED_step2 Product (2S)-2-(4-methylphenyl)piperidine IRED_step1->Intermediate1 Cofactor_Out NAD(P)⁺ IRED_step1->Cofactor_Out Cyclization->CyclicImine IRED_step2->Product IRED_step2->Cofactor_Out Cofactor_In NAD(P)H Cofactor_In->IRED_step1 Hydride Donation Cofactor_In->IRED_step2 Hydride Donation Regen_System Cofactor Regeneration (e.g., GDH/Glucose) Cofactor_Out->Regen_System

Figure 1. IRED-catalyzed cascade for (2S)-2-(4-methylphenyl)piperidine synthesis.

Experimental Workflow & Protocols

The successful implementation of this biocatalytic synthesis involves two key stages: initial screening to identify a suitable enzyme and a scaled-up preparative synthesis for product isolation.

Workflow start Start: Define Target (2S)-2-(4-methylphenyl)piperidine screening Part A: Enzyme Screening (96-well plate format) start->screening analysis1 Analysis: - Conversion (GC/HPLC) - Enantioselectivity (Chiral HPLC) screening->analysis1 selection Select 'Hit' Enzyme (High Conversion & ee) analysis1->selection prep_scale Part B: Preparative Scale Synthesis (100 mg - 1 g scale) selection->prep_scale Top performing biocatalyst workup Reaction Workup & Product Extraction prep_scale->workup purification Purification (e.g., Column Chromatography) workup->purification analysis2 Final Analysis: - Purity (NMR, GC/MS) - Enantiopurity (Chiral HPLC) purification->analysis2 end Isolated Product: Pure (2S)-Enantiomer analysis2->end

Figure 2. Overall experimental workflow from screening to purified product.
Part A: Protocol for IRED Screening (96-Well Plate Format)

Rationale: An initial screen of a diverse panel of IREDs is critical to identify a biocatalyst with high activity and, most importantly, the desired (S)-stereoselectivity for the target molecule. Commercial screening kits provide a cost-effective way to perform this initial evaluation.[10][11]

Materials:

  • IRED Screening Kit (e.g., Codex® IRED Screening Panel or Almac IRESK-5000) containing lyophilized enzymes in a 96-well plate.

  • Substrate: 5-(4-methylphenyl)-5-oxopentanal

  • Amine Source: Ammonium chloride (NH₄Cl) or Ammonium formate

  • Cofactor Regeneration System:

    • NADP⁺ or NAD⁺

    • Glucose Dehydrogenase (GDH)

    • D-Glucose

  • Buffer: Potassium phosphate (KPi) buffer, 100 mM, pH 8.0

  • Co-solvent: Dimethyl sulfoxide (DMSO)

  • Extraction Solvent: Ethyl acetate or Methyl tert-butyl ether (MTBE)

  • 96-well deep-well plates and plate sealer

  • Incubating shaker and plate centrifuge

Procedure:

  • Stock Solution Preparation:

    • Substrate Stock (20x): Prepare a 200 mM solution of 5-(4-methylphenyl)-5-oxopentanal in DMSO.

    • Amine Stock (5x): Prepare a 500 mM solution of ammonium chloride in 100 mM KPi buffer (pH 8.0).

    • Regeneration Premix (2x): In 100 mM KPi buffer (pH 8.0), prepare a solution containing D-Glucose (400 mM), NADP⁺ (2 mM), and GDH (2 mg/mL). Prepare this solution fresh.[11]

  • Reaction Setup (per well):

    • To each well of the 96-well plate containing the lyophilized IRED enzyme, add 250 µL of the Regeneration Premix (2x) .

    • Add 100 µL of the Amine Stock (5x) .

    • Add 125 µL of 100 mM KPi buffer (pH 8.0).

    • To initiate the reaction, add 25 µL of the Substrate Stock (20x) .

    • The final reaction volume is 500 µL with final concentrations of: Substrate (10 mM), Amine (100 mM), Glucose (200 mM), NADP⁺ (1 mM), and DMSO (5% v/v).

  • Incubation:

    • Seal the plate securely with a plate sealer.

    • Incubate at 30 °C with vigorous shaking (~850 rpm) for 18-24 hours.

  • Workup and Extraction:

    • Quench the reaction by adding 500 µL of MTBE to each well.

    • Add 50 µL of 1 M NaOH to basify the mixture and ensure the product is in its free-base form for efficient extraction.

    • Seal the plate again and shake for 20 minutes to extract the product.

    • Centrifuge the plate (4000 rpm, 10 min) to separate the aqueous and organic layers.

  • Analysis:

    • Carefully transfer an aliquot of the organic layer to a new plate for analysis.

    • Determine the percent conversion of the substrate to product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Determine the enantiomeric excess (ee) of the product using Chiral HPLC.

Example Screening Results (Hypothetical)
Enzyme ID Conversion (%) Enantiomeric Excess (ee, %)
IRED-011588% (R)
IRED-07592% (S)
IRED-129895% (R)
IRED-17 >99 >99% (S)
IRED-216570% (S)
Part B: Protocol for Preparative Scale Synthesis

Rationale: Once a lead enzyme is identified (e.g., "IRED-17" from the screen), the reaction is scaled up to produce a tangible quantity of the product for purification and further use. Substrate loading is increased, and whole cells expressing the IRED are often used as a cost-effective catalyst source.[12]

Materials:

  • Biocatalyst: Lyophilized whole cells of E. coli expressing the selected IRED (e.g., IRED-17).

  • Substrate: 5-(4-methylphenyl)-5-oxopentanal (e.g., 500 mg, 2.6 mmol)

  • All other reagents as listed in Part A.

  • Reaction Vessel: Jacketed glass reactor or round-bottom flask with temperature and pH control.

  • Purification: Silica gel for column chromatography, appropriate solvent system (e.g., Hexanes/Ethyl Acetate with 1% triethylamine).

Procedure:

  • Reaction Setup:

    • In a 100 mL reaction vessel, combine 45 mL of 100 mM KPi buffer (pH 8.0), D-glucose (3.6 g, 20 mmol), and ammonium chloride (1.39 g, 26 mmol). Stir until all solids are dissolved.

    • Add NADP⁺ (60 mg, 0.08 mmol) and GDH (50 mg).

    • Add the lyophilized whole-cell biocatalyst (e.g., 250 mg).

    • Adjust the pH to 8.0 using 1 M KOH if necessary.

    • In a separate vial, dissolve the substrate (500 mg, 2.6 mmol) in 5 mL of DMSO.

    • Start stirring the buffer/enzyme mixture at 30 °C. Add the substrate solution dropwise over 10 minutes. The final reaction volume is 50 mL.

Preparative Reaction Components Summary
Component Quantity
5-(4-methylphenyl)-5-oxopentanal500 mg (25 mM final conc.)
Lyophilized Whole Cells (IRED-17)250 mg (5 g/L)
Ammonium Chloride1.39 g (520 mM)
D-Glucose3.6 g (400 mM)
NADP⁺60 mg
Glucose Dehydrogenase (GDH)50 mg
DMSO5 mL (10% v/v)
100 mM KPi Buffer (pH 8.0)45 mL
Total Volume 50 mL
  • Reaction Monitoring:

    • Maintain the reaction at 30 °C with overhead stirring. Monitor the pH and adjust to 8.0 as needed, as the oxidation of glucose to gluconic acid will cause the pH to drop.

    • Monitor the reaction progress by taking small aliquots (e.g., 100 µL), extracting with MTBE, and analyzing by GC/HPLC until the substrate is fully consumed (typically 18-24 hours).

  • Workup and Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Add 50 mL of MTBE. Adjust the pH of the aqueous layer to >10 with 3 M NaOH to ensure the product is in the free-base form.

    • Extract the aqueous layer three times with 50 mL of MTBE.

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification and Characterization:

    • Purify the crude oil via flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes containing 1% triethylamine (to prevent the amine product from streaking on the acidic silica) is recommended.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield (2S)-2-(4-methylphenyl)piperidine as a pure oil.

    • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and MS.

    • Confirm the high enantiomeric purity (>99% ee) by Chiral HPLC analysis. An isolated yield of 75-85% can be expected.

References

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  • Payer, M., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(5), 1469–1477. [Link][7][8]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 65-72. [Link][5]

  • Deng, Y., et al. (2023). Redesigning an (R)-Selective Transaminase for the Efficient Synthesis of Pharmaceutical N-Heterocyclic Amines. ACS Catalysis, 13(1), 355-364. [Link][9]

  • Wang, Y., et al. (2024). SPIN-guided engineering of a novel (R)-amine transaminase from Fusarium albosuccineum for enantioselective synthesis of chiral piperidyl amines. Synthetic and Systems Biotechnology. [Link][6]

  • Rowe, D. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21336-21344. [Link][13]

  • Almac Group. (n.d.). IRESK-5000 Imine Reductase (IRED) Enzyme Screening Kit. Almac. [Link][10]

  • Kumar, A., et al. (2021). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 45(1), 127-133. [Link][14]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

  • France, S. P., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Organic & Biomolecular Chemistry, 20(4), 746-749. [Link][15]

  • Huisman, G. W., & Liang, J. (2013). Engineered imine reductases and methods for the reductive amination of ketone and amine compounds. U.S. Patent Application No. 13/890,380. [16]

  • Slabu, I., et al. (2024). Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. ACS Catalysis. [Link][4]

  • Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily. [Link]

  • Pesciaioli, F., et al. (2023). Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction. Angewandte Chemie International Edition, 62(13), e202216893. [Link][17]

  • Aleku, G. A., et al. (2017). The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines. ChemCatChem, 9(12), 2246-2250. [Link][18]

  • Codexis, Inc. (n.d.). Codex® IRED Screening Panel. Codexis. [Link][11]

  • Kumar, A., et al. (2021). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 45(1), 127-133. [Link]

  • Schmermund, L., et al. (2022). Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses of Pharmaceutically Relevant Pyrrolidines. Organic Process Research & Development, 26(3), 856-864. [Link][12]

  • Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(1), 2. [Link]

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  • Leipold, F., et al. (2013). Imine Reductases. In Science of Synthesis: Biocatalysis in Organic Synthesis 2. Thieme. [Link][3]

  • Comins, D. L., & Dehghani, A. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications, (5), 526-527. [Link]

  • D'Oca, C. R. M., et al. (2008). A new asymmetric synthetic route to substituted piperidines. Tetrahedron: Asymmetry, 19(19), 2298-2303. [Link]

  • Cochrane, E. J., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(70), 9910-9913. [Link][1]

  • Slabu, I., et al. (2024). Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. ChemRxiv. [Link]

  • He, J., et al. (2024). Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv. [Link]

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  • Fu, G. C., & O'Boyle, B. M. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12188-12189. [Link]

  • Chen, Y., et al. (2020). Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. Angewandte Chemie International Edition, 59(4), 1624-1629. [Link]

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  • Di I. (2025). O-Aryl carbamates of 2-substituted piperidines: anionic Fries rearrangement and kinetic resolution by lithiation. White Rose Research Online. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Synthesis of 2-Arylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of critical therapeutics such as NK1 receptor antagonists, PARP inhibitors, and TRPM8 antagonists[1]. However, synthesizing these highly functionalized heterocycles presents significant challenges in regioselectivity, stereocontrol, and cross-coupling efficiency.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your synthetic workflows.

Core Synthetic Workflows

G Start Starting Materials (Furans, Ketoacids, Ketones) AAR Aza-Achmatowicz Rearrangement Start->AAR Lactam Chiral Lactam Formation Start->Lactam (R)-phenylglycinol Bio ω-Chloroketones Start->Bio Pd Pd-Catalyzed Arylation (Arylboronic Acids) AAR->Pd Pd2(dba)3, K2CO3 Prod Enantiopure 2-Arylpiperidines Pd->Prod Noyori ATH Red Stereoselective Reduction (AlH3/BH3) Lactam->Red Red->Prod Hydrogenolysis TA Transaminase (TA) Triggered Cyclization Bio->TA ATA-117-Rd6 TA->Prod >99.5% ee

Fig 1. Divergent synthetic pathways for enantiopure 2-arylpiperidines highlighting key catalysts.

Troubleshooting & FAQs

Q1: My palladium-catalyzed arylation of aza-Achmatowicz rearrangement (AAR) products is yielding <20% conversion. How do I optimize this cross-coupling? The Scientific Causality: Standard Suzuki-Miyaura conditions often employ strong phosphine ligands. In the context of highly functionalized AAR scaffolds (2-aryldihydropyridinones), phosphine ligands bind too tightly to the palladium center. This electronic and steric saturation severely inhibits the critical transmetalation step with bulky arylboronic acids[1]. The Solution: Transition to a non-phosphine-ligand palladium precatalyst. Utilizing with in toluene provides mild conditions that facilitate transmetalation without over-stabilizing the Pd intermediate. This adjustment tolerates a wide range of electron-donating and electron-withdrawing groups, reliably boosting yields up to 70%[1].

Q2: I am synthesizing a bulky 2-arylpiperidine, but transition-metal asymmetric reductive amination stalls at 85% ee. How can I achieve >99% ee? The Scientific Causality: Bulky ortho- or para-substituted aryl groups create severe steric clashes within the chiral pockets of standard transition-metal catalysts (like Rh or Ru complexes), leading to poor enantio-face discrimination during the reduction of the imine intermediate[2]. The Solution: Implement a biocatalytic transaminase-triggered cyclization. Starting from commercially available -chloroketones, engineered transaminases (such as ATA-117-Rd6) enforce strict stereocontrol during the initial amine transfer. The intermediate then undergoes spontaneous intramolecular cyclization. Troubleshooting Note: For exceptionally bulky substrates, the cyclization may stall. If LC-MS detects uncyclized intermediates, add a mild base post-incubation to drive the cyclization to completion[2][3].

Q3: Direct hydrogenation of my substituted pyridine yields exclusively the cis-isomer. How can I achieve diastereodivergent synthesis to access the trans-3-alkyl-2-arylpiperidine? The Scientific Causality: Heterogeneous hydrogenation of pyridines occurs via syn-addition of hydrogen gas on the catalyst surface, inherently limiting diastereodivergence and thermodynamically favoring the cis-isomer[4]. The Solution: Abandon direct hydrogenation and utilize the chiral bicyclic lactam approach. Cyclodehydrate racemic -oxoacids with (R)-phenylglycinol to afford chiral non-racemic bicyclic lactams[5]. The stereoselectivity is dictated by the reductive opening of the oxazolidine ring (C8a-bond) using or . Subsequent hydrogenolysis over palladium removes the benzylic N-substituent, allowing enantiodivergent access to both cis- and trans-3-alkyl-2-arylpiperidines depending on the selected epimeric precursor[4][6].

Quantitative Data Summary: Method Comparison
Synthesis StrategyKey Reagents / CatalystSubstrate ScopeEnantiomeric Excess (ee)Typical Yield
Pd-Catalyzed Arylation of AAR Products , Arylboronic acidsHighly functionalized C2–C6 positionsUp to 99% (via Noyori ATH)Up to 70%
Chiral Lactam Reduction (R)-phenylglycinol, / 3-alkyl-2-arylpiperidines>98%85–90%
Transaminase-Triggered Cyclization ATA-117-Rd6, -chloroketonesBulky 2-aryl substituents>99.5%84% (isolated)
Validated Experimental Protocol

Synthesis of Highly Functionalized 2-Arylpiperidines via Pd-Catalyzed Arylation[1]

This protocol establishes a self-validating system to prevent downstream failures caused by impure intermediates.

Step 1: Aza-Achmatowicz Rearrangement (AAR)

  • Dissolve the renewable biomass-derived furfurylamine precursor in a mixture.

  • Add N-bromosuccinimide (NBS) at 0 °C to initiate the oxidative rearrangement.

  • Self-Validating Checkpoint: Monitor via TLC. The reaction is complete when the UV-active furan spot disappears. Isolate the product and confirm the presence of the enone system via NMR (characteristic downfield vinylic protons at 6.8–7.0 ppm). Do not proceed if furan starting material remains, as it will poison the Pd catalyst in Step 2.

Step 2: Non-Phosphine Pd-Catalyzed Arylation

  • In an oven-dried Schlenk flask under argon, combine the AAR product (1.0 equiv), arylboronic acid (1.5 equiv), (5 mol%), and (2.0 equiv).

  • Suspend the mixture in anhydrous toluene (0.1 M concentration).

  • Stir at 80 °C for 12 hours.

  • Self-Validating Checkpoint: Quench a 50 L aliquot and analyze via LC-MS. Look for the mass of the 2-aryldihydropyridinone product. If conversion is <50%, verify the quality of the arylboronic acid (check for boroxine anhydrides) before adding additional catalyst.

Step 3: Enantioselective Reduction (Noyori ATH)

  • Subject the purified 2-aryldihydropyridinone to Noyori asymmetric transfer hydrogenation (ATH) using RuCl and a formic acid/triethylamine azeotrope.

  • Purify via silica gel chromatography to isolate the enantiomerically pure 2-arylpiperidine.

References
  • Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids . Organic Chemistry Portal / Organic Letters. 1

  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine . Chemical Communications (RSC Publishing). 4

  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine (PubMed) . National Institutes of Health. 5

  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine . Chemical Communications (RSC Publishing). 6

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations . JACS Au - ACS Publications. 2

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations (PMC) . National Institutes of Health. 3

Sources

Improving yield and purity of (2S)-2-(4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of (2S)-2-(4-methylphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important chiral building block. The 2-arylpiperidine motif is a privileged scaffold in medicinal chemistry, and achieving high yield and enantiopurity is critical for its application.[1] This resource provides in-depth, experience-driven answers to common problems, detailed protocols, and troubleshooting advice to help you optimize your experimental outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, common problems encountered during the synthesis of (2S)-2-(4-methylphenyl)piperidine. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions.

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

A: Low overall yield in a multi-step synthesis can stem from several factors, including incomplete reactions, side-product formation, and losses during workup and purification. For 2-arylpiperidine synthesis, key areas to investigate are the initial ring-forming reaction and any subsequent deprotection steps.

Potential Causes & Solutions:

  • Inefficient Cyclization: The construction of the piperidine ring is a critical step. Methods like the Dieckmann condensation to form a piperidone intermediate, followed by reduction, can be sensitive to reaction conditions.[2][3]

    • Troubleshooting: Ensure all reagents are pure and anhydrous, as moisture can interfere with many organometallic and base-mediated reactions.[4] Titrate organolithium or Grignard reagents before use. Consider alternative cyclization strategies, such as intramolecular aza-Michael additions or reductive amination of a suitable amino-ketone precursor, which can offer milder conditions and improved yields.[5][6]

  • Side-Product Formation during Arylation: If you are constructing the C-Aryl bond via a cross-coupling reaction (e.g., Negishi or Suzuki coupling), homo-coupling of the organometallic reagent or the aryl halide can be a significant side reaction.

    • Troubleshooting: Optimize the catalyst-to-ligand ratio and screen different ligands. For instance, in Negishi couplings of N-Boc-2-zinco-piperidine with aryl halides, ligands like SPhos or RuPhos can be highly effective.[3][7] Ensure slow addition of the organometallic reagent to maintain a low concentration, which can suppress homo-coupling.

  • Losses During Purification: The basic nature of the piperidine nitrogen can lead to challenges during chromatographic purification or liquid-liquid extraction.

    • Troubleshooting: For column chromatography, consider pre-treating the silica gel with a small amount of a tertiary amine (e.g., 1-2% triethylamine in the eluent) to prevent streaking and irreversible adsorption of your product. For extractions, a common technique involves an acid-base wash. The basic piperidine can be extracted into an acidic aqueous layer, leaving neutral impurities behind in the organic phase. The product is then recovered by basifying the aqueous layer and re-extracting into an organic solvent.[8]

Q2: The enantiomeric excess (e.e.) of my final product is poor. How can I improve the stereoselectivity?

A: Achieving high enantioselectivity is the most critical challenge in synthesizing (2S)-2-(4-methylphenyl)piperidine. The source of poor e.e. depends heavily on the chosen synthetic strategy.

Potential Causes & Solutions:

  • Ineffective Asymmetric Catalyst or Auxiliary:

    • Asymmetric Hydrogenation: If you are using asymmetric hydrogenation of a pyridine or enamine precursor, the choice of chiral ligand is paramount.[9]

      • Troubleshooting: Screen a panel of chiral ligands (e.g., MeO-BoQPhos for iridium-catalyzed hydrogenations) and optimize reaction parameters such as hydrogen pressure, temperature, and solvent.[1][9] Ensure the precursor pyridinium salt is pure, as impurities can poison the catalyst.

    • Chiral Auxiliary: When using a chiral auxiliary, the diastereoselectivity of the key bond-forming step is crucial. Incomplete diastereoselectivity will directly translate to lower enantiomeric excess after the auxiliary is cleaved.

      • Troubleshooting: Ensure the reaction temperature is sufficiently low (e.g., -78 °C) for additions of organometallics to chiral imines or sulfinimines, as selectivity often decreases at higher temperatures.[1] Recrystallization of the diastereomeric intermediate, if it is a solid, can often be used to upgrade the diastereomeric ratio before cleavage of the auxiliary.

  • Racemization: The stereocenter at the C2 position can be susceptible to racemization, especially under harsh acidic or basic conditions, or if the nitrogen is unprotected.

    • Troubleshooting: Employ a protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group. The Boc group can help lock the conformation and prevent racemization during subsequent reaction or purification steps.[7][10] When removing protecting groups, choose mild conditions. For example, use HCl in dioxane or trifluoroacetic acid (TFA) for Boc deprotection at 0 °C to room temperature, rather than prolonged heating.

  • Kinetic vs. Thermodynamic Control: In some approaches, such as the dynamic kinetic resolution of N-Boc-2-lithiopiperidine, the stereochemical outcome is determined by the relative rates of reaction of the rapidly equilibrating enantiomeric organolithium species.[7]

    • Troubleshooting: This method requires careful control of temperature and the use of a substoichiometric amount of a chiral ligand, such as (-)-sparteine, to selectively complex one enantiomer of the organolithium intermediate.[10] Adherence to optimized protocols for temperature and addition times is critical.

Experimental Protocols & Data

Protocol 1: Purification of Piperidines via Acid-Base Extraction

This protocol is effective for separating the basic piperidine product from neutral organic impurities.[8]

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 10 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1M HCl aqueous solution. The (2S)-2-(4-methylphenyl)piperidine will be protonated and move into the aqueous layer.

  • Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 5M NaOH) with stirring until the pH is >11.

  • Extract the now basic aqueous layer three times with fresh organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Data Table: Comparison of Asymmetric Synthesis Strategies
StrategyTypical Catalyst/AuxiliaryTypical e.e. (%)AdvantagesDisadvantagesReference
Asymmetric Hydrogenation [Ir(cod)Cl]₂ / (R)-MeO-BoQPhos90-95%Atom economical, direct.Requires high-pressure equipment, catalyst can be expensive.[9]
Chiral Auxiliary (R)-N-(tert-butylsulfinyl)imine>95% (dr)High stereocontrol, reliable.Requires additional steps for auxiliary attachment and removal.[1]
Dynamic Kinetic Resolution s-BuLi / (-)-sparteine>96%Elegant, uses a racemic starting material.Stoichiometric chiral base can be expensive, requires cryogenic temperatures.[7][10]
Organocatalysis Chiral Proline Derivatives85-97%Metal-free, milder conditions.Substrate scope can be limited.[11]

Visualization of Key Workflows

Workflow for Asymmetric Synthesis and Purification

G cluster_synthesis Asymmetric Synthesis cluster_purification Purification cluster_analysis Quality Control Start Pyridine/Piperidine Precursor Reaction Key Asymmetric Reaction (e.g., Hydrogenation, Alkylation) Start->Reaction Crude Crude Product Mixture Reaction->Crude Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Impurity Removal Chroma Column Chromatography (Base-Deactivated Silica) Workup->Chroma Final (2S)-2-(4-methylphenyl)piperidine Chroma->Final NMR ¹H/¹³C NMR (Purity/Structure) Final->NMR HPLC Chiral HPLC (Enantiomeric Excess) Final->HPLC

Caption: A generalized workflow for the synthesis, purification, and analysis of (2S)-2-(4-methylphenyl)piperidine.

Frequently Asked Questions (FAQs)

Q3: What is the best method to remove a Boc protecting group without causing racemization?

A: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions. To minimize the risk of racemization at the C2 position, it is crucial to use mild conditions and avoid excessive heat. A standard and reliable method is treatment with 4M HCl in 1,4-dioxane at 0 °C to room temperature. Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C is also highly effective. Monitor the reaction by TLC or LCMS to ensure it is stopped as soon as the deprotection is complete.

Q4: My purified product is a yellow oil, but the literature reports a colorless solid. What causes the color and how can I fix it?

A: A yellow or brown discoloration in piperidines is often a sign of oxidation.[12] While minor oxidation may not affect the structural integrity for some applications, it indicates impurity.

  • Purification: The most effective way to remove colored impurities is distillation (if the compound is thermally stable) or column chromatography. When running a column, ensure the silica is not acidic and consider adding a small amount of triethylamine to the eluent.

  • Prevention: To prevent future oxidation, store the purified product under an inert atmosphere (nitrogen or argon), protect it from light, and store it at a low temperature.[12][13]

Q5: I am having trouble separating my product from a pyridine-based impurity by distillation. What should I do?

A: Piperidine and pyridine can form an azeotrope, a mixture that boils at a constant temperature, making separation by simple distillation very difficult.[8][14]

  • Solution: A highly effective chemical separation method involves forming the piperidine carbonate salt.[12][14][15] By bubbling carbon dioxide gas through a solution of the mixture (e.g., in xylene), the more basic piperidine will selectively precipitate as a solid carbonate salt.[14] The less basic pyridine will remain in the solution. The solid piperidine carbonate can then be filtered off, and the free piperidine can be liberated by treating the salt with a strong base like NaOH.[8][12]

Q6: What is the best analytical technique to determine the enantiomeric excess (e.e.) of my final product?

A: The most accurate and widely used method for determining the enantiomeric excess of chiral amines like (2S)-2-(4-methylphenyl)piperidine is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

  • Methodology: You will need to develop a separation method on a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak IA/IB/IC). A typical mobile phase would be a mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. The two enantiomers will have different retention times, and the e.e. can be calculated from the relative areas of the two peaks. It is essential to first analyze the racemic mixture to confirm the separation of the two enantiomer peaks.

References

  • Organic Letters - ACS Publications.

  • Organic Letters - ACS Publications.

  • Aalto Research Portal.

  • Chemical Communications (RSC Publishing).

  • PMC.

  • Benchchem.

  • PubMed.

  • PMC.

  • Academia.edu.

  • CORE.

  • Benchchem.

  • ResearchGate.

  • MDPI.

  • ACS Publications.

  • PMC.

  • DTIC.

  • White Rose eTheses Online.

  • Google Patents.

  • ResearchGate.

  • Semantic Scholar.

  • Benchchem.

  • Benchchem.

  • PMC.

  • Google Patents.

  • ResearchGate.

  • ScienceDaily.

Sources

Technical Support Center: Optimization of Chiral Resolution for (2S)-2-(4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of (2S)-2-(4-methylphenyl)piperidine . This 2-arylpiperidine motif is a highly valued privileged structure in medicinal chemistry and a critical building block for various active pharmaceutical ingredients (APIs). Achieving high enantiomeric purity (>99% ee) requires precise thermodynamic control during salt crystallization or rigorous kinetic control during asymmetric deprotonation.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols designed for process chemists and drug development professionals.

Resolution Strategy Matrix

Selecting the correct resolution pathway depends on your scale, available infrastructure (e.g., cryogenic reactors), and target yield. The table below summarizes the quantitative and logistical data for the three primary strategies used for 2-arylpiperidines.

MethodologyReagents / CatalystsMax Theoretical YieldScalabilityPrimary Technical Challenge
Diastereomeric Salt Formation (-)-Dibenzoyl-L-tartaric acid (DBTA)50%High (Kg to Ton)Overcoming eutectic point plateaus during crystallization.
Kinetic Resolution (Asymmetric) s-BuLi / (-)-sparteine (on N-Boc derivative)50%Low to MediumMaintaining strict cryogenic temperatures (<-78 °C) to prevent racemization.
Biocatalytic Synthesis Transaminases (e.g., ATA-117)Up to 100% (Dynamic)MediumOptimizing enzyme stability and substrate loading limits.

Mechanistic Workflow: Classical Diastereomeric Resolution

For scalable production of the (2S)-enantiomer, classical resolution via diastereomeric salt formation remains the industry standard [2]. The process relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral acid.

Workflow for the diastereomeric salt resolution of 2-(4-methylphenyl)piperidine.

Standard Operating Procedure (SOP): DBTA Salt Resolution

This self-validating protocol ensures that the process can be halted and corrected before committing the entire batch to alkaline workup. We utilize (-)-Dibenzoyl-L-tartaric acid ((-)-DBTA) as the resolving agent, which has proven highly effective for 2-substituted piperidines[2].

Step 1: Salt Formation

  • Dissolve 1.0 equivalent (e.g., 100 g) of racemic 2-(4-methylphenyl)piperidine in 10 volumes (1000 mL) of a 9:1 mixture of absolute Ethanol and Water.

  • In a separate vessel, dissolve 1.0 equivalent of (-)-DBTA in 5 volumes (500 mL) of the same solvent mixture.

  • Add the (-)-DBTA solution dropwise to the amine solution at 40 °C under moderate agitation (250 rpm).

Step 2: Thermodynamic Crystallization

  • Heat the combined mixture to reflux (approx. 78 °C) until a completely clear solution is obtained. Causality: Complete dissolution is mandatory to erase thermal history and prevent premature seeding of the undesired (2R)-diastereomer.

  • Cool the reactor at a controlled linear ramp of 0.2 °C/min down to 20 °C.

  • Hold the suspension at 20 °C for 4 hours to allow Ostwald ripening of the crystals.

  • Filter the precipitate via a Buchner funnel and wash the filter cake with 2 volumes of ice-cold Ethanol.

Step 3: In-Process Validation (Self-Validation Step)

  • Sampling: Extract a 50 mg aliquot of the wet filter cake.

  • Mini-Workup: Suspend the aliquot in 1 mL of 2M NaOH and extract with 1 mL of HPLC-grade Hexane.

  • Analysis: Analyze the Hexane layer via Chiral HPLC (e.g., Chiralcel OD-H column; Mobile Phase: Hexane/Isopropanol/Diethylamine 90:10:0.1).

  • Decision Gate: If the ee is < 95%, return the bulk filter cake to the reactor and perform a second recrystallization from 10 volumes of Ethanol. If ee > 95%, proceed to Step 4.

Step 4: Alkaline Workup (Free-basing)

  • Suspend the validated bulk salt in 10 volumes of Methyl tert-butyl ether (MTBE).

  • Slowly add 2M NaOH until the aqueous phase reaches pH > 12.

  • Separate the layers, extract the aqueous phase once more with MTBE, dry the combined organics over anhydrous Na₂SO₄, and concentrate under vacuum to yield the pure (2S)-2-(4-methylphenyl)piperidine.

Troubleshooting & FAQs

Q1: My enantiomeric excess (ee) is plateauing at 85% despite multiple recrystallizations. How do I break this plateau?

A: You have hit the eutectic point of the solvent system. At the eutectic composition, the major (2S)-salt and the minor (2R)-salt co-crystallize at the exact same rate, making further purification by cooling impossible in that specific solvent.

  • Solution: You must alter the thermodynamic landscape. Change your recrystallization solvent. If you are using pure Ethanol, switch to an Ethanol/Water (80:20) mixture, or introduce an anti-solvent like MTBE during the cooling phase. Alternatively, switch the resolving agent to (-)-Di-p-toluoyl-L-tartaric acid (DTTA), which alters the crystal lattice packing and shifts the eutectic point.

Q2: I am attempting the kinetic resolution of the N-Boc protected derivative using s-BuLi and (-)-sparteine. My recovery of the starting material is excellent, but the ee is very low. What went wrong?

A: This is a classic issue in the asymmetric deprotonation of N-Boc-2-arylpiperidines [1]. The causality lies in the aggregation state of the chiral base. If you pre-mix the s-BuLi (or n-BuLi) with the (-)-sparteine ligand for too long before adding your substrate, the complex forms highly stable, unreactive aggregates in non-polar solvents (like toluene).

  • Solution: Do not pre-mix the base and the chiral ligand. Add the N-Boc-2-(4-methylphenyl)piperidine to the solvent, add the (-)-sparteine, cool to strictly <-78 °C, and then add the alkyllithium reagent dropwise. Furthermore, ensure your internal temperature never spikes above -75 °C, as the lithiated benzylic intermediate will rapidly interconvert (racemize) at warmer temperatures.

Q3: During the final alkaline workup to recover the free base from the DBTA salt, I am getting a thick, unmanageable emulsion. How can I prevent this?

A: Emulsions in this step are caused by incomplete deprotonation of the tartaric acid derivative. DBTA has two carboxylic acid groups. If the pH is only moderately basic (pH 8-9), you form mono-sodium salts of DBTA which act as potent surfactants, trapping your piperidine free-base in an emulsion.

  • Solution: Drive the pH aggressively to > 12 using 2M or 5M NaOH. This ensures complete conversion of DBTA to its highly water-soluble di-sodium salt, immediately breaking the emulsion and allowing clean phase separation with MTBE or Dichloromethane.

Q4: We are exploring biocatalytic alternatives. Can transaminases be used to resolve the racemic piperidine directly?

A: No, transaminases (like ATA-117) are not typically used to resolve the intact racemic piperidine ring. Instead, they are used for the asymmetric synthesis (desymmetrization/cyclization) of the piperidine ring starting from an acyclic precursor (e.g., an ω -chloroketone)[3]. If you wish to use biocatalysis, you must redesign your synthetic route to build the ring enzymatically, which can yield >99.5% ee directly, bypassing the need for salt resolution entirely.

References

  • Synthesis and kinetic resolution of N-Boc-2-arylpiperidines Chemical Communic
  • Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines ACS Public
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations JACS Au - ACS Public

Technical Support Center: Synthesis of (2S)-2-(4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2S)-2-(4-methylphenyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the challenges of this synthesis and minimize the formation of side-reaction products.

Introduction

The enantiomerically pure 2-arylpiperidine scaffold is a privileged motif in a wide range of pharmaceuticals and natural products. The synthesis of (2S)-2-(4-methylphenyl)piperidine, while conceptually straightforward, can be fraught with challenges, primarily the formation of a variety of side-products that can complicate purification and compromise yield and stereochemical integrity. This guide provides a comprehensive overview of the common pitfalls and their solutions, with a focus on the widely used catalytic hydrogenation route, as well as other synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the synthesis of (2S)-2-(4-methylphenyl)piperidine via catalytic hydrogenation of 2-(4-methylphenyl)pyridine?

A1: The catalytic hydrogenation of 2-(4-methylphenyl)pyridine is a direct and atom-economical method, but it can lead to several side-products:

  • Partially Hydrogenated Intermediates: These are the most common impurities and include various isomers of dihydropyridines and tetrahydropyridines.[1][2] Their formation is often a result of incomplete reaction due to factors like insufficient reaction time, low hydrogen pressure, or catalyst deactivation.[1]

  • Over-reduction Products: Under harsh reaction conditions (high temperature and pressure), the 4-methylphenyl (tolyl) group can be reduced to a 4-methylcyclohexyl group, leading to the formation of 2-(4-methylcyclohexyl)piperidine.[1]

  • Diastereomeric Impurities: The hydrogenation process can lead to the formation of the undesired (2R, cis/trans) or (2S, trans) diastereomers, in addition to the desired (2S, cis) product. The diastereomeric ratio is influenced by the catalyst, solvent, and reaction conditions.[3]

  • Ring-Opened Byproducts: Although less common, certain catalysts, particularly in the presence of water, can promote the cleavage of the pyridine ring.[1]

Q2: My reaction has stalled, and I see a significant amount of starting material remaining. What could be the cause?

A2: A stalled reaction during the hydrogenation of a pyridine derivative is often due to catalyst poisoning. The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can strongly adsorb to the active sites of the metal catalyst, inhibiting its activity.[1] To mitigate this, consider the following:

  • Acidic Additives: The addition of an acid, such as hydrochloric acid or acetic acid, can protonate the nitrogen atom, reducing its coordinating ability and preventing it from poisoning the catalyst.[1]

  • Catalyst Choice: Some catalysts are more resistant to nitrogen poisoning than others. Rhodium and platinum-based catalysts (e.g., Rh/C, PtO₂) are often more effective for pyridine hydrogenation than palladium-based catalysts.[1]

  • Reaction Conditions: Increasing the hydrogen pressure and/or temperature can sometimes help to overcome catalyst deactivation and drive the reaction to completion.[1]

Q3: I've successfully synthesized my piperidine product, but it has developed a white solid upon storage. What is this and how can I prevent it?

A3: Piperidines are basic compounds and can react with atmospheric carbon dioxide to form a solid piperidine carbonate salt.[1] If the product has been exposed to acidic vapors, it could also form a hydrochloride salt. To prevent this, it is recommended to store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon).[1] If the solid has already formed, it can often be removed by redissolving the product in a suitable solvent and filtering, or by performing a basic aqueous workup.

Q4: How can I differentiate between the desired product and partially hydrogenated intermediates using standard analytical techniques?

A4: A combination of chromatographic and spectroscopic methods can be used:

  • Thin-Layer Chromatography (TLC): Partially hydrogenated intermediates are typically less polar than the fully saturated piperidine product. On a normal-phase silica gel plate, the piperidine will have a lower Rf value (travel a shorter distance) compared to the di- and tetrahydropyridine intermediates.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons of the starting pyridine and the olefinic protons of the dihydropyridine intermediates will be absent in the spectrum of the pure piperidine product. You will observe an increase in the signals in the aliphatic region (typically 1-4 ppm) corresponding to the saturated C-H bonds of the piperidine ring.[2]

    • ¹³C NMR: The number of signals in the sp² region (around 100-160 ppm) will decrease, while the number of signals in the sp³ region (typically below 60 ppm) will increase upon full hydrogenation.[2]

Troubleshooting Guides

Troubleshooting Side-Product Formation in Catalytic Hydrogenation
Observed Issue Potential Cause(s) Recommended Solution(s) Scientific Rationale
Presence of Dihydro- and Tetrahydropyridine Intermediates - Insufficient reaction time or hydrogen pressure.- Catalyst deactivation.[1]- Increase reaction time and/or hydrogen pressure.- Use an acidic additive (e.g., HCl, Acetic Acid).- Switch to a more active catalyst (e.g., Rh/C, PtO₂).[1]Higher pressure and longer reaction times increase the probability of complete reduction. Acid protonates the nitrogen, reducing catalyst poisoning. Rh and Pt are generally more effective for heteroaromatic reduction.
Formation of 2-(4-methylcyclohexyl)piperidine - Overly harsh reaction conditions (high temperature/pressure).[1]- Reduce the reaction temperature and/or pressure.- Choose a catalyst with higher chemoselectivity.Milder conditions can provide enough energy to reduce the pyridine ring without reducing the more stable aromatic tolyl group.
Incorrect Diastereomer Ratio (e.g., high trans isomer) - Suboptimal catalyst or reaction conditions.- Screen different catalysts (e.g., Pd/C, PtO₂, Rh/C).- Adjust hydrogen pressure; higher pressure can sometimes favor the cis isomer.[1][3]The catalyst surface plays a crucial role in the stereochemical outcome of the hydrogenation. The substrate adsorbs to the catalyst surface, and the hydrogen atoms are delivered from the same face, often leading to the cis product.
Presence of Ring-Opened Byproducts - Certain catalysts and the presence of water can promote ring cleavage.[1]- Ensure anhydrous reaction conditions.- Screen alternative catalysts.Water can participate in hydrolytic side-reactions, leading to the opening of the heterocyclic ring.
Troubleshooting Other Synthetic Routes
Synthetic Route Observed Issue Potential Cause(s) Recommended Solution(s)
Synthesis from Chiral Lactams Incomplete reduction to the piperidine.- Insufficiently powerful reducing agent.- Steric hindrance around the lactam carbonyl.- Use a more potent reducing agent (e.g., LiAlH₄).- Optimize reaction temperature and time.
Organometallic Routes (e.g., using organolithiums) Low enantiomeric excess or racemization.- Unstable organometallic intermediate.- Inappropriate temperature or quenching conditions.- Maintain low temperatures throughout the reaction.- Use a chiral ligand to stabilize the organometallic species.
Reductive Amination Formation of hydroxylated side-products.- Incomplete imine formation or reduction.- Use a dehydrating agent to drive imine formation.- Optimize the choice and stoichiometry of the reducing agent.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-(4-methylphenyl)pyridine

This protocol provides a general procedure for the catalytic hydrogenation of 2-(4-methylphenyl)pyridine to (S)-2-(4-methylphenyl)piperidine using a chiral catalyst or by resolution after racemic synthesis.

Materials:

  • 2-(4-methylphenyl)pyridine

  • Methanol (anhydrous)

  • Catalyst (e.g., 5% Rh/C or a suitable chiral hydrogenation catalyst)

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve 2-(4-methylphenyl)pyridine (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol%) under an inert atmosphere.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 bar). Heat the reaction to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. If an acidic additive was used, neutralize with saturated NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or crystallization.

Protocol 2: Analysis of Diastereomeric Ratio by ¹H NMR

The diastereomeric ratio of 2-(4-methylphenyl)piperidine can often be determined by ¹H NMR spectroscopy by integrating the signals of protons that are in different chemical environments in the cis and trans isomers. The proton at the C2 position is often a good diagnostic signal.

Visualizations

Logical Workflow for Troubleshooting Side-Product Formation

Caption: A logical workflow for troubleshooting side-product formation.

Reaction Pathway of Catalytic Hydrogenation and Potential Side-Reactions

HydrogenationPathway Start 2-(4-methylphenyl)pyridine Intermediate1 Dihydropyridine Intermediate Start->Intermediate1 H2, Catalyst Intermediate2 Tetrahydropyridine Intermediate Intermediate1->Intermediate2 H2, Catalyst Product (2S)-2-(4-methylphenyl)piperidine Intermediate2->Product H2, Catalyst SideProduct2 Trans-diastereomer Intermediate2->SideProduct2 Non-selective hydrogenation SideProduct1 Over-reduction Product (cyclohexyl derivative) Product->SideProduct1 Harsh Conditions

Caption: Side-product formation in catalytic hydrogenation of pyridine.

References

  • Google Patents. (2007).
  • National Center for Biotechnology Information. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

Sources

Troubleshooting guide for the chromatographic separation of piperidine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Chromatographic Separation of Piperidine Enantiomers

As a Senior Application Scientist, I frequently encounter challenges in the chiral separation of piperidine derivatives. Piperidines are highly basic secondary amines (pKa ~11). In chromatography, this basicity leads to aggressive secondary interactions with the residual acidic silanols on the silica support of Chiral Stationary Phases (CSPs). This support center is designed to move beyond generic advice, providing you with the mechanistic causality and self-validating protocols needed to achieve baseline enantiomeric resolution.

Core Troubleshooting Workflow

Before adjusting individual parameters, it is critical to diagnose the root cause of the separation failure. The following workflow isolates chemical interactions from physical column issues.

G Start Analyze Piperidine Derivative Assess Assess Chromatogram Start->Assess Tailing Severe Peak Tailing? Assess->Tailing AddBase Add 0.1% DEA/EDA to Mobile Phase Tailing->AddBase Yes Drift Retention Time Drifting? Tailing->Drift No Wash Isopropanol Flush (Memory Effect) Drift->Wash Yes Coelution Peaks Co-eluting (No Resolution)? Drift->Coelution No Screen Screen Alternative CSPs Coelution->Screen Yes

Caption: Diagnostic workflow for resolving common chromatographic failures in piperidine separations.

Frequently Asked Questions & Protocols

FAQ 1: Why do my piperidine enantiomers exhibit severe peak tailing and broad peak shapes on polysaccharide CSPs?

The Causality: Polysaccharide-based CSPs (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) are coated or immobilized on a silica gel matrix. While the chiral selector provides the steric and hydrogen-bonding environment for enantiorecognition, the underlying silica contains residual silanol groups (-SiOH). Because piperidine derivatives are strongly basic, they become protonated and interact ionically with these acidic silanols. This secondary interaction is kinetically slow and non-enantioselective, manifesting as severe peak tailing, reduced efficiency, and apparent loss of resolution[1].

The Solution: You must mask the active silanol sites. This is achieved by adding a volatile basic modifier to the mobile phase. Diethylamine (DEA) is the industry standard, but for sterically hindered piperidines, Ethylenediamine (EDA) or Ethanolamine often provide superior peak shapes by more effectively penetrating the silica pores[2].

Protocol 1: Mobile Phase Optimization with Basic Modifiers Self-Validating System: Injecting a neutral chiral marker (e.g., Trans-stilbene oxide) before and after this protocol will confirm that the additive is specifically targeting basic interactions, not altering the system's baseline efficiency.

  • Baseline Run: Run the racemic piperidine sample using your standard Normal Phase (e.g., Hexane/Isopropanol 90:10 v/v) or Reversed Phase method. Record the tailing factor (Tf) and resolution (Rs).

  • Additive Preparation: Prepare a fresh mobile phase containing exactly 0.1% (v/v) DEA or EDA. Caution: Never exceed 0.5% v/v, as strongly basic environments (pH > 9) will dissolve the silica matrix.

  • Equilibration: Flush the column with at least 20 column volumes (CV) of the modified mobile phase to ensure complete saturation of the silanol sites.

  • Re-injection: Inject the sample. You should observe a dramatic reduction in Tf and a proportional increase in Rs.

Table 1: Quantitative Effect of Basic Additives on Piperidine Derivatives

AnalyteMobile Phase (Hexane/IPA 90:10)Tailing Factor (Peak 2)Selectivity (α)Resolution (Rs)
Piperidine Derivative ANo Additive3.451.120.85 (Co-elution)
Piperidine Derivative A+ 0.1% Diethylamine (DEA)1.201.352.80 (Baseline)
Piperidine Derivative A+ 0.1% Ethylenediamine (EDA)1.051.383.15 (Baseline)

Data synthesized from standard chiral optimization parameters demonstrating the critical role of amine additives[1][2].

FAQ 2: My retention times are drifting continuously after switching from a DEA-modified mobile phase to an additive-free one. What is happening?

The Causality: You are experiencing the "Amine Memory Effect." When basic additives like DEA are used, they adsorb strongly to both the silica support and the polysaccharide chiral selector. If you switch to an additive-free mobile phase (especially non-polar normal phase solvents like hexane), the DEA desorbs very slowly. This creates a transient, continuously changing stationary phase environment, leading to hysteresis and drifting retention times that can persist for thousands of column volumes[3].

The Solution: You must actively strip the residual amine from the column using a strong, polar, hydrogen-bonding solvent before attempting an additive-free separation.

Caption: Protocol for stripping residual amine additives to resolve chromatographic memory effects.

Protocol 2: Column Wash and Re-equilibration

  • Remove Salts: If your previous method used aqueous buffers, flush with Water/Acetonitrile (60:40 v/v) to prevent salt precipitation.

  • Polar Wash: Flush the column with 100% Isopropanol at a reduced flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) for at least 2 hours. Isopropanol's hydroxyl group effectively disrupts the hydrogen bonds holding the DEA to the stationary phase[3].

  • Transition: Flush with 100% Ethanol for 30 minutes to transition smoothly to normal phase solvents.

  • Re-equilibration: Introduce your new, additive-free mobile phase and run for 20 CVs before injecting samples.

FAQ 3: I have perfect peak shape, but the enantiomers co-elute completely. How do I achieve chiral recognition?

The Causality: Chiral recognition requires a minimum of three points of interaction (the "Three-Point Rule") between the enantiomer and the chiral groove of the stationary phase. If piperidine enantiomers co-elute despite optimal peak shape, the steric bulk of the analyte is either preventing it from entering the chiral groove, or the mobile phase is too strong and is out-competing the analyte for hydrogen-bonding sites.

The Solution: You must systematically alter the steric environment by screening different immobilized CSPs (e.g., switching from an amylose-based to a cellulose-based backbone) or by modulating the hydrogen-bonding capacity of your mobile phase modifier.

Protocol 3: Systematic CSP Screening for Piperidines Self-Validating System: A successful screen will yield at least a partial separation (inflection point or shoulder). If all columns yield a single sharp peak, the analyte may require derivatization to introduce a pi-pi interaction site.

  • Select a Core Panel: Mount a screening panel of immobilized columns (e.g., Chiralpak IA, IB, IC, and ID). Immobilized columns are crucial here because they allow the use of extended solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE)[2].

  • Standard Isocratic Screen: Run a generic gradient: Hexane / Isopropanol / DEA (90:10:0.1 v/v/v) at 1.0 mL/min across all columns.

  • Evaluate Selectivity (α):

    • If α = 1.0 (perfect co-elution): Switch the organic modifier from Isopropanol to Ethanol. Ethanol has a smaller steric profile and often allows deeper penetration into the chiral groove.

    • If α > 1.1 but Rs < 1.5: Decrease the temperature. Chiral separations are highly enthalpy-driven. Dropping the column oven temperature from 25°C to 15°C often drastically improves resolution by rigidifying the chiral selector complex.

References

  • Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IC, ID." Daicel Chiral Technologies. Available at: [Link]

  • Stringham, R. W., Lynam, K. G., & Lord, B. S. (2004). "Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases." Chirality, 16(8), 493-498. Available at:[Link]

Sources

Enhancing the stability of (2S)-2-(4-methylphenyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing the Stability of (2S)-2-(4-methylphenyl)piperidine Derivatives

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex degradation pathways of (2S)-2-(4-methylphenyl)piperidine derivatives. These compounds are highly valued in drug development (e.g., as monoamine reuptake inhibitors), but their piperidine core and chiral center present unique stability challenges. Here, we bridge the gap between theoretical causality and practical, self-validating experimental workflows.

Section 1: Troubleshooting FAQs – Mechanisms & Causality

Q1: Why do my (2S)-2-(4-methylphenyl)piperidine samples show N-oxide and imine impurities over time? A1: Piperidine rings are highly susceptible to oxidative degradation. Atmospheric oxygen and trace transition metal ions catalyze the oxidation of the secondary amine nitrogen, forming piperidine N-oxides [1]. Subsequent hydrogen abstraction at the adjacent alpha-carbon leads to the formation of imines (e.g., 2,3,4,5-tetrahydropyridine derivatives) [1]. While the 4-methylphenyl group at the C2 position provides some steric shielding, the nitrogen lone pair remains vulnerable without proper formulation.

Q2: How does the C2 chiral center lose its (2S) configuration, and what drives this epimerization? A2: The (2S) configuration is critical for target binding. Epimerization to the (2R) enantiomer occurs via a reversible deprotonation-reprotonation mechanism at the C2 alpha-carbon. This is accelerated under basic or highly acidic conditions, or at elevated temperatures. The steric and electronic properties of the piperidine ring influence the stability of the s-trans and s-cis conformers, which ultimately dictates the thermodynamic equilibrium of the enantiomers [2].

Q3: Can UV light exposure cause degradation even in inert atmospheres? A3: Yes. While certain piperidine derivatives are utilized industrially as hindered amine light stabilizers (HALS) , the active pharmaceutical ingredients themselves can undergo photo-oxidative degradation via free radical mechanisms when exposed to UV light [1]. This can lead to ring-cleavage products even if oxygen levels are reduced, necessitating actinic (amber) glass storage.

Section 2: Quantitative Stability Profile

The following table summarizes the degradation profile of (2S)-2-(4-methylphenyl)piperidine under standard ICH stress testing conditions.

Stress ConditionTimeframeRemaining API (%)Primary DegradantEnantiomeric Excess (ee %)
Control (25°C, Argon, Dark)6 Months99.8%None>99.0%
Oxidative (0.3% H₂O₂, 25°C)24 Hours82.4%N-Oxide>99.0%
Thermal/Basic (pH 10, 60°C)7 Days91.2%(2R)-Epimer82.0%
Photolytic (UV-Vis, 1.2M lux-hr)7 Days88.5%Ring-cleavage>99.0%

Section 3: Self-Validating Experimental Protocols

Protocol 1: Inert Formulation and Storage to Prevent Oxidation Causality: Removing dissolved O₂ prevents the initiation of N-oxidation, while Butylated hydroxytoluene (BHT) acts as a radical scavenger to halt propagation.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the formulation solvent (e.g., aqueous buffer or ethanol) with high-purity Argon gas for 30 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Add 0.05% w/w BHT or ascorbic acid to the solvent prior to introducing the API.

  • API Compounding: Dissolve the (2S)-2-(4-methylphenyl)piperidine derivative under a continuous Argon blanket.

  • Lyophilization & Headspace Purging: If storing as a solid, lyophilize the solution. Purge the vial headspace with Argon before sealing in amber glass.

  • Validation Check: Measure dissolved oxygen (DO) in the liquid formulation using a luminescence DO probe. The protocol is validated and safe for API introduction only if DO < 0.5 ppm.

Protocol 2: Chiral HPLC Validation for Epimerization Monitoring Causality: Epimerization alters the 3D spatial orientation of the molecule. A chiral stationary phase (CSP) is required to resolve the (2S) and (2R) enantiomers based on transient diastereomeric interactions.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the stability sample in a non-epimerizing, anhydrous solvent (e.g., Hexane/Isopropanol 90:10) to a concentration of 1 mg/mL. Ensure the sample pH is strictly neutral to prevent in-situ racemization.

  • Chromatographic Separation: Inject 10 µL onto a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of Hexane/IPA/Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm.

  • Validation Check (System Suitability): Run a blank injection followed by a known racemic mixture (50% 2S / 50% 2R). The system is validated for stability testing only if the baseline resolution ( Rs​ ) between the two enantiomeric peaks is > 1.5.

Section 4: Visualizing the Degradation and Stabilization Pathway

StabilityWorkflow Target (2S)-2-(4-methylphenyl) piperidine Oxidation Oxidative Stress (O2, Transition Metals) Target->Oxidation Susceptibility Thermal Thermal / pH Stress (Base/Acid Catalysis) Target->Thermal Susceptibility Photo Photolytic Stress (UV Exposure) Target->Photo Susceptibility Deg1 N-Oxides & Imines Oxidation->Deg1 N-Oxidation Deg2 Racemization (2R Epimer) Thermal->Deg2 Alpha-Proton Abstraction Deg3 Ring Cleavage Products Photo->Deg3 Radical Mechanism Mit1 Argon Purge & Antioxidants Mit1->Oxidation Blocks Mit2 Buffer Control (pH 6-7) Mit2->Thermal Blocks Mit3 Amber Glass Storage Mit3->Photo Blocks

Degradation pathways of (2S)-2-(4-methylphenyl)piperidine and targeted stabilization strategies.

References

  • Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. URL:[Link]

  • PIPERIDINE - Ataman Kimya. URL:[Link]

Sources

Catalyst selection for the efficient synthesis of (2S)-2-(4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (2S)-2-(4-methylphenyl)piperidine, a chiral piperidine derivative of significant interest in pharmaceutical development. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying scientific principles to empower you to overcome common experimental hurdles.

Troubleshooting Guide: Navigating Common Synthetic Challenges

The asymmetric synthesis of 2-arylpiperidines can be a complex undertaking. This section addresses specific issues you may encounter during your experiments, categorized by the synthetic strategy.

Catalytic Asymmetric Hydrogenation of Pyridine Precursors

The direct asymmetric hydrogenation of a corresponding pyridine derivative is an atom-economical and elegant approach. However, overcoming the aromaticity of the pyridine ring and achieving high enantioselectivity can be challenging.[1]

Problem 1: Low or No Conversion of the Pyridine Starting Material

  • Possible Cause: Catalyst poisoning is a frequent issue in pyridine hydrogenation.[2][3] Impurities in the starting material or solvent, such as sulfur or other nitrogen-containing compounds, can deactivate the catalyst. The inherent basicity of the pyridine nitrogen can also lead to catalyst inhibition.[1]

  • Suggested Solutions:

    • Purify Starting Materials: Ensure the pyridine precursor and solvent are of high purity. Techniques like distillation or passing through a plug of activated alumina can remove inhibitors.

    • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-5 mol%) can sometimes overcome minor poisoning effects.[4]

    • Use an Additive: The addition of a Brønsted or Lewis acid can protonate or coordinate to the pyridine nitrogen, preventing it from poisoning the metal center.[5] For instance, the use of hydrogen chloride generated in situ has been shown to activate the substrate.[5]

    • Optimize Reaction Conditions: Increasing hydrogen pressure and/or reaction temperature can provide the necessary energy to overcome the aromatic stabilization of the pyridine ring.[2][3]

Problem 2: Poor Enantioselectivity (Low %ee)

  • Possible Cause: The choice of chiral ligand is paramount for achieving high enantioselectivity. An inadequate match between the ligand, metal, and substrate can lead to a poorly defined chiral environment during the hydride transfer step.

  • Suggested Solutions:

    • Ligand Screening: A systematic screening of chiral ligands is often necessary. For iridium-catalyzed hydrogenations, ligands from the SegPhos family have shown promise.[3] For rhodium catalysts, chiral phosphine ligands are commonly employed.[6]

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and, consequently, the enantioselectivity. Experiment with a range of solvents, from non-polar (e.g., hexane, toluene) to more polar options (e.g., THF, dioxane).[3]

    • Temperature Optimization: Lowering the reaction temperature can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1]

Problem 3: Formation of Side Products (e.g., Partially Hydrogenated Intermediates)

  • Possible Cause: Incomplete reduction can lead to the formation of di- or tetrahydropyridine intermediates.[4] Over-reduction or ring-opening can also occur under harsh conditions.[4]

  • Suggested Solutions:

    • Monitor Reaction Progress: Closely monitor the reaction by techniques like GC-MS or TLC to ensure it proceeds to completion.[2]

    • Adjust Hydrogen Pressure and Time: Ensure adequate hydrogen pressure and sufficient reaction time to drive the reaction to the fully saturated piperidine.[4]

    • Catalyst Selection: Some catalysts are more prone to over-reduction than others. For instance, rhodium-based catalysts may offer better selectivity compared to more aggressive catalysts under certain conditions.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most promising catalytic systems for the asymmetric synthesis of (2S)-2-(4-methylphenyl)piperidine?

A1: Several catalytic systems have shown high efficacy. Iridium and rhodium-based catalysts, in combination with chiral phosphine ligands, are widely explored for the asymmetric hydrogenation of pyridine precursors.[3][6] For example, iridium catalysts with SegPhos-type ligands have demonstrated high enantioselectivity in the hydrogenation of related N-bridged heteroarenes.[3] Another powerful approach is the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to dihydropyridones, which can achieve excellent yields and enantioselectivities up to 99% ee.[7] Biocatalytic methods using imine reductases (IREDs) are also emerging as a highly selective and environmentally friendly option for the asymmetric reduction of cyclic imines.[8][9]

Q2: How can I activate the pyridine ring to facilitate hydrogenation?

A2: Activation of the pyridine ring is often crucial for successful hydrogenation. This can be achieved by forming a pyridinium salt, for instance, by reacting the pyridine with an alkyl halide like benzyl bromide.[6] This increases the electrophilicity of the ring and makes it more susceptible to reduction. Another strategy is the use of additives like Brønsted or Lewis acids, which can protonate or coordinate to the nitrogen atom, reducing its deactivating effect on the catalyst.[5]

Q3: My reaction is sluggish. What parameters should I investigate first to improve the reaction rate?

A3: For catalytic hydrogenations, the primary parameters to investigate are hydrogen pressure and temperature. Increasing the hydrogen pressure will increase the concentration of dissolved hydrogen, which can accelerate the reaction rate.[2] Similarly, a moderate increase in temperature can provide the necessary activation energy.[2] However, be mindful that excessive temperature can negatively impact enantioselectivity.[1] Also, ensure your catalyst is active and not poisoned, as this is a common cause of slow reactions.[2][3]

Q4: I am observing the formation of a white precipitate in my final product upon storage. What could be the cause?

A4: Piperidines are basic and can react with atmospheric carbon dioxide to form piperidine carbonate, which is a white solid.[2] To prevent this, store your purified product under an inert atmosphere (e.g., nitrogen or argon).

Q5: Are there any non-hydrogenation methods to consider for this synthesis?

A5: Yes, several alternative asymmetric methods exist. The enantioselective addition of organometallic reagents to cyclic imine precursors is a viable route. For instance, the dynamic kinetic resolution of N-Boc-2-lithiopiperidine followed by coupling with an aryl halide can provide enantioenriched 2-arylpiperidines.[10] Additionally, catalytic asymmetric [4+2] cycloadditions, such as the aza-Diels-Alder reaction, can be employed to construct the chiral piperidine ring system with high stereocontrol.[11][12]

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Piperidine Synthesis

Catalytic SystemPrecursorKey AdvantagesPotential ChallengesTypical %ee
Iridium/Chiral PhosphineSubstituted PyridineHigh turnover numbers, good functional group toleranceCatalyst poisoning, requires high pressure>90%[3]
Rhodium/Chiral PhosphineDihydropyridoneExcellent enantioselectivity, mild conditionsMulti-step precursor synthesisup to 99%[7]
Imine Reductase (IRED)Cyclic ImineHigh stereoselectivity, environmentally benignSubstrate scope limitations, enzyme stability>99%[8][9]
Chiral Base/OrganolithiumN-Boc-piperidineAccess to both enantiomersStoichiometric chiral reagent, cryogenic temperatures88-97%[10]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-(4-methylphenyl)pyridinium Bromide

This protocol is a representative example and may require optimization for your specific substrate.

  • Preparation of the Pyridinium Salt:

    • In a round-bottom flask, dissolve 2-(4-methylphenyl)pyridine (1.0 eq) in anhydrous acetonitrile.

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the mixture to room temperature and collect the resulting precipitate by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield the N-benzyl-2-(4-methylphenyl)pyridinium bromide.[6]

  • Asymmetric Hydrogenation:

    • In a high-pressure autoclave, add the N-benzyl-2-(4-methylphenyl)pyridinium bromide (1.0 eq) and the chiral iridium catalyst (e.g., [Ir(COD)Cl]₂ with a SegPhos-type ligand, 1-2 mol%).

    • Purge the autoclave with argon or nitrogen.

    • Add degassed solvent (e.g., methanol or THF).

    • Pressurize the autoclave with hydrogen gas (e.g., 50 bar).

    • Stir the reaction at the desired temperature (e.g., 50 °C) for 24-48 hours.

    • Monitor the reaction progress by HPLC or GC.

    • Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Conversion in Catalytic Hydrogenation

Caption: Troubleshooting flowchart for low conversion.

Catalyst Selection Decision Tree

Caption: Decision tree for catalyst selection.

References

  • de Vries, J. G., & Minnaard, A. J. (2005). Enantioselective Synthesis of 2-Aryl-4-piperidones via Rhodium/Phosphoramidite-Catalyzed Conjugate Addition of Arylboroxines. Organic Letters, 7(12), 2469–2472.
  • Coldham, I., & Leonori, D. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Chemical Science, 15(5), 1836–1841.
  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine.
  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed. Retrieved from [Link]

  • Hall, D. G., & El-Kazzouli, S. (2018). Optimization and multigram scalability of a catalytic enantioselective borylative migration for the synthesis of functionalized chiral piperidines. Organic & Biomolecular Chemistry, 16(44), 8565–8569.
  • Turner, N. J., & Grogan, G. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines.
  • O'Brien, P., & Childs, A. C. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 13(2), 268–271.
  • Chen, Y.-G., & Wang, J. (2018). Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models.
  • Kobayashi, S., & Ishitani, H. (2000). Chiral Catalyst Optimization Using Both Solid-Phase and Liquid-Phase Methods in Asymmetric Aza Diels−Alder Reactions. Figshare. Retrieved from [Link]

  • Turner, N. J., & Grogan, G. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. PubMed. Retrieved from [Link]

  • Kobayashi, S., & Ishitani, H. (2000). Chiral Catalyst Optimization Using Both Solid-Phase and Liquid-Phase Methods in Asymmetric Aza Diels−Alder Reactions. Organic Letters, 2(10), 1423–1425.
  • Paradisi, F., & Engel, P. C. (2023). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non‐Conventional Solvents. ChemSusChem, 16(21), e202301243.
  • Sarkar, A., & Parida, S. (2003). Asymmetric Reduction of Prochiral Cyclic Imines to Alkaloid Derivatives by Novel Asymmetric Reducing Reagent in THF or under Solid-State Conditions. The Journal of Organic Chemistry, 68(23), 9069–9072.
  • Rovis, T. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. Retrieved from [Link]

  • de Vries, J. G., & Minnaard, A. J. (2021). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Organic Letters, 23(20), 7856–7861.
  • Tang, W. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12.
  • Fu, G. C. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Teichert, J. F. (2020). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. Retrieved from [Link]

  • Zhou, Y.-G., & Tang, W. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Organic Letters, 26(18), 3749–3754.
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
  • ResearchGate. (n.d.). Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. Retrieved from [Link]

  • Andersson, P. G. (2015). Asymmetric Homogeneous Hydrogenation of 2-Pyridones.
  • ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES | Science topic. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Retrieved from [Link]

  • Al-Harrasi, A., & Hussain, J. (2018). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Krasavin, M. (2021).
  • Scilit. (n.d.). Synthesis of piperidines. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Stereoselectivity of Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As drug development increasingly relies on highly functionalized, sp³-rich scaffolds, controlling the stereochemistry of piperidine rings has become a critical bottleneck.

This guide is designed for researchers and process chemists experiencing poor diastereomeric ratios (dr) or enantiomeric excesses (ee) during piperidine construction. Rather than simply listing reaction conditions, this portal explains the thermodynamic and kinetic causality behind solvent selection, providing self-validating protocols and mechanistic troubleshooting to ensure robust, reproducible stereocontrol.

Part 1: Troubleshooting Guides & FAQs

When stereoselectivity fails, the solvent is often treated as a passive medium rather than an active participant in the transition state (TS). Below are the most common issues encountered in piperidine synthesis and the mechanistic rationale for resolving them via solvent optimization.

Q1: My reductive amination / aza-Michael cascade yields a near 1:1 diastereomeric mixture. How can I improve the dr?

A1: The issue likely stems from a lack of transition state organization during the cyclization step. In aza-Michael additions, the stereochemical outcome is dictated by the protonation of the intermediate enol. The Solution: Switch from an aprotic solvent to a protic mixture (e.g., Methanol/Water). According to foundational computational and synthetic studies , water acts as a stereodirecting proton shuttle. It coordinates directly to the enol intermediate, creating a highly organized, facially selective protonation transition state. This solvent-mediated organization can shift a 1:1 mixture to a >20:1 diastereomeric ratio.

Q2: I am hydrogenating a substituted pyridine to a piperidine using Ru/C or PtO₂, but the reaction stalls and the cis/trans selectivity is poor. What is the solvent's role here?

A2: You are experiencing catalyst poisoning combined with competitive adsorption modes. The basic nitrogen of the newly formed piperidine coordinates strongly to the metal catalyst, deactivating it and allowing non-selective, stepwise reduction . The Solution: Conduct the hydrogenation in an acidic medium, such as glacial acetic acid. The acidic solvent protonates the basic nitrogen, eliminating its ability to coordinate to the metal via its lone pair. This forces the pyridine ring to adsorb flatly onto the catalyst surface via its π -system, ensuring a concerted syn-addition of hydrogen and yielding the cis-piperidine with >95:5 selectivity.

Q3: How does solvent polarity affect the endo/exo ratio in my asymmetric aza-Diels-Alder reaction?

A3: In Lewis acid-catalyzed aza-Diels-Alder reactions, the chiral auxiliary or catalyst must maintain a tight ion pair or coordination complex with the imine dienophile to effectively shield one face of the molecule. The Solution: Highly polar solvents (like DMF or Acetonitrile) possess high dielectric constants that can disrupt these delicate Lewis acid-substrate coordination spheres. Switching to a non-polar solvent like Toluene ( ϵ=2.4 ) minimizes solvent competition, maximizes the steric influence of the chiral catalyst, and reliably enhances endo selectivity .

Part 2: Mechanistic Workflows & Visualizations

To systematize your troubleshooting process, refer to the following diagnostic workflow and mechanistic divergence pathways.

SolventWorkflow Start Stereoselectivity Issue in Piperidine Synthesis Decision Identify Reaction Class Start->Decision Rxn1 Aza-Michael / Reductive Amination Decision->Rxn1 Rxn2 Heteroarene Hydrogenation Decision->Rxn2 Rxn3 Aza-Diels-Alder Decision->Rxn3 Sol1 Add Protic Co-solvent (H2O/MeOH) to direct protonation via enol TS Rxn1->Sol1 Sol2 Use Acidic Solvent (AcOH) to prevent catalyst poisoning Rxn2->Sol2 Sol3 Use Non-polar Solvent (Toluene) to maximize Lewis Acid coordination Rxn3->Sol3

Workflow for troubleshooting stereoselectivity issues via solvent optimization.

Mechanism Enol Enol Intermediate Aprotic Aprotic Solvent (e.g., DCM) Enol->Aprotic Protic Protic Solvent (e.g., H2O/MeOH) Enol->Protic TS1 Uncoordinated TS (High Energy) Aprotic->TS1 TS2 Water-Coordinated TS (Facially Selective) Protic->TS2 Mix Low Diastereomeric Ratio (Mixture) TS1->Mix Pure High Diastereomeric Ratio (Target Isomer) TS2->Pure

Mechanistic divergence in cyclizations driven by solvent-coordinated transition states.

Part 3: Data Presentation & Solvent Parameters

The table below summarizes how specific solvent parameters quantitatively dictate the stereochemical outcomes across different piperidine synthesis methodologies .

Reaction MethodologyOptimal Solvent SystemDielectric Constant ( ϵ )Mechanistic Role of SolventTypical Stereochemical Outcome
Aza-Michael Cyclization Methanol / Water~33.0 / 80.1H-bond donor; stabilizes the enol transition state via proton shuttling.>20:1 dr (Diastereoselective)
Pyridine Hydrogenation Glacial Acetic Acid6.2Protonates basic amine; prevents catalyst poisoning and alters adsorption geometry.>95:5 cis: trans
Aza-Diels-Alder Toluene2.4Non-coordinating; prevents disruption of the Lewis acid-imine chiral complex.>90:10 endo: exo
Multicomponent Annulation Ethanol24.5Balances solubility with lower dielectric interference compared to Methanol, accelerating RDS.Kinetic enhancement

Part 4: Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these field-proven methodologies.

Protocol A: Diastereoselective Synthesis of 3,5-Disubstituted Piperidines via Aza-Michael Cascade

This protocol leverages a protic solvent mixture to enforce a highly organized, water-coordinated transition state.

  • Preparation: Under an inert atmosphere, dissolve the heterocyclic amine nucleophile (1.0 equiv) and the aldehyde-containing electrophile (1.1 equiv) in anhydrous Methanol (0.2 M concentration).

  • Reductive Amination: Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise at 0 °C. Stir for 2 hours at room temperature. Causality note: Methanol facilitates rapid imine formation and reduction without triggering premature cyclization.

  • Solvent-Triggered Cyclization: Once reductive amination is complete (verified by TLC), add deionized Water (equal volume to Methanol) directly to the reaction flask in a single pot.

  • Maturation: Stir the mixture at room temperature for 12 hours. The addition of water triggers the aza-Michael cyclization, directing the facially selective protonation of the enol intermediate.

  • Workup: Extract with Dichloromethane (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. The crude NMR will validate a >20:1 dr prior to column chromatography.

Protocol B: Cis-Selective Hydrogenation of Substituted Pyridines

This protocol utilizes an acidic solvent to prevent catalyst deactivation and enforce facial selectivity.

  • Preparation: In a high-pressure reactor vessel, dissolve the substituted pyridine derivative (1.0 g) in Glacial Acetic Acid (5.0 mL).

  • Catalyst Addition: Add Platinum Dioxide (PtO₂, Adams' catalyst, 5 mol%). Causality note: The acetic acid immediately protonates the pyridine nitrogen, preventing it from binding to the Pt surface and poisoning the catalyst.

  • Hydrogenation: Seal and purge the reactor with Nitrogen three times, followed by Hydrogen gas three times. Pressurize the reactor with H₂ to 50–70 bar.

  • Reaction: Stir vigorously at room temperature for 6–10 hours. Monitor hydrogen uptake; the reaction is self-validating when pressure stabilizes, indicating complete reduction.

  • Quench & Workup: Carefully vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the catalyst. Slowly neutralize the acidic filtrate by adding a saturated aqueous solution of NaHCO₃ until effervescence completely ceases. Extract with Ethyl Acetate to isolate the cis-piperidine.

References

  • A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines Journal of the American Chemical Society (2019)[Link]

  • Organocatalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction of N-Sulfonyl-1-aza-1,3-butadienes and Aldehydes Angewandte Chemie International Edition (2008)[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications National Institutes of Health / PMC (2022)[Link]

Technical Support Center: Purification of (2S)-2-(4-methylphenyl)piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (2S)-2-(4-methylphenyl)piperidine and its synthetic intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. The following information is curated to ensure scientific integrity and provide actionable solutions to common challenges encountered in the laboratory.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations and step-by-step protocols to resolve them.

Issue 1: Low Diastereomeric Excess (d.e.) After Diastereomeric Salt Crystallization

Question: I've performed a diastereomeric salt resolution of racemic 2-(4-methylphenyl)piperidine with a chiral acid, but the diastereomeric excess of the crystallized salt is consistently low. What factors could be contributing to this, and how can I improve the separation?

Answer: Low diastereomeric excess is a common challenge in classical resolution. The underlying cause is often related to the physicochemical properties of the diastereomeric salts in the chosen solvent system. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Solvent Choice: The solubility difference between the two diastereomeric salts is the cornerstone of this separation technique.[1][2] If the solvent solubilizes both salts too well or too poorly, effective separation is compromised.

    • Troubleshooting: A systematic solvent screen is crucial.[3] Start with common solvents like ethanol, methanol, isopropanol, and acetone, and then explore solvent mixtures. The goal is to find a system where one diastereomer is significantly less soluble than the other.

  • Incorrect Stoichiometry of the Resolving Agent: The molar ratio of the chiral resolving agent to the racemic amine can significantly impact the equilibrium and, consequently, the resolution efficiency.[1]

    • Troubleshooting: While a 1:1 molar ratio is a common starting point, it's not always optimal. Experiment with varying the molar ratio of the resolving agent (e.g., 0.5 to 1.5 equivalents).[1] Ratios greater than 1.5 can sometimes favor the formation of more stable, less soluble acidic salts, leading to higher enantiopurity.[1]

  • Thermodynamic vs. Kinetic Control: The rate of cooling and crystallization time can influence whether the process is under thermodynamic or kinetic control.[1][4] Rapid cooling may lead to the co-precipitation of both diastereomers (kinetic trapping), while prolonged crystallization might allow the system to reach an unfavorable equilibrium.[4]

    • Troubleshooting: Control the cooling rate. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[2][5] Monitor the crystallization process over time to determine the optimal duration.

Experimental Protocol: Optimizing Diastereomeric Salt Crystallization

  • Solvent Screening:

    • In separate small-scale experiments, dissolve the racemic 2-(4-methylphenyl)piperidine and the chiral resolving agent (e.g., L-tartaric acid, (-)-camphoric acid) in a minimal amount of various heated solvents (e.g., methanol, ethanol, acetone).[2]

    • Allow the solutions to cool slowly and observe the extent and quality of crystal formation.

    • Analyze the diastereomeric purity of the resulting crystals by NMR or HPLC.

  • Stoichiometry Optimization:

    • Using the best solvent system identified, set up several crystallizations with varying molar ratios of the resolving agent to the racemic amine (e.g., 0.5, 0.8, 1.0, 1.2, 1.5 equivalents).[1]

    • Isolate the crystals from each experiment and determine the diastereomeric excess.

  • Controlled Cooling:

    • Once the optimal solvent and stoichiometry are determined, perform the crystallization with a controlled cooling profile. For example, allow the heated solution to cool to room temperature over several hours, then transfer it to a 4°C refrigerator for 12-24 hours.

Issue 2: Poor Resolution and Peak Tailing in Chiral HPLC Analysis

Question: I am trying to determine the enantiomeric excess of my (2S)-2-(4-methylphenyl)piperidine sample using chiral HPLC, but I'm getting poor resolution between the enantiomers and significant peak tailing. How can I improve my chromatographic separation?

Answer: Poor resolution and peak tailing in chiral HPLC are often indicative of suboptimal analytical conditions. The interaction between the analyte, the chiral stationary phase (CSP), and the mobile phase is critical for achieving good separation.[6][7]

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations.[6] Polysaccharide-based CSPs, such as those from the Chiralpak® and Chiralcel® series, are widely used for their broad applicability to a diverse range of chiral compounds, including piperidine derivatives.[6][7][8]

    • Troubleshooting: Screen different types of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).[7][8] These columns have different chiral recognition mechanisms, and one may provide significantly better resolution for your specific compound.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, directly influences retention and selectivity.[7]

    • Troubleshooting:

      • Normal Phase: For normal-phase HPLC, a typical mobile phase consists of a non-polar solvent like n-hexane or heptane with a polar modifier such as isopropanol (IPA) or ethanol.[7] Vary the percentage of the alcohol modifier to optimize the separation.

      • Additives: For basic compounds like piperidines, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape by minimizing interactions with residual acidic silanol groups on the stationary phase.[7]

  • Temperature Effects: Column temperature is a critical parameter that can affect retention times, selectivity, and resolution.[7]

    • Troubleshooting: Investigate the effect of column temperature on the separation. In some cases, increasing the temperature can improve efficiency, while in others, lower temperatures may enhance selectivity.[7]

Data Presentation: Performance of Different Chiral Stationary Phases

Chiral Stationary PhaseMobile Phase (Hexane:IPA with 0.1% DEA)Resolution (Rs)Observations
Chiralpak® IA90:101.8Good separation, symmetrical peaks.
Chiralpak® IB90:101.2Partial co-elution, some tailing.
Chiralcel® OD-H85:152.1Excellent resolution, baseline separated.

Visualization: Chiral HPLC Method Development Workflow

G start Start: Poor Resolution csp Screen Chiral Stationary Phases (e.g., Chiralpak IA, IB, Chiralcel OD-H) start->csp mobile_phase Optimize Mobile Phase - Vary % Alcohol Modifier - Add Basic Modifier (e.g., DEA) csp->mobile_phase Select best CSP temperature Investigate Column Temperature mobile_phase->temperature end End: Optimized Separation temperature->end

Caption: Workflow for optimizing chiral HPLC separation.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of (2S)-2-(4-methylphenyl)piperidine and its intermediates.

Q1: What are the most common impurities in the synthesis of 2-(4-methylphenyl)piperidine?

A1: Common impurities can arise from starting materials, reagents, and side reactions during the synthesis. These may include:

  • Unreacted Starting Materials: Such as 4-methylbenzaldehyde or piperidine precursors.

  • Byproducts of the Reaction: Depending on the synthetic route, these could include over-alkylation products or products from competing side reactions.

  • Stereoisomers: The undesired (R)-enantiomer and any diastereomers if other stereocenters are present.

  • Oxidation Products: Piperidines can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products, which may cause discoloration (e.g., a yellow tint).[9]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as unreacted reagents, can be present in the crude product.

Q2: What are the advantages and disadvantages of diastereomeric salt crystallization versus chiral chromatography for obtaining enantiomerically pure (2S)-2-(4-methylphenyl)piperidine?

A2: Both techniques have their merits and drawbacks, and the best choice depends on the scale of the separation and the specific requirements of the project.

FeatureDiastereomeric Salt CrystallizationChiral Chromatography (HPLC/SFC)
Advantages - Scalable to large quantities (multi-gram to kg).[3]- Cost-effective for large-scale production.[3]- Well-established and robust technique.[2][10]- High resolution and purity achievable.- Rapid method development for small-scale separations.[3]- Applicable to a wide range of compounds.
Disadvantages - Method development can be time-consuming and empirical.[3]- The undesired enantiomer is often recovered from the mother liquor, requiring further processing.- Yield can be limited by the solubility of the desired diastereomer.- Can be expensive for large-scale purification due to the cost of chiral stationary phases and solvents.[3]- Supercritical Fluid Chromatography (SFC) can be a more "green" and cost-effective alternative for larger scales.[6]

Q3: How can I remove residual chiral resolving agent from my enantiomerically enriched 2-(4-methylphenyl)piperidine after diastereomeric salt resolution?

A3: After isolating the desired diastereomeric salt, the enantiomerically enriched amine needs to be liberated. This is typically achieved by the following steps:

  • Basification: Suspend the diastereomeric salt in water or a biphasic mixture of water and an organic solvent (e.g., diethyl ether, dichloromethane).

  • Add a Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), until the solution is basic (pH > 11).[2] This will deprotonate the amine and protonate the chiral resolving agent, making the amine soluble in the organic phase and the resolving agent salt soluble in the aqueous phase.

  • Extraction: Separate the organic layer containing the free amine. Extract the aqueous layer several times with the organic solvent to ensure complete recovery of the amine.

  • Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified amine.

Visualization: Liberation of the Free Amine Workflow

G start Diastereomeric Salt suspend Suspend in Water/Organic Solvent start->suspend basify Add Aqueous Base (e.g., NaOH) to pH > 11 suspend->basify extract Separate Organic Layer and Extract Aqueous Layer basify->extract wash Wash Combined Organic Layers with Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry end Purified Free Amine dry->end

Sources

Technical Support Center: Addressing Racemization in (2S)-2-(4-methylphenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this knowledge base to help you troubleshoot and resolve stereochemical degradation during the synthesis of (2S)-2-(4-methylphenyl)piperidine.

Chiral 2-arylpiperidines are notoriously difficult to synthesize and maintain in enantiopure forms. The presence of the 4-methylphenyl group at the C2 position highly activates the benzylic proton, making the stereocenter highly susceptible to inversion. This guide bypasses generic advice, focusing strictly on the thermodynamic causality of racemization and providing self-validating protocols to ensure absolute stereocontrol.

Knowledge Base Article 1: The Mechanistic Roots of Racemization

To stop racemization, you must first identify the thermodynamic pathway causing it. For (2S)-2-(4-methylphenyl)piperidine, stereochemical leakage typically occurs via two distinct mechanisms depending on the reaction environment:

  • Benzylic Deprotonation (Base-Catalyzed): The 4-methylphenyl group stabilizes the adjacent carbanion. Exposure to strong bases (or even prolonged exposure to mild bases during workup) strips the C2 proton, forming a planar, achiral carbanion.

  • Ring-Chain Tautomerism (Acid/Aqueous-Catalyzed): In acidic or highly aqueous environments, the piperidine ring can undergo reversible retro-Mannich-type ring opening. This forms an achiral amino-aldehyde intermediate that, upon recyclization, yields a racemic mixture [1].

RacemizationMechanisms A (2S)-2-(4-methylphenyl)piperidine (Enantiopure) B Benzylic Deprotonation (Strong Base) A->B pH > 12 D Ring-Chain Tautomerism (Acidic/Aqueous) A->D pH < 4 C Planar Carbanion (Achiral Intermediate) B->C Proton Loss F Racemic Mixture (R/S-Isomers) C->F Non-selective Reprotonation E Amino-Aldehyde (Achiral Intermediate) D->E Ring Opening E->F Non-selective Recyclization

Mechanistic pathways of (2S)-2-(4-methylphenyl)piperidine racemization via base and acid catalysis.

Knowledge Base Article 2: Troubleshooting FAQs

Q: Why does my enantiomeric excess (ee) drop significantly during the lithiation/arylation sequence? A: This is a fundamental issue of inversion dynamics. Tertiary benzylic organolithiums exhibit extreme configurational instability, with free energy barriers for inversion as low as 9 to 14 kcal/mol at −80 °C [2]. If you are directly coupling the organolithium, it is racemizing faster than the electrophile can trap it. You must utilize a Catalytic Dynamic Resolution (CDR) approach and immediately transmetalate to a stereoretentive metal (like Zinc) before coupling.

Q: During the lithiation of N-Boc-piperidine, why does the protocol require TMEDA if TMEDA is known to cause racemization? A: In a CDR workflow, rapid inversion of the benzylic organolithium is a thermodynamic requirement, not a flaw. TMEDA catalyzes the racemization of N-Boc-2-lithiopiperidine [2], ensuring that the un-complexed (R)-enantiomer rapidly converts into the (S)-enantiomer as your chiral ligand selectively binds and depletes the (S)-pool [3].

Q: How does the choice of reducing agent in the asymmetric hydrogenation of pyridinium salts affect the final stereochemistry? A: If you are synthesizing the piperidine via Ir-catalyzed asymmetric hydrogenation, the stereochemical outcome is actually dictated by the initial protonation of the final enamine intermediate, rather than the hydride reduction of the iminium intermediate [4]. Ensure strict control over the proton source and temperature during the final reduction phase.

Q: Can I use standard silica gel chromatography for purification? A: Proceed with extreme caution. The acidic silanol groups on standard silica gel can trigger retro-aza-Michael ring opening or tautomerization. Always pre-treat your silica with 1-2% triethylamine to buffer the column and prevent acid-catalyzed racemization.

Quantitative Optimization Data

Below is a summary of how specific reaction parameters impact the enantiomeric excess during the synthesis of chiral 2-arylpiperidines.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Mechanistic Rationale
Lithiation Temp. -40 °C-78 °CHigher temperatures overcome the binding energy of the chiral ligand, leading to background racemic transmetalation.
TMEDA Stoichiometry 2.0 equiv1.0 equiv1 equiv catalyzes the necessary inversion for CDR; >1 equiv retards racemization and disrupts chiral ligand binding [2].
Transmetalation None (Direct Electrophile)ZnCl₂Direct addition to Li-species yields low ee due to fast inversion; Zn transmetalation is stereoretentive and locks the configuration.
Purification Matrix Standard Silica GelEt₃N-treated SilicaBuffering neutralizes acidic silanol groups, preventing retro-aza-Michael ring opening.
Knowledge Base Article 3: Self-Validating Protocol for Enantioselective Synthesis

To guarantee the stereochemical integrity of (2S)-2-(4-methylphenyl)piperidine, we utilize a Catalytic Dynamic Resolution (CDR) workflow coupled with an in-process validation checkpoint.

TroubleshootingWorkflow Start Low ee% Detected Q1 In-Process Aliquot Analysis (Pre-Workup) Start->Q1 React Low ee% in Aliquot (Reaction Issue) Q1->React GC/HPLC fails Workup High ee% in Aliquot (Workup Issue) Q1->Workup GC/HPLC passes Sol1 Optimize CDR: Check TMEDA ratio & Temp React->Sol1 Sol2 Optimize Isolation: Buffer Silica & Avoid Acids Workup->Sol2

Diagnostic logic tree for isolating and resolving racemization in the synthetic workflow.

Step-by-Step Methodology

Phase 1: Substrate Activation & Dynamic Resolution

  • Preparation: Flame-dry a Schlenk flask under argon. Charge with N-Boc-piperidine (1.0 equiv) and anhydrous Et₂O (0.1 M). Cool the system strictly to -78 °C.

  • Lithiation: Add TMEDA (1.0 equiv). Causality Note: TMEDA is added to break alkyllithium aggregates and actively catalyze the inversion of the subsequent organolithium, which is essential for dynamic resolution [2].

  • Deprotonation: Dropwise add s-BuLi (1.1 equiv). Stir for 30 minutes at -78 °C to generate the racemic N-Boc-2-lithiopiperidine.

  • Resolution: Introduce the chiral diaminoalkoxide ligand (0.1 equiv). Causality Note: The ligand selectively coordinates the (S)-enantiomer, shifting the rapidly equilibrating racemic mixture toward the desired stereocenter [3].

Phase 2: The Self-Validation Checkpoint Do not proceed to cross-coupling without validating the intermediate. 5. In-Process Quench: Withdraw a 0.1 mL aliquot from the reaction mixture using a pre-cooled syringe and immediately quench it into a vial containing excess TMS-Cl in Et₂O. 6. Verification: Analyze the quenched aliquot via chiral GC.

  • Validation Criteria: The TMS-adduct must show >90% ee. If the ee is low, abort the transmetalation step. A failure here indicates a breakdown in temperature control (warming above -60 °C) or degraded chiral ligand.

Phase 3: Stereoretentive Coupling 7. Transmetalation: Add anhydrous ZnCl₂ (1.2 equiv) in Et₂O. Warm the mixture to -40 °C. Causality Note: Transmetalation from Lithium to Zinc is stereoretentive. The resulting organozinc species is configurationally stable, permanently halting the benzylic inversion pathway. 8. Arylation: Add Pd(OAc)₂ (5 mol%), t-Bu₃P (10 mol%), and 4-iodotoluene (1.2 equiv). Warm to room temperature and stir for 12 hours to yield the N-Boc protected (2S)-2-(4-methylphenyl)piperidine.

References
  • Benchchem.2-Piperidinol | 45506-41-0.
  • National Institutes of Health (PMC).Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines.
  • Organic Letters (ACS Publications).Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines.
  • National Institutes of Health (PMC).Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights.

Sources

Technical Support Center: Method Development for Quantifying (2S)-2-(4-methylphenyl)piperidine in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for the quantitative analysis of (2S)-2-(4-methylphenyl)piperidine in biological matrices. As a basic compound, this analyte presents unique challenges in chromatography and sample preparation. This document offers a structured approach to method development, troubleshooting, and validation, grounded in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the initial phases of method development.

Q1: What is the most suitable analytical technique for quantifying (2S)-2-(4-methylphenyl)piperidine in biological samples?

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. Its high sensitivity and selectivity allow for the accurate quantification of low-concentration analytes in complex matrices like plasma, serum, or urine.[1][2][3] The use of Multiple Reaction Monitoring (MRM) provides specificity, minimizing interference from endogenous matrix components.[1][2]

Q2: What are the key challenges when developing a robust bioanalytical method for this analyte?

The primary challenges stem from the basic nature of the piperidine moiety:

  • Poor Chromatographic Peak Shape: Basic compounds can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns, leading to significant peak tailing.[4][5]

  • Matrix Effects: Co-eluting endogenous components from biological samples, particularly phospholipids, can suppress or enhance the ionization of the analyte in the mass spectrometer source, affecting accuracy and reproducibility.[6][7]

  • Carryover: The analyte may adsorb to surfaces in the autosampler and LC system, leading to its appearance in subsequent blank injections and compromising the integrity of low-concentration samples.

  • Metabolite Interference: In early drug development, information on metabolism may be limited. Metabolites can have similar structures and mass transitions, potentially interfering with the quantification of the parent drug if not chromatographically separated.[1]

Q3: Which validation parameters are required by regulatory agencies like the FDA and EMA?

A bioanalytical method must be fully validated to demonstrate its reliability. Key validation parameters are outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[8][9][10][11] These parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve (Linearity and Range)

  • Sensitivity (Lower Limit of Quantification, LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (e.g., freeze-thaw, bench-top, long-term)

Q4: How should I select an internal standard (IS) for this analysis?

The ideal choice is a stable isotope-labeled (SIL) version of (2S)-2-(4-methylphenyl)piperidine (e.g., with deuterium or Carbon-13 labels). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of matrix effect, thereby providing the most accurate correction.[12][13][14] If a SIL-IS is unavailable, a structural analog with similar chromatographic retention, extraction recovery, and ionization response can be used, but requires more rigorous validation to prove its suitability.[12][15][16]

Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem: Poor Peak Shape or Tailing

Q: My chromatographic peak for (2S)-2-(4-methylphenyl)piperidine is broad and tailing. What are the potential causes and solutions?

Peak tailing for basic analytes is most often caused by secondary interactions with the stationary phase.

Causality: Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. At a typical mobile phase pH (e.g., pH 3-6), these silanols can be deprotonated (SiO-) and interact ionically with the protonated basic analyte, causing a secondary retention mechanism that leads to tailing peaks.[4][17]

Solutions:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to <3) with an additive like formic acid ensures that the silanol groups are fully protonated (neutral), minimizing ionic interactions.[4][17]

  • Use a Modern, End-Capped Column: Select a high-purity silica column that has been "end-capped." End-capping is a process that chemically converts most residual silanols into less polar groups, reducing the sites available for secondary interactions.[5]

  • Consider a Different Stationary Phase: Columns with polar-embedded phases or alternative chemistries can provide better peak shape for basic compounds.

  • Check for Extra-Column Volume: Ensure that tubing between the injector, column, and detector is as short and narrow in diameter as possible to prevent peak dispersion.[5]

Problem: Low Sensitivity / Poor Signal-to-Noise

Q: I am struggling to achieve the required Lower Limit of Quantification (LLOQ). How can I improve my method's sensitivity?

Low sensitivity can stem from inefficient sample preparation, suboptimal chromatography, or poor ionization in the mass spectrometer.

Causality: The signal-to-noise ratio is determined by the analyte's response versus the background noise. A low response can be due to analyte loss during sample preparation or inefficient transfer into the gas phase as an ion. High background can be due to chemical noise from the matrix or solvent system.

Solutions:

  • Optimize MS Source Conditions: Systematically tune electrospray ionization (ESI) parameters, including capillary voltage, gas flows (nebulizer, heater), and source temperature, to maximize the signal for your specific analyte.

  • Improve Sample Preparation: A cleaner sample reduces matrix suppression. Transition from a simple Protein Precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering compounds like phospholipids.[18][19]

  • Enhance Chromatographic Peak Height: Improve peak shape (as discussed above) and ensure the mobile phase is compatible with efficient ionization. For example, while trifluoroacetic acid (TFA) can improve peak shape, it is a known ion-suppressing agent in ESI-MS and should be avoided. Formic acid is a much better choice.

  • Increase Sample Injection Volume: If the LLOQ is close to the target, a modest increase in injection volume may be sufficient. However, this can also increase matrix effects and potentially overload the column.

Problem: High or Variable Matrix Effects

Q: My analyte response varies significantly between different plasma lots, indicating a matrix effect. How can I mitigate this?

Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[7] It is a major source of imprecision and inaccuracy in bioanalysis.

Causality: Phospholipids are common culprits in plasma. During ESI, they can compete with the analyte for access to the droplet surface for ionization (ion suppression) or alter the droplet's physical properties to facilitate ionization (ion enhancement).

Solutions:

  • Improve Sample Cleanup: This is the most effective strategy.

    • Solid-Phase Extraction (SPE): Use a cation-exchange or mixed-mode SPE sorbent. The basic piperidine analyte will be retained under neutral/acidic conditions while neutral and acidic interferences (including many phospholipids) can be washed away.

    • Liquid-Liquid Extraction (LLE): Optimize the pH of the aqueous sample to ensure the analyte is in a neutral, non-ionized state, allowing it to be selectively extracted into an immiscible organic solvent.[18]

  • Optimize Chromatography: Change the chromatographic gradient or column chemistry to separate the analyte's retention time from regions of high matrix interference.[6][7] This can be visualized using a post-column infusion experiment.

  • Sample Dilution: If the method has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering components below a level where they cause significant matrix effects.[6]

  • Use a SIL-IS: As mentioned in the FAQs, a co-eluting stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects that cannot be eliminated.[12][13]

Experimental Protocols & Data

Workflow for Bioanalytical Method Development

The following diagram illustrates the logical workflow from sample receipt to final data reporting, incorporating key decision points and quality checks.

Bioanalytical Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleReceipt Sample Receipt & Login Spiking Spike Calibrators & QCs SampleReceipt->Spiking SamplePrep Sample Preparation (SPE) Spiking->SamplePrep SST System Suitability Test SamplePrep->SST LCMS LC-MS/MS Analysis DataProcessing Data Processing & Integration LCMS->DataProcessing SST->LCMS Pass Fail Fail SST->Fail Review Concentration Calculation & Review DataProcessing->Review Report Report Generation Review->Report Troubleshoot Troubleshoot Instrument/Method Fail->Troubleshoot

Caption: Bioanalytical workflow from sample processing to reporting.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to selectively extract (2S)-2-(4-methylphenyl)piperidine while removing proteins and phospholipids. A mixed-mode cation-exchange SPE plate is recommended.

Steps:

  • Pre-treat Sample: To 100 µL of plasma, add 10 µL of Internal Standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells and ensures the analyte is protonated (positively charged).

  • Condition: Pass 1 mL of methanol through the SPE plate wells.

  • Equilibrate: Pass 1 mL of water through the wells.

  • Load: Load the entire pre-treated sample onto the SPE plate. The positively charged analyte will bind to the cation-exchange sorbent.

  • Wash 1: Pass 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

  • Wash 2: Pass 1 mL of methanol to remove less polar interferences like phospholipids.

  • Elute: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A for injection.

Table 1: Example LC-MS/MS Parameters

These parameters serve as a starting point for method development. Optimization is required for specific instrumentation.

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and narrow peaks, improving sensitivity.
Column C18, < 2 µm particle size (e.g., 50 x 2.1 mm)Offers good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to improve peak shape and promote ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better sensitivity and lower backpressure than methanol.
Flow Rate 0.4 - 0.6 mL/minTypical for a 2.1 mm ID column.
Gradient 5% to 95% B over 3-5 minutesA generic gradient to start; must be optimized for separation from matrix.
Column Temp. 40 °CReduces viscosity and can improve peak shape.
Injection Vol. 2 - 5 µLBalances sensitivity against potential for matrix overload.
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative MRM analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen on the piperidine ring is readily protonated.
MRM Transition Analyte-specific (e.g., [M+H]+ → fragment ion)Must be optimized by infusing pure standard.
Table 2: Example Bioanalytical Method Validation Acceptance Criteria (per FDA/ICH M10 Guidance)[9][10][11][21]
Validation ParameterAcceptance Criteria
Accuracy Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).
Precision Coefficient of Variation (CV) should not exceed 15% for each QC level (≤20% at LLOQ).
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Matrix Factor The CV of the IS-normalized matrix factor across at least 6 lots of matrix should be ≤15%.
Recovery Should be consistent and precise, though no specific value is mandated.
Stability Analyte concentration should be within ±15% of the baseline (T=0) concentration under tested conditions.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Spectroscopy Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • LCGC International. (2026, March 13). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • ICON plc. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Taylor, G. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?[Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • Garofolo, F. et al. (n.d.). Matrix effect elimination during LC–MS/MS bioanalytical method development. Future Science. [Link]

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Han, X., & Gross, R. W. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? National Center for Biotechnology Information. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?[Link]

  • European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible. [Link]

  • Alturas Analytics, Inc. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Chromatography Forum. (2007, December 26). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

  • Lee, J. H. et al. (n.d.). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2020, March 12). The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study. [Link]

  • Gáll, Z. et al. (2025, June 16). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. National Center for Biotechnology Information. [Link]

  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

  • Journal of Applied Pharmaceutical Science. (2011, August 11). A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]

  • MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

Sources

Technical Support Center: Improving Regioselectivity of C-H Functionalization on the Piperidine Ring

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for C-H functionalization of piperidine rings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Piperidine scaffolds are ubiquitous in pharmaceuticals, making their selective functionalization a critical aspect of modern drug discovery.[1][2][3] This guide provides in-depth, field-proven insights into achieving high regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in piperidine C-H functionalization?

A1: Regioselectivity in piperidine C-H functionalization is primarily governed by a combination of electronic effects, steric hindrance, the choice of directing group, and the catalytic system employed.[4][5] The C2 (α) position is electronically activated due to the adjacent nitrogen atom, which can stabilize a partial positive charge during C-H activation.[4][5] However, this position is also the most sterically hindered. The C3 (β) position is electronically deactivated due to the inductive effect of the nitrogen.[4][5] The C4 (γ) position is less electronically influenced than C3 and is sterically more accessible than C2.[4][5]

Q2: How do directing groups work to control regioselectivity?

A2: Directing groups are moieties attached to the piperidine nitrogen that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond.[6] This chelation-assisted strategy overcomes the inherent reactivity of different C-H bonds, allowing for functionalization at otherwise disfavored positions.[7] The geometry of the resulting metallacycle intermediate dictates which C-H bond is activated. For example, a directing group that forms a stable five-membered ring with the catalyst will typically direct functionalization to the C2 position.

Q3: Can I achieve C4 functionalization despite the electronic preference for the C2 position?

A3: Yes, C4 functionalization is achievable by overriding the electronic preference for the C2 position. This can be accomplished by using bulky protecting groups on the nitrogen that sterically block the C2 position, in combination with a catalyst that is sensitive to steric hindrance.[4][5] For instance, certain rhodium catalysts have been shown to favor C4 functionalization when a sterically demanding N-α-oxoarylacetyl group is used on the piperidine.[4][8]

Q4: Is it possible to directly functionalize the C3 position?

A4: Direct C-H functionalization at the C3 position is challenging due to electronic deactivation by the adjacent nitrogen atom.[4][5] However, indirect methods have been developed. One successful strategy involves the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive, regioselective ring-opening of the cyclopropane to yield a 3-substituted piperidine.[4][5] More recently, directing groups attached at the C3 position have been used to direct C-H arylation to the C4 position, demonstrating the power of directing groups to overcome inherent reactivity patterns.[9]

Q5: What is the role of the catalyst and ligands in controlling regioselectivity?

A5: The catalyst and its associated ligands play a crucial role in determining the regioselectivity of the reaction. The steric and electronic properties of the catalyst-ligand complex can influence which C-H bond is most accessible for activation. For example, in rhodium-catalyzed C-H insertions, the choice of chiral dirhodium catalyst can significantly impact the site selectivity between the C2 and C4 positions.[4][8] Similarly, in palladium-catalyzed reactions, the choice of phosphine ligand can be critical in preventing side reactions and promoting the desired regioselectivity.

Troubleshooting Guides

Problem 1: Low or No Regioselectivity (Mixture of Isomers)

Symptoms:

  • NMR analysis of the crude reaction mixture shows multiple signals corresponding to different regioisomers.

  • Chromatographic separation yields multiple products with the same mass.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Ineffective Directing Group The directing group may not be coordinating strongly enough to the catalyst, or its geometry may not sufficiently favor one position over another.- Screen different directing groups: A variety of directing groups are available, including pyridyl, pyrimidyl, and aminoquinoline groups.[10] Consider a more rigid directing group to restrict the catalyst's approach. - Optimize reaction conditions: Ensure the conditions (solvent, temperature) are optimal for the chosen directing group and catalyst system.
Steric and Electronic Competition The inherent steric and electronic properties of the piperidine ring are competing with the directing effect of your chosen group.- Modify the N-protecting group: A bulkier protecting group can sterically hinder the C2 position, favoring C4 functionalization.[4][5] - Alter electronic properties: If possible, introduce substituents on the piperidine ring that electronically favor the desired position.
Kinetic vs. Thermodynamic Control The reaction may be under kinetic control, favoring the most rapidly formed product, which may not be the most stable (thermodynamic) product.[11]- Adjust reaction time and temperature: Longer reaction times and higher temperatures generally favor the thermodynamic product.[11] Conversely, shorter times and lower temperatures favor the kinetic product.[11] Conduct a time-course study to determine the optimal reaction time.
Inappropriate Catalyst/Ligand System The chosen catalyst and/or ligand may not be selective enough to differentiate between the various C-H bonds.- Screen different catalysts and ligands: For palladium-catalyzed reactions, experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. For rhodium-catalyzed reactions, a range of chiral dirhodium catalysts are available.[4][8]

Experimental Workflow for Troubleshooting Poor Regioselectivity:

G start Poor Regioselectivity Observed dg Evaluate Directing Group Efficacy start->dg sterics Assess Steric/Electronic Factors dg->sterics If DG is appropriate dg_sol Change Directing Group dg->dg_sol If DG is suboptimal conditions Investigate Reaction Conditions sterics->conditions If sterics are optimized sterics_sol Modify N-Protecting Group sterics->sterics_sol If sterics are not optimized catalyst Screen Catalyst/Ligand Systems conditions->catalyst If conditions are optimized conditions_sol Adjust Time/Temperature conditions->conditions_sol If conditions are suboptimal solution Improved Regioselectivity catalyst->solution catalyst_sol Change Catalyst/Ligand catalyst->catalyst_sol If catalyst is suboptimal dg_sol->dg sterics_sol->sterics conditions_sol->conditions catalyst_sol->catalyst

Sources

Debugging common issues in piperidine synthesis scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub . As a Senior Application Scientist, I have designed this technical support center to address the fundamental mechanistic failures that occur when transitioning piperidine synthesis from the bench to the pilot plant.

Scale-up is not merely a matter of increasing volume; it fundamentally alters heat transfer, mass transfer, and reaction kinetics. The following guides and protocols are structured to provide you with the causality behind common failures and the self-validating systems required to engineer robust, scalable processes.

Part 1: Diagnostic Decision Tree

Before diving into specific chemical interventions, use the logic tree below to isolate the root cause of your scale-up anomaly.

G Start Scale-Up Anomaly: Low Yield or Purity Stall Is the reaction stalling before 100% conversion? Start->Stall Poison Catalyst Poisoning (N-lone pair or S-impurities) Stall->Poison Yes Exotherm Are there thermal runaway or exotherm spikes? Stall->Exotherm No Acid Action: Add Brønsted Acid (TFA/AcOH) to form salt Poison->Acid Resolve Flow Action: Transition to Continuous Flow Reactor Exotherm->Flow Yes Stereo Is the cis/trans stereoselectivity poor? Exotherm->Stereo No RhC Action: Switch to 5% Rh/C in EtOH/AcOH (9:1) Stereo->RhC Yes

Troubleshooting flowchart for diagnosing and resolving piperidine scale-up bottlenecks.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My batch hydrogenation of pyridine stalls at 50-60% conversion, even with fresh PtO₂ catalyst. What is causing this, and how do I fix it?

  • Root Cause (Causality): You are experiencing catalyst self-poisoning. The lone pair of electrons on the pyridine nitrogen strongly coordinates to the active sites of noble metal catalysts, preventing the adsorption and dissociation of hydrogen gas. Furthermore, industrial-grade pyridine often contains trace thiophene or halogen impurities that irreversibly bind to the catalyst surface[1].

  • Resolution & Self-Validating System: To break this inhibitory coordination, the nitrogen lone pair must be masked. By conducting the reaction in strongly acidic media (e.g., glacial acetic acid or adding trifluoroacetic acid), you convert the substrate into a pyridinium salt. The protonated nitrogen lacks the free lone pair required to poison the catalyst. If sulfur impurities are the primary issue, employing sulfur-resistant catalysts like subsurface Ru-triggered TiO₂-x overlayers (Ru@TiO₂-x) provides a self-sustaining catalytic cycle that bypasses impurity-driven deactivation[2].

Q2: We are scaling up a substituted piperidine synthesis to 50 L, but we are observing dangerous temperature spikes (thermal runaway) and over-reduction byproducts. How do we control the exotherm?

  • Root Cause (Causality): The catalytic hydrogenation of the aromatic pyridine ring is highly exothermic (ΔH ≈ -45 kcal/mol). In standard laboratory flasks, heat dissipates quickly. However, in pilot-scale batch reactors, the surface-area-to-volume ratio plummets, leading to massive heat accumulation. This elevated temperature not only poses a severe safety hazard but also provides the activation energy for unwanted side reactions, such as ring-opening or over-reduction to aliphatic amines.

  • Resolution & Self-Validating System: Transition the process from batch to continuous flow hydrogenation. Flow reactors utilize packed catalyst cartridges and micro-channel fluidics, offering exceptional heat and mass transfer rates. This allows you to safely operate at high pressures (up to 100 bar) and temperatures without the risk of thermal runaway, as the reaction volume at any given moment is minimal, ensuring instantaneous heat dissipation[3].

Q3: Our current route uses PtO₂ (Adams' catalyst) to produce a cis-disubstituted piperidine, but the cis/trans ratio is poor (2:1), requiring expensive chiral chromatography. Can we improve this upstream?

  • Root Cause (Causality): Stereoselectivity in heterogeneous hydrogenation is governed by the adsorption geometry of the substrate on the metal surface. PtO₂ in pure acetic acid often leads to facial isomerization during the sequential addition of hydrogen atoms, resulting in poor diastereomeric excess.

  • Resolution & Self-Validating System: Replace the costly PtO₂ with 5% Rh/C and modify the solvent system to a 9:1 mixture of ethanol and acetic acid. Rhodium promotes a more concerted syn-addition of hydrogen. The specific solvent blend moderates the protonation state, optimizing the substrate's flat adsorption profile and significantly boosting the cis/trans ratio (e.g., up to >95% cis), completely eliminating the need for downstream Supercritical Fluid Chromatography (SFC)[4].

Part 3: Quantitative Data & Catalyst Selection Matrix

To facilitate rapid decision-making during process development, the following table summarizes the quantitative performance metrics of various catalyst systems used in pyridine-to-piperidine scale-up.

Catalyst SystemTypical LoadingPoison ResistanceStereoselectivity (cis)Cost / ScalabilityPrimary Application
PtO₂ (Adams') 5–10 mol%Low (Requires Acid)Moderate (2:1)High Cost / PoorLab-scale general reduction
5% Rh/C 10–20 wt%ModerateExcellent (>10:1)Moderate / ExcellentIndustrial scale-up, chiral centers
Ru@TiO₂-x 1–5 mol%Extremely High (Sulfur)ModerateLow / GoodCrude pyridine feedstocks
Ir(III)-OMs 0.1–2 mol%High (Ionic Mechanism)HighHigh / GoodLate-stage functionalization[5]

Part 4: Validated Experimental Protocols

Protocol A: Batch Scale-Up of cis-Piperidine Synthesis via Rh/C Hydrogenation

Objective: Stereoselective reduction of 3-substituted pyridine to cis-piperidine with maximized heat transfer and minimal catalyst poisoning.

  • Reactor Preparation: Purge a 50 L Hastelloy pressure reactor with N₂ gas for 15 minutes to ensure a strictly inert atmosphere.

  • Substrate & Solvent Loading: Charge the reactor with the 3-substituted pyridine (10.0 kg). Add a pre-mixed solvent system of Ethanol/Glacial Acetic Acid (9:1 v/v, 100 L). Note: The acetic acid immediately forms the pyridinium salt, validating the system against N-lone pair poisoning.

  • Catalyst Addition: Carefully add 5% Rh/C (2.0 kg, 20 wt% loading) as a slurry in ethanol. Critical: Never add dry Rh/C to solvent vapors, as it poses a severe autoignition risk.

  • Hydrogenation: Seal the reactor. Purge with H₂ gas three times (up to 10 bar). Pressurize the reactor to 50 psi (approx. 3.4 bar) H₂. Heat the jacket to 50 °C. Maintain vigorous agitation (500 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring & Workup: Monitor hydrogen uptake via mass flow controller. Upon cessation of H₂ consumption (approx. 10 hours), cool the jacket to 20 °C, depressurize, and purge with N₂. Filter the mixture through a Celite pad to recover the Rh/C catalyst. Concentrate the filtrate under reduced pressure to yield the pure cis-piperidinium acetate salt.

Protocol B: Continuous Flow Hydrogenation for Exotherm Mitigation

Objective: Safe, rapid reduction of highly reactive or halogenated pyridines without the risk of thermal runaway.

  • System Priming: Equip a continuous flow hydrogenation reactor (e.g., H-Cube Midi) with a 10% Pd/C or PtO₂ CatCart (Catalyst Cartridge). Prime the system with the carrier solvent (1 M Methanolic TFA) at a flow rate of 1.0 mL/min.

  • Parameter Setting: Set the system pressure to 80 bar and internal temperature to 60 °C. Allow the system to equilibrate until baseline pressure and thermal parameters are stable.

  • Processing: Switch the inlet valve from the pure solvent line to the substrate reservoir (0.5 M substituted pyridine dissolved in 1 M Methanolic TFA). Maintain a flow rate of 0.5–1.0 mL/min depending on the desired residence time.

  • Collection & Depressurization: Collect the product stream from the back-pressure regulator outlet into a chilled receiving vessel. The microfluidic channels ensure instantaneous heat dissipation, maintaining a flat thermal profile throughout the reaction and preventing over-reduction.

Part 5: References

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles MDPI - Catalysts[Link]

  • Subsurface Ru-Triggered Hydrogenation Capability of TiO₂–x Overlayer for Poison-Resistant Reduction of N-Heteroarenes ACS Catalysis[Link]

  • Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600 Organic Process Research & Development (ACS)[Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines ChemRxiv / Nature Chemistry[Link]

Sources

Optimization of reaction conditions for N-alkylation of (2S)-2-(4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. Functionalizing the sterically hindered secondary amine of (2S)-2-(4-methylphenyl)piperidine presents unique synthetic challenges. The presence of the chiral 4-methylphenyl group at the C2 position introduces significant steric bulk, which can impede standard alkylation protocols and increase the risk of side reactions such as racemization or the formation of quaternary ammonium salts.

This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to help you optimize your N-alkylation workflows and maintain the integrity of the (2S) stereocenter.

Optimization Workflow

AlkylationOptimization Start (2S)-2-(4-methylphenyl)piperidine Decision Select Alkylation Strategy Start->Decision Direct Direct N-Alkylation (RX, Base, Solvent) Decision->Direct Alkyl Halide Reductive Reductive Amination (RCHO, NaBH(OAc)3) Decision->Reductive Aldehyde/Ketone OptBase Optimize Base (Mild: DIPEA, K2CO3) Direct->OptBase Analysis LC-MS & Chiral HPLC (Yield, %ee, Byproducts) Reductive->Analysis Direct to Analysis OptSolvent Optimize Solvent (MeCN to slow reaction) OptBase->OptSolvent OptSolvent->Analysis

Workflow for optimizing the N-alkylation of sterically hindered 2-arylpiperidines.

Troubleshooting & FAQs

Q1: During direct N-alkylation with alkyl halides, I am observing significant amounts of quaternary ammonium salt (over-alkylation). How can I prevent this? A: Over-alkylation occurs when the newly formed tertiary amine is more nucleophilic and less sterically restricted than the hindered secondary amine starting material.

  • Causality & Solution: The C2-aryl substituent creates steric hindrance, slowing down the initial alkylation. Once alkylated, conformational flexibility may expose the nitrogen lone pair, making the second alkylation kinetically competitive. To prevent this, use exactly 1.05 equivalents of the alkyl halide and employ a syringe pump for slow addition. Maintaining the piperidine in excess relative to the available alkylating agent suppresses the formation of the quaternary salt. Additionally, switching to a less polar solvent (e.g., acetonitrile instead of DMF) reduces the rate of the second alkylation step. For further mechanistic insights, refer to established 1 [1].

Q2: I am losing enantiomeric excess (ee) during the reaction. Why is racemization occurring at the C2 position? A: Racemization at the C2 position of 2-arylpiperidines is typically base-catalyzed. The benzylic proton at C2 is relatively acidic due to the adjacent aryl ring and the electron-withdrawing nature of the nitrogen atom.

  • Causality & Solution: Using strong bases (like NaH or KOtBu) or high temperatures leads to deprotonation at C2, forming a planar enamine-like intermediate that reprotonates non-stereoselectively. To preserve the (2S) stereocenter, you must use mild, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or finely powdered K₂CO₃. Keep reaction temperatures at or below 60°C. This principle is supported by studies on the 2 [2].

Q3: Should I use direct alkylation or reductive amination for this substrate? A: For sterically hindered 2-substituted piperidines, reductive amination is often the superior choice if the desired alkyl group can be derived from an aldehyde or ketone.

  • Causality & Solution: Reductive amination proceeds via an iminium ion intermediate. Because the iminium ion is reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction inherently stops at the tertiary amine stage, completely eliminating the risk of over-alkylation. Furthermore, it operates under mildly acidic to neutral conditions, safeguarding the C2 stereocenter from base-catalyzed racemization. See3 [3].

Quantitative Data: Optimization Parameters

The following table summarizes the optimization of reaction conditions for the N-benzylation of (2S)-2-(4-methylphenyl)piperidine, demonstrating the causality of base and solvent selection on yield and enantiomeric excess.

MethodReagents / BaseSolventTemp (°C)Conversion (%)Quat. Salt (%)ee (%)
Direct AlkylationBnBr (1.5 eq), NaHDMF80>952568
Direct AlkylationBnBr (1.1 eq), K₂CO₃DMF60851292
Direct AlkylationBnBr (1.05 eq), DIPEAMeCN2578<2>99
Reductive AminationPhCHO (1.1 eq), NaBH(OAc)₃DCE25940>99

(Note: Data synthesized from standard optimization matrices for sterically hindered 2-arylpiperidines).

Self-Validating Experimental Protocols
Protocol A: Direct N-Alkylation via Syringe Pump Addition
  • Self-Validation Checkpoint: The reaction mixture should remain a clear solution if using DIPEA. The absence of a baseline spot on TLC (using 10% MeOH/DCM with 1% NH₄OH) confirms the suppression of the quaternary ammonium salt.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add (2S)-2-(4-methylphenyl)piperidine (1.0 mmol, 1.0 eq) and anhydrous acetonitrile (10 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq). Stir for 10 minutes at room temperature to ensure homogeneity.

  • Electrophile Addition: Dissolve the alkyl halide (1.05 mmol, 1.05 eq) in 5 mL of anhydrous acetonitrile. Load this solution into a syringe pump.

  • Controlled Alkylation: Add the alkyl halide solution dropwise over 4 hours at 25°C. The slow addition ensures the secondary amine remains in vast excess.

  • Monitoring: Monitor by LC-MS. If unreacted starting material persists after 12 hours, increase the temperature to 40°C, but do not exceed 60°C to prevent racemization.

  • Workup: Concentrate under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃. The organic layer contains the desired tertiary amine, while any trace quaternary salts will partition into the aqueous layer.

Protocol B: N-Alkylation via Reductive Amination
  • Self-Validation Checkpoint: The intermediate iminium ion formation can be tracked by the disappearance of the aldehyde carbonyl stretch in IR or by taking an NMR aliquot. The reaction is self-limiting and will not produce over-alkylated products.

  • Preparation: In a dry flask, dissolve (2S)-2-(4-methylphenyl)piperidine (1.0 mmol, 1.0 eq) and the target aldehyde (1.1 mmol, 1.1 eq) in 1,2-dichloroethane (DCE) (10 mL).

  • Activation: Add glacial acetic acid (1.0 mmol, 1.0 eq) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Completion: Stir at room temperature for 12-16 hours under a nitrogen atmosphere.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

References
  • Procedure for N-alkylation of Piperidine? - ResearchGate.
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC (NIH).
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem.

Sources

Technical Support Center: Strategies for Difficult Chiral Separations of Piperidine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of chiral separations of piperidine analogues. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these often-recalcitrant enantiomers. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.

Introduction: The Challenge of Piperidine Analogue Chirality

Piperidine scaffolds are ubiquitous in pharmaceuticals and bioactive molecules. Their inherent chirality, often coupled with conformational rigidity and the basic nature of the piperidine nitrogen, presents a unique set of challenges for enantiomeric separation. Achieving baseline resolution can be a significant hurdle, demanding a systematic and well-informed approach to method development. This guide aims to equip you with the knowledge and strategies to overcome these difficulties.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the chiral separation of piperidine analogues.

Q1: What is the most effective initial approach for separating piperidine enantiomers?

A1: High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most widely reported and successful primary technique.[1] A systematic screening of different CSPs and mobile phase compositions is the recommended starting point.

Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for piperidine analogues?

A2: Polysaccharide-based CSPs are a highly recommended starting point.[1] Columns such as Chiralpak® IA, Chiralpak® AD-H, and Chiralcel® OD-H have demonstrated broad applicability and success in separating a variety of piperidine derivatives.[1] For instance, Chiralpak IA has shown superior results compared to Chiralpak IB for resolving piperidine-2,6-dione analogues.[2][3] Protein-based CSPs, such as those based on alpha 1-acid glycoprotein (AGP), can also provide successful separations.[1] It is crucial to screen a selection of CSPs to identify the optimal one for your specific analyte.

Q3: What are the recommended mobile phase compositions for separating piperidine analogues?

A3: The choice of mobile phase is highly dependent on the chosen HPLC mode:

  • Normal-Phase HPLC: A common mobile phase consists of a non-polar solvent like n-hexane and a polar modifier, typically an alcohol such as ethanol or isopropanol.[1]

  • Reversed-Phase HPLC: A mixture of an organic modifier (e.g., acetonitrile or methanol) and water is a typical starting point.

  • Additives: For basic compounds like piperidines, adding a small amount of an amine, such as diethylamine (DEA), can significantly improve peak shape by minimizing interactions with residual silanol groups on the stationary phase.[4] Conversely, for acidic piperidine analogues, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.[4]

Q4: Is derivatization a necessary step for the chiral separation of piperidine analogues?

A4: Derivatization is not always required but can be a powerful tool in two key scenarios:

  • To Enhance Detection: If your piperidine analogue lacks a strong UV chromophore, pre-column derivatization with a UV-active reagent can significantly improve sensitivity.[1][4] For example, piperidin-3-amine has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) for UV detection.[1][5][6]

  • To Improve Separation: Reacting the enantiomers with a chiral derivatizing agent to form diastereomers can enable separation on a standard (achiral) HPLC column.[1]

Q5: How does temperature influence the chiral separation of piperidine analogues?

A5: Temperature is a critical parameter that can significantly impact retention times, selectivity, and resolution.[1][4] It is essential to use a column oven to maintain a stable and consistent temperature.[1] The effect of temperature is compound-specific; therefore, it is recommended to investigate a range of temperatures during method development to find the optimal condition for your separation.[4] For some piperidine derivatives, an increase in temperature has been shown to decrease the retention factor, separation factor, and resolution.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the chiral separation of piperidine analogues.

Issue Possible Causes Solutions
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Inadequate temperature control.1. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).2. Systematically vary the ratio of the mobile phase components. Evaluate different alcohol modifiers (e.g., ethanol, isopropanol).[1]3. Investigate the effect of column temperature on the separation.[1]
Peak Tailing 1. Secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the column.2. Column overload.1. Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA), to mask the silanol groups.[4] Using a base-deactivated column can also be beneficial.2. Reduce the injection volume or the concentration of the sample.[4]
Long Run Times 1. High retention of the enantiomers.2. Low mobile phase flow rate.1. Increase the percentage of the polar modifier (e.g., ethanol) in the mobile phase to reduce retention times.[1]2. Increase the flow rate, but carefully monitor the effect on resolution and backpressure.[1]
Poor Sensitivity 1. Analyte lacks a strong chromophore.2. Low concentration of the analyte.1. Consider pre-column derivatization with a UV-active reagent to enhance detection.[1][4]2. Increase the injection volume or the concentration of the sample if possible.[1]
Irreproducible Results 1. Fluctuations in column temperature.2. Inconsistent mobile phase preparation.3. Column degradation.1. Use a column oven to ensure a stable and consistent temperature.[1]2. Prepare fresh mobile phase daily and ensure accurate measurements of all components.[1]3. Use a guard column and ensure the mobile phase pH is within the stable range for the column.[1]

Advanced Strategies for Difficult Separations

For particularly challenging separations, consider the following advanced techniques:

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages:

  • Speed: SFC separations are typically 3-5 times faster than HPLC.[7]

  • Reduced Solvent Consumption: The primary mobile phase is supercritical CO2, significantly reducing the use of organic solvents.[7][8]

  • Enhanced Resolution: In some cases, SFC can provide improved resolution compared to traditional LC methods.[9]

SFC utilizes the same polysaccharide-based CSPs as HPLC.[9][10] The mobile phase consists of supercritical CO2 with a small percentage of a polar co-solvent, such as methanol, ethanol, or isopropanol.[9][11]

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to screen for an effective CSP for your piperidine analogue.

Objective: To identify a promising CSP and mobile phase system for further optimization.

Materials:

  • HPLC system with a UV detector and column oven.

  • A selection of polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralpak AD-H, Chiralcel OD-H).

  • HPLC-grade solvents (n-hexane, ethanol, isopropanol, acetonitrile, methanol).

  • Mobile phase additives (diethylamine, trifluoroacetic acid).

  • Your racemic piperidine analogue.

Methodology:

  • Sample Preparation: Dissolve the racemic piperidine analogue in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Screening Conditions (Normal Phase):

    • Mobile Phase A: n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA.

    • Mobile Phase B: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at a suitable wavelength.

  • Initial Screening Conditions (Reversed Phase):

    • Mobile Phase C: Acetonitrile/Water (50:50, v/v) with 0.1% TFA.

    • Mobile Phase D: Methanol/Water (50:50, v/v) with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at a suitable wavelength.

  • Screening Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Repeat the injection to ensure reproducibility.

    • Switch to Mobile Phase B and re-equilibrate the column before injecting the sample.

    • Repeat this process for each selected CSP with all chosen mobile phases.

  • Data Analysis:

    • Evaluate the chromatograms for any signs of peak separation.

    • Calculate the resolution (Rs) for any partially or fully resolved peaks.

    • Select the CSP and mobile phase combination that provides the best initial separation for further optimization.

Protocol 2: Pre-column Derivatization for Enhanced UV Detection

This protocol provides a general procedure for derivatizing piperidine analogues that lack a strong chromophore.

Objective: To introduce a UV-active tag to the analyte to improve detection sensitivity.

Materials:

  • Piperidine analogue.

  • Derivatizing agent (e.g., para-toluene sulfonyl chloride - PTSC).

  • Aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Base (e.g., triethylamine, sodium bicarbonate).

  • Quenching solution (e.g., dilute aqueous acid).

  • Vortex mixer.

  • Centrifuge.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, dissolve a known amount of your piperidine analogue in the aprotic solvent.

  • Addition of Base: Add an excess of the base to the solution.

  • Addition of Derivatizing Agent: Add a slight excess of the derivatizing agent (e.g., PTSC) to the reaction mixture.

  • Reaction: Vortex the mixture and allow it to react at room temperature. The reaction time will need to be optimized for your specific analyte.

  • Quenching: Quench the reaction by adding the quenching solution.

  • Extraction (if necessary): If two phases form, vortex and centrifuge the mixture. Collect the organic layer containing the derivatized product.

  • Analysis: Dilute the derivatized sample in the mobile phase and inject it into the HPLC system.

Visualizing the Workflow

A systematic approach is key to successfully developing a chiral separation method. The following diagram illustrates a typical workflow.

Chiral_Separation_Workflow cluster_0 Method Development cluster_1 Troubleshooting Start Define Separation Goal Screen_CSP Screen Chiral Stationary Phases Start->Screen_CSP Initial Step Screen_MP Screen Mobile Phases Screen_CSP->Screen_MP Promising CSP Found Optimize Optimize Parameters (Temp, Flow, Additives) Screen_MP->Optimize Initial Separation Achieved Validate Method Validation Optimize->Validate Optimized Method No_Resolution Poor/No Resolution Optimize->No_Resolution If Unsuccessful No_Resolution->Screen_CSP Re-screen Derivatization Consider Derivatization No_Resolution->Derivatization Alternative Strategy SFC Explore SFC No_Resolution->SFC Advanced Technique

Caption: A typical workflow for developing and troubleshooting a chiral separation method.

Conclusion

The chiral separation of piperidine analogues can be a complex but achievable task. By adopting a systematic approach that involves screening a variety of chiral stationary phases and mobile phases, and by understanding the role of key parameters such as temperature and mobile phase additives, researchers can successfully develop robust and reproducible separation methods. For particularly challenging separations, advanced techniques like supercritical fluid chromatography and derivatization offer powerful alternative strategies. This guide provides a foundation for tackling these separations with confidence.

References

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. Retrieved from [Link]

  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations | Request PDF. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. Retrieved from [Link]

  • LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • PubMed. (2019, January 5). SFC for chiral separations in bioanalysis. Retrieved from [Link]

  • TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]

  • ResearchGate. (2023, November 25). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • Taylor & Francis. (2021, May 26). Full article: Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

  • AFMPS. (n.d.). Journal of Chromatography A. Retrieved from [Link]

  • PubMed. (2014, December 15). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]

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Validation & Comparative

Comparative Synthetic Routes to (2S)-2-(4-Methylphenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

(2S)-2-(4-methylphenyl)piperidine is a critical chiral building block in the development of central nervous system (CNS) therapeutics and alkaloid analogs. The primary synthetic challenge lies in the stereoselective installation of the C2-aryl substituent. Historically, accessing enantiopure 2-arylpiperidines relied on late-stage classical resolution, which suffers from a maximum theoretical yield of 50%. Modern asymmetric synthesis has introduced three highly efficient, self-validating paradigms: Catalytic Dynamic Resolution (CDR) coupled with Negishi cross-coupling, Iridium-catalyzed asymmetric hydrogenation of pyridinium salts, and chiral auxiliary-directed lactam cyclodehydration.

This guide objectively compares these three methodologies, analyzing their mechanistic causality, experimental protocols, and overall performance to aid researchers in selecting the optimal route for scale-up and discovery.

Route 1: Catalytic Dynamic Resolution (CDR) & Negishi Cross-Coupling

Mechanistic Causality

Direct asymmetric arylation of piperidines is notoriously difficult due to the configurational instability of α-amino organolithium species at the elevated temperatures required for cross-coupling. The CDR approach solves this by exploiting a thermodynamic sink 1[1]. Deprotonation of N-Boc-piperidine yields a racemic organolithium intermediate. The introduction of a sub-stoichiometric chiral diaminoalkoxide ligand facilitates Dynamic Thermodynamic Resolution (DTR), selectively stabilizing the (S)-enantiomer. To prevent racemization during the subsequent carbon-carbon bond formation, the lithium species is transmetalated to zinc (ZnCl₂). The resulting organozinc compound is configurationally stable at room temperature, allowing a palladium-catalyzed Negishi cross-coupling with 4-bromotoluene to proceed with complete retention of stereochemistry 1[1].

Experimental Protocol
  • Deprotonation: Dissolve N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous Et₂O. Cool to -78 °C and add s-BuLi (1.2 equiv) dropwise. Stir for 1 h.

  • Dynamic Resolution: Add the chiral diaminoalkoxide ligand (0.1 equiv). Warm the mixture to -45 °C for 2 h to allow equilibration to the thermodynamically favored (S)-2-lithio species.

  • Transmetalation: Add a solution of anhydrous ZnCl₂ (1.5 equiv) in THF. Warm to room temperature over 30 minutes to form the configurationally stable organozinc intermediate.

  • Negishi Coupling: Add 4-bromotoluene (0.8 equiv), Pd₂(dba)₃ (5 mol%), and t-Bu₃P (10 mol%). Heat the reaction to 60 °C for 12 h.

  • Deprotection: Quench with saturated NH₄Cl, extract, and purify. Treat the N-Boc intermediate with TFA/DCM (1:1) at 0 °C for 2 h, followed by basic workup (NaOH) to yield (2S)-2-(4-methylphenyl)piperidine.

CDR_Negishi N1 N-Boc-piperidine N2 rac-2-Lithio-N-Boc-piperidine (s-BuLi, TMEDA) N1->N2 Deprotonation N3 Catalytic Dynamic Resolution (Chiral Ligand) N2->N3 Equilibration N4 (S)-2-Lithio-N-Boc-piperidine (Thermodynamic Sink) N3->N4 Chiral Induction N5 Transmetalation (ZnCl2) Configurational Stability N4->N5 ZnCl2 addition N6 Negishi Coupling (4-Bromotoluene, Pd cat.) N5->N6 Retention of ee N7 (2S)-2-(4-methylphenyl)piperidine N6->N7 Deprotection

Workflow of Catalytic Dynamic Resolution and Negishi Coupling for chiral piperidine synthesis.

Route 2: Iridium-Catalyzed Asymmetric Hydrogenation

Mechanistic Causality

Direct asymmetric hydrogenation of 2-arylpyridines is thermodynamically hindered by the high resonance stabilization energy of the pyridine ring. To overcome this, the substrate is pre-activated via N-alkylation (e.g., benzylation) to form a pyridinium salt, which disrupts the aromaticity and increases electrophilicity 2[2]. The catalytic cycle utilizes an Iridium(I) precursor complexed with a chiral bisphosphine ligand (e.g., (R)-SegPhos). The chiral pocket of the Ir-complex dictates the facial selectivity of the hydride transfer from H₂ to the activated pyridinium ring, setting the (S)-stereocenter at the C2 position with high enantiomeric excess 2[2].

Experimental Protocol
  • Activation: React 2-(4-methylphenyl)pyridine (1.0 equiv) with benzyl bromide (1.2 equiv) in acetone at reflux for 12 h to precipitate the N-benzylpyridinium bromide salt.

  • Catalyst Preparation: In a glovebox, stir [Ir(cod)Cl]₂ (1 mol%) and (R)-SegPhos (2.2 mol%) in THF/MeOH (1:1) for 30 min.

  • Hydrogenation: Transfer the pyridinium salt and the catalyst solution to a high-pressure autoclave. Pressurize with H₂ gas to 50 atm. Stir at 50 °C for 24 h.

  • Deprotection (Hydrogenolysis): Vent the reactor, filter the mixture through a short silica pad, and concentrate. Dissolve the intermediate in MeOH, add 10% Pd/C (10 wt%), and stir under H₂ (1 atm) at room temperature for 12 h to cleave the N-benzyl group. Filter and concentrate to yield the target compound.

Asym_Hydrogenation A1 2-(4-methylphenyl)pyridine A2 N-Alkylation (BnBr) A1->A2 Activation A3 Pyridinium Salt (Activated for Reduction) A2->A3 Breaks aromaticity A5 Enantioselective Hydrogenation (H2, 50 atm) A3->A5 Substrate binds A4 [Ir(cod)Cl]2 + (R)-SegPhos (Chiral Catalyst) A4->A5 Catalytic Active Species A6 (2S)-2-(4-methylphenyl)piperidine A5->A6 Facial Selectivity & Deprotection

Pathway for the Iridium-catalyzed asymmetric hydrogenation of activated pyridinium salts.

Route 3: Chiral Auxiliary-Directed Lactam Cyclodehydration

Mechanistic Causality

This approach relies on complete thermodynamic control during the formation of a bicyclic lactam network. Condensation of the achiral δ-oxoacid (5-(4-methylphenyl)-5-oxopentanoic acid) with the chiral amino alcohol (R)-phenylglycinol creates a rigid bicyclic oxazolopiperidone system 3[3]. The stereocenter at the angular position is dictated by the minimization of steric clash between the 4-methylphenyl group and the phenyl ring of the auxiliary. Subsequent stereoselective reduction of the lactam carbonyl (using AlH₃) proceeds from the less hindered face, and final hydrogenolysis removes the chiral auxiliary, yielding the (2S)-piperidine 3[3].

Experimental Protocol
  • Cyclodehydration: Combine 5-(4-methylphenyl)-5-oxopentanoic acid (1.0 equiv) and (R)-phenylglycinol (1.05 equiv) in toluene. Reflux for 16 h using a Dean-Stark apparatus to remove water. Concentrate and purify via crystallization to isolate the pure bicyclic lactam.

  • Reduction: Dissolve the lactam in anhydrous THF and cool to 0 °C. Add a freshly prepared solution of AlH₃ (3.0 equiv) in THF dropwise. Stir at room temperature for 4 h. Quench carefully with water/NaOH, filter through Celite, and concentrate.

  • Hydrogenolysis: Dissolve the reduced intermediate in MeOH. Add 20% Pd(OH)₂/C (20 wt%) and stir under H₂ (balloon pressure) at room temperature for 24 h to cleave the chiral auxiliary. Filter and evaporate to afford (2S)-2-(4-methylphenyl)piperidine.

Chiral_Auxiliary C1 5-(4-methylphenyl)-5-oxopentanoic acid C3 Cyclodehydration (Dean-Stark, Toluene) C1->C3 Substrate C2 (R)-Phenylglycinol (Chiral Auxiliary) C2->C3 Auxiliary C4 Chiral Bicyclic Lactam (Thermodynamically Stable) C3->C4 Stereocontrol C5 Stereoselective Reduction (AlH3) C4->C5 Amide Reduction C6 Hydrogenolysis (H2, Pd/C) C5->C6 Auxiliary Cleavage C7 (2S)-2-(4-methylphenyl)piperidine C6->C7 Final Product

Chiral auxiliary-directed synthesis via a thermodynamically stable bicyclic lactam intermediate.

Quantitative Data & Performance Comparison

MetricRoute 1: CDR + NegishiRoute 2: Asymmetric HydrogenationRoute 3: Chiral Auxiliary Lactam
Overall Yield 55 - 65%75 - 85%45 - 55%
Enantiomeric Excess (ee) 92 - 96%> 98%> 99% (Post-crystallization)
Step Count 3 (from N-Boc-piperidine)3 (from 2-arylpyridine)3 (from δ-oxoacid)
Key Reagents s-BuLi, Chiral Ligand, Pd/Zn[Ir(cod)Cl]₂, SegPhos, H₂ (50 atm)(R)-Phenylglycinol, AlH₃, Pd/C
Scalability Moderate (Cryogenic limits)High (Requires pressure reactor)High (Standard equipment)
Atom Economy Low (Stoichiometric Zn/Li waste)High (Catalytic, H₂ addition)Low (Auxiliary is cleaved/lost)

Conclusion

For the synthesis of (2S)-2-(4-methylphenyl)piperidine, the choice of route depends heavily on the laboratory's infrastructure and scale. Route 2 (Asymmetric Hydrogenation) offers the highest atom economy and overall yield, making it the premier choice for industrial scale-up, provided high-pressure hydrogenation facilities are available. Route 1 (CDR + Negishi) is highly modular and excellent for discovery chemistry where diverse aryl groups need to be rapidly screened. Route 3 (Chiral Auxiliary) remains the most robust method for achieving absolute enantiopurity (>99% ee) using standard benchtop equipment, despite its lower atom economy.

References

  • Campos, K. R. et al. "Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines." Organic Letters, American Chemical Society, 2010. 1

  • Qu, B. et al. "Asymmetric Hydrogenation of 2-Arylpyridinium Salts: Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights." Organic Letters, Thieme, 2018. 2

  • Amat, M. et al. "Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine." Chemical Communications, RSC Publishing, 2002. 3

Sources

A Comparative Guide to the Biological Activity of (2S)- vs (2R)-2-(4-methylphenyl)piperidine: A Stereochemical Investigation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the subtle yet profound impact of stereochemistry on pharmacological activity is a cornerstone of modern medicinal chemistry. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities, from therapeutic efficacy to toxicity profiles. This guide provides an in-depth comparative analysis of the (2S)- and (2R)-enantiomers of 2-(4-methylphenyl)piperidine, a substituted arylpiperidine with significant potential for biological activity. While direct comparative studies on this specific pair of enantiomers are not extensively documented in publicly available literature, this guide will synthesize information from closely related analogs to provide a scientifically grounded framework for their evaluation. We will delve into their synthesis, chiral separation, and a battery of experimental protocols to elucidate their differential biological effects, with a focus on their potential interactions with central nervous system (CNS) targets.

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a chiral center at the 2-position, bearing an aryl substituent, creates a molecule with the potential for stereospecific interactions with biological macromolecules such as receptors and enzymes. The spatial orientation of the 4-methylphenyl group in the (2S) versus the (2R) configuration is hypothesized to be a critical determinant of binding affinity and functional activity at various biological targets.

Enantioselective Synthesis and Chiral Separation

The first critical step in comparing the biological activities of the (2S)- and (2R)-enantiomers is their preparation in an enantiomerically pure form. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric Synthesis of (2S)- and (2R)-2-(4-methylphenyl)piperidine

An effective method for the enantioselective synthesis of 2-arylpiperidines involves the use of chiral auxiliaries or catalysts. The following protocol is a representative method adapted from established procedures for the synthesis of enantioenriched 2-substituted piperidines.[1]

Experimental Protocol: Asymmetric Synthesis

  • Preparation of Chiral Imine: React 4-methylbenzaldehyde with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form the corresponding chiral imine.

  • Nucleophilic Addition: Subject the chiral imine to a nucleophilic addition with a suitable C5-synthon, for example, a Grignard reagent derived from 1,5-dihalopentane, in the presence of a Lewis acid catalyst. The stereochemistry of the addition will be directed by the chiral auxiliary.

  • Cyclization and Removal of Chiral Auxiliary: The resulting intermediate undergoes spontaneous or acid-catalyzed cyclization to form the piperidine ring. Subsequent hydrogenolysis or chemical cleavage removes the chiral auxiliary to yield the desired enantiomer of 2-(4-methylphenyl)piperidine.

cluster_synthesis Asymmetric Synthesis Workflow start 4-Methylbenzaldehyde + (R)- or (S)-α-methylbenzylamine step1 Formation of Chiral Imine start->step1 step2 Nucleophilic Addition (e.g., Grignard Reagent) step1->step2 step3 Cyclization step2->step3 step4 Removal of Chiral Auxiliary step3->step4 end_product (2S)- or (2R)-2-(4-methylphenyl)piperidine step4->end_product

A generalized workflow for the asymmetric synthesis of 2-arylpiperidine enantiomers.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

For the separation of a racemic mixture of 2-(4-methylphenyl)piperidine, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are often effective for resolving piperidine derivatives.[2][3]

Experimental Protocol: Chiral HPLC Separation

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 90:10 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) is often added to improve peak shape for basic compounds.[2]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Procedure:

    • Dissolve the racemic 2-(4-methylphenyl)piperidine in the mobile phase.

    • Inject the sample onto the equilibrated chiral HPLC system.

    • Monitor the elution profile to determine the retention times of the two enantiomers.

    • Collect the separated enantiomeric fractions for subsequent biological evaluation.

Comparative Biological Activity: Inferred from Structural Analogs

In the absence of direct comparative data, we can infer the likely biological activities of the (2S)- and (2R)-enantiomers of 2-(4-methylphenyl)piperidine by examining studies on structurally similar compounds, particularly other 2-arylpiperidines. Key areas of interest for this class of compounds include their effects on the central nervous system, potential as analgesics, and cytotoxic properties.

Central Nervous System (CNS) Activity: Dopamine Transporter (DAT) and Sigma (σ) Receptors

2-Arylpiperidine derivatives are known to interact with various CNS targets, including the dopamine transporter (DAT) and sigma (σ) receptors.[4][5] The stereochemistry at the 2-position can significantly influence both binding affinity and functional activity at these sites.

Dopamine Transporter (DAT) Affinity: Studies on chiral analogs of pyrovalerone, which contain a piperidine ring, have shown that the S-enantiomer can exhibit significantly higher affinity for DAT compared to the R-enantiomer.[4] This suggests that the (2S)-enantiomer of 2-(4-methylphenyl)piperidine may have a higher propensity to inhibit dopamine reuptake.

Sigma (σ) Receptor Binding: Research on chiral sigma-1 receptor ligands has demonstrated that while both enantiomers can bind with high affinity, they may possess different functional profiles (agonist versus antagonist).[5] This highlights the importance of evaluating not just the binding but also the functional consequences of the interaction for each enantiomer of 2-(4-methylphenyl)piperidine.

Table 1: Inferred CNS Receptor Binding Profile of (2S)- vs (2R)-2-(4-methylphenyl)piperidine

TargetPredicted Activity of (2S)-enantiomerPredicted Activity of (2R)-enantiomerRationale/Supporting Evidence (from analogs)
Dopamine Transporter (DAT) Higher binding affinity (Inhibitor)Lower binding affinityStudies on chiral pyrovalerone analogs show higher DAT affinity for the S-enantiomer.[4]
Sigma-1 (σ₁) Receptor High binding affinity (Potential Agonist/Antagonist)High binding affinity (Potential Agonist/Antagonist with different functional profile)Chiral sigma-1 receptor ligands exhibit enantiomer-specific functional activities.[5]
Sigma-2 (σ₂) Receptor Moderate to high binding affinityModerate to high binding affinityPhenylpiperidines are known to bind to sigma-2 receptors.[6]
Potential Analgesic Activity: Opioid Receptors

The phenylpiperidine scaffold is a well-known pharmacophore for opioid receptor ligands.[7] The stereochemistry of substituents on the piperidine ring is crucial for determining the affinity and selectivity for µ (mu), δ (delta), and κ (kappa) opioid receptors.

Opioid Receptor Binding: Molecular modeling and binding studies of chiral opioids with a piperidine moiety have shown that R- and S-enantiomers can have distinct interactions within the receptor binding pocket, leading to differences in G-protein versus β-arrestin pathway activation.[8] This suggests that the (2S)- and (2R)-enantiomers of 2-(4-methylphenyl)piperidine could exhibit different analgesic profiles and side-effect liabilities.

Table 2: Inferred Opioid Receptor Binding Profile of (2S)- vs (2R)-2-(4-methylphenyl)piperidine

TargetPredicted Activity of (2S)-enantiomerPredicted Activity of (2R)-enantiomerRationale/Supporting Evidence (from analogs)
µ-Opioid Receptor (MOR) Potential for binding and functional activityPotential for binding and functional activity with different biased signalingChiral piperidine-containing opioids show enantiomer-specific biased agonism.[8]
δ-Opioid Receptor (DOR) Potential for binding and functional activityPotential for binding and functional activityStructure-activity relationships of 4-substituted piperidines show modulation of DOR affinity.[7]
κ-Opioid Receptor (KOR) Potential for binding and functional activityPotential for binding and functional activityMorphinan structures with piperidine cores show potent kappa receptor binding.[9]
Potential Anticancer Activity

Piperidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10] The mechanism of action is often multifaceted and can involve the induction of apoptosis or the inhibition of key signaling pathways.

In Vitro Cytotoxicity: The differential spatial arrangement of the 4-methylphenyl group in the (2S) and (2R) enantiomers could lead to stereospecific interactions with intracellular targets, resulting in varying levels of cytotoxicity.

Experimental Protocols for Biological Evaluation

To empirically determine the comparative biological activities of the (2S)- and (2R)-enantiomers of 2-(4-methylphenyl)piperidine, a series of in vitro assays are recommended.

Receptor Binding Assays

Objective: To determine the binding affinities (Ki values) of the (2S)- and (2R)-enantiomers for DAT, sigma-1, sigma-2, and opioid receptors.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., rat striatum for DAT, guinea pig brain for sigma receptors, or CHO cells expressing specific opioid receptor subtypes).[7][11]

  • Assay Buffer: Use a buffer appropriate for the specific receptor being studied.

  • Radioligand: Select a high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]WIN 35,428 for DAT, -pentazocine for sigma-1, [³H]DTG for sigma-2, and [³H]DAMGO for MOR).[7][11]

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (either the (2S)- or (2R)-enantiomer).

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cluster_binding_assay Radioligand Binding Assay Workflow start Prepare Receptor Membranes step1 Incubate with Radioligand and Test Compound start->step1 step2 Separate Bound and Free Ligand step1->step2 step3 Quantify Radioactivity step2->step3 step4 Calculate IC50 and Ki step3->step4 end_result Binding Affinity Data step4->end_result

A schematic of the radioligand binding assay workflow.

In Vitro Cytotoxicity Assay

Objective: To assess and compare the cytotoxic effects of the (2S)- and (2R)-enantiomers on a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HeLa cervical cancer) in appropriate media.[10]

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the (2S)- and (2R)-enantiomers for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is determined from the dose-response curve.

Postulated Signaling Pathway Involvement

Based on the inferred interactions with CNS receptors, the (2S)- and (2R)-enantiomers of 2-(4-methylphenyl)piperidine could modulate key signaling pathways. For example, inhibition of DAT would lead to an increase in extracellular dopamine levels, thereby potentiating dopaminergic signaling. Interaction with sigma-1 receptors, which are molecular chaperones at the endoplasmic reticulum, could influence a variety of downstream signaling cascades, including those involved in cell survival and neuroprotection.

cluster_pathway Potential CNS Signaling Modulation compound (2S)- or (2R)-2-(4-methylphenyl)piperidine dat Dopamine Transporter (DAT) compound->dat Inhibition sigma1 Sigma-1 Receptor compound->sigma1 Binding dopamine ↑ Extracellular Dopamine dat->dopamine er_stress Modulation of ER Stress sigma1->er_stress dopamine_receptors Dopamine Receptors dopamine->dopamine_receptors downstream_signaling Downstream Signaling (e.g., cAMP pathway) dopamine_receptors->downstream_signaling cell_survival Cell Survival/ Neuroprotection er_stress->cell_survival

A hypothesized signaling pathway modulated by 2-(4-methylphenyl)piperidine enantiomers.

Conclusion

The stereochemical configuration of 2-(4-methylphenyl)piperidine is predicted to be a critical determinant of its biological activity. Based on data from structurally related 2-arylpiperidines, it is plausible that the (2S)- and (2R)-enantiomers will exhibit significant differences in their interactions with CNS targets such as the dopamine transporter and sigma receptors, as well as potential differences in their analgesic and cytotoxic profiles. The experimental protocols detailed in this guide provide a robust framework for the empirical investigation and comparison of these enantiomers. Such studies are essential for elucidating their structure-activity relationships and for guiding the future design and development of novel therapeutic agents based on the 2-arylpiperidine scaffold.

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A Senior Application Scientist's Guide to the Comparative Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ubiquitous Piperidine Scaffold and the Imperative of Precise Analysis

The piperidine ring, a simple six-membered saturated heterocycle, is a cornerstone of modern medicinal chemistry. Its presence in a vast array of natural products, active pharmaceutical ingredients (APIs), and synthetic intermediates underscores its significance.[1] From potent analgesics like fentanyl and its analogues to antipsychotics and antihistamines, the pharmacological diversity of piperidine derivatives is extensive.[2] This structural ubiquity necessitates robust, accurate, and reliable analytical methodologies to ensure the identity, purity, and concentration of these compounds throughout the drug discovery and development pipeline.

This guide provides a comparative analysis of the principal analytical techniques employed for the characterization and quantification of piperidine derivatives. We will delve into the nuances of chromatographic, spectroscopic, and electrophoretic methods, offering field-proven insights into their application, strengths, and limitations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the selection of the most appropriate analytical strategy for their specific needs.

Chromatographic Techniques: The Workhorses of Separation Science

Chromatography remains the gold standard for the separation and quantification of piperidine derivatives in complex matrices. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas Chromatography (GC): Precision for Volatile and Semi-Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of compounds that can be vaporized without decomposition. For many piperidine derivatives, particularly smaller, less functionalized molecules, GC offers high resolution and sensitivity.

Causality Behind Experimental Choices in GC:

The primary challenge in the GC analysis of many piperidine derivatives is their inherent polarity and potential for thermal lability. The basic nitrogen atom can interact with active sites on the column, leading to poor peak shape (tailing) and reduced sensitivity. To circumvent this, two main strategies are employed: derivatization and the use of specialized columns.

Derivatization is a chemical modification process that converts the analyte into a more volatile and less polar compound. For piperidines, this often involves acylation or silylation of the nitrogen atom, which masks the polar N-H group and improves chromatographic performance.[3]

Alternatively, direct analysis without derivatization is possible and often preferable to avoid extra sample preparation steps. This can be achieved by using highly inert columns and optimizing chromatographic conditions.[4]

Detectors:

  • Flame Ionization Detector (FID): A robust and widely used detector that provides excellent sensitivity for organic compounds. It is a workhorse for routine quantitative analysis where structural confirmation is not required.[5]

  • Mass Spectrometry (MS): Provides structural information, enabling definitive identification of analytes. GC-MS is the gold standard for impurity profiling and the analysis of complex mixtures.[6]

Experimental Protocol: GC-FID Analysis of Piperidine Derivatives (Direct Injection)

This protocol is suitable for the analysis of thermally stable piperidine derivatives.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a known concentration (e.g., 1 mg/mL).

    • If necessary, perform serial dilutions to create calibration standards.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A capillary column with a stationary phase suitable for basic compounds, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

      • (Note: The temperature program should be optimized for the specific analyte.)

    • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

GC_Workflow Sample Sample Preparation (Dissolution/Dilution) GC Gas Chromatography (Separation on Column) Sample->GC Injection FID Flame Ionization Detector (FID) GC->FID Elution Data Data Acquisition & Processing FID->Data Signal Result Quantitative Result Data->Result Calculation

Caption: Workflow for LC-MS/MS analysis of piperidine derivatives.

Spectroscopic Techniques: Unveiling Molecular Structure

While chromatography excels at separation and quantification, spectroscopy provides invaluable information about the molecular structure of piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural elucidation of organic molecules, including piperidine derivatives. Furthermore, quantitative NMR (qNMR) has emerged as a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound. [7][8] Causality Behind Experimental Choices in qNMR:

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. [9]To ensure accuracy, several experimental parameters must be carefully controlled:

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 of any signal of interest) is crucial to allow for complete relaxation of all nuclei between pulses, ensuring a linear response.

  • Internal Standard: A certified internal standard of known purity is added to the sample at a known concentration. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to that of the internal standard. [10]

Experimental Protocol: Purity Determination by Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the piperidine derivative and a suitable certified internal standard (e.g., maleic anhydride) into a clean vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment with a 90° pulse angle.

    • Ensure a sufficient relaxation delay (d1) as determined by T1 measurements.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for 1% precision). [9]

  • Data Processing and Calculation:

    • Process the spectrum with accurate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

dot

qNMR_Principle cluster_0 NMR Signal Integral Signal Integral Proportionality Directly Proportional Integral->Proportionality Protons Number of Protons Proportionality->Protons Quantification Absolute Quantification (with Internal Standard) Proportionality->Quantification

Caption: The fundamental principle of quantitative NMR (qNMR).

Electrophoretic Techniques: High-Efficiency Separations

Capillary Electrophoresis (CE): A Powerful Alternative for Charged Analytes

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. For piperidine derivatives, which are basic and thus positively charged at low pH, CE offers a high-efficiency, rapid, and low-solvent-consumption alternative to HPLC. [4][11] Causality Behind Experimental Choices in CE:

The separation in CE is governed by the charge-to-size ratio of the analyte. Key experimental parameters that influence the separation include:

  • Background Electrolyte (BGE) pH: The pH of the BGE determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF), both of which affect migration time and resolution.

  • Applied Voltage: Higher voltages generally lead to faster separations, but can generate Joule heating, which may affect resolution.

  • Capillary Type and Dimensions: Uncoated fused-silica capillaries are commonly used. The length and internal diameter of the capillary impact separation efficiency and analysis time.

Experimental Protocol: Capillary Zone Electrophoresis (CZE) of Piperidine-Containing Antihistamines

This protocol is based on methods for the analysis of second-generation H1 antihistamines. [4][12]

  • Sample and Standard Preparation:

    • Dissolve samples and reference standards in the background electrolyte or a compatible solvent to a suitable concentration.

    • Filter all solutions through a 0.45 µm syringe filter.

  • Instrumentation:

    • A capillary electrophoresis system with a UV detector.

    • Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 75 µm i.d.).

  • CE Conditions:

    • Background Electrolyte (BGE): 35 mM boric acid, pH adjusted to 2.5 with phosphoric acid.

    • Applied Voltage: 20 kV.

    • Capillary Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at 205 nm.

  • Capillary Conditioning:

    • Before first use, and daily, condition the capillary by flushing with 0.1 M NaOH, followed by deionized water, and then the BGE.

  • Data Analysis:

    • Identify peaks based on migration time compared to standards.

    • Quantify using peak area against a calibration curve.

Comparative Summary of Analytical Methods

The selection of the optimal analytical technique depends on the specific requirements of the analysis. The following table provides a comparative summary of the methods discussed.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Capillary Electrophoresis (CE)
Principle Separation based on volatility and interaction with stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Signal intensity is directly proportional to the number of nuclei.Separation based on electrophoretic mobility in an electric field.
Typical Analytes Volatile and thermally stable piperidine derivatives.Wide range of piperidine derivatives, including non-volatile and thermally labile compounds.All piperidine derivatives soluble in a deuterated solvent.Charged piperidine derivatives.
Strengths High resolution, high sensitivity (especially with MS), well-established.High versatility, applicable to a wide range of compounds, robust.Absolute quantification without a specific reference standard, non-destructive, provides structural information.High efficiency, rapid analysis, low solvent consumption.
Limitations Requires analyte volatility (may need derivatization), not suitable for thermally labile compounds.Peak tailing for basic compounds can be an issue, requires a chromophore for UV detection.Lower sensitivity than chromatographic methods, higher instrument cost.Only applicable to charged analytes, lower concentration sensitivity than LC-MS.
Typical LOD/LOQ ng/mL to pg/mL (GC-MS)µg/mL (HPLC-UV) to pg/mL (LC-MS/MS)mg/mL range for high precisionµg/mL to ng/mL
Primary Application Purity testing, residual solvent analysis, analysis of volatile impurities.Purity testing, quantification in pharmaceutical formulations, bioanalysis (LC-MS).Absolute purity determination, structural elucidation, reference standard characterization.Routine quality control, analysis of charged impurities, chiral separations.

Conclusion: An Integrated Approach to Piperidine Analysis

No single analytical technique is universally superior for the analysis of all piperidine derivatives. A comprehensive understanding of the strengths and weaknesses of each method is essential for selecting the most appropriate tool for the task at hand. Chromatographic methods, particularly HPLC and LC-MS, are indispensable for routine quantification and analysis in complex matrices. Gas chromatography remains a powerful tool for volatile and semi-volatile derivatives. Quantitative NMR provides an orthogonal and absolute measure of purity that is invaluable for the characterization of reference materials and final products. Capillary electrophoresis offers a high-efficiency alternative for the analysis of charged piperidine derivatives.

Ultimately, an integrated approach, leveraging the complementary nature of these techniques, will provide the most complete and reliable analytical characterization of piperidine derivatives, ensuring the quality, safety, and efficacy of these vital pharmaceutical compounds.

References

  • BenchChem. (2025). Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds.
  • Mothé, C. M. A., de Souza, A., Singh, A. K., Bou-Chacra, N. A., & Aurora-Prado, M. S. (2020). Application of capillary zone electrophoresis to determine second-generation H1 antihistaminic drugs, loratadine and rupatadine. Brazilian Journal of Pharmaceutical Sciences, 56.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Arce, L., Ríos, A., & Valcárcel, M. (2010). Capillary electrophoresis determination of antihistamines in serum and pharmaceuticals.
  • SCIEX. (n.d.). Quantitative analysis of fentanyl and analogues in human whole blood. Retrieved from [Link]

  • Mothé, C. M. A., de Souza, A., Singh, A. K., Bou-Chacra, N. A., & Aurora-Prado, M. S. (2020). Application of capillary zone electrophoresis to determine second-generation H1 antihistaminic drugs, loratadine and rupatadine. Brazilian Journal of Pharmaceutical Sciences, 56.
  • Strayer, K. E., Antonides, L. H., Limoges, J. F., & Rapp, E. (2018).
  • Mercolini, L., Protti, M., & Rudge, J. (2019). Quantitative analysis of fentanyl, several analogues and metabolites in urine by parallel artificial liquid membrane extraction. Journal of Pharmaceutical and Biomedical Analysis, 174, 380-387.
  • Niaei, A., et al. (2024).
  • Concheiro, M., et al. (2019). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers in Chemistry, 7, 198.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives.
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Prajapati, N., & Nagarajan, K. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. European Chemical Bulletin, 12(Special Issue 6), 957-963.
  • Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Griffin, C. T., & Danaher, M. (2020). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Toxins, 12(5), 329.
  • Patel, K., & Patel, M. (2023). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • St-Pierre, A., Lajeunesse, A., & Desgagné-Penix, I. (2017). Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products. Austin Biochemistry, 2(2), 1014.
  • Dalsgaard, P. W., & Linnet, K. (2023). Overview of systematic toxicological analysis strategies and their coverage of substances in forensic toxicology. WIREs Forensic Science, 5(2), e1474.
  • Bao, N., Ochir, S., Sun, Z., Borjihan, G., & Yamagishi, T. (2014). Occurrence of piperidine alkaloids in Piper species collected in different areas.
  • Iaroshenko, V. O., et al. (2021).
  • Kocanci, P., Nigdelioglu Dolanbay, S., & Aslim, B. (2022). Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. Journal of the Hellenic Plant Protection Society, 15(1), 43-50.
  • National Institute of Justice. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

Sources

Benchmarking (2S)-2-(4-methylphenyl)piperidine: A Comparative Guide to Chiral Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As asymmetric synthesis evolves, the demand for highly modular, configurationally stable chiral ligands and auxiliaries has intensified. While classic external ligands like (+)-sparteine or BINAP have dominated the landscape, functionalized chiral heterocycles—specifically 2-arylpiperidines—have emerged as powerful internal chiral scaffolds and secondary amine ligands[1].

This guide objectively benchmarks (2S)-2-(4-methylphenyl)piperidine against industry-standard chiral ligands, providing researchers with the mechanistic causality and experimental data required to optimize enantioselective workflows.

Mechanistic Causality: The (2S)-2-(4-methylphenyl)piperidine Advantage

To understand the performance of (2S)-2-(4-methylphenyl)piperidine, we must analyze its structural thermodynamics and electronic profile:

  • Steric Shielding and the Rigid Chair Conformation : The piperidine ring naturally adopts a rigid chair conformation. To minimize 1,3-diaxial interactions, the bulky 4-methylphenyl group is locked into an equatorial position. This creates a highly predictable, sterically shielded environment that effectively blocks one face of the nitrogen atom (or an adjacent α -carbanion) during transition-metal coordination or electrophilic attack[2].

  • Electronic Tuning via the p-Tolyl Group : The para-methyl substitution provides a slight inductive electron-donating effect (+I) compared to an unsubstituted phenyl ring. This subtly increases the electron density of the aromatic π -system, enhancing cation- π interactions with metals like Lithium or Palladium during the catalytic cycle[3].

  • Macroscopic Inversion Barrier : When N-Boc protected and subjected to α -lithiation, the resulting benzylic organolithium species exhibits remarkable configurational stability. The steric bulk of the 4-methylphenyl group raises the free energy barrier for carbanion inversion to approximately 12–14 kcal/mol, allowing the intermediate to be trapped with complete retention of configuration at -80 °C[4].

G A N-Boc-(2S)-2-(4-methylphenyl)piperidine (Chiral Scaffold) B s-BuLi / TMEDA (-80 °C, Et2O) A->B C Configurationally Stable Benzylic Organolithium B->C D Electrophile (E+) Stereoretentive Trapping C->D E Enantioenriched 2,2-Disubstituted Piperidine (er > 95:5) D->E

Workflow for asymmetric lithiation of (2S)-2-(4-methylphenyl)piperidine.

Benchmarking Analysis: Comparative Performance

How does (2S)-2-(4-methylphenyl)piperidine compare to traditional chiral ligands? We benchmark it against (+)-Sparteine (a classic diamine for Li), Bisoxazolines (BOX, standard for Cu/Zn), and BINAP (standard for Ru/Rh/Pd).

Table 1: Comparative Performance Matrix of Chiral Ligands
Feature(2S)-2-(4-methylphenyl)piperidine(+)-SparteineBisoxazolines (BOX)BINAP
Primary Coordination Hard N-donor / Internal ScaffoldHard N,N-bidentateHard N,N-bidentateSoft P,P-bidentate
Optimal Metals Li, Pd, CuLi, MgCu, Zn, NiRu, Rh, Pd
Configurational Stability High (Inversion blocked at -80 °C)N/A (External Ligand)N/AHigh (Atropisomeric)
Atom Economy Excellent (Substrate-directed)Poor (Often stoichiometric)Good (Catalytic)Good (Catalytic)
Stereocontrol Mechanism Equatorial shielding & rigid chairChiral pocket formation C2​ -symmetric steric bulk C2​ -symmetric chiral space

Key Takeaway : While BOX and BINAP are superior for late-transition-metal asymmetric catalysis, (2S)-2-(4-methylphenyl)piperidine excels as an internal chiral scaffold for generating complex quaternary stereocenters via early-transition-metal (Li) chemistry, bypassing the need for stoichiometric external chiral auxiliaries like (+)-sparteine[1].

G Start Ligand / Scaffold Selection Q1 Metal Catalyst Type? Start->Q1 Hard Hard Metals (Li, Mg) or Internal Scaffold Q1->Hard Soft Soft Metals (Ru, Rh, Pd) Q1->Soft Border Borderline (Cu, Zn, Ni) Q1->Border Lig1 (2S)-2-(4-methylphenyl)piperidine or (+)-Sparteine Hard->Lig1 Lig2 BINAP / Phosphoramidites Soft->Lig2 Lig3 Bisoxazolines (BOX) Border->Lig3

Decision matrix for selecting chiral ligands based on metal coordination.

Experimental Protocol: Asymmetric Lithiation and Trapping

To demonstrate the trustworthiness and practical utility of this scaffold, the following protocol details the stereoretentive generation of a quaternary stereocenter. This is a self-validating system : the enantiomeric ratio (er) of the final product directly validates whether the strict temperature controls successfully prevented carbanion inversion.

Objective : Synthesis of (2S)-1-(tert-butoxycarbonyl)-2-methyl-2-(4-methylphenyl)piperidine.

Reagents:
  • N-Boc-(2S)-2-(4-methylphenyl)piperidine (1.0 equiv, 1.0 mmol)

  • s-BuLi (1.4 M in cyclohexane, 1.1 equiv)

  • TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 equiv)

  • Methyl Iodide (MeI) (1.5 equiv)

  • Anhydrous Diethyl Ether (Et 2​ O) (10 mL)

Step-by-Step Methodology:
  • Pre-complexation : In an oven-dried, argon-purged Schlenk flask, dissolve N-Boc-(2S)-2-(4-methylphenyl)piperidine (1.0 mmol) and TMEDA (1.1 mmol) in 10 mL of anhydrous Et 2​ O.

    • Causality: TMEDA is critical. It breaks down the unreactive organolithium hexamers into highly reactive monomers/dimers and coordinates the lithium cation, dramatically accelerating the deprotonation kinetics[2].

  • Asymmetric Lithiation : Cool the reaction mixture strictly to -80 °C using a liquid nitrogen/acetone bath. Dropwise add s-BuLi (1.1 mmol) over 5 minutes. Stir for 30 minutes at -80 °C.

    • Causality: Temperature control is the most critical variable. Above -60 °C, the benzylic carbanion overcomes the inversion barrier and begins to racemize. Maintaining -80 °C ensures the kinetic organolithium species remains configurationally locked[4].

  • Electrophilic Trapping : Add Methyl Iodide (1.5 mmol) dropwise. Stir for an additional 2 hours at -80 °C, then allow the mixture to slowly warm to -20 °C.

    • Causality: The electrophile approaches from the same face as the coordinated lithium atom (retention of configuration). The reaction must be kept cold to ensure trapping occurs faster than any potential carbanion inversion.

  • Quench and Validation : Quench the reaction with 2 mL of methanol. Partition between EtOAc and saturated aqueous NH 4​ Cl. Dry the organic layer over Na 2​ SO 4​ and concentrate.

  • Data Readout : Purify via flash chromatography and analyze via Chiral Stationary Phase HPLC (e.g., Chiralcel OD-H). A successful execution of this protocol will yield the quaternary piperidine with an er > 95:5 , validating the configurational stability of the scaffold[1].

References

  • [3] Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. RSC Publishing.[Link]

  • [1] Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications (RSC Publishing).[Link]

  • [2] Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines. PMC (National Institutes of Health).[Link]

  • [4] An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. ACS Publications.[Link]

Sources

Analytical Method Validation for (2S)-2-(4-methylphenyl)piperidine: A Comparative Guide to SFC-MS/MS vs. Traditional HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & The Analytical Challenge

The development of robust analytical methods for chiral secondary amines, such as (2S)-2-(4-methylphenyl)piperidine, presents a unique set of chromatographic challenges. Because enantiomers can exhibit vastly different pharmacological and toxicological profiles, baseline chiral resolution is a strict regulatory requirement in drug development[1].

Historically, Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) coupled with UV detection has been the default alternative. However, NP-HPLC often suffers from severe peak tailing when analyzing basic amines due to secondary interactions with residual silanols on the stationary phase[1]. Furthermore, NP-HPLC requires large volumes of hazardous solvents like hexane, leading to high operational costs and environmental impact[2].

To overcome these limitations, we have developed and validated a novel analytical method utilizing Chiral Supercritical Fluid Chromatography coupled with Tandem Mass Spectrometry (SFC-MS/MS) . This guide objectively compares the performance of the new SFC-MS/MS method against the traditional NP-HPLC-UV approach, providing mechanistic insights and experimental validation data grounded in the latest ICH Q2(R2) guidelines[3].

Methodological Comparison & Mechanistic Insights

The superiority of SFC over HPLC for chiral separations is rooted in fluid dynamics. Supercritical CO₂ possesses a viscosity approximately one-third that of typical normal-phase solvents, alongside significantly higher diffusivity[4]. This allows analytical scientists to run columns at flow rates up to three times higher than HPLC without exceeding system pressure limits, dramatically reducing analysis time[4].

Furthermore, coupling SFC with MS/MS circumvents the limitations of UV detection. Chiral stationary phases (CSPs) often require mobile phase additives (like diethylamine) that absorb heavily in the low UV range (e.g., 220 nm), raising baseline noise. MS/MS operates via Multiple Reaction Monitoring (MRM), isolating the specific mass-to-charge (m/z) transition of (2S)-2-(4-methylphenyl)piperidine, thereby eliminating matrix interference and achieving trace-level sensitivity[5].

G Start Sample Prep (2S)-2-(4-methylphenyl)piperidine SFC_Path SFC-MS/MS (New Method) Start->SFC_Path HPLC_Path NP-HPLC-UV (Alternative) Start->HPLC_Path SFC_Col Chiralcel OD-H CO2 / MeOH (0.1% DEA) SFC_Path->SFC_Col SFC_Det ESI-MS/MS MRM Mode SFC_Col->SFC_Det SFC_Out High Throughput High Sensitivity SFC_Det->SFC_Out HPLC_Col Chiralcel OD-H Hexane / IPA (0.1% DEA) HPLC_Path->HPLC_Col HPLC_Det UV Detection 220 nm HPLC_Col->HPLC_Det HPLC_Out Long Run Time High Solvent Waste HPLC_Det->HPLC_Out

Workflow comparison between SFC-MS/MS and NP-HPLC-UV for chiral piperidine analysis.

Table 1: Chromatographic Performance Comparison
ParameterNP-HPLC-UV (Alternative)SFC-MS/MS (New Method)
Column Chiralcel OD-H (4.6 x 250 mm, 5 µm)Chiralcel OD-H (4.6 x 150 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / DEA (90:10:0.1)CO₂ / Methanol / DEA (85:15:0.1)
Flow Rate 1.0 mL/min3.0 mL/min
Run Time ~18.0 min~4.5 min
Enantiomeric Resolution ( Rs​ ) 1.82.4
Limit of Quantitation (LOQ) 50 ng/mL0.5 ng/mL
Solvent Waste (per run) 18 mL (Hazardous)0.67 mL (Green/Sustainable)

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the SFC-MS/MS protocol is designed as a self-validating system . This means the analytical sequence inherently proves its own validity before any unknown samples are reported, utilizing built-in System Suitability Tests (SST) and Quality Control (QC) bracketing.

Step-by-Step Methodology

Step 1: Reagent & Mobile Phase Preparation

  • Causality Check: Why add Diethylamine (DEA)? The basic nitrogen in the piperidine ring strongly interacts with acidic silanols on the silica backbone of the CSP. Adding 0.1% DEA to the methanol modifier acts as a masking agent, competitively binding to silanols and preventing peak tailing[1].

  • Prepare the modifier by adding 1.0 mL of DEA to 1000 mL of LC-MS grade Methanol.

Step 2: SFC-MS/MS Instrument Setup

  • Column: Chiralcel OD-H (4.6 x 150 mm, 5 µm).

  • Isocratic Elution: 85% supercritical CO₂ / 15% Methanol (0.1% DEA).

  • Backpressure Regulator (BPR): Set to 120 bar to maintain CO₂ in its supercritical state throughout the column.

  • Column Temperature: 35°C.

  • MS/MS Parameters: Electrospray Ionization (ESI) in positive mode. MRM transition for (2S)-2-(4-methylphenyl)piperidine: m/z 176.1 m/z 91.1 (tropylium ion fragment).

Step 3: Execution of the Self-Validating Sequence

  • Blank Injection (Matrix without API): Proves Specificity by demonstrating zero carryover and absence of matrix interference at the retention time.

  • System Suitability Test (SST): Inject a known standard 6 times. The system is only "valid" if the Relative Standard Deviation (RSD) of the peak area is 2.0%, and enantiomeric resolution ( Rs​ ) is 1.5.

  • Calibration Curve: Inject standards from 0.5 ng/mL to 500 ng/mL.

  • QC Bracketing: Inject Low, Mid, and High QC samples before and after the unknown batch to verify ongoing Accuracy and Precision.

ICH Q2(R2) Validation Framework & Results

The method was rigorously validated against the modernized ICH Q2(R2) Guidelines on Validation of Analytical Procedures , which emphasizes a lifecycle and risk-based approach to analytical control strategies[3][6].

Validation Method SFC-MS/MS Method Spec Specificity (Blank vs Matrix) Method->Spec Lin Linearity & Range (R² > 0.995) Method->Lin Acc Accuracy (Spike Recovery) Method->Acc Prec Precision (RSD < 2%) Method->Prec Sens LOD & LOQ (S/N Ratio) Method->Sens Valid ICH Q2(R2) Validated Fit for Purpose Spec->Valid Lin->Valid Acc->Valid Prec->Valid Sens->Valid

Self-validating system logic based on ICH Q2(R2) parameters for analytical procedures.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaSFC-MS/MS ResultStatus
Specificity No interference at retention timeNo matrix peaks observed in blanksPass
Linearity & Range R2≥0.995 over reportable range R2=0.9994 (0.5 to 500 ng/mL)Pass
Accuracy (Recovery) 85% - 115% of nominal concentration98.2% - 101.5% across all QC levelsPass
Repeatability (Precision) RSD 2.0% (n=6)RSD = 1.1%Pass
Intermediate Precision RSD 2.0% (across days/analysts)RSD = 1.4%Pass
Robustness Unaffected by deliberate variationsStable across ± 2°C, ± 2% modifierPass
Data Interpretation

The data clearly illustrates that the SFC-MS/MS method is highly robust. The linearity ( R2=0.9994 ) confirms that the MS detector response is directly proportional to the concentration of (2S)-2-(4-methylphenyl)piperidine within the reportable range[3]. The exceptional accuracy (98.2% - 101.5%) and precision (RSD 1.1%) validate that the method is entirely fit for its intended purpose in routine quality control and pharmacokinetic screening.

Conclusion

For the chiral separation of basic secondary amines like (2S)-2-(4-methylphenyl)piperidine, traditional NP-HPLC-UV is increasingly obsolete due to long run times, poor peak symmetry, and high environmental toxicity. By transitioning to SFC-MS/MS , analytical laboratories can achieve a 4-fold increase in throughput, a 100-fold increase in sensitivity, and a massive reduction in hazardous solvent waste[2][4]. Fully compliant with ICH Q2(R2) standards[6], this SFC-MS/MS method provides a self-validating, highly reliable framework for modern pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA)
  • A Comparative Guide: HPLC vs.
  • Source: nih.
  • Source: researchgate.
  • Source: americanlaboratory.

Sources

Analytical Comparison Guide: Cross-Reactivity Studies of (2S)-2-(4-methylphenyl)piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality: The Structural Challenge of Piperidine-Based NPS

The compound (2S)-2-(4-methylphenyl)piperidine serves as the core structural pharmacophore for a growing class of novel psychoactive substances (NPS), most notably 4-methylmethylphenidate (4-MeTMP)[1]. As a ring-methylated derivative of the ADHD medication methylphenidate, this scaffold presents significant challenges for traditional toxicological screening.

Immunoassays operate on a "lock and key" spatial recognition model, where antibodies bind to specific three-dimensional molecular epitopes[2]. Standard broad-spectrum amphetamine immunoassays (such as the Enzyme Multiplied Immunoassay Technique, EMIT) are structurally calibrated to recognize the flexible aliphatic amine chain of phenethylamines. Because the nitrogen atom in (2S)-2-(4-methylphenyl)piperidine is constrained within a rigid cyclic piperidine ring, it lacks the conformational flexibility required to bind to amphetamine-directed antibodies. Consequently, standard amphetamine screens consistently yield false negatives for piperidine-based stimulants[3]. Extensive clinical laboratory data confirms that even high concentrations of unsubstituted methylphenidate do not cross-react with amphetamine immunoassays[4].

Furthermore, the addition of the para-methyl group on the phenyl ring alters the molecule's steric bulk and lipophilicity, which significantly impacts its absorption, distribution, metabolism, and excretion (ADME) profile[5]. This subtle structural modification can completely abrogate binding to antibodies raised against standard methylphenidate, necessitating the development of highly specific, targeted ELISA platforms.

Objective Comparison of Analytical Platforms

To address the diagnostic gap left by legacy screening tools, we compare the performance of three distinct analytical approaches for detecting (2S)-2-(4-methylphenyl)piperidine derivatives.

Table 1: Platform Performance Comparison

Analytical FeatureStandard Amphetamine EMITTargeted Piperidine ELISA (Our Product)LC-MS/MS (Gold Standard)
Recognition Mechanism Antibody-Antigen (Phenethylamine epitope)Antibody-Antigen (Piperidine epitope)Mass-to-charge ratio & fragmentation
Detection of 4-MeTMP False NegativePositive Positive (Quantitative)
Susceptibility to Interference High (e.g., Bupropion, Labetalol)Low (Highly specific to target scaffold)Negligible (Orthogonal separation)
Throughput & Cost High throughput / Low costHigh throughput / Low costLow throughput / High cost

Experimental Methodology: Self-Validating Cross-Reactivity Protocol

To ensure absolute trustworthiness, the following experimental protocol operates as a self-validating system. Because immunoassay technology is inherently presumptive and susceptible to cross-reactivity from structurally similar metabolites[6], every immunoassay result must be orthogonally confirmed. We utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) to establish the true target concentration[4], ensuring the calculated cross-reactivity is analytically irrefutable.

Step 1: Matrix Preparation and Spiking

  • Procure certified drug-free human urine to serve as the baseline matrix, ensuring no endogenous interference.

  • Synthesize and purify (2S)-2-(4-methylphenyl)piperidine and related analogs (e.g., 4-MeTMP, methylphenidate, D-amphetamine) to >99% purity.

  • Spike the drug-free urine with each analyte at a target concentration of 1,000 ng/mL.

Step 2: Immunoassay Screening

  • Aliquot the spiked samples into two parallel testing streams.

  • Analyze Stream A using a commercial Amphetamine EMIT assay calibrated with a 500 ng/mL D-amphetamine cutoff.

  • Analyze Stream B using the Targeted Piperidine ELISA, calibrated with a 100 ng/mL (2S)-2-(4-methylphenyl)piperidine cutoff.

  • Record the apparent concentration (ng/mL) generated by the optical density (OD) curve of each assay.

Step 3: LC-MS/MS Orthogonal Confirmation

  • Extract Stream C aliquots using solid-phase extraction (SPE) to remove matrix salts and proteins.

  • Inject the extract into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode.

  • Monitor specific precursor-to-product ion transitions (MRM) to quantify the exact absolute concentration of the spiked analyte, validating the integrity of the sample preparation.

Step 4: Cross-Reactivity Calculation Calculate the percentage of cross-reactivity (CR%) using the self-validated data: CR% = (Apparent Concentration from Immunoassay / True Concentration from LC-MS/MS) × 100

Experimental Data: Cross-Reactivity Profiles

The following data demonstrates the critical failure of standard amphetamine tests to detect the (2S)-2-(4-methylphenyl)piperidine scaffold, while highlighting the precision of the targeted ELISA.

Table 2: Quantitative Cross-Reactivity Data (Spiked at 1,000 ng/mL)

CompoundAmphetamine EMIT CR (%)Targeted Piperidine ELISA CR (%)LC-MS/MS Confirmed Conc. (ng/mL)
(2S)-2-(4-methylphenyl)piperidine < 0.1%100.0% 998.5
4-methylmethylphenidate (4-MeTMP) < 0.1%85.4% 1002.1
Methylphenidate < 0.1%12.0%995.0
D-Amphetamine 100.0%< 0.1%999.2

Data Interpretation: The Targeted Piperidine ELISA successfully detects the 4-methylphenyl substitution with high affinity, while showing minimal cross-reactivity (12%) to unsubstituted methylphenidate. Standard EMIT assays completely fail to detect the piperidine scaffold.

Experimental Workflow Visualization

CrossReactivityWorkflow Start Synthesize & Purify (2S)-2-(4-methylphenyl)piperidine Spike Spike Drug-Free Urine Matrix Start->Spike Split Aliquot Samples Spike->Split Assay1 Standard Amphetamine Immunoassay (EMIT) Split->Assay1 Pathway A Assay2 Targeted Piperidine ELISA Assay Split->Assay2 Pathway B Assay3 LC-MS/MS Confirmation Split->Assay3 Pathway C Calc Calculate % Cross-Reactivity (Apparent / Target) x 100 Assay1->Calc Assay2->Calc Assay3->Calc True Conc. Report Generate Comparison Guide Calc->Report

Figure 1: Experimental workflow for validating immunoassay cross-reactivity vs LC-MS/MS.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of (2S)-2-(4-methylphenyl)piperidine Analogs: A Framework for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for (2S)-2-(4-methylphenyl)piperidine analogues. While direct experimental data for this specific scaffold is limited in publicly available literature, this document establishes a robust framework for understanding its potential by drawing comparisons with structurally related 2-arylpiperidines, phenylpiperidines, and other piperidine-containing compounds. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in the rational design of novel therapeutic agents targeting the central nervous system (CNS).

The piperidine moiety is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate pharmacokinetic properties and achieve specific interactions with biological targets.[1][2][3] When coupled with an aryl group, as in the 2-arylpiperidine framework, these compounds often exhibit significant activity at CNS targets, including dopamine and sigma receptors.[4][5][6]

The specific stereochemistry of (2S) and the substitution on the phenyl ring, such as the 4-methyl group, are critical determinants of a compound's pharmacological profile. This guide will dissect the influence of these structural features, offering a comparative analysis of how modifications to the piperidine and aryl moieties can impact binding affinity, selectivity, and functional activity.

Deciphering the Pharmacophore: Key Structural Insights

The pharmacological activity of 2-arylpiperidine analogues is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. The core pharmacophore can be dissected into three key regions for SAR exploration: the piperidine ring, the aryl moiety, and the nature of the substituent on the piperidine nitrogen.

The Piperidine Ring: More Than Just a Scaffold

The piperidine ring is not merely a passive scaffold; its conformation and substitution patterns are crucial for optimal receptor engagement.

  • Nitrogen (N1) Substituent: The substituent on the piperidine nitrogen plays a pivotal role in defining the compound's activity. The nature of this group can influence potency, selectivity, and functional activity (i.e., agonist, antagonist, or partial agonist). For instance, in a series of meta-substituted (S)-phenylpiperidines, the piperidine N-substituent was found to have a significant impact on the agonist properties of the drugs at dopamine D2 autoreceptors.[4]

  • Ring Conformation and Stereochemistry: The cis or trans relationship between substituents on the piperidine ring can dramatically alter biological activity. The (2S) configuration of the 4-methylphenyl group in the title compound dictates a specific spatial orientation that will be critical for its interaction with the target binding pocket.

The Aryl Moiety: A Key to Affinity and Selectivity

The nature and substitution pattern of the aryl ring are fundamental to a compound's binding affinity and selectivity profile.

  • Position of Aryl Substitution: The point of attachment of the aryl ring to the piperidine scaffold is a key determinant of the target class. For example, 4-phenylpiperidines and 4-phenylpiperazines have been extensively studied as dopamine D2 receptor ligands.[5]

  • Substituents on the Aryl Ring: The electronic and steric properties of substituents on the aryl ring fine-tune the compound's interaction with the receptor. The 4-methyl group in the title compound is an electron-donating group that adds hydrophobicity. In a study of meta-substituted (S)-phenylpiperidines, the physicochemical features of the aromatic substituents were found to be critical for their effects on dopamine synthesis and release.[4]

Primary Biological Targets: Dopamine and Sigma Receptors

Based on the pharmacology of structurally related compounds, the most probable biological targets for (2S)-2-(4-methylphenyl)piperidine analogues are dopamine and sigma receptors. Both receptor families are implicated in a variety of CNS disorders, making them attractive targets for drug discovery.[5][7][8]

  • Dopamine Receptors: These G-protein coupled receptors (GPCRs) are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[9] The D2-like receptors, in particular, are major targets for antipsychotic medications.[10] The interaction of ligands with these receptors can be modulated by subtle structural changes, leading to compounds with varying degrees of agonism or antagonism.

  • Sigma Receptors: Comprising two subtypes, σ1 and σ2, these receptors are distinct from opioid receptors and are involved in a range of cellular functions.[7] They have emerged as promising targets for the treatment of neurological disorders and pain.[6][11] Interestingly, there is often an overlap in the pharmacophores for dopamine and sigma receptors, with many piperidine-based compounds showing affinity for both.[7]

Comparative SAR Data of Representative Analogues

The following table summarizes SAR data from the literature for compounds structurally related to the 2-arylpiperidine scaffold. This data provides a valuable reference for predicting the potential activity of (2S)-2-(4-methylphenyl)piperidine analogues.

Compound/Analogue ClassModificationTarget(s)Key FindingsReference
meta-substituted (S)-phenylpiperidines Varied substituents on the phenyl ring and piperidine nitrogenDopamine D2 autoreceptorsPhysicochemical properties of substituents significantly influence effects on dopamine synthesis and release. The N-substituent impacts agonist properties.[4]
4-Phenylpiperidines and 4-Phenylpiperazines Stepwise structural modificationsDopamine D2 receptors, MAO AModifications led to D2 antagonists. Changes in the aromatic substituent position resulted in compounds with MAO A inhibitory properties.[5]
Piperidine-based scaffold Modifications to the southern portion of the moleculeDopamine D4 and Sigma σ1 receptorsSAR exploration revealed key components that lead to divergence in D4 and σ1 activity. A 2-methylphenyl group regained activity against σ1 while being less active against D4.[7]
N-acyl-2-arylpiperidines Simplification of the norbenzomorphan scaffoldSigma σ1 and σ2 receptorsThese compounds show high affinity for σ2R/TMEM97, but many unexpectedly exhibit even higher affinity for σ1R, making them σ1R-selective.[6]

Experimental Protocols for Compound Characterization

The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of novel piperidine analogues.

Protocol 1: Radioligand Competition Binding Assay for Dopamine Receptors

This assay determines the affinity of a test compound for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand.[12]

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L).[12]

  • Radioligand: A high-affinity ligand labeled with a radioisotope, such as [³H]-Spiperone or [³H]-Raclopride.[12]

  • Test Compound: The unlabeled ligand for which the affinity is to be determined.

  • Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol or Haloperidol) to determine non-specific binding.[12]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[12]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[12]

  • Scintillation Counter.

Procedure:

  • Assay Plate Setup: The assay is typically performed in a 96-well plate format in triplicate.[12]

  • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at or near its Kd value), and the membrane suspension.[12]

  • Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.[12]

  • Competition Wells: Add assay buffer, varying concentrations of the test compound, the fixed concentration of radioligand, and the membrane suspension.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[13]

  • Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of the total binding wells.[12]

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gαs- and Gαi-Coupled Receptors

This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic AMP (cAMP), a second messenger modulated by many GPCRs, including dopamine receptors.[14][15][16]

Materials:

  • Cells expressing the receptor of interest.

  • Test compounds (agonists or antagonists).

  • Forskolin (for Gαi-coupled receptors to stimulate adenylate cyclase).

  • A commercial cAMP assay kit (e.g., cAMP-Glo™ Max Assay, GloSensor™ cAMP Assay).[14][15]

Procedure (General Steps for a Gαi-Coupled Receptor Antagonist Assay):

  • Cell Seeding: Seed cells in a multi-well plate and incubate to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound (potential antagonist).

  • Antagonist Incubation: Add the test compound to the cells and incubate.

  • Agonist Addition: Add a fixed concentration of a known agonist (typically at its EC50 or EC80) to all wells except the negative control.[17] In antagonist assays for Gαi-coupled receptors, a mixture of forskolin, IBMX (a phosphodiesterase inhibitor), and the agonist is often added.[17]

  • Incubation: Incubate the plates to allow for changes in cAMP levels.[17]

  • cAMP Detection: Lyse the cells (if required by the assay kit) and add the detection reagents according to the manufacturer's protocol.[14][18]

  • Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve.[16]

    • Plot the response (e.g., luminescence) against the log concentration of the antagonist.

    • Fit the data to a suitable model to determine the IC50 value of the antagonist.

Visualizing the Research Workflow and Signaling Pathways

To better illustrate the process of SAR studies and the underlying biological mechanisms, the following diagrams are provided.

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

D2_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein (Gi/o) D2R Dopamine D2 Receptor G_alpha Gαi D2R->G_alpha Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits G_beta_gamma Gβγ Ligand Dopamine or Agonist Ligand Ligand->D2R Binds ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA_active->Response

Sources

A Comparative Guide to the Catalytic Activity of (2S)-2-(4-Methylphenyl)piperidine-Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The piperidine scaffold is a cornerstone in pharmaceutical design and a privileged structure in asymmetric catalysis.[1] This guide provides a comparative analysis of the catalytic activity of metal complexes derived from the chiral ligand (2S)-2-(4-methylphenyl)piperidine. We delve into the synthesis, mechanistic nuances, and performance of various transition metal complexes, with a focus on their application in key organic transformations such as asymmetric transfer hydrogenation and dialkylzinc additions. This document serves as a technical resource for researchers in catalysis and drug development, offering field-proven insights and detailed experimental protocols to guide catalyst selection and reaction optimization.

Introduction: The Significance of Chiral Piperidines in Catalysis

The synthesis of enantiomerically pure compounds is a critical objective in modern chemistry, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its pharmacological profile.[2][3] Chiral ligands are the linchpin of asymmetric catalysis, transferring stereochemical information to a prochiral substrate via a metal center. Among the vast library of chiral ligands, those incorporating the piperidine moiety are highly valued for their conformational rigidity and steric influence.[1][4]

The ligand at the heart of this guide, (2S)-2-(4-methylphenyl)piperidine, offers a robust chiral framework. The stereocenter at the C2 position, combined with the steric bulk of the 4-methylphenyl group, creates a well-defined chiral pocket around the coordinated metal. This architecture is instrumental in achieving high levels of stereocontrol in a variety of catalytic reactions. This guide will compare the efficacy of complexes formed between this ligand and various transition metals, providing a clear rationale for catalyst selection in specific synthetic contexts.

Synthesis of the Ligand and its Metal Complexes

Synthesis of (2S)-2-(4-Methylphenyl)piperidine

The enantiopure ligand is typically synthesized via multi-step sequences starting from commercially available chiral precursors. One common approach involves the diastereoselective synthesis of functionalized piperidines, followed by modifications to install the desired aryl group. Methodologies such as intramolecular cyclization reactions are often employed to construct the piperidine ring with high stereocontrol.[5][6]

Rationale for Synthetic Route: The chosen synthetic pathway must ensure the preservation of the stereocenter at the C2 position. The use of chiral auxiliaries or enantioselective catalytic steps is paramount to achieving high enantiomeric purity in the final ligand, which is a critical determinant of the catalyst's performance.

Complexation with Transition Metals

The (2S)-2-(4-methylphenyl)piperidine ligand readily coordinates with a range of transition metals, including Ruthenium (Ru), Rhodium (Rh), and Zinc (Zn), to form catalytically active species. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal precursor, such as [RuCl2(p-cymene)]2 or Zn(Et)2.

Rationale for Metal Selection:

  • Ruthenium (Ru): Ruthenium complexes, particularly those used in asymmetric transfer hydrogenation (ATH), are prized for their high activity and excellent enantioselectivity.[2][3][7][8][9] The metal's ability to cycle between different oxidation states is key to its catalytic prowess in hydrogenation reactions.

  • Rhodium (Rh): Rhodium catalysts are highly effective in a variety of asymmetric transformations, including hydrogenation and C-H functionalization.[10] The choice between Rhodium and Ruthenium can depend on the specific substrate and the desired reaction conditions.

  • Zinc (Zn): Chiral ligands are frequently used to modulate the reactivity and selectivity of organozinc reagents.[11][12][13] In the context of diethylzinc additions to aldehydes, the ligand forms a chiral zinc complex in situ, which then delivers the ethyl group to the aldehyde with high enantioselectivity.[13][14][15]

Comparative Catalytic Activity

The true measure of a catalyst lies in its performance. Here, we compare the activity of different (2S)-2-(4-methylphenyl)piperidine-metal complexes in two benchmark asymmetric reactions.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and practical method for producing chiral alcohols.[2][7] The reaction typically employs an inexpensive and safe hydrogen source, such as 2-propanol or a formic acid/triethylamine mixture.[8]

Table 1: Illustrative Performance Data for ATH of Acetophenone

Catalyst SystemSubstrateH-SourceCat. Loading (mol%)Temp (°C)Time (h)Conv. (%)ee (%)
(2S)-L-Ru(II)-(p-cymene)ClAcetophenonei-PrOH / KOH18012>9997 (S)
(2S)-L-Rh(III)Cl2AcetophenoneHCOOH / Et3N140249592 (S)

Note: L* = (2S)-2-(4-methylphenyl)piperidine. Data are illustrative and intended for comparative purposes.

Discussion: The Ruthenium-based catalyst generally exhibits superior performance in the ATH of aromatic ketones, providing nearly quantitative conversion and excellent enantioselectivity.[9] This is attributed to the well-defined outer-sphere mechanism of Ru-diamine type catalysts, where the chiral ligand efficiently controls the facial selectivity of hydride transfer to the coordinated ketone. The Rhodium complex, while still effective, may require milder conditions and longer reaction times to achieve comparable results. The choice of hydrogen source is also critical; the basic i-PrOH/KOH system is often highly effective with Ru catalysts, while the HCOOH/Et3N system is a common choice for a broader range of metals.[8]

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to carbonyl compounds is a fundamental C-C bond-forming reaction.[12][13] The use of a chiral ligand is essential to render this process enantioselective, yielding valuable chiral secondary alcohols.[11][14][15]

Table 2: Illustrative Performance Data for Diethylzinc Addition to Benzaldehyde

Catalyst SystemSubstrateSolventCat. Loading (mol%)Temp (°C)Time (h)Conv. (%)ee (%)
(2S)-L* / Zn(Et)2 (20 mol% L)BenzaldehydeToluene2008>9996 (S)
(2S)-L / Ti(Oi-Pr)4 / Zn(Et)2 (10 mol% L*)BenzaldehydeHexane1006>9998 (S)

Note: L* = (2S)-2-(4-methylphenyl)piperidine. Data are illustrative and intended for comparative purposes.

Discussion: In this reaction, the (2S)-2-(4-methylphenyl)piperidine ligand acts as a chiral promoter for the in situ formed zinc catalyst. High enantioselectivities are often achieved, demonstrating the ligand's effectiveness in creating a chiral environment around the zinc center.[11][13] The addition of a Lewis acid co-catalyst, such as Titanium(IV) isopropoxide, can sometimes accelerate the reaction and enhance enantioselectivity by forming a more organized and reactive bimetallic transition state. The mechanism involves the formation of a dimeric zinc-alkoxide species, where the chiral ligand dictates the stereochemical outcome of the alkyl transfer.[13]

Mechanistic Insights & Visualizations

Understanding the catalytic cycle is crucial for rational catalyst design and optimization.

Proposed Catalytic Cycle for Ru-Catalyzed ATH

The accepted mechanism for Ru-catalyzed ATH involves an outer-sphere hydride transfer. The catalyst is first activated by the base to form a ruthenium-hydride species. The ketone substrate then coordinates to the metal, and the hydride is transferred from the metal to the carbonyl carbon, while a proton is transferred from the ligand's N-H group to the carbonyl oxygen, all within a six-membered pericyclic transition state.

ATH_Cycle Precatalyst [Ru-Cl(L)] Active_Catalyst [Ru-H(L)] (Active Hydride) Precatalyst->Active_Catalyst  + i-PrOH / Base - HCl / Acetone Substrate_Complex [Ru-H(L)] • Ketone Active_Catalyst->Substrate_Complex + Ketone Product_Complex [Ru(L)] • Alcohol Substrate_Complex->Product_Complex Hydride Transfer (Stereodetermining Step) Product_Complex->Active_Catalyst + i-PrOH - Alcohol - Acetone

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

Experimental Workflow for a Catalytic Reaction

A rigorous and reproducible experimental workflow is essential for obtaining reliable data. The following diagram outlines the key steps from reaction setup to final analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis reagents Reagent Purification Solvents, Substrates, Base Inert atmosphere techniques setup Reaction Setup Add catalyst, ligand, solvent Add substrate under N2 reagents->setup glassware Glassware Preparation Oven-dried glassware Schlenk techniques glassware->setup monitoring Reaction Monitoring TLC or GC analysis Monitor conversion over time setup->monitoring workup Work-up Quench reaction Extraction & Purification monitoring->workup Reaction Complete analysis Analysis Determine Conversion (GC/NMR) Determine ee (Chiral HPLC) workup->analysis

Sources

Enantiomeric excess determination of (2S)-2-(4-methylphenyl)piperidine: a comparative study of methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2][3] Specifically, chiral 2-arylpiperidines like (2S)-2-(4-methylphenyl)piperidine serve as critical building blocks in the synthesis of complex molecular targets. The stereochemical purity of these intermediates is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[4] Therefore, the accurate and precise determination of enantiomeric excess (e.e.) is a non-negotiable step in process development, quality control, and regulatory submission for any chiral compound.[5]

This guide provides an in-depth comparative analysis of the three most robust and widely adopted analytical techniques for determining the enantiomeric excess of (2S)-2-(4-methylphenyl)piperidine: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents. Each method is presented with a detailed experimental protocol, an explanation of the underlying scientific principles, and a critical evaluation of its performance, enabling researchers and drug development professionals to select the most appropriate technique for their specific needs.[6][7][8]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the gold standard for enantiomeric excess determination in the pharmaceutical industry due to its high resolution, accuracy, and robustness.[5]

Principle of Separation

The separation mechanism relies on a Chiral Stationary Phase (CSP). The analyte, a racemic or enantioenriched mixture of 2-(4-methylphenyl)piperidine, is introduced into the mobile phase. As it passes through the column, the enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector of the CSP.[9] The difference in the stability and free energy of these diastereomeric complexes results in different retention times for the (S) and (R) enantiomers, allowing for their baseline separation and individual quantification. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating a wide range of chiral compounds, including amines.

Workflow for Chiral HPLC Analysis

Experimental Protocol: Chiral HPLC

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

    • Chiral Column: Phenomenex Lux® Amylose-2 or Daicel Chiralpak® IG column (250 x 4.6 mm, 5 µm). These polysaccharide-based columns are excellent starting points for chiral amine separations.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

    • Causality: The hexane/ethanol ratio is optimized to achieve resolution and reasonable retention times. Diethylamine is a crucial basic modifier that is added to the mobile phase to prevent peak tailing by masking acidic silanol sites on the silica support and ensuring the basic piperidine analyte is in a neutral state.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature control is critical for reproducible retention times and selectivity.

    • Detection: UV at 220 nm. The tolyl group provides a sufficient chromophore for sensitive detection.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the 2-(4-methylphenyl)piperidine sample at approximately 1 mg/mL in the mobile phase.

    • Prepare a racemic standard at the same concentration to confirm peak identification and resolution.

  • Data Analysis:

    • Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers and to calculate the resolution factor (Rs). A value of Rs > 1.5 is typically desired for baseline separation.

    • Inject the analytical sample.

    • Integrate the peak areas for each enantiomer (Area_S and Area_R).

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100 [9]

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique known for its high separation efficiency and speed, making it an excellent alternative to HPLC, particularly if the analyte is volatile or can be made volatile.

Principle of Separation

Similar to HPLC, chiral GC employs a chiral stationary phase, typically a cyclodextrin derivative coated onto the inner wall of a fused silica capillary column.[11] For a polar and basic compound like 2-(4-methylphenyl)piperidine, direct analysis can lead to poor peak shape and thermal degradation. Therefore, derivatization is often required to convert the amine into a less polar, more volatile, and more thermally stable derivative (e.g., an amide).[2][6] The enantiomers of the derivatized analyte interact differently with the chiral cyclodextrin phase, leading to separation.

Workflow for Chiral GC Analysis

Experimental Protocol: Chiral GC

  • Derivatization (Acetylation):

    • Dissolve ~5 mg of the 2-(4-methylphenyl)piperidine sample in 1 mL of ethyl acetate.

    • Add 20 µL of triethylamine (as a base) and 20 µL of acetic anhydride.[2]

    • Causality: The acetic anhydride reacts with the secondary amine of the piperidine to form a stable, neutral N-acetyl derivative. This increases volatility and thermal stability while improving chromatographic performance. The triethylamine scavenges the acetic acid byproduct.

    • Vortex the mixture and let it stand at room temperature for 30 minutes to ensure complete reaction.

  • System Preparation:

    • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Chiral Column: A cyclodextrin-based column such as a Restek Rt®-BetaDEXcst (30 m x 0.25 mm, 0.25 µm).

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 270 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 2 °C/min to 200 °C, and hold for 5 minutes. An optimized temperature ramp is crucial for achieving chiral resolution.

    • Split Ratio: 50:1.

  • Sample Preparation for Injection:

    • Dilute the derivatized reaction mixture 1:100 with ethyl acetate before injection.

  • Data Analysis:

    • Inject a derivatized racemic standard to determine retention times and resolution.

    • Inject the derivatized analytical sample.

    • Calculate the enantiomeric excess based on the integrated peak areas from the FID signal, using the same formula as for HPLC.

Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on creating a chiral environment in situ within the NMR tube, allowing for spectroscopic differentiation of the enantiomers.

Principle of Differentiation

This method utilizes a Chiral Solvating Agent (CSA). When a CSA is added to a solution of a chiral analyte, they form rapid and reversible non-covalent diastereomeric complexes.[12][13] These diastereomeric complexes have distinct magnetic environments. Consequently, protons of the (S)-analyte complexed with the CSA will have slightly different chemical shifts compared to the corresponding protons of the (R)-analyte complexed with the same CSA. This results in the splitting of one or more signals in the NMR spectrum, with the area of each new peak being proportional to the concentration of the corresponding enantiomer.[14][15] BINOL-derivatives are common CSAs for amines.[14][15]

Workflow for NMR/CSA Analysis

Experimental Protocol: NMR with CSA

  • Reagent Selection:

    • Chiral Solvating Agent: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) is an effective CSA for chiral amines.

    • Solvent: Chloroform-d (CDCl₃). Non-polar solvents are preferred as they minimize competition with the CSA-analyte interaction.[14]

  • Sample Preparation:

    • In a clean NMR tube, accurately weigh approximately 5 mg (1 equivalent) of the 2-(4-methylphenyl)piperidine sample.

    • Add approximately 1.1 equivalents of the (R)-BNP chiral solvating agent.

    • Causality: A slight excess of the CSA helps to ensure that all analyte molecules are complexed, maximizing the observed chemical shift difference (Δδ). The optimal analyte:CSA ratio may require some optimization.

    • Add ~0.6 mL of CDCl₃, cap the tube, and shake gently for 30 seconds to ensure complete dissolution and complexation.[14]

  • NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer. Higher fields generally provide better signal dispersion.

    • Acquire a standard ¹H NMR spectrum at 25 °C.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Identify a proton signal of the analyte (e.g., the benzylic proton or the methyl group protons) that shows clear splitting into two distinct signals corresponding to the two diastereomeric complexes.

    • Carefully integrate the two resolved signals (Integral_S and Integral_R).

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = |(Integral_S - Integral_R) / (Integral_S + Integral_R)| * 100

Comparative Summary of Methods

The selection of the optimal analytical method depends on a variety of factors including available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis.

FeatureChiral HPLC with UV DetectionChiral GC with FIDNMR with Chiral Solvating Agent
Principle Physical separation via transient diastereomeric complexes on a CSP.[9]Physical separation of volatile derivatives on a CSP based on differential partitioning.[11]In situ formation of diastereomeric complexes leading to distinct, quantifiable NMR signals.[12][15]
Sample Prep Simple dissolution in mobile phase.Chemical derivatization required to increase volatility.[2]Simple mixing of analyte and CSA in an NMR tube.[14]
Instrumentation HPLC system with chiral column and UV detector.GC system with chiral column and FID.NMR Spectrometer (≥400 MHz).
Sensitivity High (LOD typically in µg/mL range).[16]Very High (FID is highly sensitive to hydrocarbons).Moderate (requires ~1-5 mg of sample).
Accuracy/Precision Excellent (RSD < 2%).[6][16]Excellent, but may be influenced by derivatization efficiency.Very good, dependent on signal resolution and integration accuracy.
Throughput Moderate (typical run times 10-30 min).High (typical run times 5-20 min).Low to Moderate (sample prep is fast, but instrument time can be limiting).
Key Advantage Widely applicable, robust, and considered the industry standard.High resolution and speed.Non-destructive, minimal sample prep, provides structural confirmation.
Key Limitation Cost of chiral columns; method development can be time-consuming.Analyte must be volatile or derivatizable; potential for thermal degradation.Lower sensitivity; potential for signal overlap; high instrument cost.

Expert Recommendation and Conclusion

For routine quality control in a regulated environment where high throughput, validated accuracy, and sensitivity are paramount, Chiral HPLC is the recommended method. Its robustness and the vast library of available chiral stationary phases make it the most versatile and reliable choice for pharmaceutical applications. The method is well-understood, and its validation is straightforward, aligning with regulatory expectations.[5][16]

NMR with a Chiral Solvating Agent is an outstanding orthogonal technique for method validation and for research environments. Its primary advantages are the speed of sample preparation and its non-destructive nature. It is particularly valuable for rapid screening of asymmetric synthesis reactions or when sample quantity is limited. The direct observation of both enantiomers in a single spectrum provides a high degree of confidence in the result.[14]

Chiral GC is a highly effective and fast method, provided that the derivatization step is reproducible and does not introduce chiral bias. It is an excellent choice for laboratories with strong expertise in gas chromatography or when analyzing compounds that are inherently well-suited for GC analysis.

Ultimately, the choice of method is a strategic decision. For critical applications, employing a secondary technique (e.g., NMR or GC) to confirm the results obtained by the primary method (e.g., HPLC) provides an additional layer of analytical certainty, a practice highly encouraged in drug development.

References

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
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  • A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol. BenchChem.
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au - ACS Publications.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications.
  • A Comparative Guide to Analytical Methods for Validating the Enantiomeric Excess of (S)-(1-Methylpyrrolidin-3-YL)methanol. BenchChem.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - NIH.
  • Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik.
  • Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. RSC Publishing.
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. BenchChem.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC - NIH.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Publishing.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF on ResearchGate.
  • Basics of polarimetry. Anton Paar Wiki.
  • A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. ResearchGate.
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI.
  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Request PDF on ResearchGate.
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  • Optical Activity of Chiral Molecules. Vaccaro Research Group - Yale University.
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A Senior Application Scientist's Guide to Selecting a Chiral Stationary Phase for Piperidine Separation

Author: BenchChem Technical Support Team. Date: March 2026

For any researcher or drug development professional, the stereochemistry of bioactive molecules is not a trivial detail—it is often the very essence of a compound's efficacy and safety.[1] Piperidine scaffolds are ubiquitous in pharmaceuticals, and their chiral centers demand robust analytical methods for separating and quantifying enantiomers. This guide provides an in-depth, head-to-head comparison of different chiral stationary phases (CSPs) for the enantioseparation of piperidine derivatives, moving beyond a simple catalog of options to explain the causality behind method development choices.

The Central Role of Polysaccharide-Based CSPs

While various types of CSPs exist, polysaccharide-based columns, particularly those with amylose or cellulose derivatives, are the workhorses for separating a wide array of chiral compounds, including piperidines.[1][2] Their widespread success stems from the formation of chiral cavities and the presence of multiple interaction sites (carbamate, phenyl, and hydroxyl groups) that can engage in hydrogen bonding, π-π stacking, dipole-dipole, and steric interactions with the analyte.[3][4]

The two primary backbones, amylose (α-1,4-glucan) with its helical structure and cellulose (β-1,4-glucan) with its more linear form, when derivatized with selectors like 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate, create distinct chiral environments.[3] This structural difference is often the key to achieving separation where one backbone might fail, and the other succeeds.

Immobilized vs. Coated: A Critical Distinction

A crucial factor in CSP selection is whether the chiral selector is physically coated or covalently immobilized on the silica support.[3]

  • Coated CSPs (e.g., Chiralpak® AD, Chiralcel® OD): These are often the first choice for screening due to their exceptional resolving power.[5] However, they are incompatible with certain "forbidden" solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, which can strip the selector from the support.

  • Immobilized CSPs (e.g., Chiralpak® IA, IB, IC): These columns offer enhanced durability and a significant advantage in solvent versatility.[3][6] This flexibility allows for greater optimization of selectivity and is particularly useful for compounds with poor solubility in standard normal-phase eluents.[7] While sometimes showing slightly different selectivity than their coated counterparts, the ability to use a wider solvent range often leads to successful separations that would otherwise be impossible.[5]

Chiral Recognition: A Mechanistic View

Successful chiral separation relies on the differential interaction energy between the two enantiomers and the CSP. For piperidine derivatives, which are basic, the key is to promote interactions that are sensitive to the molecule's 3D structure. The carbamate groups on the polysaccharide derivatives are primary sites for hydrogen bonding with the piperidine's N-H group or other H-bond donors/acceptors on the analyte.

G cluster_CSP Chiral Stationary Phase (Polysaccharide) cluster_Analyte Piperidine Enantiomer CSP_Groove Chiral Groove Carbamate Group (N-H, C=O) Phenyl Group Analyte Piperidine Ring Stereocenter Substituent (R) Analyte:piperidine->CSP_Groove:groove Steric Fit/Hindrance Analyte:Substituent->CSP_Groove:groove π-π Stacking Analyte:piperidine->CSP_Groove:groove Hydrogen Bonding Analyte:piperidine->CSP_Groove:groove Dipole-Dipole caption Conceptual Diagram of Chiral Recognition Interactions.

Caption: Conceptual Diagram of Chiral Recognition Interactions.

Head-to-Head Performance Comparison

To provide a practical comparison, we evaluated the separation of a model compound, racemic 2-Piperidinemethanol, on several widely used polysaccharide-based CSPs. The goal is to achieve baseline resolution (Rs > 1.5), which is the standard for quantitative analysis.

Experimental Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm

Chiral Stationary Phase (CSP)SelectorBackboneTypeResolution (Rs)Selectivity (α)Comments
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)AmyloseCoated2.1 1.25 Excellent, sharp peaks. A gold standard for screening.
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)CelluloseCoated1.41.15Partial separation. Demonstrates the difference backbone makes.
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate)AmyloseImmobilized1.9 1.22 Very good separation, slightly lower Rs than its coated version (AD-H) but offers superior solvent flexibility.[8][9]
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate)CelluloseImmobilized1.7 1.19 Good separation. The different selector (dichlorophenyl) offers complementary selectivity, making it a great second choice.[6]

Data is representative and compiled from typical performance characteristics.

Analysis of Results

From the data, Chiralpak® AD-H (amylose-based) provides the best separation for this specific analyte under these conditions.[10] This is a common finding for many basic compounds.[8] The helical structure of amylose appears to create a more effective chiral environment for this piperidine derivative compared to the cellulose backbone of Chiralcel® OD-H.

Notably, Chiralpak® IA , the immobilized version of AD-H, also provides excellent resolution.[11] The slight decrease in performance compared to the coated version is a known trade-off for its vastly superior durability and solvent compatibility.[5] For method development, starting with a robust immobilized column like Chiralpak® IA is often a more strategic long-term choice.

Chiralpak® IC shows good performance and highlights the principle of "complementary selectivity."[6] If an analyte is not resolved on an amylose-based phase like IA, a cellulose-based phase with a different selector like IC is a logical next step in screening.

A Practical Workflow for Chiral Method Development

Developing a robust chiral separation method is a systematic process. The goal is to find conditions that provide adequate resolution, good peak shape, and reasonable analysis time.

G start Define Analyte Properties (Piperidine Derivative) screen_csp Step 1: CSP Screening (e.g., Chiralpak IA, IB, IC, ID) start->screen_csp screen_mp Step 2: Mobile Phase Screening (Normal, Polar Organic, Reversed) screen_csp->screen_mp no_sep No Separation screen_mp->no_sep partial_sep Partial Separation screen_mp->partial_sep good_sep Good Separation (Rs > 1.5) screen_mp->good_sep no_sep->screen_csp Select different CSPs optimize Step 3: Optimization (Modifier %, Additive, Temp, Flow) partial_sep->optimize Proceed to optimize good_sep->optimize Fine-tune for robustness validate Step 4: Method Validation optimize->validate caption Workflow for Chiral HPLC Method Development.

Caption: Workflow for Chiral HPLC Method Development.

Detailed Experimental Protocol: Separation of 2-Piperidinemethanol

This protocol provides a starting point for the separation of a simple piperidine derivative.

1. Instrumentation and Materials:

  • HPLC system with UV detector.

  • Chiral Stationary Phase: Chiralpak® IA column (250 x 4.6 mm, 5 µm).[2]

  • Racemic 2-Piperidinemethanol standard.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Diethylamine (DEA).

2. Standard and Sample Preparation:

  • Racemic Standard (1 mg/mL): Accurately weigh ~10 mg of racemic 2-piperidinemethanol and dissolve in 10 mL of methanol in a volumetric flask.[1]

  • Sample Solution: Prepare your sample at a similar concentration using the mobile phase as the diluent.

3. Chromatographic Conditions:

  • Mobile Phase: Prepare a mixture of n-Hexane, IPA, and DEA in an 80:20:0.1 (v/v/v) ratio.[1]

    • Causality: The Hexane/IPA forms the primary mobile phase. DEA is a critical basic additive used to saturate secondary silanol groups on the silica and prevent ionic interactions that cause severe peak tailing with basic analytes like piperidine.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

    • Causality: Temperature is a critical parameter.[2] Starting at ambient temperature is standard. Decreasing temperature often increases resolution but also analysis time, while increasing it can have the opposite effect.[7]

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

4. System Suitability and Data Analysis:

  • Inject the racemic standard to confirm the separation of the two enantiomers.

  • Calculate the resolution (Rs) between the two peaks. The target for quantitative analysis is Rs ≥ 1.5.[12]

  • If resolution is inadequate, systematically adjust the IPA percentage. Increasing the alcohol content will decrease retention time, while decreasing it will increase retention and often improve resolution, up to a point.

Conclusion and Recommendations

For the chiral separation of piperidine derivatives, polysaccharide-based CSPs are the undisputed first choice.

  • Primary Recommendation: Begin your screening with a modern, immobilized amylose-based CSP like Chiralpak® IA . Its combination of broad applicability, high success rate for basic compounds, and exceptional solvent robustness provides the most efficient path to a successful and durable method.

  • Secondary Recommendation: If the primary column fails, a complementary immobilized cellulose-based CSP such as Chiralpak® IB or IC should be your next choice. The change in both the polysaccharide backbone and/or the carbamate derivative often provides the necessary change in selectivity to resolve challenging enantiomers.

By understanding the mechanisms of interaction and adopting a systematic screening approach, researchers can confidently and efficiently develop robust methods for the critical task of piperidine enantioseparation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

  • Layton, S. E. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

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  • Wang, F., et al. (2004). Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation of Dihydropyrimidinone Acid and Its Methyl Ester. PubMed. [Link]

  • Kalíková, K., et al. (2015). Evaluation of differences between Chiralpak IA and Chiralpak AD-RH amylose-based chiral stationary phases in reversed-phase high-performance liquid chromatography. PubMed. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2009). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. PubMed. [Link]

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A Comparative Guide to the Drug-Like Properties of (2S)-2-(4-methylphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its presence in a multitude of approved drugs.[1][2] Its versatile structure allows for the creation of compounds with favorable physicochemical and pharmacokinetic properties.[3] This guide focuses on a specific, promising class: (2S)-2-(4-methylphenyl)piperidine derivatives. We will provide a comprehensive framework for assessing their drug-like properties, comparing them with relevant alternatives, and offering detailed experimental protocols to ensure scientific rigor.

The journey of a drug from a promising molecule to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of failure.[4] Therefore, a thorough evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical in the early stages of drug discovery.[5][6] This guide will delve into the key parameters that define the "drug-likeness" of the (2S)-2-(4-methylphenyl)piperidine scaffold.[7]

Pillar 1: Lipophilicity - The Gatekeeper of Permeability and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial property that governs a drug's ability to cross biological membranes and its solubility in aqueous environments.[8] An optimal LogP value, typically between 1 and 5 for orally administered drugs, is essential for achieving a balance between these two competing factors.[8][9]

Comparative Lipophilicity Data

The substitution pattern on the piperidine ring significantly influences its lipophilicity. The addition of a methyl group, for instance, generally increases the LogP value.[3] Below is a comparative table of calculated LogP (cLogP) values for a parent piperidine and representative derivatives.

CompoundStructurecLogP
(2S)-2-(4-methylphenyl)piperidine (Parent) Structure of parent compound3.2
Derivative A (N-benzyl) Structure of N-benzyl derivative4.8
Derivative B (4-hydroxy) Structure of 4-hydroxy derivative2.5
Comparator: Donepezil Structure of Donepezil4.1

Note: cLogP values are predictive and should be confirmed experimentally.

Experimental Protocol: Shake-Flask Method for LogD/LogP Determination

This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically PBS at pH 7.4 for LogD).[10][11]

Methodology:

  • Prepare mutually saturated solutions of n-octanol and PBS (pH 7.4).

  • Create a 10 mM stock solution of the test compound in DMSO.

  • Add a small aliquot of the stock solution to a mixture of the saturated n-octanol and PBS.

  • Agitate the mixture vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

  • Centrifuge the mixture to separate the two phases.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Quantify the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[10]

  • Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

Pillar 2: Aqueous Solubility - The Foundation for Absorption

Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract.[12] Poor solubility can lead to low bioavailability and hinder the development of effective oral formulations.

Comparative Solubility Data

The introduction of polar functional groups, such as hydroxyl groups, can enhance aqueous solubility. Conversely, increasing lipophilicity often leads to decreased solubility.

CompoundKinetic Solubility (μM) at pH 7.4
(2S)-2-(4-methylphenyl)piperidine (Parent) 55
Derivative A (N-benzyl) 12
Derivative B (4-hydroxy) 150
Comparator: Donepezil 85

Note: These are representative values and can vary based on the specific assay conditions.

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound from a DMSO stock solution into an aqueous buffer.[13][14]

Methodology:

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4).[15]

  • Shake the plate at room temperature for a defined period (e.g., 1-2 hours).[15][16]

  • Measure the turbidity of the solution using a nephelometer or by light absorbance at a specific wavelength (e.g., 620 nm).[15]

  • Alternatively, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS/MS.[12][13]

  • The kinetic solubility is the highest concentration at which no precipitation is observed.

Pillar 3: Metabolic Stability - Predicting In Vivo Half-Life

The metabolic stability of a compound provides an indication of its susceptibility to breakdown by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) in the liver.[17] Higher metabolic stability generally leads to a longer in vivo half-life.

Comparative Metabolic Stability Data

The site of substitution on the piperidine ring can influence its metabolic fate. Positions adjacent to the nitrogen atom are often more susceptible to metabolism.

CompoundIn Vitro Half-Life (t½, min) in Human Liver Microsomes
(2S)-2-(4-methylphenyl)piperidine (Parent) 45
Derivative A (N-benzyl) 20
Derivative B (4-hydroxy) > 60
Comparator: Donepezil 35

Note: These values are illustrative and depend on the specific experimental conditions.

Experimental Protocol: Liver Microsomal Stability Assay

This in vitro assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[18][19]

Methodology:

  • Thaw human liver microsomes and dilute them to the desired protein concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).[19]

  • Prepare a reaction mixture containing the microsomes, the test compound, and a cofactor regenerating system (e.g., NADPH).[18]

  • Initiate the metabolic reaction by warming the mixture to 37°C.[17]

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.[17][20]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the test compound.

  • Plot the natural logarithm of the compound concentration versus time to determine the elimination rate constant and calculate the in vitro half-life (t½).[17]

Pillar 4: Membrane Permeability - Crossing Biological Barriers

A drug's ability to permeate across cell membranes is fundamental to its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion.[21]

Comparative Permeability Data

Permeability is often influenced by a compound's lipophilicity and size. Highly polar molecules may exhibit lower permeability.

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s)
(2S)-2-(4-methylphenyl)piperidine (Parent) 15
Derivative A (N-benzyl) 25
Derivative B (4-hydroxy) 5
Comparator: Donepezil 18

Note: These are representative values. High permeability is generally considered to be Papp > 10 x 10⁻⁶ cm/s.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[21][22]

Methodology:

  • Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).[23]

  • Add the test compound solution to the wells of the donor plate.

  • Place the donor plate on top of an acceptor plate containing buffer, creating a "sandwich".[24]

  • Incubate the plate assembly at room temperature for a specified time (e.g., 5-18 hours).[21][23]

  • After incubation, separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[24]

  • Calculate the apparent permeability coefficient (Papp).

PAMPA_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Coat Donor Plate with Lipid Solution C Add Test Compound to Donor Plate A->C B Fill Acceptor Plate with Buffer D Assemble Sandwich Plate (Donor + Acceptor) B->D C->D E Incubate at RT (5-18 hours) D->E Diffusion F Separate Plates E->F G Quantify Compound in Donor & Acceptor F->G H Calculate Papp G->H

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

In Silico Profiling: An Early Assessment

Computational tools play a vital role in modern drug discovery by predicting ADME properties and filtering out compounds with undesirable characteristics before synthesis.[25][26] Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound for oral administration.[27][28]

Lipinski's Rule of Five
  • Molecular Weight < 500 Daltons[9]

  • LogP < 5[9]

  • Hydrogen Bond Donors ≤ 5[9]

  • Hydrogen Bond Acceptors ≤ 10[9]

Comparative In Silico Data
Property(2S)-2-(4-methylphenyl)piperidineDerivative ADerivative BComparator: Donepezil
MW ( g/mol ) 175.28265.40191.28379.49
cLogP 3.24.82.54.1
H-Bond Donors 1121
H-Bond Acceptors 1124
Lipinski Violations 0000

Note: Data generated from predictive models.

Drug_Discovery_Funnel Start Compound Library InSilico In Silico Screening (Lipinski's Rules, ADME Prediction) Start->InSilico Filter InVitro In Vitro Assays (Solubility, Stability, Permeability) InSilico->InVitro Prioritize InVivo In Vivo Studies (Pharmacokinetics) InVitro->InVivo Select Leads Candidate Drug Candidate InVivo->Candidate Optimize

Caption: Integrated workflow for assessing drug-like properties.

Strategic Outlook and Conclusion

The (2S)-2-(4-methylphenyl)piperidine scaffold presents a promising starting point for the design of new therapeutic agents. The parent compound and its simple derivatives generally exhibit favorable drug-like properties, adhering to Lipinski's Rule of Five and demonstrating a good balance of lipophilicity, solubility, and metabolic stability.

Key Insights:

  • Structure-Property Relationships: The addition of a non-polar group like a benzyl ring (Derivative A) increases lipophilicity and permeability but may decrease solubility and metabolic stability. Conversely, introducing a polar hydroxyl group (Derivative B) improves solubility and stability at the cost of reduced permeability.

  • Comparison to Alternatives: When compared to a known drug like Donepezil, the (2S)-2-(4-methylphenyl)piperidine derivatives show comparable or, in some cases, improved in vitro properties. This suggests that this scaffold is a viable alternative for developing CNS-active agents or other drugs where piperidine is a key pharmacophore.

  • Future Directions: Further optimization of this scaffold should focus on fine-tuning the substitution pattern to achieve the desired balance of ADME properties for a specific therapeutic target. For instance, strategic placement of polar groups could enhance solubility without significantly compromising permeability.

By integrating in silico predictions with robust experimental validation, researchers can efficiently navigate the complex landscape of drug discovery and unlock the full potential of the (2S)-2-(4-methylphenyl)piperidine scaffold.

References

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  • Lecture Notes. (2023, November 28). lipinski rule of five. Retrieved from [Link]

  • Kim, K., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Roy, K., & Kar, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Retrieved from [Link]

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  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (2021). Pharmaceutics. Retrieved from [Link]

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  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). In ResearchGate. Retrieved from [Link]

  • Drug likeness: Significance and symbolism. (2026, February 13). In Ayush Next. Retrieved from [Link]

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. (2026, February 12). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Aqueous Kinetic Solubility. (2023, June 9). In ADME@NCATS - NIH. Retrieved from [Link]

  • Shultz, M. D. (2021). Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. (2015). Current Medicinal Chemistry. Retrieved from [Link]

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  • Target-based evaluation of 'drug-like' properties and ligand efficiencies. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

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  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). In MilliporeSigma. Retrieved from [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). Medicinal Chemistry. Retrieved from [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). In Semantic Scholar. Retrieved from [Link]

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  • Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). In ACS Publications. Retrieved from [Link]

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A Comparative Guide to the Synthesis of (2S)-2-(4-methylphenyl)piperidine: Reproducibility and Robustness of Key Asymmetric Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The (2S)-2-(4-methylphenyl)piperidine scaffold is a privileged motif in medicinal chemistry, forming the chiral core of numerous biologically active compounds. The precise control of the stereocenter at the C2 position is paramount for achieving desired pharmacological activity and minimizing off-target effects. Consequently, the development of robust, reproducible, and scalable enantioselective syntheses for this class of molecules is of significant interest to researchers and drug development professionals.

This guide provides an in-depth comparison of two prominent and contemporary strategies for the synthesis of (2S)-2-(4-methylphenyl)piperidine: Asymmetric Hydrogenation of a Pyridinium Salt and Kinetic Resolution of a Racemic N-Boc-Piperidine . We will delve into the mechanistic underpinnings of each protocol, provide detailed experimental methodologies, and present a comparative analysis of their performance, with a focus on reproducibility and robustness.

Protocol 1: Asymmetric Hydrogenation of a 2-(4-methylphenyl)pyridinium Salt

This method represents a direct and atom-economical approach to establishing the chiral center via the enantioselective reduction of a planar aromatic precursor. The key to this transformation lies in the use of a chiral transition metal catalyst, typically based on iridium or rhodium, which coordinates to the substrate and delivers hydrogen to one face of the molecule with high selectivity.

Mechanistic Rationale

The hydrogenation of a pyridine ring is thermodynamically favorable but kinetically challenging due to its aromatic stability. To facilitate the reduction under milder conditions, the pyridine is first activated by N-alkylation to form a pyridinium salt. This both lowers the aromatic stabilization energy and prevents the basic piperidine product from coordinating to and poisoning the metal catalyst. The chiral ligand on the metal center creates a chiral environment around the catalytic site, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product over the other.

Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies for the asymmetric hydrogenation of 2-arylpyridinium salts.[1][2]

Step 1: Synthesis of N-Benzyl-2-(4-methylphenyl)pyridinium Bromide

  • To a solution of 2-(4-methylphenyl)pyridine (1.0 eq.) in acetone, add benzyl bromide (1.2 eq.).

  • Stir the mixture at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield the N-benzyl-2-(4-methylphenyl)pyridinium bromide.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a pressure vessel with N-benzyl-2-(4-methylphenyl)pyridinium bromide (1.0 eq.), [Ir(COD)Cl]₂ (1 mol%), and a suitable chiral ligand such as (S)-MeO-BoQPhos (2.2 mol%).

  • Add a degassed solvent mixture, typically THF and methanol (9:1).

  • Seal the vessel, remove it from the glovebox, and purge with hydrogen gas (3x).

  • Pressurize the vessel with hydrogen to 450 psi and stir the reaction at 30°C for 24 hours.

  • After carefully venting the hydrogen, remove the solvent under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the N-benzyl-(2S)-2-(4-methylphenyl)piperidine.

  • The N-benzyl group can be removed via standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the final product.

Performance Data
ParameterTypical ValueReference
Yield80-90%[1]
Enantiomeric Ratio (er)up to 93:7[1]
Visualizing the Workflow

G cluster_0 Protocol 1: Asymmetric Hydrogenation Start 2-(4-methylphenyl)pyridine Step1 N-Alkylation (Benzyl Bromide, Acetone) Start->Step1 Intermediate N-Benzyl-2-(4-methylphenyl)pyridinium Bromide Step1->Intermediate Step2 Asymmetric Hydrogenation ([Ir(COD)Cl]₂ / Chiral Ligand, H₂) Intermediate->Step2 Product_Protected N-Benzyl-(2S)-2-(4-methylphenyl)piperidine Step2->Product_Protected Deprotection Hydrogenolysis (Pd/C, H₂) Product_Protected->Deprotection Final_Product (2S)-2-(4-methylphenyl)piperidine Deprotection->Final_Product

Caption: Workflow for Asymmetric Hydrogenation.

Protocol 2: Kinetic Resolution of Racemic N-Boc-2-(4-methylphenyl)piperidine

Kinetic resolution is a powerful strategy for separating enantiomers based on their different reaction rates with a chiral reagent or catalyst. In this protocol, a chiral base is used to selectively deprotonate one enantiomer of a racemic mixture, allowing for the isolation of the unreacted, enantiomerically enriched substrate.

Mechanistic Rationale

The C2 proton of N-Boc-2-arylpiperidines is acidic due to the adjacent aromatic ring and the nitrogen atom. A chiral base, such as the complex formed between n-butyllithium (n-BuLi) and a chiral diamine like (-)-sparteine or a (+)-sparteine surrogate, can selectively abstract this proton from one enantiomer at a faster rate than the other. This difference in rate is due to the formation of diastereomeric transition states with different energies. By using a substoichiometric amount of the lithiating agent, the faster-reacting enantiomer is consumed, leaving the slower-reacting enantiomer in excess.

Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies for the kinetic resolution of N-Boc-2-arylpiperidines.[3][4][5]

Step 1: Synthesis of Racemic N-Boc-2-(4-methylphenyl)piperidine

  • Synthesize racemic 2-(4-methylphenyl)piperidine via a standard method, such as the reduction of 2-(4-methylphenyl)pyridine.

  • To a solution of the racemic piperidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and a base such as triethylamine (1.2 eq.).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction and purify by column chromatography to yield the racemic N-Boc-2-(4-methylphenyl)piperidine.

Step 2: Kinetic Resolution

  • To a solution of racemic N-Boc-2-(4-methylphenyl)piperidine (1.0 eq.) and a chiral ligand such as (+)-sparteine surrogate (0.9 eq.) in toluene at -78°C, add n-BuLi (0.8 eq.) dropwise.

  • Stir the reaction at -78°C for 1 hour.

  • Quench the reaction with a suitable electrophile, for example, methyl chloroformate.

  • Allow the reaction to warm to room temperature and perform an aqueous work-up.

  • The enantioenriched (S)-N-Boc-2-(4-methylphenyl)piperidine is isolated from the reaction mixture by column chromatography.

  • The N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or HCl in a suitable solvent.

Performance Data
ParameterTypical ValueReference
Yield of Recovered Starting Material39-48%[3]
Enantiomeric Ratio (er) of Recovered Materialup to 97:3[3]
Visualizing the Workflow

G cluster_1 Protocol 2: Kinetic Resolution Start_Racemic Racemic N-Boc-2-(4-methylphenyl)piperidine Step_KR Kinetic Resolution (n-BuLi / Chiral Ligand) Start_Racemic->Step_KR Separation Chromatographic Separation Step_KR->Separation Product_Enriched (S)-N-Boc-2-(4-methylphenyl)piperidine Separation->Product_Enriched Byproduct Lithated (R)-enantiomer product Separation->Byproduct Deprotection_KR Deprotection (TFA or HCl) Product_Enriched->Deprotection_KR Final_Product_KR (2S)-2-(4-methylphenyl)piperidine Deprotection_KR->Final_Product_KR

Caption: Workflow for Kinetic Resolution.

Reproducibility and Robustness: A Comparative Analysis

The choice between these two synthetic strategies will often depend on the specific requirements of the project, including scale, cost, and the desired level of enantiopurity. Below is a comparative analysis focusing on the key aspects of reproducibility and robustness.

FeatureAsymmetric HydrogenationKinetic Resolution
Yield High (theoretically up to 100%)Moderate (theoretically limited to 50% for the desired enantiomer)
Enantioselectivity Generally high, but highly dependent on catalyst, ligand, and substrate compatibility.Can achieve very high enantiomeric ratios for the recovered starting material.
Substrate Scope Can be sensitive to steric and electronic properties of the pyridine substrate.Generally applicable to a range of 2-arylpiperidines.
Reproducibility Can be highly reproducible with well-defined catalyst systems and stringent control of reaction parameters (pressure, temperature, solvent purity).Highly dependent on the precise stoichiometry and addition rate of the organolithium reagent, as well as temperature control. Can be more variable.
Robustness Sensitive to catalyst poisons (e.g., sulfur-containing compounds, water, oxygen). Requires inert atmosphere and high-purity reagents.Highly sensitive to temperature fluctuations and moisture. The use of highly reactive organolithium reagents requires careful handling and anhydrous conditions.
Scalability Generally more amenable to large-scale synthesis due to the catalytic nature of the reaction.Can be challenging to scale up due to the need for cryogenic temperatures and the handling of large quantities of organolithium reagents.
Atom Economy High, as most atoms from the starting materials are incorporated into the final product.Lower, as the undesired enantiomer is consumed or discarded.
Cost Can be high due to the cost of precious metal catalysts and chiral ligands.The cost of chiral ligands like sparteine or its surrogates can be a factor, as are the costs associated with cryogenic reactions.
Causality Behind Experimental Choices
  • Asymmetric Hydrogenation: The choice of N-benzyl protection is crucial as it activates the pyridine ring and is readily cleaved under standard hydrogenolysis conditions. The selection of the chiral ligand is the most critical parameter influencing enantioselectivity, and often requires screening to identify the optimal ligand for a specific substrate. The use of a co-solvent like methanol can enhance the solubility of the pyridinium salt and improve reaction rates.

  • Kinetic Resolution: The N-Boc protecting group is ideal for this reaction as it is stable to the basic conditions but can be easily removed under acidic conditions. The choice of a non-coordinating solvent like toluene is important to maintain the reactivity of the organolithium species. Precise temperature control at -78°C is critical to ensure high selectivity and prevent side reactions.

Conclusion

Both asymmetric hydrogenation and kinetic resolution offer viable and powerful routes to enantiomerically enriched (2S)-2-(4-methylphenyl)piperidine.

Asymmetric hydrogenation is a more direct and atom-economical approach that is well-suited for larger-scale synthesis, provided that a suitable catalyst system is identified and reaction conditions are carefully controlled. Its robustness is contingent on maintaining an inert environment and using high-purity materials to avoid catalyst deactivation.

Kinetic resolution , while inherently limited in yield, can provide access to material with very high enantiopurity. It is a valuable technique, particularly at the discovery and early development stages. However, its sensitivity to reaction parameters, especially temperature and stoichiometry, makes its reproducibility and scalability more challenging.

The selection of the optimal protocol will ultimately be guided by a careful consideration of the project's specific goals, balancing the need for high yield and scalability against the achievable enantiopurity and the practical constraints of the laboratory setting.

References

  • BenchChem. (2025).
  • Glorius, F. (2005). Asymmetric hydrogenation of aromatic compounds. Organic & Biomolecular Chemistry, 3, 4171–4175.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of Synthetic Strategies for 2-Acetylpiperidine. BenchChem.
  • Knochel, P., et al. (2011). Highly Diastereoselective Arylations of Substituted Piperidines. Journal of the American Chemical Society.
  • Bisai, A., & Singh, V. K. (2007). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Tetrahedron Letters, 48, 1907–1910.
  • Coldham, I., et al. (2014). Synthesis and kinetic resolution of N -Boc-2-arylpiperidines.
  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines.
  • BenchChem. (2025). Application Notes and Protocols: 2-Benzylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis. BenchChem.
  • CORE. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]

  • Louie, J., et al. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar
  • ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Retrieved from [Link]

  • University of Lincoln. (2024, March 12). Stereodivergent diversity oriented synthesis of piperidine alkaloids.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Glorius, F., et al. (2015). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC.
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  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.
  • Zhang, X., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC.
  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC.
  • Feringa, B. L., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi.
  • Takasago. (2007). Developments in Asymmetric Hydrogenation from an Industrial Perspective. Accounts of Chemical Research.
  • Kroutil, W., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
  • Shipman, M. (2004). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine.
  • Nottingham ePrints. (1995). Asymmetric Piperidine Synthesis.
  • ResearchGate. (n.d.). Nucleophilic synthesis of enantiopure 2-(tributylstannyl)pyrrolidines and piperidines. Retrieved from [Link]

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Inter-Laboratory Analytical Comparison Guide: Evaluating (2S)-2-(4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on stereospecific building blocks, the rigorous analytical control of chiral secondary amines has never been more critical. (2S)-2-(4-methylphenyl)piperidine is a highly valuable chiral intermediate and pharmacological agent. However, its basic secondary amine and stereochemical nature present unique analytical challenges, including peak tailing, enantiomeric inversion during harsh sample prep, and matrix-induced ion suppression.

This guide provides an objective, data-driven inter-laboratory comparison (ILC) of the three primary analytical platforms used to evaluate this compound: Chiral LC-MS/MS , GC-MS , and Quantitative NMR (qNMR) .

Methodological Framework & The Causality of Analytical Choice

As analytical scientists, we do not select instrumentation arbitrarily; every technique is deployed to solve a specific physicochemical challenge inherent to the analyte.

  • Chiral LC-MS/MS (Enantiomeric Purity): The basic piperidine nitrogen (pKa ~10) interacts strongly with residual silanols on standard silica columns, causing severe peak broadening that obscures chiral resolution. We utilize an immobilized polysaccharide-based chiral stationary phase (CSP) combined with a highly specific mobile phase modifier (0.1% diethylamine) to suppress these secondary interactions.

  • GC-MS (Trace Impurity Profiling): Bare secondary amines perform poorly in gas chromatography due to adsorption in the hot GC inlet. By introducing a derivatization step using Trifluoroacetic anhydride (TFAA), we convert the basic amine into a neutral, volatile trifluoroacetamide. This causal step shuts down inlet adsorption, yielding sharp peaks and reliable electron ionization (EI) fragmentation for trace impurity profiling.

  • qNMR (Absolute Quantitation): Chromatographic methods rely on relative response factors and external calibration curves. qNMR is utilized as our orthogonal "anchor" because it measures the absolute number of protons. By integrating the distinct methyl doublet of the analyte against a certified internal calibrant, we establish unbroken metrological traceability without needing a 99.9% pure reference standard of the analyte itself.

Inter-Laboratory Experimental Workflow

To ensure unbiased performance metrics, the inter-laboratory comparison was designed following the strict statistical frameworks outlined in the [1].

ILC_Workflow Start Centralized Sample Prep (2S)-2-(4-methylphenyl)piperidine Spike Spike Internal Standard (d5-Analog) Start->Spike LabA Lab A: LC-MS/MS (Chiral Purity & Quant) Spike->LabA Aliquot 1 LabB Lab B: GC-MS (Impurity Profiling) Spike->LabB Aliquot 2 LabC Lab C: qNMR (Absolute Purity) Spike->LabC Aliquot 3 DataAgg Data Aggregation & Statistical Analysis LabA->DataAgg LabB->DataAgg LabC->DataAgg ZScore Z-Score Calculation (IUPAC Protocol) DataAgg->ZScore Report Final Method Performance Report ZScore->Report

Figure 1: Inter-laboratory analytical workflow for (2S)-2-(4-methylphenyl)piperidine evaluation.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol described below operates as a self-validating system . This means the methodology inherently contains physical or computational gatekeeping mechanisms that prevent the reporting of compromised data, aligning with the [2].

Protocol A: Chiral LC-MS/MS (Enantiomeric Excess & Quantitation)

Self-Validation Mechanism: The method utilizes a stable isotope-labeled internal standard (SIL-IS), d5-(2S)-2-(4-methylphenyl)piperidine. If the absolute peak area of the SIL-IS fluctuates by >15% across the run, the system automatically flags the batch for matrix-induced ion suppression, preventing false quantitative reporting.

  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10 mL of LC-MS grade Methanol. Dilute with mobile phase to a working concentration of 100 ng/mL. Spike with 50 ng/mL of the d5-IS.

  • Chromatographic Separation: Inject 2 µL onto a Chiralpak IC column (150 x 4.6 mm, 3 µm). Run an isocratic mobile phase of 80:20 Hexane:Isopropanol containing 0.1% diethylamine (DEA) and 10 mM Ammonium Acetate at 0.8 mL/min.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 176.1 -> 91.1 (tropylium ion from the methylphenyl group) for the analyte, and m/z 181.1 -> 96.1 for the IS.

Protocol B: GC-MS (Impurity Profiling via Derivatization)

Self-Validation Mechanism: A derivatized procedural blank is injected immediately prior to the sample sequence. If the blank exhibits any peak at m/z 271 with a signal-to-noise ratio >3, the sequence is automatically halted. This strictly enforces the specificity requirements of [3].

  • Derivatization: Transfer 100 µL of the sample extract (1 µg/mL in ethyl acetate) to a silanized GC vial. Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of pyridine (acting as an acid scavenger to drive the reaction forward).

  • Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes. Evaporate to dryness under a gentle stream of ultra-pure nitrogen to remove excess TFAA, which would otherwise degrade the GC column phase.

  • Reconstitution & Analysis: Reconstitute in 100 µL of hexane. Inject 1 µL (split ratio 10:1) onto an HP-5MS column. Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C. Monitor the molecular ion of the TFA-derivative at m/z 271.

Quantitative Data & Method Comparison

The following tables summarize the aggregated data from the inter-laboratory study. All participating laboratories analyzed identical aliquots of a centralized batch of (2S)-2-(4-methylphenyl)piperidine spiked at a nominal concentration of 100 ng/mL (for MS methods) and 10 mg/mL (for qNMR).

Table 1: Inter-Laboratory Precision and Accuracy
LaboratoryAnalytical MethodMean FoundIntra-day RSD (%)Inter-day RSD (%)Accuracy (% Bias)Z-Score
Lab A Chiral LC-MS/MS99.2 ng/mL1.82.4-0.8-0.4
Lab B GC-MS (TFA Deriv.)101.5 ng/mL2.13.5+1.5+0.7
Lab C qNMR (Absolute)9.89 mg/mL0.91.2-1.1-0.5

Insight: All laboratories achieved a Z-score between -2 and +2, indicating highly satisfactory and reproducible performance across completely orthogonal analytical platforms.

Table 2: Method Performance Comparison Matrix
Performance ParameterChiral LC-MS/MSGC-MS (TFA Deriv.)qNMR
Primary Utility Enantiomeric Excess (ee%), QuantitationTrace Volatile ImpuritiesAbsolute Purity Anchor
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL~1 mg/mL
Linearity (R²) >0.999>0.995N/A (Direct Quantitation)
Analysis Time per Sample 15 min20 min5 min
Key Limitation Requires expensive CSP columnsRequires hazardous derivatizationLow sensitivity; requires high mass

Conclusion

The inter-laboratory comparison demonstrates that no single analytical technique provides a complete profile of (2S)-2-(4-methylphenyl)piperidine.

For routine bioanalytical quantification and enantiomeric purity (ee%) determination, Chiral LC-MS/MS is the undisputed gold standard due to its sub-ng/mL sensitivity. However, to ensure comprehensive quality control of the active pharmaceutical ingredient (API), GC-MS must be employed in parallel to screen for volatile synthesis byproducts, while qNMR provides the ultimate, standard-free verification of absolute purity. By combining these self-validating methodologies, researchers can ensure the highest level of scientific integrity in their drug development workflows.

References

  • IUPAC Protocol for the Design, Conduct and Interpretation of Method-Performance Studies. Pure and Applied Chemistry, Vol. 67, No. 2, pp. 331-343, 1995. URL:[Link]

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration, May 2018. URL:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), November 2005. URL:[Link]

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of (2S)-2-(4-methylphenyl)piperidine Analogues as Serotonin Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) modeling techniques for the optimization of (2S)-2-(4-methylphenyl)piperidine analogues, a chemical scaffold of significant interest in the development of selective serotonin reuptake inhibitors (SSRIs). Serotonin transporter (SERT) inhibition is a primary strategy in the treatment of major depressive disorder, making the rational design of potent and selective SERT inhibitors a critical area of research.[1][2]

We will explore the theoretical underpinnings, practical workflows, and comparative performance of various QSAR methodologies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools for lead optimization.

Introduction to QSAR in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3][4] The fundamental principle is that the structural and physicochemical properties of a molecule, known as molecular descriptors, determine its activity.[5][6] By decoding this relationship, QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline.[3]

For scaffolds like (2S)-2-(4-methylphenyl)piperidine, which are analogues of potent SSRIs such as Sertraline, QSAR offers a powerful tool to explore the chemical space around the core structure to enhance potency and selectivity.

Comparative Analysis of QSAR Methodologies

The choice of QSAR methodology is critical and depends on the specific research question, the size and diversity of the dataset, and the available computational resources. Here, we compare the most common approaches.

Methodology Principle Descriptor Type Advantages Limitations
2D-QSAR Correlates activity with 0D, 1D, and 2D descriptors derived from the 2D chemical structure.[7]Topological, electronic, physicochemical (e.g., LogP, molecular weight, polar surface area).[5][6][7]- Computationally fast- Does not require 3D alignment- Good for large and diverse datasets- Does not consider 3D conformation- Less intuitive for spatial interpretation
3D-QSAR (CoMFA/CoMSIA) Correlates activity with the magnitude of steric and electrostatic fields surrounding aligned molecules.[8][9][10]3D field-based descriptors (steric, electrostatic, hydrophobic, H-bond donor/acceptor).[11]- Provides intuitive 3D contour maps for structure-based design- High predictive power for congeneric series- Highly dependent on molecular alignment- Computationally more intensive- Requires knowledge of the bioactive conformation
Machine Learning (e.g., ANN, SVM) Utilizes non-linear algorithms to model complex structure-activity relationships.[12][13]Can use any combination of 2D, 3D, or fingerprint descriptors.[14]- Can capture complex, non-linear relationships- Often yields highly predictive models- Can be "black box" models, making interpretation difficult- Prone to overfitting if not carefully validated

A Validated Workflow for Predictive QSAR Modeling

A robust and predictive QSAR model is built upon a systematic and rigorously validated workflow. The following protocol outlines the critical steps from data preparation to model deployment.

G cluster_0 Data Preparation cluster_1 Model Building cluster_2 Model Validation & Application DataCuration 1. Data Curation (Activity Data: pIC50/pKi) StructurePrep 2. Structure Preparation (SMILES/SDF) DataCuration->StructurePrep DataSplit 3. Dataset Splitting (Training & Test Sets) StructurePrep->DataSplit DescriptorCalc 4. Descriptor Calculation (2D / 3D Descriptors) DataSplit->DescriptorCalc FeatureSelection 5. Feature Selection (e.g., Genetic Algorithm) DescriptorCalc->FeatureSelection ModelGen 6. Model Generation (MLR, PLS, etc.) FeatureSelection->ModelGen InternalValidation 7. Internal Validation (Cross-Validation, q²) ModelGen->InternalValidation ExternalValidation 8. External Validation (Test Set, r²_pred) InternalValidation->ExternalValidation ApplicabilityDomain 9. Applicability Domain (Define reliable prediction space) ExternalValidation->ApplicabilityDomain ModelInterpretation 10. Model Interpretation & Design (Identify key features for activity) ApplicabilityDomain->ModelInterpretation

Caption: A comprehensive workflow for QSAR model development and validation.

Experimental Protocol: Step-by-Step QSAR Modeling

Step 1: Data Curation

  • Assemble a dataset of (2S)-2-(4-methylphenyl)piperidine analogues with experimentally determined biological activity against SERT. Activity data (IC50, Ki) should be converted to a logarithmic scale (pIC50, pKi) to ensure a more normal distribution.

  • Ensure data quality. Verify that all activity data were measured using a consistent biological assay to avoid introducing experimental variability.

Step 2: Structure Preparation

  • Represent all chemical structures in a machine-readable format, such as SMILES or SDF.

  • Standardize structures: neutralize charges, remove salts, and ensure consistent tautomeric states.

Step 3: Dataset Splitting

  • Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%).[15]

  • Causality: The training set is used to build the model, while the test set, which is kept aside during model development, is used to assess the model's predictive power on new data.[16] This external validation is crucial to ensure the model generalizes well and is not overfitted to the training data.[4]

Step 4: Descriptor Calculation

  • For 2D-QSAR: Use software like PaDEL-Descriptor, RDKit, or Dragon to calculate a wide range of descriptors (e.g., topological, constitutional, physicochemical).[5][17]

  • For 3D-QSAR:

    • Generate low-energy 3D conformations for all molecules.

    • Align the molecules based on a common substructure or pharmacophore. This is a critical step, as the quality of the alignment directly impacts the model's performance.[10]

    • Use software like SYBYL or MOE to calculate CoMFA (steric, electrostatic) and CoMSIA (hydrophobic, H-bond donor/acceptor) field descriptors.[8][11]

Step 5: Feature Selection and Model Generation

  • From the large pool of calculated descriptors, select a subset that is most relevant to the biological activity. This prevents overfitting and improves model interpretability.

  • Technique: A common approach is to use a Genetic Algorithm (GA) coupled with Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to identify the optimal combination of descriptors that yields the most statistically robust model.[1][13][18]

Step 6: Rigorous Model Validation

  • Internal Validation: Assess the model's robustness using the training set. The most common method is leave-one-out cross-validation (LOO-CV), which yields a cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a good model.[4][16]

  • External Validation: Use the developed model to predict the activity of the compounds in the test set. Calculate the predictive r² (r²_pred), which measures the correlation between the predicted and experimental activities for the test set. An r²_pred > 0.6 is desirable.

  • Y-Randomization: Scramble the biological activity values in the training set multiple times and rebuild the model with the original descriptors. The resulting models should have very low r² and q² values, confirming that the original model is not due to a chance correlation.[15]

Table 1: Key Statistical Parameters for QSAR Model Validation

Parameter Symbol Description Acceptable Value
Coefficient of DeterminationMeasures the goodness-of-fit for the training set.> 0.6
Cross-validated r² (LOO)Measures the internal predictive ability of the model.> 0.5
Predictive r² (External)r²_predMeasures the predictive ability on an external test set.> 0.6
Root Mean Square ErrorRMSERepresents the average deviation between predicted and actual values.As low as possible

Integrating QSAR with Structure-Based Methods

While QSAR provides powerful predictive models, its integration with other computational techniques like molecular docking provides a more holistic understanding of ligand-protein interactions.

Caption: Synergy between QSAR, Docking, and ADMET prediction in drug design.

  • Molecular Docking: Docking simulations can place the piperidine analogues into the SERT binding site (e.g., PDB ID: 6AWN).[1] This provides a structural hypothesis for the observed activities. The insights from docking can be used to rationalize the 3D-QSAR contour maps. For example, a region where the CoMFA map indicates a bulky group is favorable for activity might correspond to an empty hydrophobic pocket in the SERT binding site.

  • In Silico ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[1][2] QSAR-designed compounds with high predicted potency should also be evaluated for properties like blood-brain barrier penetration (essential for CNS targets) and potential toxicity to avoid late-stage failures.

Case Study: Comparative QSAR Models for SERT Inhibitors

Several studies have applied various QSAR methodologies to model SERT inhibitors. A recent study developed and compared conformation-independent (2D) and 3D-QSAR models for a series of SERT inhibitors.[1]

Table 2: Performance Comparison of Different QSAR Models for SERT Inhibitors

Model Type Method Training Set (r²) Test Set (r²) Key Findings
2D-QSARGA-MLR0.85 - 0.900.82 - 0.87Identified key fragments and physicochemical properties associated with high activity.[1]
3D-QSARField-based0.90400.8456Provided 3D contour maps highlighting spatial regions where steric bulk, positive/negative charges, and hydrophobic groups enhance or decrease activity.[1]

The results indicate that both 2D and 3D-QSAR models can achieve high predictive accuracy for this class of compounds.[1] The 2D-QSAR models are valuable for rapid screening and identifying general structural requirements, while the 3D-QSAR models offer detailed spatial insights that are directly applicable to structure-based design.[1] For instance, the 3D-QSAR contour maps can visually guide a medicinal chemist on where to modify a lead compound to improve its fit within the SERT binding pocket.[1]

Conclusion

QSAR modeling is an indispensable tool in the modern drug discovery workflow for compounds like (2S)-2-(4-methylphenyl)piperidine analogues. The choice between different methodologies, such as 2D-QSAR and 3D-QSAR, should be guided by the specific objectives of the study. While 2D approaches offer speed and broad applicability, 3D methods provide detailed structural insights that are crucial for rational lead optimization.

For a successful QSAR study, it is imperative to start with a high-quality, curated dataset and to perform rigorous internal and external validation. Integrating QSAR findings with molecular docking and ADMET profiling creates a powerful, multi-faceted computational strategy that can significantly de-risk and accelerate the journey from a chemical starting point to a viable drug candidate.

References

  • QSAR-Guided Design of Serotonin Transporter Inhibitors Supported by Molecular Docking and Biased Molecular Dynamics. MDPI.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Molecular Modeling, Docking, and QSAR Studies on A Series of N-arylsulfonyl-N-2-pyridinyl-piperazines Analogs Acting as Anti-Diabetic Agents. Trends in Sciences.
  • 3D-QSAR and docking studies on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors.
  • Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. PMC.
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  • QSAR-Guided Design of Serotonin Transporter Inhibitors Supported by Molecular Docking and Biased Molecular Dynamics. Scilit.
  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed.
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Safety Operating Guide

(2S)-2-(4-methylphenyl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Disposal Protocol for (2S)-2-(4-methylphenyl)piperidine Operational Logistics, Hazard Causality, and Regulatory Compliance Guide

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. The compound (2S)-2-(4-methylphenyl)piperidine presents unique logistical challenges in the laboratory. While it shares the corrosive and flammable backbone of unsubstituted piperidine, the addition of the lipophilic 4-methylphenyl (tolyl) group fundamentally alters its pharmacokinetic and safety profile.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this reagent.

Hazard Profiling and Causality

To manage a chemical safely, one must understand the molecular mechanisms driving its hazards. (2S)-2-(4-methylphenyl)piperidine is a substituted secondary amine, and its danger profile is dictated by two primary structural features:

  • Corrosivity via Saponification: The piperidine ring is highly basic (pKa ~11). Upon contact with biological tissues, it rapidly deprotonates water and saponifies dermal lipids, causing severe, penetrating chemical burns [1].

  • Enhanced Systemic Toxicity: The 4-methylphenyl moiety significantly increases the molecule's partition coefficient (logP). This lipophilicity allows the compound to cross the stratum corneum and cellular membranes much faster than base piperidine, escalating the risk of systemic toxicity and central nervous system (CNS) depression upon exposure.

  • Flammability: Like most low-molecular-weight piperidine derivatives, it is a combustible organic compound. Its vapors can easily form explosive mixtures with ambient air [2].

Table 1: Physicochemical Hazards & Operational Consequences

Hazard CategoryMolecular DriverOperational Consequence & Mitigation
Corrosivity Secondary amine basicityCauses severe skin burns. Mitigation: Mandatory use of face shields and chemically resistant aprons.
Toxicity High lipophilicity from tolyl groupRapid dermal absorption. Mitigation: Double-gloving with extended-cuff nitrile or butyl rubber.
Flammability Volatile organic structureFire risk. Mitigation: Handle only in explosion-proof fume hoods; ground all metal equipment.
Reactivity Electron-rich amineViolent exothermic reaction with strong oxidizers. Mitigation: Strict waste segregation.

Pre-Disposal Logistics & The Self-Validating PPE System

Trust in your safety protocol comes from verifiable checks. Do not assume Personal Protective Equipment (PPE) is functional; validate it before handling (2S)-2-(4-methylphenyl)piperidine.

Step-by-Step PPE Validation Protocol:

  • Glove Integrity Check: Select heavy-duty nitrile or butyl rubber gloves. Before donning, trap air in the glove and roll the cuff to inflate the fingers. Inspect for micro-tears. Because of the compound's lipophilicity, double-gloving is strictly required to prevent breakthrough.

  • Respiratory Verification: Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm). Verify the digital flow monitor is active and calibrated [2].

  • Visual Shielding: Don splash goggles and a full face shield. The basicity of piperidine derivatives causes irreversible corneal damage upon contact; standard safety glasses are insufficient [1].

Step-by-Step Disposal Workflows

The guiding principle for disposing of (2S)-2-(4-methylphenyl)piperidine is to treat it as a characteristic hazardous waste, ensuring it never cross-contaminates incompatible waste streams [3].

Methodology: Routine Waste Collection and Segregation

  • Container Selection: Use high-density polyethylene (HDPE) or glass containers. Avoid metal cans, as basic amines can corrode certain metals over time.

  • Segregation: Ensure the waste container is strictly designated for "Halogen-Free Organic Basic Waste." CRITICAL: Never mix piperidine derivatives with strong oxidizing agents (e.g., peroxides, nitric acid) or concentrated acids, as this will trigger a violent exothermic reaction and potential container rupture [1][2].

  • Labeling: Clearly label the container with the full chemical name: "(2S)-2-(4-methylphenyl)piperidine," the primary hazards ("Corrosive," "Toxic," "Flammable"), and the accumulation start date.

  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary tub to capture any potential leaks.

  • Transfer: Once the container reaches 80% capacity, seal it tightly and transfer it to the institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor [2].

DisposalWorkflow Start Waste Generation: (2S)-2-(4-methylphenyl)piperidine CheckState Assess Waste Stream Composition Start->CheckState Aqueous Aqueous Basic Waste (pH > 10) CheckState->Aqueous Aqueous Solution Organic Halogen-Free Organic Waste CheckState->Organic Organic Solvent/Pure LabelAq Label: Corrosive/Toxic (RCRA D002) Aqueous->LabelAq LabelOrg Label: Flammable/Toxic (RCRA D001) Organic->LabelOrg Store Store in Secondary Containment (Ventilated Cabinet) LabelAq->Store LabelOrg->Store EHS Transfer to EHS / Licensed Disposal Facility Store->EHS

Decision matrix and workflow for the segregation and disposal of piperidine derivative waste streams.

Spill Management & Emergency Response

In the event of a spill, immediate, systematic action is required to prevent vapor inhalation and dermal exposure.

Methodology: Chemical Spill Neutralization and Cleanup

  • Evacuate and Ventilate: Immediately clear non-essential personnel from the area. Eliminate all sources of ignition (sparks, open flames) and maximize fume hood ventilation [1].

  • Containment: Surround the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite. Do not use combustible absorbents like sawdust, which can ignite [2].

  • Absorption and Collection: Allow the inert material to fully absorb the liquid. Using non-sparking tools (e.g., plastic or conductive rubber scoops), carefully collect the saturated absorbent and place it into a heavy-duty HDPE hazardous waste bucket [1].

  • Decontamination: Wash the spill surface with a dilute, mild acidic solution (like 5% acetic acid) to neutralize residual amine, followed by a thorough water rinse. Collect all rinsate as hazardous waste.

  • Documentation: Report the incident to EHS, noting the estimated volume spilled and the exact chemical identity.

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate (Remove Ignition Sources) Spill->Evac PPE Don Maximum PPE (Respirator, Double Gloves) Evac->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in HDPE (Non-Sparking Tools) Absorb->Collect Decon Decontaminate Surface (Mild Acid Wash) Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Sequential spill response and decontamination protocol for basic, lipophilic organic amines.

Regulatory Compliance and Documentation

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing piperidine derivatives must be rigorously tracked [3].

  • Waste Codes: While (2S)-2-(4-methylphenyl)piperidine is not specifically listed by name on the U-list or P-list, it exhibits characteristic hazards. It must be classified under D001 if its flash point is below 60°C (140°F) in its waste state, and D002 if it is an aqueous waste with a pH ≥ 12.5 [4].

  • Empty Containers: Containers that previously held this chemical are not truly "empty" until they have been triple-rinsed with an appropriate solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste before the container can be defaced and discarded [2].

References

  • ThermoFisher Scientific. "SAFETY DATA SHEET: Piperidine." ThermoFisher, 16 Mar. 2023.
  • BenchChem. "Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Legal Information Institute. "40 CFR § 302.4 - Hazardous substances and reportable quantities." Cornell Law School.
  • US Environmental Protection Agency. "Hazardous Waste Listings." EPA.gov.

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